molecular formula C102H117ClCoN5O19 B1178846 internalin CAS No. 139948-71-3

internalin

Katalognummer: B1178846
CAS-Nummer: 139948-71-3
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Internalin is a critical virulence factor expressed on the surface of the foodborne bacterial pathogen Listeria monocytogenes . This protein is essential for the bacterium's ability to invade non-phagocytic host cells, a key step in the pathogenesis of listeriosis . The primary mechanism of action involves the specific interaction between the leucine-rich repeat (LRR) region of this compound and the host cell receptor E-cadherin (Ecad), a protein found on the surface of epithelial cells . This binding initiates a signaling cascade that leads to bacterial internalization, allowing L. monocytogenes to cross host barriers such as the intestinal, blood-brain, and placental barriers . Research into this compound is vital for understanding bacterial pathogenesis, host-pathogen interactions, and cellular processes like endocytosis and junctional remodeling . Studies utilizing this compound, including engineered missense mutants, help elucidate the structural basis of protein-protein interactions and their effects on cellular invasion capacity . Furthermore, this compound is a valuable target for developing therapeutic strategies, as demonstrated by research on anti-Internalin single-domain antibodies that inhibit bacterial invasion of host cells . This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any clinical applications, including use in humans.

Eigenschaften

CAS-Nummer

139948-71-3

Molekularformel

C102H117ClCoN5O19

Synonyme

internalin

Herkunft des Produkts

United States

Foundational & Exploratory

The Role of Internalins in Listeria monocytogenes Pathogenesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Listeria monocytogenes is a facultative intracellular pathogen responsible for the severe food-borne illness, listeriosis. A critical aspect of its virulence is the ability to invade non-phagocytic host cells, a process orchestrated by a family of surface proteins known as internalins (Inls). This technical guide provides an in-depth examination of the function of internalins in Listeria pathogenesis, focusing on the molecular mechanisms of the most prominent members, InlA and InlB. We will detail their interaction with host cell receptors, the subsequent signaling cascades that commandeer the host's cellular machinery to facilitate bacterial uptake, and their collective role in breaching critical anatomical barriers. This document summarizes key quantitative data, presents detailed experimental protocols for studying these interactions, and provides visual diagrams of the core pathways and workflows to support researchers, scientists, and drug development professionals.

The Internalin Protein Family: An Overview

The this compound family comprises at least 25 surface-exposed proteins in Listeria monocytogenes, characterized by the presence of N-terminal leucine-rich repeats (LRRs) which are often involved in protein-protein interactions.[1][2] While many members of this family exist, InlA and InlB are the most extensively studied and are considered the primary factors for bacterial invasion of host cells.[3] Other internalins, such as InlC, InlF, InlP, and InlG, play diverse and specific roles in the infection cycle, including cell-to-cell spread and the traversal of anatomical barriers.[3][4]

  • This compound A (InlA): A key virulence factor required for crossing the intestinal barrier.[5][6] It is covalently anchored to the bacterial cell wall and its LRR domain interacts specifically with the host cell receptor E-cadherin.[6][7]

  • This compound B (InlB): A more versatile invasin (B1167395) that facilitates entry into a broader range of cells, including hepatocytes, fibroblasts, and endothelial cells.[8][9] InlB interacts with several host receptors, most notably the receptor tyrosine kinase Met, the hepatocyte growth factor (HGF) receptor.[8][10]

  • Other Notable Internalins:

    • InlF: Promotes entry into endothelial cells, contributing to the breach of the blood-brain barrier.[4]

    • InlP: Contributes to fetoplacental infection by targeting placental layers through interaction with the host protein afadin.[1][4]

    • InlC: Exploits exocytic pathways to facilitate cell-to-cell spread.[4][11]

Molecular Mechanisms of this compound-Mediated Invasion

L. monocytogenes employs a "zipper" mechanism for entry, where the binding of bacterial internalins to host receptors triggers a cascade of intracellular signals, leading to cytoskeletal rearrangements that engulf the bacterium.

The InlA-E-cadherin Pathway

InlA-mediated invasion is crucial for crossing the intestinal epithelium. This interaction is highly species-specific, depending on a single amino acid (Proline at position 16) in the first extracellular domain (EC1) of human E-cadherin, which is absent in mice, making them naturally resistant to this invasion pathway.[7][12]

  • Binding: The LRR domain of InlA binds to the EC1 domain of E-cadherin on the surface of intestinal epithelial cells.[2][13]

  • Signal Transduction: This binding event initiates a signaling cascade. It leads to the recruitment of α- and β-catenins and triggers the local activation of phosphoinositide 3-kinase (PI3K).[14]

  • Cytoskeletal Rearrangement: Activated PI3K influences actin remodeling through the recruitment of the guanine (B1146940) nucleotide exchange factor (GEF) Tiam1, which activates the small GTPase Rac.[14] Additionally, the E-cadherin complex component p120ctn can interact with another GEF, Vav2, further contributing to actin polymerization.[14]

  • Internalization: These signaling events culminate in the assembly of actin filaments at the site of bacterial adhesion, leading to membrane protrusions that surround and internalize the bacterium into a vacuole.[7]

InlA_Signaling_Pathway Listeria L. monocytogenes InlA InlA Ecad E-cadherin InlA->Ecad Catenins α/β-catenins Ecad->Catenins Recruits PI3K PI3K Ecad->PI3K Recruits & Activates p120ctn p120ctn Ecad->p120ctn HostCell Host Cell Membrane Tiam1 Tiam1 (GEF) PI3K->Tiam1 Recruits Rac Rac (GTPase) Tiam1->Rac Activates Vav2 Vav2 (GEF) Vav2->Rac Activates p120ctn->Vav2 Actin Actin Cytoskeleton Rearrangement Rac->Actin Induces Internalization Bacterial Internalization Actin->Internalization Drives

Caption: InlA-E-cadherin signaling cascade leading to bacterial uptake.

The InlB-Met Pathway

InlB mimics the activity of hepatocyte growth factor (HGF), the natural ligand for the Met receptor tyrosine kinase, to induce bacterial uptake in various cell types, including hepatocytes.[10][15]

  • Binding and Dimerization: InlB binds to the Met receptor.[16] This interaction is thought to promote Met dimerization, a key step for receptor activation.[16]

  • Receptor Activation: Dimerization leads to trans-autophosphorylation of the Met kinase domains, activating the receptor.[10][16]

  • Downstream Signaling: The activated Met receptor serves as a docking site for adaptor proteins like GRB2, which in turn recruits the E3 ubiquitin ligase CBL.[16] This initiates downstream signaling through two major pathways:

    • PI3K/AKT pathway: Critical for cell survival and actin dynamics.

    • RAS/RAF/MAPK pathway: Involved in cell proliferation and differentiation.[16]

  • Clathrin-Mediated Endocytosis: CBL-mediated monoubiquitination of Met recruits additional components of the endocytic machinery, such as CIN85, promoting the internalization of the receptor-bacterium complex via clathrin-mediated endocytosis.[16][17]

InlB_Signaling_Pathway Listeria L. monocytogenes InlB InlB Met Met Receptor InlB->Met Met_dimer Met Dimerization & Autophosphorylation Met->Met_dimer Induces GRB2 GRB2 Met_dimer->GRB2 Recruits PI3K_AKT PI3K/AKT Pathway Met_dimer->PI3K_AKT Activates RAS_MAPK RAS/RAF/MAPK Pathway Met_dimer->RAS_MAPK Activates CBL CBL (E3 Ligase) GRB2->CBL Recruits Ubiquitination Met Monoubiquitination CBL->Ubiquitination Catalyzes Endocytosis Clathrin-Mediated Endocytosis Ubiquitination->Endocytosis Promotes Internalization Bacterial Internalization Endocytosis->Internalization Drives

Caption: InlB-Met signaling cascade driving clathrin-mediated endocytosis.

Role of Internalins in Traversing Host Barriers

The coordinated action of different internalins is essential for Listeria to cross the anatomical barriers it encounters during systemic infection.[4][5]

  • Intestinal Barrier: InlA is critical for crossing the intestinal barrier by interacting with E-cadherin on goblet cells.[5][6] InlB can synergistically promote invasion at multicellular junctions where its receptor, c-Met, becomes accessible.[17]

  • Placental Barrier: The combined action of both InlA and InlB is required for Listeria to cross the placental barrier and cause fetoplacental listeriosis.[4][9] InlP also plays a significant role in placental colonization.[1][4]

  • Blood-Brain Barrier (BBB): Both InlB and InlF are implicated in breaching the BBB.[4][11] InlB may facilitate this crossing by extending the lifespan of infected monocytes, which can then act as "Trojan horses" to deliver bacteria to the brain.[4][11] InlF directly promotes entry into endothelial cells of the BBB.[4]

Internalin_Barrier_Crossing cluster_listeria Listeria Internalins cluster_barriers Host Barriers InlA InlA Intestine Intestinal Barrier InlA->Intestine Critical Placenta Placental Barrier InlA->Placenta Required InlB InlB InlB->Intestine Synergistic InlB->Placenta Required BBB Blood-Brain Barrier InlB->BBB Facilitates InlF InlF InlF->BBB Promotes entry InlP InlP InlP->Placenta Contributes

Caption: Roles of different internalins in crossing host anatomical barriers.

Quantitative Analysis of this compound Function

The contribution of specific internalins to adhesion and invasion can be quantified by comparing wild-type Listeria to isogenic deletion mutants. The data below, compiled from various studies, illustrates the critical roles of InlA, InlB, and the alternative sigma factor σB which regulates their expression.

Experiment Type Cell Line Bacterial Strain / Condition Metric Value / Fold Change Reference
Invasion AssayHuman HepatocytesWild-type (WT)Internalization Efficiency13.23% (Baseline)[8]
Invasion AssayHuman HepatocytesΔinlA mutantRelative Internalization~60% of WT[8]
Invasion AssayHuman HepatocytesΔinlB mutantRelative Internalization~100% of WT (No significant role detected)[8]
Invasion AssayCaco-2ΔinlAΔinlB mutant (Exponential Phase)Invasion Reduction38-fold[18]
Invasion AssayCaco-2ΔinlAΔinlB mutant (Stationary Phase)Invasion Reduction43-fold[18]
Invasion AssayHepG-2ΔinlAΔinlB mutant (Exponential Phase)Invasion Reduction9-fold[18]
Invasion AssayHepG-2ΔinlAΔinlB mutant (Stationary Phase)Invasion Reduction125-fold[18]
Adhesion/InvasionHeLa CellsAggregating WT vs. non-aggregating mutantAdhesion Increase~5-fold[19][20]
Adhesion/InvasionHeLa CellsAggregating WT vs. non-aggregating mutantInvasion Increase~3-fold[20]
Gene ExpressionL. monocytogenesStationary vs. Exponential Phase (WT)inlA mRNA Expression9 to 18-fold increase[18]
Gene ExpressionL. monocytogenesStationary vs. Exponential Phase (WT)inlB mRNA Expression3 to 6-fold increase[18]
Virulence StudyMouse ModelLM-ΔinlG mutant vs. WTLD₅₀ (CFU)1.0 × 10⁶⁹ (mutant) vs. 1.0 × 10⁶⁶ (WT)[3]

Experimental Protocols for Studying this compound Function

The gentamicin (B1671437) protection assay is the gold-standard method for quantifying bacterial invasion into cultured host cells. It differentiates between extracellular and intracellular bacteria by using an antibiotic that cannot penetrate eukaryotic cells.

Materials and Reagents
  • Cell Lines: Caco-2 (human intestinal epithelial), HepG-2 (human hepatocyte), or HeLa cells.

  • Cell Culture Media: Dulbecco's Modified Eagle Medium (DMEM) or RPMI 1640, supplemented with 10% Fetal Bovine Serum (FBS) and L-glutamine.

  • Bacterial Strains: Wild-type L. monocytogenes (e.g., EGD, 10403S) and relevant isogenic mutants (e.g., ΔinlA, ΔinlB).

  • Bacterial Culture Media: Brain Heart Infusion (BHI) broth and agar (B569324).

  • Reagents: Phosphate-Buffered Saline (PBS), Trypsin-EDTA, Gentamicin solution (10 mg/mL), 1% Triton X-100 in sterile water.

  • Equipment: 24-well cell culture plates, 37°C incubator with 5% CO₂, orbital shaker, centrifuge, light microscope.

Protocol: Gentamicin Protection (Invasion) Assay

This protocol is adapted from methodologies described for Caco-2 cells.[21][22]

Part A: Host Cell Preparation

  • Culture host cells (e.g., Caco-2) in T-75 flasks. Passage cells every 3-4 days using Trypsin-EDTA.

  • Seed cells into 24-well plates at a density to achieve a confluent monolayer (e.g., ~10⁵ cells/well) and grow for 2-3 days.

  • Twenty-four hours before the assay, replace the growth medium with antibiotic-free medium.

Part B: Bacterial Inoculum Preparation

  • Streak Listeria strains from frozen stocks onto BHI agar and incubate at 37°C for 24-48 hours.

  • Inoculate a single colony into 10 mL of BHI broth and grow overnight at 37°C with shaking.[23]

  • The next day, dilute the overnight culture into fresh BHI and grow to the mid-logarithmic phase (OD₆₀₀ ≈ 0.6-0.8).

  • Pellet the bacteria by centrifugation (e.g., 6,000 x g for 5 min).

  • Wash the pellet twice with sterile PBS. Resuspend the final pellet in antibiotic-free cell culture medium.

  • Adjust the bacterial concentration to achieve the desired Multiplicity of Infection (MOI), typically 10-50 bacteria per host cell.

Part C: Infection and Invasion

  • Remove the medium from the host cell monolayers in the 24-well plate.

  • Infect the cells by adding the prepared bacterial suspension (e.g., 250 µL per well).

  • Centrifuge the plates briefly (e.g., 200 x g for 1-5 min) to synchronize the infection by bringing bacteria into contact with the cells.[21]

  • Incubate at 37°C with 5% CO₂ for 1-2 hours to allow for bacterial entry.

  • After incubation, aspirate the medium and wash the monolayers 2-3 times with PBS to remove non-adherent bacteria.

  • Add fresh cell culture medium containing a high concentration of gentamicin (e.g., 50-100 µg/mL) to kill all extracellular bacteria.

  • Incubate for an additional 1-1.5 hours.

Part D: Quantification of Intracellular Bacteria

  • Aspirate the gentamicin-containing medium and wash the monolayers twice more with PBS.

  • Lyse the host cells by adding a solution of cold 0.1% Triton X-100 to each well and incubating for 5-10 minutes.

  • Collect the lysates, which now contain the intracellular bacteria.

  • Prepare a 10-fold serial dilution series of the lysates in PBS.

  • Plate 100 µL of appropriate dilutions onto BHI agar plates.

  • Incubate the plates at 37°C for 24-48 hours and count the resulting Colony Forming Units (CFU).

  • Calculate the number of intracellular bacteria per well to determine the invasion efficiency.

Caption: Workflow for the gentamicin protection assay to quantify bacterial invasion.

Conclusion

The this compound family of proteins represents a sophisticated arsenal (B13267) of virulence factors that are central to the pathogenesis of Listeria monocytogenes. Through the coordinated actions of InlA, InlB, and other family members, Listeria is able to recognize specific host cell targets, trigger its own uptake, and navigate across formidable anatomical barriers to establish a systemic infection. The detailed understanding of the molecular interactions between internalins and their host receptors, and the signaling pathways they manipulate, provides a foundation for the development of novel therapeutic strategies aimed at preventing or treating listeriosis by disrupting these critical early steps of infection.

References

The Trojan Horse Strategy: A Technical Guide to Internalin A's Role in Breaching the Intestinal Barrier

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Listeria monocytogenes, a facultative intracellular pathogen, poses a significant threat to public health as the causative agent of listeriosis, a severe foodborne illness. A critical step in the pathogenesis of this bacterium is its ability to cross the intestinal epithelial barrier, a tightly regulated gateway to systemic infection. This process is primarily orchestrated by a surface-anchored protein known as Internalin A (InlA). This technical guide provides an in-depth exploration of the molecular mechanisms underpinning InlA-mediated invasion of the intestinal epithelium, offering valuable insights for researchers and professionals in the fields of microbiology, cell biology, and drug development.

The InlA-E-cadherin Interaction: A Molecular Handshake

The journey of Listeria monocytogenes across the intestinal barrier begins with a highly specific molecular interaction between the bacterial protein InlA and its host cell receptor, E-cadherin.[1] E-cadherin is a crucial component of adherens junctions, which are responsible for maintaining the integrity of the epithelial cell layer.

Species Specificity

A remarkable feature of the InlA-E-cadherin interaction is its species specificity. InlA binds effectively to human E-cadherin (hEcad) but exhibits a significantly weaker affinity for murine E-cadherin (mEcad).[2] This difference is attributed to a single amino acid substitution at position 16 of the first extracellular domain of E-cadherin; a proline in humans (Pro16) versus a glutamic acid in mice (Glu16).[2] This specificity has historically posed challenges for studying listeriosis in standard mouse models, necessitating the use of transgenic mice expressing human E-cadherin to accurately model the initial stages of intestinal invasion.

Structural Basis of Interaction

The crystal structure of the InlA-E-cadherin complex reveals that the leucine-rich repeat (LRR) domain of InlA forms a curved structure that cradles the first extracellular domain (EC1) of E-cadherin.[3] The interaction buries a significant surface area, yet the binding affinity is relatively weak.[3] This has led to the hypothesis that multiple low-affinity interactions between several InlA molecules on the bacterial surface and E-cadherin on the host cell collectively contribute to a strong enough avidity to trigger internalization.

Mechanism of Invasion: A "Zipper" Model of Entry

The binding of InlA to E-cadherin initiates a cascade of events that culminates in the engulfment of the bacterium by the host cell. This process is often described as a "zipper" mechanism, where the sequential engagement of InlA with E-cadherin molecules around the circumference of the bacterium effectively "zips" the host cell membrane around the pathogen.[4]

This interaction triggers the recruitment of host cell proteins, including α- and β-catenins, which link E-cadherin to the actin cytoskeleton.[1] The subsequent signaling cascade leads to localized actin polymerization, generating the necessary force to drive the internalization of the bacterium into a vacuole.

Cellular Targets in the Intestine: Finding the "Keyhole"

Given that E-cadherin is typically located at the basolateral surface of polarized epithelial cells and within adherens junctions, its accessibility from the intestinal lumen is limited. Listeria monocytogenes has evolved to exploit specific physiological niches where E-cadherin is transiently exposed:

  • Goblet Cells: These mucus-secreting cells are a primary target for InlA-mediated invasion. During mucus secretion, the apical membrane of goblet cells can become disorganized, transiently exposing E-cadherin and providing a portal of entry for Listeria.

  • Cell Extrusion Zones: The intestinal epithelium undergoes constant renewal, with senescent cells being extruded from the villus tips. During this process, the surrounding cells rearrange to maintain the epithelial barrier, which can lead to the temporary exposure of E-cadherin at these sites.

Signaling Pathways and Experimental Workflows

The interaction of InlA with E-cadherin initiates a complex signaling cascade that ultimately leads to the internalization of Listeria monocytogenes. The following diagrams illustrate this signaling pathway and a typical experimental workflow for studying this process.

InlA_Signaling_Pathway Lm Listeria monocytogenes InlA This compound A Lm->InlA expresses Ecad E-cadherin InlA->Ecad binds to p120 p120-catenin Ecad->p120 associates with beta_cat β-catenin Ecad->beta_cat associates with Arp23 Arp2/3 Complex Ecad->Arp23 recruits alpha_cat α-catenin beta_cat->alpha_cat binds to Actin Actin Cytoskeleton alpha_cat->Actin links to Internalization Bacterial Internalization Actin->Internalization drives Arp23->Actin promotes polymerization of

Caption: InlA-E-cadherin signaling pathway.

Experimental_Workflow Culture 1. Culture L. monocytogenes and Caco-2 cells Infection 2. Infect Caco-2 cell monolayer with L. monocytogenes Culture->Infection Incubation 3. Incubate to allow bacterial invasion Infection->Incubation Gentamicin (B1671437) 4. Add gentamicin to kill extracellular bacteria Incubation->Gentamicin Lysis 5. Lyse Caco-2 cells Gentamicin->Lysis Plating 6. Plate lysates and count CFUs Lysis->Plating Analysis 7. Calculate invasion efficiency Plating->Analysis

Caption: Experimental workflow for an in vitro invasion assay.

Quantitative Data

The following table summarizes key quantitative data related to the InlA-E-cadherin interaction and subsequent bacterial invasion.

ParameterValueSpecies/Cell LineMethodReference
Dissociation Constant (Kd) of InlA-hEC1 8 ± 4 μMHumanIsothermal Titration Calorimetry[3]
Invasion Efficiency of Wild-Type L. monocytogenes 0.52Caco-2 cellsGentamicin Protection Assay[5]
Invasion Efficiency of ΔinlA Mutant -6.97 (log-transformed)HepG2 cellsGentamicin Protection Assay[5]
Invasion Efficiency of Wild-Type L. monocytogenes 8.52 (± 3.71) x 104 CFU/mLHeLa cellsGentamicin Protection Assay[6]
Invasion Efficiency of ΔinlB Mutant 9.29 (± 5.74) x 103 CFU/mLHeLa cellsGentamicin Protection Assay[6]

Experimental Protocols

Listeria monocytogenes Invasion Assay in Caco-2 Cells

This protocol is adapted from standard gentamicin protection assays used to quantify bacterial invasion of cultured epithelial cells.[4][7][8]

Materials:

  • Caco-2 human colon adenocarcinoma cells (ATCC HTB-37)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Listeria monocytogenes strain (e.g., EGD-e)

  • Brain Heart Infusion (BHI) broth and agar (B569324)

  • Phosphate-Buffered Saline (PBS)

  • Gentamicin solution (10 mg/mL)

  • 0.1% Triton X-100 in sterile water

  • 24-well tissue culture plates

Procedure:

  • Cell Culture: Seed Caco-2 cells in 24-well plates and grow to confluency. Differentiate the cells for 14-21 days to form polarized monolayers.

  • Bacterial Culture: Inoculate L. monocytogenes into BHI broth and grow overnight at 37°C with shaking.

  • Infection:

    • Wash the Caco-2 monolayers twice with sterile PBS.

    • Dilute the overnight bacterial culture in pre-warmed DMEM without antibiotics to achieve a multiplicity of infection (MOI) of 10-100 bacteria per Caco-2 cell.

    • Add the bacterial suspension to the Caco-2 cells and incubate for 1-2 hours at 37°C in a 5% CO2 incubator to allow for bacterial invasion.

  • Killing Extracellular Bacteria:

    • Aspirate the infection medium and wash the monolayers three times with PBS.

    • Add fresh DMEM containing gentamicin (50-100 µg/mL) to each well and incubate for 1 hour at 37°C to kill extracellular bacteria.

  • Cell Lysis and Enumeration:

    • Wash the monolayers three times with PBS.

    • Lyse the Caco-2 cells by adding 0.1% Triton X-100 to each well and incubating for 10 minutes at room temperature.

    • Perform serial dilutions of the cell lysates in sterile PBS.

    • Plate the dilutions onto BHI agar plates and incubate at 37°C for 24-48 hours.

  • Data Analysis: Count the number of colony-forming units (CFUs) on the plates to determine the number of viable intracellular bacteria. Invasion efficiency can be calculated as the percentage of the initial inoculum that survived the gentamicin treatment.

In Vivo Mouse Model of Listeriosis

This protocol describes a basic model for studying intestinal and systemic infection by Listeria monocytogenes in mice.[9][10][11][12]

Materials:

  • 6-8 week old female C57BL/6 mice (or transgenic mice expressing human E-cadherin)

  • Listeria monocytogenes strain

  • BHI broth

  • Sterile PBS

  • Gavage needles

  • Sterile surgical instruments

  • Tissue homogenizer

  • BHI agar plates with selective agents (e.g., nalidixic acid, cycloheximide)

Procedure:

  • Bacterial Preparation: Grow L. monocytogenes to mid-log phase in BHI broth. Wash the bacteria twice in sterile PBS and resuspend to the desired concentration (e.g., 109 CFU/mL).

  • Oral Inoculation:

    • Fast mice for 4-6 hours prior to inoculation.

    • Administer the bacterial suspension (typically 100-200 µL) to each mouse via oral gavage.

  • Monitoring and Tissue Collection:

    • Monitor the mice daily for signs of illness (e.g., weight loss, lethargy).

    • At desired time points (e.g., 24, 48, 72 hours post-infection), euthanize the mice.

    • Aseptically harvest organs such as the small intestine, mesenteric lymph nodes, spleen, and liver.

  • Bacterial Enumeration:

    • Weigh the collected tissues.

    • Homogenize the tissues in sterile PBS.

    • Perform serial dilutions of the tissue homogenates and plate on selective BHI agar.

    • Incubate the plates at 37°C for 24-48 hours and count the CFUs.

  • Data Analysis: Calculate the bacterial load per gram of tissue to assess the extent of colonization and dissemination.

Immunofluorescence Staining of Listeria in Intestinal Tissue

This protocol allows for the visualization of Listeria monocytogenes within the intestinal tissue.[13][14][15][16]

Materials:

  • Formalin-fixed, paraffin-embedded intestinal tissue sections from infected mice

  • Xylene and ethanol (B145695) series for deparaffinization and rehydration

  • Antigen retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0)

  • Primary antibody against Listeria monocytogenes (polyclonal or monoclonal)

  • Fluorophore-conjugated secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Deparaffinization and Rehydration:

    • Deparaffinize the tissue sections in xylene.

    • Rehydrate the sections through a graded series of ethanol solutions and finally in water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval by incubating the slides in antigen retrieval buffer.

  • Blocking: Block non-specific antibody binding by incubating the sections in a blocking solution (e.g., PBS with 5% goat serum and 0.1% Triton X-100).

  • Primary Antibody Incubation: Incubate the sections with the primary antibody against Listeria monocytogenes overnight at 4°C.

  • Secondary Antibody Incubation: Wash the sections and incubate with the fluorophore-conjugated secondary antibody for 1-2 hours at room temperature in the dark.

  • Counterstaining and Mounting:

    • Wash the sections and counterstain the nuclei with DAPI.

    • Mount the coverslips using an anti-fade mounting medium.

  • Imaging: Visualize the stained sections using a fluorescence microscope. Listeria will appear as fluorescently labeled bacteria, and their location within the intestinal tissue can be determined.

Conclusion

The interaction between this compound A and E-cadherin is a paradigm of host-pathogen co-evolution, showcasing a sophisticated bacterial strategy to hijack a fundamental host cell adhesion molecule for the purpose of invasion. A thorough understanding of this process at the molecular and cellular levels is paramount for the development of novel therapeutic interventions aimed at preventing or treating listeriosis. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers dedicated to unraveling the complexities of Listeria monocytogenes pathogenesis and for professionals working towards enhancing food safety and developing new anti-infective strategies.

References

The Mechanism of Internalin B Interaction with the Met Receptor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular interactions between Listeria monocytogenes Internalin B (InlB) and the human Met receptor tyrosine kinase. The content herein is curated for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the binding mechanism, downstream signaling, and experimental methodologies.

Introduction

This compound B (InlB) is a surface protein of the facultative intracellular pathogen Listeria monocytogenes that plays a crucial role in the invasion of host cells.[1] InlB mimics the host's natural ligand, Hepatocyte Growth Factor/Scatter Factor (HGF/SF), by binding to and activating the Met receptor tyrosine kinase.[1] This activation triggers a signaling cascade that leads to cytoskeletal rearrangements and ultimately, the engulfment of the bacterium by the host cell.[2][3] Understanding the intricacies of this interaction is pivotal for the development of novel therapeutics targeting both listeriosis and cancer, where the Met signaling pathway is often dysregulated.

The InlB-Met Interaction: A Structural Overview

The interaction between InlB and the Met receptor is a complex process involving multiple domains on both proteins. The current model suggests a 2:2 stoichiometry, where a dimer of InlB molecules forms the core of the complex, bringing two Met receptors into close proximity to initiate signaling.[4]

  • This compound B (InlB): InlB is a multidomain protein consisting of an N-terminal this compound domain (which includes a cap and a leucine-rich repeat (LRR) region), a central B-repeat region, and C-terminal GW domains. The LRR domain of the this compound domain is the primary binding site for the Met receptor.[4] The GW domains anchor InlB to the bacterial cell wall and can also interact with host cell surface glycosaminoglycans (GAGs) and the gC1q-R receptor, which can potentiate Met signaling.[5]

  • Met Receptor: The Met receptor is a disulfide-linked heterodimer composed of an alpha- and a beta-chain. The extracellular portion of the beta-chain contains a Sema domain, a plexin-semaphorin-integrin (PSI) domain, and four immunoglobulin-like (Ig) domains. The primary interaction site for the InlB LRR domain is the first Ig-like domain of Met.[6] A secondary, less extensive contact occurs between the InlB inter-repeat (IR) region and the Sema domain of Met.[6]

Quantitative Analysis of the InlB-Met Interaction

The binding affinity between InlB and the Met receptor has been quantified using various biophysical techniques, primarily Microscale Thermophoresis (MST). The dissociation constant (Kd) values vary between different isoforms of InlB, suggesting that genetic variations in Listeria monocytogenes can influence the efficiency of host cell invasion.

InlB Isoform (from Clonal Complex)Met Receptor ConstructTechniqueDissociation Constant (Kd) [nM]Reference
idInlBCC1Human c-Met extracellular domainMST7.4 ± 1.3[5]
idInlBCC7Human c-Met extracellular domainMST58.7 ± 18.5[5]
idInlBCC9Human c-Met extracellular domainMST93.6 ± 11.5[5]

The InlB-Induced Met Signaling Pathway

Upon binding of InlB, the Met receptor dimerizes and undergoes autophosphorylation on specific tyrosine residues within its kinase domain. This phosphorylation creates docking sites for various downstream signaling molecules, initiating a cascade of events that culminates in bacterial uptake. The signaling pathway activated by InlB shares striking similarities with that of HGF.[7]

Signaling Pathway Diagram

InlB_Met_Signaling InlB-Met Signaling Pathway InlB This compound B Met Met Receptor InlB->Met Binds Dimerization Dimerization & Autophosphorylation Met->Dimerization PI3K PI3K Dimerization->PI3K Recruits & Activates Gab1 Gab1 Dimerization->Gab1 Recruits Grb2 Grb2 Dimerization->Grb2 Cbl Cbl Dimerization->Cbl Recruits Akt Akt PI3K->Akt Cytoskeleton Actin Cytoskeleton Rearrangement Akt->Cytoskeleton Gab1->PI3K Shp2 Shp2 Gab1->Shp2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Cytoskeleton Ubiquitination Ubiquitination Cbl->Ubiquitination Endocytosis Clathrin-mediated Endocytosis Ubiquitination->Endocytosis Uptake Bacterial Uptake Endocytosis->Uptake Cytoskeleton->Uptake

Caption: InlB-induced Met receptor signaling cascade.

Experimental Protocols

This section details the methodologies for key experiments used to study the InlB-Met interaction.

Co-Immunoprecipitation (Co-IP) to Demonstrate InlB-Met Interaction

This protocol describes the co-immunoprecipitation of Met with InlB from cell lysates.

Materials:

  • Cell line expressing Met receptor (e.g., Vero, MDCK, HT-29)

  • Purified InlB protein

  • Lysis Buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors

  • Anti-Met antibody (for immunoprecipitation)

  • Anti-InlB antibody (for western blot detection)

  • Protein A/G agarose (B213101) or magnetic beads

  • Wash Buffer (e.g., PBS with 0.1% Tween-20)

  • Elution Buffer (e.g., 0.1 M glycine (B1666218) pH 2.5 or SDS-PAGE sample buffer)

  • SDS-PAGE and western blotting reagents

Procedure:

  • Cell Culture and Treatment: Culture cells to 80-90% confluency. Treat cells with a specified concentration of purified InlB (e.g., 500 pM) for a designated time at 37°C.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with Lysis Buffer on ice.

  • Pre-clearing Lysate (Optional): Incubate the cell lysate with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.

  • Immunoprecipitation: Add the anti-Met antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

  • Immune Complex Capture: Add Protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C.

  • Washing: Pellet the beads by centrifugation and wash them three to five times with Wash Buffer.

  • Elution: Elute the bound proteins from the beads using Elution Buffer.

  • Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an anti-InlB antibody to detect the co-immunoprecipitated InlB.

Surface Plasmon Resonance (SPR) for Quantitative Binding Analysis

This protocol outlines the use of SPR to determine the binding kinetics and affinity of the InlB-Met interaction.

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Purified recombinant InlB and Met extracellular domain proteins

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

  • Amine coupling kit (EDC, NHS)

  • Running buffer (e.g., HBS-EP+: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

  • Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.0)

Procedure:

  • Ligand Immobilization: Immobilize the Met extracellular domain (ligand) onto the sensor chip surface using standard amine coupling chemistry.

  • Analyte Injection: Inject a series of concentrations of InlB (analyte) in running buffer over the immobilized Met surface.

  • Data Acquisition: Monitor the association and dissociation phases in real-time by measuring the change in resonance units (RU).

  • Regeneration: After each analyte injection, regenerate the sensor surface using the regeneration solution to remove bound InlB.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Met Phosphorylation Assay by Western Blot

This protocol describes the detection of InlB-induced Met phosphorylation in cultured cells.

Materials:

  • Cell line expressing Met receptor (e.g., Vero, HepG2)

  • Purified InlB protein

  • Serum-free medium

  • Lysis Buffer (as in Co-IP) with phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride)

  • Anti-phospho-Met (pY1234/1235) antibody

  • Anti-total-Met antibody

  • SDS-PAGE and western blotting reagents

Procedure:

  • Cell Culture and Serum Starvation: Culture cells to 80-90% confluency. Serum-starve the cells for 4-16 hours to reduce basal Met phosphorylation.

  • InlB Stimulation: Treat the serum-starved cells with various concentrations of InlB (e.g., 1 nM to 100 nM) for a short period (e.g., 5-15 minutes) at 37°C.

  • Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse with Lysis Buffer containing phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • Western Blot Analysis:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane (e.g., with 5% BSA in TBST).

    • Incubate the membrane with the anti-phospho-Met antibody overnight at 4°C.

    • Wash and incubate with a secondary antibody.

    • Detect the signal using an appropriate method (e.g., chemiluminescence).

    • To normalize for protein loading, strip the membrane and re-probe with an anti-total-Met antibody.

Conclusion

The interaction between this compound B and the Met receptor is a sophisticated example of molecular mimicry employed by a pathogen to exploit host cell machinery. A thorough understanding of this interaction, from its structural basis and quantitative binding kinetics to the intricacies of the downstream signaling pathways, is essential for the development of novel therapeutic strategies. The experimental protocols detailed in this guide provide a framework for researchers to investigate this and other host-pathogen interactions, as well as to screen for potential inhibitors of Met activation in the context of both infectious disease and cancer.

References

Discovery and Characterization of Novel Internalin Proteins: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The internalin (Inl) family of proteins are surface-expressed molecules crucial to the pathogenesis of Listeria monocytogenes, a foodborne pathogen responsible for the severe invasive infection listeriosis. These proteins mediate the bacterium's attachment to and invasion of host cells, facilitating the crossing of critical barriers such as the intestinal, blood-brain, and feto-placental barriers[1][2]. While the roles of the archetypal internalins, InlA and InlB, are well-documented, a growing number of novel this compound and this compound-like proteins are being identified, many with yet-to-be-fully-elucidated functions. This technical guide provides an in-depth overview of the discovery and characterization of these novel this compound proteins, with a focus on quantitative data, detailed experimental protocols, and the visualization of associated signaling pathways and workflows.

Structural Hallmarks of this compound Proteins

Novel internalins largely share the characteristic structural domains of their well-studied counterparts. These include an N-terminal signal sequence, a leucine-rich repeat (LRR) domain responsible for protein-protein interactions, and a C-terminal cell wall anchor motif, typically of the LPXTG type, which covalently attaches the protein to the bacterial peptidoglycan[3]. Some this compound-like proteins may lack the canonical N-terminal this compound signal sequence but still possess the LRR domains[3].

Quantitative Data on Novel this compound Function

The characterization of novel internalins often involves quantifying their contribution to bacterial adhesion, invasion, and virulence. Below are tables summarizing key quantitative findings from studies on recently discovered internalins.

This compoundCell LineAssay TypeQuantitative FindingReference
InlP1 Caco-2Invasion AssayDeletion of inlP1 leads to a trend of decreased invasion, though not always statistically significant in all studies.[4]
InlP3 Caco-2Invasion AssayDeletion of inlP3 shows a trend towards reduced invasion efficiency.[4]
InlP4 Caco-2Invasion AssayDeletion of inlP4 results in a trend of decreased invasion.[4]
InlG Caco-2Adhesion & InvasionDeletion of inlG leads to enhanced adhesion and invasion of Caco-2 cells.[5]
InlJ JEG-3, HT29Adhesion AssayExpression of inlJ in non-invasive L. innocua stimulates a 16-fold increase in adherence to JEG-3 cells and a 3-fold increase to HT29 cells.
This compoundAnimal ModelOutcome MeasuredQuantitative FindingReference
InlP1 MouseBacterial Load (Liver & Spleen)Deletion of inlP1 results in a slight but significant reduction in bacterial burden in the liver and spleen 72 hours post-infection.[3]
InlP4 MouseBacterial Load (Liver & Spleen)Deletion of inlP4 leads to a slight but significant reduction in bacterial colonization of the liver and spleen 72 hours post-infection.[3]
InlG MouseVirulence (LD50)Deletion of inlG decreases the virulence of L. monocytogenes.[5]
InlJ MouseBacterial Load (Liver & Spleen)Deletion of inlJ results in a 1-log10 decrease in bacterial counts in the liver and spleen at 72 hours post-infection.[6]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of novel this compound proteins.

Recombinant this compound Expression and Purification

This protocol is essential for obtaining pure this compound proteins for in vitro binding assays and structural studies.

a. Cloning and Expression:

  • Amplify the coding sequence of the novel this compound gene from L. monocytogenes genomic DNA, excluding the signal peptide sequence.

  • Clone the amplified fragment into an expression vector (e.g., pET series) containing a purification tag (e.g., 6x-His tag, GST tag).

  • Transform the expression construct into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Grow the transformed bacteria in a suitable medium (e.g., LB broth) at 37°C to an OD600 of 0.6-0.8.

  • Induce protein expression with an appropriate inducer (e.g., IPTG) and continue incubation at a lower temperature (e.g., 16-25°C) for several hours or overnight.

b. Purification:

  • Harvest the bacterial cells by centrifugation.

  • Resuspend the cell pellet in a lysis buffer containing protease inhibitors.

  • Lyse the cells by sonication or high-pressure homogenization.

  • Clarify the lysate by centrifugation to remove cell debris.

  • Apply the clarified lysate to an affinity chromatography column specific for the purification tag (e.g., Ni-NTA agarose (B213101) for His-tagged proteins).

  • Wash the column extensively with a wash buffer to remove non-specifically bound proteins.

  • Elute the recombinant this compound protein using an elution buffer containing a competing agent (e.g., imidazole (B134444) for His-tagged proteins).

  • Assess the purity of the eluted protein by SDS-PAGE.

  • If necessary, perform further purification steps such as size-exclusion chromatography to obtain a highly pure protein preparation.

Cell Adhesion and Invasion Assays

These assays are fundamental for determining the role of a novel this compound in mediating bacterial attachment to and entry into host cells. The Caco-2 human intestinal epithelial cell line is a commonly used model[7].

a. Cell Culture:

  • Culture Caco-2 cells in a suitable medium (e.g., DMEM supplemented with 10% FBS) at 37°C in a 5% CO2 atmosphere.

  • Seed the cells into 24-well tissue culture plates and grow until they form a confluent monolayer.

b. Adhesion Assay:

  • Grow L. monocytogenes strains (wild-type and this compound deletion mutant) to the mid-logarithmic phase.

  • Wash the bacterial cells and resuspend them in the cell culture medium.

  • Infect the confluent Caco-2 cell monolayers with the bacterial suspension at a specific multiplicity of infection (MOI).

  • Incubate for a short period (e.g., 30 minutes) to allow for bacterial adhesion.

  • Wash the monolayers extensively with PBS to remove non-adherent bacteria.

  • Lyse the host cells with a detergent-based lysis buffer (e.g., Triton X-100).

  • Plate serial dilutions of the cell lysate on a suitable agar (B569324) medium (e.g., BHI agar) to enumerate the number of adherent bacteria (CFU).

c. Invasion Assay (Gentamicin Protection Assay):

  • Follow steps 1-3 of the adhesion assay.

  • Incubate for a longer period (e.g., 1-2 hours) to allow for bacterial invasion.

  • Wash the monolayers with PBS.

  • Add fresh cell culture medium containing a high concentration of an antibiotic that does not penetrate eukaryotic cells (e.g., gentamicin) to kill extracellular bacteria.

  • Incubate for an additional period (e.g., 1 hour).

  • Wash the monolayers again with PBS.

  • Lyse the host cells and enumerate the intracellular bacteria as described in the adhesion assay.

Protein-Protein Interaction Assays

Identifying the host cell receptor for a novel this compound is a critical step in its characterization.

a. Co-Immunoprecipitation (Co-IP):

  • Lyse host cells expressing the putative receptor in a mild lysis buffer to preserve protein-protein interactions.

  • Incubate the cell lysate with an antibody specific for the receptor, which has been pre-coupled to protein A/G beads.

  • Add the purified recombinant novel this compound to the lysate and incubate to allow for binding to the receptor.

  • Wash the beads several times to remove non-specifically bound proteins.

  • Elute the protein complexes from the beads.

  • Analyze the eluate by SDS-PAGE and Western blotting using an antibody against the this compound protein to confirm the interaction.

b. Surface Plasmon Resonance (SPR):

  • Immobilize the purified recombinant novel this compound onto a sensor chip.

  • Flow a solution containing the purified putative receptor protein over the sensor chip surface.

  • Monitor the binding and dissociation events in real-time by detecting changes in the refractive index at the sensor surface.

  • Analyze the resulting sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which provides a quantitative measure of the binding affinity.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the study of this compound proteins.

InlA_Signaling InlA InlA Ecad E-cadherin InlA->Ecad Binding Catenin α/β-catenin Ecad->Catenin Recruitment Arp23 Arp2/3 Complex Catenin->Arp23 Activation Actin Actin Polymerization Arp23->Actin Internalization Bacterial Internalization Actin->Internalization

Caption: InlA-mediated signaling pathway for Listeria invasion.

InlB_Signaling InlB InlB cMet c-Met Receptor InlB->cMet Binding PI3K PI3-Kinase cMet->PI3K Activation Akt Akt PI3K->Akt Rac1 Rac1 PI3K->Rac1 WAVE WAVE Complex Rac1->WAVE Arp23 Arp2/3 Complex WAVE->Arp23 Actin Actin Polymerization Arp23->Actin Internalization Bacterial Internalization Actin->Internalization

Caption: InlB-mediated signaling pathway for Listeria invasion.

Novel_Internalin_Workflow cluster_0 In Silico & Genetic Analysis cluster_1 In Vitro Characterization cluster_2 In Vivo & Functional Studies Genome_Sequencing Genome Sequencing Bioinformatics Bioinformatic Analysis (Identification of inl-like genes) Genome_Sequencing->Bioinformatics Gene_Deletion Generation of Deletion Mutants Bioinformatics->Gene_Deletion Protein_Expression Recombinant Protein Expression & Purification Bioinformatics->Protein_Expression Adhesion_Invasion Adhesion/Invasion Assays (e.g., Caco-2 cells) Gene_Deletion->Adhesion_Invasion Receptor_ID Host Receptor Identification (Co-IP, SPR) Protein_Expression->Receptor_ID Animal_Model Animal Infection Model (e.g., mouse) Adhesion_Invasion->Animal_Model Signaling_Pathway Elucidation of Signaling Pathway Receptor_ID->Signaling_Pathway Virulence_Assay Virulence Assessment (Bacterial load, LD50) Animal_Model->Virulence_Assay

Caption: Experimental workflow for novel this compound characterization.

Signaling Pathways of Novel Internalins

While the signaling cascades initiated by InlA binding to E-cadherin and InlB binding to the c-Met receptor are well-characterized, the pathways for most novel internalins are still under active investigation.

  • InlP: This this compound has been shown to interact with the host cell scaffolding protein afadin, which is involved in cell-cell junctions[8][9]. The precise downstream signaling events following this interaction are an area of ongoing research.

  • InlJ: InlJ has been demonstrated to act as an adhesin, and it contains mucin-binding protein (MucBP) domains, suggesting a potential interaction with mucins in the gastrointestinal tract[6]. The specific receptor and subsequent signaling cascade remain to be fully elucidated.

  • Other Novel Internalins (InlC2, InlD, InlE, InlF, InlG, InlH, InlK, InlPq): The host cell receptors and downstream signaling pathways for these internalins are largely unknown and represent a significant area for future research in the field of Listeria pathogenesis.

Conclusion and Future Directions

The discovery of novel this compound proteins continues to expand our understanding of the intricate mechanisms employed by Listeria monocytogenes to infect its host. The characterization of these virulence factors, through a combination of genetic, biochemical, and cell-based assays, is crucial for a comprehensive picture of listerial pathogenesis. While significant progress has been made in identifying new members of the this compound family and their general roles in virulence, a major challenge for the future lies in the detailed elucidation of their specific host cell receptors and the downstream signaling pathways they manipulate. This knowledge will be invaluable for the development of novel therapeutic strategies to combat listeriosis, potentially by targeting these key protein-protein interactions at the host-pathogen interface. The methodologies and data presented in this guide provide a framework for researchers to contribute to this exciting and important area of study.

References

An In-depth Structural and Methodological Guide to the Internalin-E-cadherin Complex

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular interactions between the bacterial protein Internalin A (InlA) from Listeria monocytogenes and its human receptor, E-cadherin. Understanding this complex is crucial for developing strategies to combat listeriosis, a severe food-borne illness. This document details the structural basis of the interaction, quantitative binding data, key experimental protocols, and the resulting cellular signaling pathways.

Structural Overview of the InlA-E-cadherin Interaction

The entry of the Gram-positive bacterium Listeria monocytogenes into human intestinal epithelial cells is primarily mediated by the interaction between the bacterial surface protein this compound A (InlA) and the host cell receptor E-cadherin.[1][2][3][4][5] InlA is a member of the this compound family, characterized by a series of leucine-rich repeats (LRRs).[2] The functional domain of InlA forms a curved solenoid structure that specifically recognizes and binds to the N-terminal extracellular domain (EC1) of human E-cadherin (hEC1).[1][2][6]

E-cadherin is a calcium-dependent cell adhesion molecule crucial for maintaining the integrity of epithelial tissues.[6][7] It consists of five extracellular Ig-like domains (EC1-EC5), a transmembrane region, and an intracellular domain that links to the actin cytoskeleton via catenins.[2][6] The interaction with InlA is highly specific to human E-cadherin, a tropism largely dictated by a single amino acid. Proline at position 16 (Pro16) in the EC1 domain of human E-cadherin is a critical determinant for this specific recognition.[1][3] Species in which this residue is substituted, such as mice (which have a glutamate (B1630785) at this position), are not susceptible to InlA-mediated invasion.[2][8][9] The crystal structure of the complex reveals that the LRR domain of InlA envelops the EC1 domain of E-cadherin, burying a significant solvent-accessible surface area upon formation.[1][6]

Calcium ions are essential for maintaining the rigid, rod-like structure of the E-cadherin extracellular domain, which is necessary for its adhesive function.[2][10][11][12] The interface between each pair of EC domains contains calcium-binding pockets, and the binding of Ca2+ linearizes and stabilizes the molecule.[2][10]

Quantitative Analysis of Binding Affinity

The binding affinity between InlA and E-cadherin, while specific, is relatively weak, which may be advantageous for the bacterium, allowing for potential dissociation.[2] However, bacterial adhesion and subsequent invasion are thought to result from the cumulative effect of multiple low-affinity interactions.[2] Site-directed mutagenesis has been employed to engineer InlA variants with significantly increased affinity, providing a powerful tool for studying the thermodynamic contributions of individual residues to the interaction.

Below is a summary of dissociation constants (Kd) and thermodynamic parameters for the interaction between various InlA mutants and the human E-cadherin EC1 domain, as determined by Isothermal Titration Calorimetry (ITC).

InlA VariantKd (μM)ΔH (kcal/mol)-TΔS (kcal/mol)Stoichiometry (N)Reference
Wild-Type8 ± 4-18.0 ± 0.511.0 ± 0.51.05 ± 0.05[6]
S192N1.1 ± 0.2-21.1 ± 0.313.0 ± 0.31.01 ± 0.05[6]
Y369S0.8 ± 0.1-20.2 ± 0.212.0 ± 0.21.03 ± 0.05[6]
Y369A0.7 ± 0.1-20.0 ± 0.211.7 ± 0.21.02 ± 0.05[6]
S192N + Y369S0.0016 ± 0.0003-23.5 ± 0.212.6 ± 0.21.01 ± 0.05[6][13]

Table 1: Thermodynamic data for the interaction of InlA variants with hEC1, measured by ITC. Data sourced from Wollert et al. (2007).[6]

Experimental Protocols

Detailed methodologies are essential for the accurate structural and functional analysis of the InlA-E-cadherin complex.

This technique provides atomic-resolution structures of the protein complex.

Protocol for InlA-E-cadherin Complex Crystallization: [6]

  • Protein Preparation: Express and purify variants of the InlA functional domain and the human E-cadherin EC1 domain (hEC1).

  • Complex Formation: Mix the purified InlA variant and hEC1 in a 1:1 stoichiometric ratio to a final total protein concentration of 5 mg/ml.

  • Crystallization Method: Use the hanging drop vapor diffusion method.

  • Reservoir Solution: The reservoir solution should contain 20–25% PEG 4000, 100 mM Mes/Tris buffer (pH 7.0–7.5), 100 mM Na acetate, and 20–100 mM CaCl2.

  • Cryoprotection: For data collection at cryogenic temperatures, add 20% (vol/vol) PEG 400 to the reservoir solution to act as a cryoprotectant.

  • Data Collection and Refinement: Collect X-ray diffraction data from the crystals. Process the data and refine the structure to ≤2.0-Å resolution to analyze atomic-level changes, hydrogen-bond networks, and water-mediated interactions.[6][13]

SPR is a label-free optical sensing technique used for real-time, quantitative analysis of biomolecular interactions, including kinetics (kon, koff) and affinity (Kd).[14][15][16][17]

General SPR Protocol: [14][15]

  • Preparation: Express and purify the ligand (e.g., E-cadherin) and the analyte (e.g., InlA). Ensure high purity and stability. Prepare running buffer, immobilization buffer, and regeneration solution.

  • Ligand Immobilization:

    • Select an appropriate sensor chip (e.g., CM5 chip for amine coupling).

    • Activate the chip surface.

    • Inject the ligand in an appropriate immobilization buffer to achieve the desired immobilization level (e.g., ~400 RU).[14]

    • Deactivate any remaining active groups on the surface.

  • Analyte Binding:

    • Prepare a series of analyte dilutions in running buffer. The concentration range should ideally span from 10x below to 10x above the expected Kd.[15]

    • Inject the analyte solutions over the sensor surface at a constant flow rate (e.g., 30 μL/min) for a defined association time.[14]

    • Allow the analyte to dissociate in a continuous flow of running buffer for a defined dissociation time.

  • Regeneration: Inject a regeneration solution to remove the bound analyte, preparing the surface for the next injection cycle.

  • Data Analysis:

    • The binding events are recorded in real-time as a sensorgram (Response Units vs. Time).

    • Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

ITC directly measures the heat changes associated with a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy ΔH and entropy ΔS).

Protocol for InlA-E-cadherin ITC: [6]

  • Sample Preparation: Dialyze both protein samples (InlA variants and hEC1) extensively against the same buffer (e.g., 50 mM HEPES pH 7.5, 20 mM CaCl2) to minimize buffer mismatch effects.

  • Concentration Measurement: Accurately determine the protein concentrations spectrophotometrically at 280 nm.

  • ITC Experiment Setup:

    • Load the ITC cell (e.g., 1.35 ml) with hEC1.

    • Load the injection syringe with the InlA variant.

    • Perform the titration at a constant temperature (e.g., 20°C).

  • Titration: Inject small aliquots (e.g., 5-10 μl) of the InlA solution into the hEC1 solution at timed intervals.

  • Data Correction and Analysis:

    • Perform a control titration by injecting InlA into the buffer alone to determine the heat of dilution (ΔHdil).

    • Subtract the heat of dilution from the experimental data.

    • Fit the corrected data to a "single set of independent sites" binding model to determine Kd, ΔH, and the stoichiometry of the interaction.

These assays are used to assess the functional consequences of the InlA-E-cadherin interaction in a cellular context, typically using the Caco-2 human intestinal epithelial cell line.[18][19]

Protocol for Listeria Adhesion Assay: [18]

  • Cell Culture: Grow Caco-2 cells to confluent monolayers in well plates.

  • Bacterial Culture: Grow Listeria monocytogenes strains (e.g., wild-type and mutants) overnight in BHI broth.

  • Infection:

    • Wash and resuspend the bacteria in warm cell culture medium (e.g., cEMEM).

    • Infect the Caco-2 monolayers with the bacterial suspension at a defined multiplicity of infection (MOI), typically 10 bacteria per cell.

    • Briefly centrifuge the plates to synchronize the infection and incubate at 37°C for 30 minutes.

  • Quantification of Adherent Bacteria:

    • Wash the monolayers extensively (e.g., five times) with PBS to remove non-adherent bacteria.

    • Lyse the Caco-2 cells with a cold detergent solution (e.g., 0.1% Triton X-100).

    • Perform serial dilutions of the cell lysate and plate on BHI agar.

    • Incubate the plates at 37°C for 48 hours and count the resulting colonies (CFU) to quantify the number of adherent bacteria.

Signaling Pathway of InlA-Mediated Invasion

The binding of InlA on the Listeria surface to E-cadherin on the host cell is not merely an adhesion event; it actively triggers a signaling cascade that co-opts the host's cellular machinery to induce bacterial uptake.[2][4][20] This process mimics induced phagocytosis.

Upon InlA-E-cadherin engagement, a signaling complex is assembled at the site of bacterial attachment. The cytoplasmic tail of E-cadherin is linked to the actin cytoskeleton through interactions with β-catenin and α-catenin.[2][9] The clustering of E-cadherin by the bacteria initiates local actin cytoskeleton rearrangements, which are critical for engulfing the bacterium.[2] This process involves the recruitment and activation of small GTPases, such as Rac1, which are key regulators of actin dynamics.[21] While the full pathway is complex, the core concept involves using the E-cadherin-catenin complex as a signaling hub to manipulate the host actin cytoskeleton, creating a phagocytic cup that envelops and internalizes the bacterium into a vacuole.[2][9]

// Nodes InlA [label="Listeria (InlA)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; Ecad [label="E-cadherin", fillcolor="#4285F4", fontcolor="#FFFFFF"]; p120 [label="p120-catenin", fillcolor="#F1F3F4", fontcolor="#202124"]; beta_cat [label="β-catenin", fillcolor="#F1F3F4", fontcolor="#202124"]; alpha_cat [label="α-catenin", fillcolor="#F1F3F4", fontcolor="#202124"]; Actin [label="Actin Cytoskeleton", fillcolor="#34A853", fontcolor="#FFFFFF"]; GTPases [label="Small GTPases\n(e.g., Rac1)", fillcolor="#FBBC05", fontcolor="#202124", shape=diamond]; Remodeling [label="Actin Remodeling\n(Polymerization)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Internalization [label="Bacterial Internalization\n(Phagocytic Cup Formation)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges InlA -> Ecad [label="Binding", color="#202124", fontcolor="#202124"]; Ecad -> p120 [dir=none, style=dashed, label=" association"]; Ecad -> beta_cat [dir=none, style=dashed, label=" association"]; beta_cat -> alpha_cat [dir=none, style=dashed, label=" association"]; alpha_cat -> Actin [label="Links to"];

Ecad -> GTPases [label="Clustering Activates"]; GTPases -> Remodeling [label="Induces"]; Remodeling -> Internalization [label="Drives"]; Actin -> Remodeling [style=dashed, arrowhead=none];

{rank=same; p120; beta_cat; alpha_cat} } .dot Caption: Signaling pathway for InlA-E-cadherin mediated bacterial entry.

References

The Genetic Compass of a Stealthy Invader: An In-depth Technical Guide to the Regulation of Internalin Expression in Listeria monocytogenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Listeria monocytogenes, a facultative intracellular pathogen, relies on a sophisticated arsenal (B13267) of virulence factors to orchestrate its invasion of host cells and subsequent dissemination. Central to this process is the internalin family of surface proteins, which mediate adhesion to and entry into non-phagocytic cells. The expression of these critical virulence factors is not constitutive; rather, it is exquisitely controlled by a complex regulatory network that responds to a variety of environmental cues encountered both outside and inside the host. This technical guide provides a comprehensive overview of the genetic regulation of this compound expression in Listeria monocytogenes, with a focus on the core regulatory elements. We delve into the intricate interplay of the master virulence regulator, PrfA (Positive Regulatory Factor A), and the alternative sigma factor, σB (Sigma B), in modulating the transcription of key this compound genes. This document summarizes quantitative data on this compound expression, provides detailed methodologies for key experimental procedures, and presents visual representations of the underlying signaling pathways and workflows to facilitate a deeper understanding of this crucial aspect of Listeria pathogenesis.

Introduction: The this compound Family - Keys to Cellular Invasion

The this compound family is a diverse group of surface-anchored and secreted proteins characterized by the presence of leucine-rich repeats (LRRs). These proteins play pivotal roles in the pathogenesis of listeriosis. The most well-characterized internalins, InlA and InlB, are instrumental in the initial stages of infection. InlA facilitates the invasion of intestinal epithelial cells by binding to its host cell receptor, E-cadherin.[1] InlB, on the other hand, interacts with the hepatocyte growth factor receptor (Met) to promote entry into various cell types, including hepatocytes and endothelial cells.[2] The expression of these and other internalins is a tightly regulated process, ensuring their production is timed to coincide with the appropriate stage of infection. This regulation is primarily orchestrated at the transcriptional level by two key regulators: PrfA and σB.[3][4]

Core Regulatory Network: The Interplay of PrfA and σB

The genetic regulation of this compound expression is a prime example of the sophisticated control mechanisms bacteria employ to adapt to their environment. In Listeria, this regulation is largely dependent on the activities of PrfA and σB, which can act independently, synergistically, or even antagonistically to control the expression of different this compound genes.

PrfA: The Master Switch for Virulence

PrfA is a transcriptional activator that controls the expression of a large number of virulence genes in Listeria.[5] Its activity is thermoregulated, with optimal function at 37°C, the host body temperature.[6] PrfA binds to a 14-bp palindromic sequence, known as the PrfA box, located in the promoter region of its target genes.[5] Several this compound genes, including inlA, inlB, and inlC, are under the direct or indirect control of PrfA.[3][7]

σB: The General Stress Response and Virulence Regulator

σB is an alternative sigma factor that directs the transcription of genes involved in the general stress response, enabling Listeria to survive harsh conditions such as low pH, high osmolarity, and oxidative stress.[8] Importantly, the σB regulon also includes virulence genes, demonstrating a crucial link between stress survival and pathogenicity.[8] Several this compound genes, including inlA, inlB, inlC2, and inlD, are positively regulated by σB.[3][7]

Differential and Co-regulation of this compound Genes

The expression of individual this compound genes is fine-tuned by the specific combination of regulatory inputs from PrfA and σB. This differential regulation allows for a tailored expression profile of internalins depending on the specific environmental niche the bacterium occupies.

  • inlA and inlB : The expression of these two key internalins is complex and involves both PrfA and σB.[3][7] The inlA promoter region contains both a PrfA box and a σB-dependent promoter, allowing for their integrated control.[2]

  • inlC : The expression of inlC, which encodes a secreted this compound, is primarily dependent on PrfA.[3][7]

  • inlC2 and inlD : In contrast, the expression of inlC2 and inlD is predominantly under the control of σB.[3][7]

Data Presentation: Quantitative Analysis of this compound Gene Expression

The following tables summarize quantitative data on the expression of key this compound genes under different regulatory and environmental conditions, as determined by quantitative real-time PCR (qRT-PCR) and microarray analyses.

Table 1: Regulation of this compound Gene Expression by PrfA and σB

GeneRegulation by PrfARegulation by σBReference(s)
inlAPositivePositive[3],[7]
inlBPositivePositive[3],[7]
inlCPositiveNone[3],[7]
inlC2NonePositive[3],[7]
inlDNonePositive[3],[7]
inlFNoneNone[7]
inlGNoneNone[7]

Table 2: Environmental Influence on this compound Gene Expression (Fold Change)

GeneConditionFold ChangeReference(s)
inlA37°C vs 30°CIncreased[6]
inlAIntracellular vs Broth~320-400 fold increase
inlB37°C vs 30°CIncreased[6]
inlC37°C vs 30°CIncreased[6]
inlA0.3 M NaClIncreased[7]
inlC0.3 M NaClDecreased[7]
inlC20.3 M NaClIncreased[7]
inlD0.3 M NaClIncreased[7]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the genetic regulation of this compound expression in Listeria monocytogenes.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

Objective: To quantify the transcript levels of this compound genes.

Materials:

  • Listeria monocytogenes cultures grown under desired conditions.

  • RNAprotect Bacteria Reagent (Qiagen).

  • RNeasy Mini Kit (Qiagen).

  • DNase I, RNase-free (Thermo Fisher Scientific).

  • High-Capacity cDNA Reverse Transcription Kit (Applied Biosystems).

  • PowerUp SYBR Green Master Mix (Applied Biosystems).

  • Gene-specific primers for target and reference genes (e.g., 16S rRNA).

  • Real-time PCR instrument.

Procedure:

  • Bacterial Culture and RNA Stabilization:

    • Grow L. monocytogenes strains to the desired growth phase (e.g., mid-logarithmic or stationary) in Brain Heart Infusion (BHI) broth under specific experimental conditions (e.g., different temperatures, salt concentrations).

    • Harvest bacterial cells by centrifugation.

    • Immediately resuspend the cell pellet in RNAprotect Bacteria Reagent to stabilize the RNA and prevent degradation.

  • RNA Extraction:

    • Extract total RNA from the stabilized bacterial cells using the RNeasy Mini Kit according to the manufacturer's protocol for Gram-positive bacteria. This typically involves enzymatic lysis with lysozyme (B549824) followed by mechanical disruption (e.g., bead beating).

  • DNase Treatment:

    • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

    • Purify the RNA again using the RNeasy Mini Kit.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from the purified RNA using the High-Capacity cDNA Reverse Transcription Kit with random primers.

  • Real-Time PCR:

    • Set up the real-time PCR reactions using PowerUp SYBR Green Master Mix, the synthesized cDNA as a template, and gene-specific primers.

    • Perform the PCR on a real-time PCR instrument with the following cycling conditions (example):

      • Initial denaturation: 95°C for 10 minutes.

      • 40 cycles of:

        • Denaturation: 95°C for 15 seconds.

        • Annealing/Extension: 60°C for 1 minute.

    • Include a melt curve analysis to verify the specificity of the amplified product.

  • Data Analysis:

    • Calculate the relative quantification of gene expression using the ΔΔCt method, normalizing the expression of the target genes to a stably expressed reference gene (e.g., 16S rRNA).

Western Blot Analysis for Protein Expression

Objective: To detect and quantify the expression of this compound proteins.

Materials:

  • Listeria monocytogenes cultures.

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors).

  • BCA Protein Assay Kit (Thermo Fisher Scientific).

  • SDS-PAGE gels.

  • Nitrocellulose or PVDF membranes.

  • Transfer buffer.

  • Blocking buffer (e.g., 5% non-fat milk in TBST).

  • Primary antibodies specific to the target this compound proteins.

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Protein Extraction:

    • Harvest bacterial cells from culture by centrifugation.

    • Resuspend the pellet in lysis buffer and lyse the cells (e.g., by sonication or bead beating on ice).

    • Clarify the lysate by centrifugation to remove cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the lysate using the BCA Protein Assay Kit.

  • SDS-PAGE:

    • Mix a standardized amount of protein from each sample with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.

    • Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST (Tris-buffered saline with Tween 20).

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate.

    • Capture the signal using an imaging system.

  • Analysis:

    • Analyze the band intensities to determine the relative levels of protein expression. A loading control (e.g., an antibody against a housekeeping protein) should be used for normalization.

Mandatory Visualizations

Signaling Pathways

internalin_regulation cluster_env Environmental Signals cluster_regulators Key Regulators cluster_genes This compound Genes Temp Temperature (37°C) PrfA PrfA Temp->PrfA Salt High Osmolarity SigB σB Salt->SigB pH Low pH pH->SigB inlA inlA PrfA->inlA inlB inlB PrfA->inlB inlC inlC PrfA->inlC SigB->PrfA can activate P2prfA promoter SigB->inlA SigB->inlB inlC2_D inlC2, inlD SigB->inlC2_D

Caption: Regulatory network of this compound gene expression in Listeria monocytogenes.

Experimental Workflow

experimental_workflow start Listeria Culture (Specific Conditions) rna_extraction Total RNA Extraction start->rna_extraction protein_extraction Total Protein Extraction start->protein_extraction dnase DNase Treatment rna_extraction->dnase sds_page SDS-PAGE protein_extraction->sds_page cdna cDNA Synthesis dnase->cdna qpc qRT-PCR cdna->qpc gene_expression Gene Expression Analysis (ΔΔCt Method) qpc->gene_expression western_blot Western Blot sds_page->western_blot protein_expression Protein Expression Analysis (Densitometry) western_blot->protein_expression

Caption: Workflow for analyzing this compound gene and protein expression.

Conclusion

The genetic regulation of this compound expression in Listeria monocytogenes is a highly sophisticated and multifactorial process. The intricate interplay between the master virulence regulator PrfA and the general stress response sigma factor σB allows for a finely tuned expression of these crucial invasion proteins in response to diverse environmental signals. This tight control ensures that internalins are produced at the right time and place, facilitating the successful infection of host cells. A thorough understanding of this regulatory network is not only fundamental to our knowledge of Listeria pathogenesis but also provides a platform for the development of novel therapeutic strategies aimed at disrupting this critical aspect of virulence. The methodologies and data presented in this guide offer a valuable resource for researchers and professionals working to combat this important foodborne pathogen.

References

An In-depth Technical Guide to Internalin Family Proteins and Their Host Cell Specificity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The internalin family of proteins, primarily associated with the pathogenic bacterium Listeria monocytogenes, represents a sophisticated arsenal (B13267) of virulence factors that mediate the invasion of host cells, a critical step in the pathogenesis of listeriosis. These surface-anchored or secreted proteins are characterized by the presence of leucine-rich repeat (LRR) domains, which facilitate specific interactions with a variety of host cell surface receptors. This specificity of interaction dictates the tissue tropism and host range of the bacterium. Understanding the molecular intricacies of these interactions, the ensuing signaling cascades, and the experimental methodologies used to study them is paramount for the development of novel therapeutic strategies against Listeria and potentially other intracellular pathogens. This guide provides a comprehensive technical overview of key this compound family proteins, their host cell receptors, the quantitative aspects of their binding, the signaling pathways they trigger, and detailed experimental protocols for their study.

Core this compound Family Proteins and Host Cell Receptor Interactions

The interaction between this compound proteins and their specific host cell receptors is the primary determinant of host cell specificity. This section details the key this compound-receptor pairs, their binding affinities, and the structural basis of their interaction.

This compound ProteinHost Cell ReceptorHost Cell Type(s)Binding Affinity (Kd)Key Specificity Determinants
This compound A (InlA) E-cadherin (CDH1)Intestinal epithelial cells, placental trophoblasts8 ± 4 µM[1]Proline at position 16 of human E-cadherin is crucial for interaction; murine E-cadherin has a glutamic acid at this position, rendering mice naturally resistant to InlA-mediated invasion.
This compound B (InlB) Met (Hepatocyte Growth Factor Receptor)Hepatocytes, endothelial cells, epithelial cells, fibroblastsHigh AffinityThe LRR domain of InlB binds to the first immunoglobulin-like (Ig1) domain of Met.[2]
gC1q-R (globular head of C1q receptor)Various-Interacts with the C-terminal GW domains of InlB.
This compound C (InlC) TubaPolarized epithelial cells9.0 ± 3.5 µM[3]Binds to the sixth SH3 domain (SH3-6) of Tuba.
This compound F (InlF) VimentinBrain microvascular endothelial cellsNot Quantified-
This compound P (InlP) AfadinPlacental trophoblasts, epithelial cellsNot Quantified-
This compound J (InlJ) UnknownPlacental cells, other cell linesNot QuantifiedBehaves as an adhesin.
This compound K (InlK) Major Vault Protein (MVP)Cytosol of various host cellsNot Quantified-

Signaling Pathways Activated by this compound-Receptor Interactions

Upon binding to their respective receptors, internalins trigger a cascade of intracellular signaling events that culminate in bacterial uptake or modulation of host cellular processes.

This compound A (InlA) - E-cadherin Signaling Pathway

The binding of InlA to E-cadherin initiates a signaling cascade that leads to the recruitment of the endocytic machinery and actin cytoskeleton rearrangement, facilitating the "zipper" mechanism of bacterial internalization.

InlA_Ecadherin_Signaling InlA InlA Ecadherin E-cadherin InlA->Ecadherin Binds Catenins α/β-Catenins Ecadherin->Catenins Recruits Arp23 Arp2/3 Complex Catenins->Arp23 Activates Actin Actin Polymerization Arp23->Actin Endocytosis Bacterial Internalization Actin->Endocytosis

Figure 1: InlA-E-cadherin signaling pathway for bacterial entry.

This compound B (InlB) - Met Signaling Pathway

InlB binding to the Met receptor tyrosine kinase mimics the action of its natural ligand, Hepatocyte Growth Factor (HGF), leading to receptor dimerization, autophosphorylation, and the activation of downstream signaling pathways that promote cytoskeletal rearrangements and bacterial uptake.[4]

InlB_Met_Signaling InlB InlB Met Met Receptor InlB->Met Binds & Activates PI3K PI3-Kinase Met->PI3K Recruits & Activates Akt Akt PI3K->Akt Rac1_Cdc42 Rac1/Cdc42 PI3K->Rac1_Cdc42 Activates WAVE_WASP WAVE/WASP Rac1_Cdc42->WAVE_WASP Arp23 Arp2/3 Complex WAVE_WASP->Arp23 Actin Actin Rearrangement Arp23->Actin Internalization Bacterial Internalization Actin->Internalization

Figure 2: InlB-Met signaling cascade leading to bacterial uptake.

This compound C (InlC) - Tuba Interaction

Secreted InlC interacts with the scaffolding protein Tuba, disrupting its interaction with N-WASP. This leads to a relaxation of cortical actin tension at cell junctions, facilitating the formation of protrusions and cell-to-cell spread of Listeria.[5]

InlC_Tuba_Interaction InlC InlC (secreted) Tuba Tuba InlC->Tuba Binds NWASP N-WASP InlC->NWASP Inhibits Interaction Protrusion Protrusion Formation & Cell-to-Cell Spread InlC->Protrusion Promotes Tuba->NWASP Binds CorticalTension Cortical Actin Tension NWASP->CorticalTension Maintains CorticalTension->Protrusion Inhibits

Figure 3: InlC disrupts the Tuba-N-WASP complex to promote cell-to-cell spread.

This compound K (InlK) - Major Vault Protein (MVP) Interaction and Autophagy Evasion

InlK, expressed on the bacterial surface in the host cytosol, recruits the Major Vault Protein (MVP). This interaction masks the bacteria from the host's autophagic machinery, preventing their degradation and promoting intracellular survival.[1][5]

InlK_MVP_Autophagy InlK InlK MVP Major Vault Protein (MVP) InlK->MVP Recruits Listeria Listeria (in cytosol) Listeria->InlK Expresses Autophagy Autophagy Machinery (e.g., LC3, p62) MVP->Autophagy Blocks Recognition Autophagy->Listeria Recognizes Autophagosome Autophagosome Formation Autophagy->Autophagosome Initiates Degradation Bacterial Degradation Autophagosome->Degradation Leads to

Figure 4: InlK-MVP interaction pathway for autophagy evasion.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound-receptor interactions and their functional consequences.

Adhesion and Invasion Assays (Gentamicin Protection Assay)

This assay is fundamental for quantifying the ability of bacteria to adhere to and invade host cells.[3][6][7]

Adhesion_Invasion_Assay Start Seed host cells in 24-well plates Infect Infect confluent monolayers with Listeria (MOI 100:1) Start->Infect IncubateAdhesion Incubate 30 min (Adhesion) Infect->IncubateAdhesion IncubateInvasion Incubate 1.5 h (Invasion) Infect->IncubateInvasion WashAdhesion Wash 5x with PBS IncubateAdhesion->WashAdhesion WashInvasion Wash 2x with PBS IncubateInvasion->WashInvasion LyseAdhesion Lyse cells with 0.1% Triton X-100 WashAdhesion->LyseAdhesion PlateAdhesion Plate serial dilutions on BHI agar (B569324) LyseAdhesion->PlateAdhesion CountAdhesion Count CFUs (Adherent Bacteria) PlateAdhesion->CountAdhesion Gentamicin (B1671437) Add media with Gentamicin (10-150 µg/mL) WashInvasion->Gentamicin IncubateGentamicin Incubate 45-90 min Gentamicin->IncubateGentamicin WashPostGentamicin Wash 2x with PBS IncubateGentamicin->WashPostGentamicin LyseInvasion Lyse cells with 0.1% Triton X-100 WashPostGentamicin->LyseInvasion PlateInvasion Plate serial dilutions on BHI agar LyseInvasion->PlateInvasion CountInvasion Count CFUs (Invaded Bacteria) PlateInvasion->CountInvasion

Figure 5: Workflow for Adhesion and Invasion Assays.

Materials:

  • Caco-2 cells (or other relevant cell line)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Listeria monocytogenes strains (wild-type and mutants)

  • Brain Heart Infusion (BHI) broth and agar

  • Phosphate Buffered Saline (PBS)

  • Triton X-100

  • Gentamicin

Procedure:

  • Cell Culture: Seed Caco-2 cells in 24-well plates and grow to confluence.

  • Bacterial Culture: Grow Listeria monocytogenes overnight in BHI broth at 37°C.

  • Infection: Wash cell monolayers with PBS and infect with bacteria at a Multiplicity of Infection (MOI) of 100:1.

  • Adhesion: Incubate for 30 minutes at 37°C.

  • Wash wells five times with PBS to remove non-adherent bacteria.

  • Lyse the cells with 0.1% Triton X-100.

  • Plate serial dilutions of the lysate on BHI agar and incubate overnight at 37°C.

  • Count Colony Forming Units (CFUs) to determine the number of adherent bacteria.

  • Invasion: Incubate for 1.5 hours at 37°C.

  • Wash wells twice with PBS.

  • Add fresh medium containing gentamicin (e.g., 150 µg/mL) to kill extracellular bacteria and incubate for 45-90 minutes.[8]

  • Wash wells twice with PBS.

  • Lyse the cells and plate as described for the adhesion assay.

  • Count CFUs to determine the number of invaded bacteria.

Co-Immunoprecipitation (Co-IP)

Co-IP is used to identify and confirm protein-protein interactions within the complex cellular environment.

CoIP_Workflow Start Lyse infected host cells Preclear Pre-clear lysate with control beads Start->Preclear IncubateAb Incubate lysate with primary antibody (bait) Preclear->IncubateAb AddBeads Add Protein A/G beads IncubateAb->AddBeads IncubateBeads Incubate to form Ab-protein-bead complex AddBeads->IncubateBeads Wash Wash beads to remove non-specific binders IncubateBeads->Wash Elute Elute protein complexes from beads Wash->Elute Analyze Analyze by Western Blot Elute->Analyze

Figure 6: General workflow for Co-Immunoprecipitation.

Materials:

  • Infected and uninfected host cell lysates

  • Co-IP lysis/wash buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease inhibitors)

  • Primary antibody against the "bait" protein (e.g., anti-Met)

  • Isotype control antibody

  • Protein A/G magnetic beads

  • Elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer)

  • Antibodies for Western blotting (against bait and expected "prey" proteins)

Procedure:

  • Cell Lysis: Lyse infected and uninfected control cells in Co-IP lysis buffer on ice.

  • Pre-clearing: Add Protein A/G beads to the lysate and incubate for 1 hour at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.

  • Immunoprecipitation: Add the primary antibody or control IgG to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.

  • Capture: Add Protein A/G beads and incubate for 1-3 hours at 4°C.

  • Washing: Pellet the beads and wash several times with Co-IP wash buffer.

  • Elution: Elute the bound proteins from the beads using elution buffer.

  • Analysis: Analyze the eluates by SDS-PAGE and Western blotting using antibodies against the bait and potential interacting partners.

Surface Plasmon Resonance (SPR)

SPR is a powerful technique for the real-time, label-free analysis of biomolecular interactions, providing quantitative data on binding kinetics (k_on, k_off) and affinity (Kd).

SPR_Workflow Immobilize Immobilize Ligand (e.g., E-cadherin) on sensor chip InjectAnalyte Inject Analyte (e.g., InlA) at various concentrations Immobilize->InjectAnalyte Association Association Phase: Measure binding in real-time InjectAnalyte->Association Dissociation Dissociation Phase: Inject buffer and measure dissociation Association->Dissociation Regeneration Regenerate sensor chip surface Dissociation->Regeneration Analysis Analyze sensorgrams to determine kon, koff, and Kd Dissociation->Analysis Regeneration->InjectAnalyte

Figure 7: Surface Plasmon Resonance experimental workflow.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Purified recombinant ligand (e.g., E-cadherin extracellular domain)

  • Purified recombinant analyte (e.g., InlA)

  • Running buffer (e.g., HBS-EP+)

  • Immobilization reagents (e.g., EDC/NHS, ethanolamine)

  • Regeneration solution (e.g., low pH glycine)

Procedure:

  • Immobilization: Covalently immobilize the ligand onto the sensor chip surface using amine coupling chemistry.

  • Binding Analysis: Inject a series of analyte concentrations over the ligand-coated surface.

  • Association: Monitor the increase in response units (RU) as the analyte binds to the immobilized ligand.

  • Dissociation: Inject running buffer to monitor the decrease in RU as the analyte dissociates.

  • Regeneration: Inject a regeneration solution to remove all bound analyte from the ligand surface.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (Kd).

Conclusion

The this compound family of proteins exemplifies the intricate and highly specific molecular dialogues that occur between bacterial pathogens and their hosts. A thorough understanding of these interactions, from the quantitative biophysics of binding to the complex signaling networks that are subverted, is essential for the development of targeted anti-infective therapies. The experimental approaches detailed in this guide provide a robust framework for dissecting these interactions and for the identification of novel therapeutic targets to combat listeriosis and other infectious diseases. Future research focusing on the less-characterized internalins and their roles in pathogenesis will undoubtedly reveal new paradigms of host-pathogen interaction and open new avenues for therapeutic intervention.

References

The Central Role of Leucine-Rich Repeats in the Function of Listeria Internalins: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Internalins are a family of surface proteins expressed by the facultative intracellular pathogen Listeria monocytogenes that are critical for host cell invasion. A key structural and functional component of these proteins is the Leucine-Rich Repeat (LRR) domain. This technical guide provides an in-depth analysis of the LRR domain's role in internalin function, focusing on its structure, its pivotal role in mediating protein-protein interactions with host cell receptors, and the subsequent activation of signaling pathways that facilitate bacterial entry. This document summarizes key quantitative data, outlines relevant experimental methodologies, and provides visual representations of the molecular mechanisms involved.

Introduction to Internalins and Leucine-Rich Repeats

The this compound family is a large group of proteins characterized by the presence of an N-terminal LRR domain.[1][2][3] These proteins are crucial for the pathogenicity of Listeria monocytogenes, enabling the bacterium to invade non-phagocytic host cells. The LRR motif itself is a versatile protein-protein interaction domain found in a vast array of proteins across different species, from bacteria to humans.[4][5][6] The LRR domain of internalins typically consists of multiple tandem repeats of a 22-amino-acid sequence, which folds into a characteristic curved or horseshoe-shaped structure.[4][7][8] This structure presents a concave surface that is ideally suited for engaging with host cell receptors.[9][10]

The two most well-characterized internalins, this compound A (InlA) and this compound B (InlB), utilize their LRR domains to interact with specific host receptors, E-cadherin and Met (hepatocyte growth factor receptor), respectively, initiating the cascade of events leading to bacterial uptake.[1][11][12]

Structure and Function of the this compound LRR Domain

The LRR domain is the primary determinant of receptor specificity for internalins.[2] Flanking the LRR region are an N-terminal cap and an immunoglobulin-like (Ig-like) inter-repeat (IR) region, which contribute to the stability and proper folding of the LRR domain.[4][13]

This compound A (InlA) LRR Domain

The InlA protein contains 15 Leucine-Rich Repeats.[14][15] The LRR domain of InlA directly interacts with the first extracellular domain (EC1) of human E-cadherin.[11][15] This interaction is highly specific; for instance, a single amino acid difference (Pro16 in human E-cadherin to Glu16 in murine E-cadherin) is sufficient to prevent this interaction, rendering mice resistant to InlA-mediated invasion.[14][16] The crystal structure of the InlA-E-cadherin complex reveals that the concave surface of the InlA LRR domain envelops the EC1 domain of E-cadherin.[11]

This compound B (InlB) LRR Domain

InlB possesses an N-terminal LRR domain that is essential for its function.[4][17] This domain is responsible for binding to the host cell receptor Met.[1][12] The LRR region of InlB, along with its N-terminal cap, constitutes the minimal region required for Met binding and subsequent activation.[18] The interaction primarily involves the concave surface of the LRR domain.[18] Unlike the highly specific InlA-E-cadherin interaction, InlB can mediate entry into a broader range of cell types due to the widespread expression of the Met receptor.[19]

Quantitative Data on this compound-Host Protein Interactions

The binding affinities and stoichiometry of this compound-receptor interactions have been quantified in several studies. This data is crucial for understanding the molecular basis of host cell invasion and for the development of potential inhibitors.

This compoundHost ReceptorTechniqueDissociation Constant (Kd)StoichiometryReference
InlAHuman E-cadherin (hEC1)Analytical Ultracentrifugation~8 µM1:1[11]
InlBMetNot SpecifiedHigh Affinity1:1[9][18]

Experimental Protocols

The study of this compound LRR function relies on a variety of biochemical, biophysical, and cell-based assays. Below are outlines of key experimental protocols.

X-Ray Crystallography of this compound-Receptor Complexes
  • Objective: To determine the three-dimensional structure of the this compound LRR domain alone or in complex with its host receptor.

  • Methodology:

    • Protein Expression and Purification: The LRR domain of the this compound (e.g., InlA or InlB) and the extracellular domain of the host receptor (e.g., E-cadherin or Met) are expressed in a suitable system (e.g., E. coli or mammalian cells) and purified to homogeneity using chromatography techniques.

    • Complex Formation: The purified this compound and receptor proteins are mixed in a specific molar ratio to allow complex formation.

    • Crystallization: The protein or protein-receptor complex is subjected to various crystallization screening conditions (e.g., vapor diffusion) to obtain well-ordered crystals.

    • Data Collection and Structure Determination: The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is collected. The diffraction data is then used to calculate the electron density map and build an atomic model of the protein structure.[11]

Analytical Ultracentrifugation
  • Objective: To determine the stoichiometry and binding affinity of the this compound-receptor interaction in solution.

  • Methodology:

    • Sample Preparation: Purified this compound and receptor proteins are prepared at various concentrations and mixing ratios.

    • Sedimentation Velocity or Equilibrium Runs: The samples are subjected to high centrifugal forces in an analytical ultracentrifuge. The movement of the protein molecules is monitored over time (sedimentation velocity) or until equilibrium is reached (sedimentation equilibrium).

    • Data Analysis: The sedimentation data is analyzed to determine the molecular weight of the species in solution, which reveals the stoichiometry of the complex (e.g., 1:1). By performing experiments at different concentrations, the dissociation constant (Kd) can be calculated.[11]

Cell Invasion Assays
  • Objective: To assess the ability of Listeria monocytogenes expressing specific internalins (or this compound-coated beads) to invade host cells.

  • Methodology:

    • Cell Culture: Host cells expressing the target receptor (e.g., Caco-2 cells for InlA, Vero cells for InlB) are grown to confluence in multi-well plates.

    • Bacterial Infection: The cells are infected with wild-type or mutant Listeria strains (or incubated with this compound-coated latex beads) for a defined period.

    • Gentamicin Protection Assay: After the infection period, the cells are treated with gentamicin, an antibiotic that kills extracellular bacteria but does not penetrate eukaryotic cells.

    • Quantification of Internalized Bacteria: The host cells are then lysed, and the intracellular bacteria are plated on agar (B569324) to determine the number of colony-forming units (CFUs), which corresponds to the number of successfully invaded bacteria.[20]

Signaling Pathways Activated by this compound-LRR Interactions

The engagement of host cell receptors by this compound LRR domains triggers intracellular signaling cascades that culminate in the engulfment of the bacterium.

InlA-E-cadherin Signaling Pathway

Binding of the InlA LRR to E-cadherin initiates a signaling pathway that involves the recruitment of clathrin and the activation of the tyrosine kinase Src.[1][21] This leads to the tyrosine phosphorylation of E-cadherin and its associated catenins, which in turn recruits signaling adaptors and activates small GTPases of the Rho family.[3][22] These events orchestrate the localized actin cytoskeleton rearrangements necessary for bacterial internalization.

InlA_Signaling InlA InlA (Listeria) Ecad E-cadherin InlA->Ecad LRR-mediated binding Src Src Kinase Ecad->Src Activation Catenins Catenins (p120ctn, β-catenin) Ecad->Catenins Src->Ecad Phosphorylation Src->Catenins Phosphorylation Actin Actin Cytoskeleton Rearrangement Catenins->Actin Signaling Cascade Internalization Bacterial Internalization Actin->Internalization

Caption: InlA-E-cadherin signaling pathway.

InlB-Met Signaling Pathway

The interaction of the InlB LRR domain with the Met receptor tyrosine kinase leads to the autophosphorylation of Met.[1] This creates docking sites for various adaptor proteins, including Gab1, Shc, and Cbl.[1][2] The recruitment of these adaptors activates downstream signaling pathways, most notably the phosphoinositide 3-kinase (PI3K) pathway.[1][23] PI3K activation is critical for the actin cytoskeleton remodeling that drives the uptake of Listeria.

InlB_Signaling InlB InlB (Listeria) Met Met Receptor InlB->Met LRR-mediated binding Met->Met Adaptors Adaptor Proteins (Gab1, Shc, Cbl) Met->Adaptors Recruitment PI3K PI 3-Kinase Adaptors->PI3K Activation Actin Actin Cytoskeleton Rearrangement PI3K->Actin Signaling Cascade Internalization Bacterial Internalization Actin->Internalization

Caption: InlB-Met signaling pathway.

Logical Workflow for Investigating this compound-LRR Function

The investigation of a novel this compound's LRR function typically follows a structured workflow, from sequence analysis to in vivo studies.

Investigation_Workflow Seq_Analysis Sequence Analysis (Identify LRR motifs) Protein_Prod Recombinant Protein Production & Purification Seq_Analysis->Protein_Prod Structural_Analysis Structural Analysis (X-ray Crystallography) Protein_Prod->Structural_Analysis Binding_Assay In Vitro Binding Assays (e.g., Analytical Ultracentrifugation) Protein_Prod->Binding_Assay Receptor_ID Host Receptor Identification Binding_Assay->Receptor_ID Cell_Assay Cell-Based Invasion Assays Receptor_ID->Cell_Assay Signaling_Study Signaling Pathway Elucidation Cell_Assay->Signaling_Study In_Vivo In Vivo Infection Models Cell_Assay->In_Vivo Signaling_Study->In_Vivo

References

A Technical Guide to Internalin-Activated Signal Transduction Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core signal transduction pathways activated by the binding of Listeria monocytogenes internalins, specifically Internalin A (InlA) and this compound B (InlB), to their respective host cell receptors. This document details the molecular cascades, presents quantitative data for key interaction events, outlines detailed experimental protocols for studying these pathways, and provides visual diagrams to facilitate understanding.

Introduction

Listeria monocytogenes is a facultative intracellular pathogen that utilizes a sophisticated molecular mimicry strategy to invade non-phagocytic host cells. Central to this process are the this compound family of surface proteins, particularly InlA and InlB. InlA mediates bacterial entry into intestinal epithelial cells by binding to E-cadherin, a key component of adherens junctions[1][2][3][4]. InlB, on the other hand, interacts with the receptor tyrosine kinase Met, the hepatocyte growth factor (HGF) receptor, to facilitate invasion into a broader range of cell types, including hepatocytes and endothelial cells[5][6][7]. The binding of these internalins to their cognate receptors triggers complex host cell signaling cascades, culminating in cytoskeletal rearrangements and bacterial engulfment. A thorough understanding of these pathways is crucial for the development of novel therapeutic strategies against listeriosis.

This compound A (InlA) - E-cadherin Signaling Pathway

The interaction between InlA on the surface of Listeria and E-cadherin on host epithelial cells initiates a signaling cascade that co-opts the cellular machinery for adherens junction maintenance and endocytosis to facilitate bacterial entry.

Pathway Description

Upon binding of InlA to the first extracellular cadherin repeat (EC1) of E-cadherin, a series of events is initiated at the site of bacterial attachment[1][8]. This interaction leads to the recruitment of the E-cadherin cytoplasmic tail-associated catenins: p120-catenin, β-catenin, and α-catenin[1][9]. The engagement of this complex is thought to mimic the formation of natural cell-cell junctions, providing an anchor for the actin cytoskeleton.

A critical early event in this pathway is the activation of the Src family of non-receptor tyrosine kinases. Src phosphorylates the cytoplasmic domain of E-cadherin, which can lead to the dissociation of p120-catenin and the recruitment of the E3 ubiquitin ligase Hakai[9][10]. Ubiquitination of E-cadherin serves as a signal for internalization.

The signaling cascade converges on the remodeling of the actin cytoskeleton. This process is driven by the activation of the small GTPase Rac1, which in turn activates the Arp2/3 complex via nucleation-promoting factors like cortactin[11][12]. The Arp2/3 complex then nucleates the formation of branched actin filaments, generating the protrusive force necessary to engulf the bacterium in a zipper-like mechanism. The entire process is facilitated by the clathrin-dependent endocytic machinery, involving key proteins such as clathrin, dynamin, and Dab2[11][13].

Quantitative Data

The following table summarizes key quantitative data related to the InlA-E-cadherin signaling pathway.

ParameterValueCell Type/ConditionsReference
Binding Affinity (Kd)
InlA / human E-cadherin8 ± 4 μMIn vitro[14]
GTPase Activation
Cdc42-GTP levels~65% decreaseCaco-2 BBE1 cells, 5.5 hours post-infection[3]

Signaling Pathway Diagram

InlA_Ecadherin_Signaling cluster_membrane Host Cell Membrane Listeria Listeria monocytogenes InlA InlA Ecadherin E-cadherin InlA->Ecadherin Binding Src Src Kinase InlA->Src Activation Rac1 Rac1 InlA->Rac1 Activation p120 p120-catenin Ecadherin->p120 beta_catenin β-catenin Ecadherin->beta_catenin Hakai Hakai (E3 Ligase) Ecadherin->Hakai Recruitment Ub Ubiquitination alpha_catenin α-catenin beta_catenin->alpha_catenin Src->Ecadherin Phosphorylation Hakai->Ecadherin Ubiquitination Clathrin_machinery Clathrin-mediated Endocytosis Machinery (Clathrin, Dynamin, Dab2) Ub->Clathrin_machinery Recruitment Internalization Bacterial Internalization Clathrin_machinery->Internalization Cortactin Cortactin Rac1->Cortactin Activation Arp23 Arp2/3 Complex Cortactin->Arp23 Activation Actin Actin Polymerization Arp23->Actin Actin->Internalization

InlA-E-cadherin Signaling Pathway

This compound B (InlB) - Met Signaling Pathway

The interaction of InlB with the Met receptor tyrosine kinase triggers a signaling cascade that closely mimics the cellular response to Hepatocyte Growth Factor (HGF), leading to actin cytoskeleton rearrangements and subsequent bacterial uptake.

Pathway Description

Soluble or cell-wall-associated InlB binds to the extracellular domain of the Met receptor[6]. This binding induces dimerization and trans-autophosphorylation of Met on key tyrosine residues within its kinase domain[15][16]. The phosphorylated Met receptor then serves as a docking site for various adaptor proteins and signaling molecules.

One of the major downstream pathways activated is the phosphoinositide 3-kinase (PI3K)/Akt pathway[7][14]. The recruitment of the p85 regulatory subunit of PI3K to the activated Met complex leads to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which in turn activates Akt and other downstream effectors involved in cell survival and proliferation.

Concurrently, the Ras-MAPK pathway is also activated. The adaptor protein Grb2 binds to phosphorylated Met and recruits the guanine (B1146940) nucleotide exchange factor SOS, leading to the activation of Ras and the subsequent phosphorylation cascade of Raf, MEK, and ERK. This pathway is primarily associated with cell growth and differentiation.

For bacterial internalization, the recruitment of the E3 ubiquitin ligase Cbl is a critical step[17][18]. Cbl mediates the monoubiquitination of Met, which is a signal for clathrin-dependent endocytosis[6][17]. This process, involving clathrin, dynamin, and other endocytic machinery components, is hijacked by Listeria to facilitate its entry into the host cell[11][17]. The actin cytoskeleton is remodeled through the activation of small GTPases like Rac1 and Cdc42, leading to the formation of membrane ruffles that engulf the bacterium[7].

Quantitative Data

The following table presents quantitative data on the phosphorylation of key signaling molecules following InlB stimulation.

ProteinPhosphorylation SiteFold Change (InlB stimulation vs. control)Cell Type/ConditionsReference
MetTyr1234/1235Varies with InlB concentrationVero cells, 7 min stimulation[19]
AktSer473Varies with InlB concentrationVero cells, 7 min stimulation[19]
ERKThr202/Tyr204Varies with InlB concentrationVero cells, 7 min stimulation[19]
Multiple Kinases143 sites on 94 kinasesQuantified by iTRAQInlB(321) treated cells, 4 min[20]

Signaling Pathway Diagram

InlB_Met_Signaling cluster_membrane Host Cell Membrane Listeria Listeria monocytogenes InlB InlB Met Met Receptor InlB->Met Binding Dimerization Dimerization & Autophosphorylation Met->Dimerization Ub Monoubiquitination PI3K PI3K Dimerization->PI3K Recruitment & Activation Grb2 Grb2/SOS Dimerization->Grb2 Recruitment Cbl Cbl (E3 Ligase) Dimerization->Cbl Recruitment Rac1_Cdc42 Rac1/Cdc42 Dimerization->Rac1_Cdc42 Activation Akt Akt PI3K->Akt Activation Ras Ras Grb2->Ras Activation MAPK_cascade Raf-MEK-ERK Cascade Ras->MAPK_cascade Activation Cbl->Met Monoubiquitination Clathrin_machinery Clathrin-mediated Endocytosis Machinery Ub->Clathrin_machinery Recruitment Internalization Bacterial Internalization Clathrin_machinery->Internalization Actin Actin Reorganization (Membrane Ruffling) Rac1_Cdc42->Actin Actin->Internalization

InlB-Met Signaling Pathway

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the this compound-activated signaling pathways.

Listeria monocytogenes Invasion Assay in Caco-2 Cells

This protocol is used to quantify the ability of Listeria monocytogenes to invade intestinal epithelial cells.

Materials:

  • Caco-2 cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • 24-well tissue culture plates

  • Listeria monocytogenes culture

  • Brain Heart Infusion (BHI) broth and agar (B569324)

  • Phosphate-Buffered Saline (PBS)

  • Gentamicin (B1671437) solution (100 µg/ml)

  • 0.1% Triton X-100 in sterile water

  • Sterile water

Procedure:

  • Cell Culture: Seed Caco-2 cells into 24-well plates at a density of approximately 10^5 cells per well and grow to confluence (approximately 5 days).

  • Bacterial Culture: Inoculate L. monocytogenes into BHI broth and grow overnight at 37°C with shaking.

  • Infection:

    • Wash the confluent Caco-2 monolayers three times with PBS.

    • Infect the cells with the bacterial suspension at a Multiplicity of Infection (MOI) of 100 (100 bacteria per cell) in DMEM without FBS.

    • Incubate for 30 minutes at 37°C in a 5% CO2 atmosphere to allow for bacterial adhesion and invasion.

  • Extracellular Bacteria Killing:

    • Aspirate the infection medium and wash the monolayers three times with PBS.

    • Add fresh DMEM with 10% FBS containing 150 µg/ml gentamicin to kill extracellular bacteria.

    • Incubate for 90 minutes at 37°C in a 5% CO2 atmosphere.

  • Cell Lysis and Bacterial Enumeration:

    • Wash the monolayers three times with PBS.

    • Lyse the Caco-2 cells by adding cold, sterile distilled water to each well and incubating for 10 minutes.

    • Collect the lysates and perform serial dilutions in sterile water.

    • Plate the dilutions on BHI agar plates and incubate at 37°C for 24-48 hours.

  • Data Analysis: Count the Colony Forming Units (CFU) to determine the number of viable intracellular bacteria. Invasion efficiency is calculated as the log10 number of recovered bacteria relative to the log10 number of inoculated bacteria[21].

Western Blot Analysis of Met Phosphorylation

This protocol is used to detect the phosphorylation of the Met receptor upon stimulation with InlB.

Materials:

  • Cell line expressing Met (e.g., Vero cells)

  • Recombinant InlB protein

  • Lysis buffer (e.g., RIPA buffer) with phosphatase and protease inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-Met (Tyr1234/1235) and anti-total Met

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Stimulation:

    • Culture cells to 80-90% confluency.

    • Starve the cells in serum-free medium for 4-6 hours.

    • Stimulate the cells with various concentrations of InlB for a defined period (e.g., 7 minutes).

  • Cell Lysate Preparation:

    • Wash the cells twice with ice-cold PBS.

    • Add ice-cold lysis buffer to the plate, scrape the cells, and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes.

    • Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-phospho-Met antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply the chemiluminescent substrate and visualize the bands using an imaging system.

    • Strip the membrane and re-probe with an anti-total Met antibody for normalization.

  • Data Analysis: Quantify the band intensities and express the level of phosphorylated Met relative to the total Met[19][22][23].

In Vitro Src Kinase Assay

This protocol measures the activity of Src kinase, which is activated downstream of InlA-E-cadherin engagement.

Materials:

  • Recombinant active Src kinase

  • Src-specific peptide substrate (e.g., KVEKIGEGTYGVVYK)

  • Kinase buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP solution

  • ADP-Glo™ Kinase Assay kit (Promega) or P81 phosphocellulose paper and [γ-³²P]ATP for radiometric assay

  • 96-well plates

  • Luminometer or scintillation counter

Procedure (Non-Radiometric):

  • Kinase Reaction Setup: In a white-walled 96-well plate, add Src kinase, the peptide substrate, and any test compounds in the kinase buffer.

  • Reaction Initiation: Add ATP to each well to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination and ATP Depletion: Add an equal volume of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add Kinase Detection Reagent to each well. This converts the ADP generated to ATP, which is used in a luciferase reaction to produce light. Incubate for 30-60 minutes at room temperature.

  • Measurement: Read the luminescence using a plate-reading luminometer. The light output is proportional to the ADP generated and thus to the kinase activity[9][24].

Experimental Workflow Diagram

Experimental_Workflow cluster_invasion Listeria Invasion Assay cluster_western Western Blot for p-Met cluster_kinase Src Kinase Assay ia1 Seed Caco-2 cells ia2 Infect with Listeria (MOI 100) ia1->ia2 ia3 Incubate (30 min) ia2->ia3 ia4 Add Gentamicin (kill extracellular) ia3->ia4 ia5 Incubate (90 min) ia4->ia5 ia6 Lyse cells ia5->ia6 ia7 Plate lysates on BHI agar ia6->ia7 ia8 Count CFUs ia7->ia8 wb1 Stimulate cells with InlB wb2 Prepare cell lysates wb1->wb2 wb3 Quantify protein wb2->wb3 wb4 SDS-PAGE wb3->wb4 wb5 Transfer to PVDF wb4->wb5 wb6 Immunoblot (p-Met & Total Met) wb5->wb6 wb7 Detect and Quantify wb6->wb7 ka1 Set up reaction (Src, substrate) ka2 Initiate with ATP ka1->ka2 ka3 Incubate (60 min) ka2->ka3 ka4 Stop reaction & deplete ATP ka3->ka4 ka5 Generate luminescent signal ka4->ka5 ka6 Measure luminescence ka5->ka6

Key Experimental Workflows

Conclusion

The invasion of host cells by Listeria monocytogenes via the this compound proteins InlA and InlB represents a remarkable example of pathogen-host interaction and the subversion of host cell signaling pathways. The InlA-E-cadherin pathway leverages the machinery of cell-cell adhesion and endocytosis, while the InlB-Met pathway mimics growth factor signaling to induce bacterial uptake. The detailed understanding of these pathways, supported by quantitative data and robust experimental protocols, is paramount for the development of novel anti-infective therapies that target these specific molecular interactions. This guide provides a foundational resource for researchers and professionals in the field to further explore the intricacies of Listeria pathogenesis and to identify potential targets for therapeutic intervention.

References

The Architecture of Invasion: A Technical Guide to Internalin Structure and its Role in Virulence

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the molecular machinery of Listeria monocytogenes reveals the intricate structure of internalins and their critical function in bacterial pathogenesis. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of internalin-mediated virulence, supported by quantitative data, detailed experimental methodologies, and visual representations of key molecular interactions and pathways.

Listeria monocytogenes, a facultative intracellular pathogen, is the causative agent of listeriosis, a serious foodborne illness. The bacterium's ability to invade host cells is paramount to its virulence and is largely orchestrated by a family of surface proteins known as internalins.[1] This technical guide elucidates the structure-function relationship of the most prominent internalins, InlA and InlB, offering insights into their mechanism of action and their potential as therapeutic targets.

Core Structural Features of Internalins

Internalins are characterized by the presence of a leucine-rich repeat (LRR) domain, a common structural motif involved in protein-protein interactions.[2] InlA, an 800-amino acid protein, possesses 15 LRRs which, along with an inter-repeat (IR) region, are fundamental for its binding to its host cell receptor.[1] Both InlA and InlB are part of a larger family of 25 proteins that share this common architectural feature of an N-terminal signal peptide and a variable number of LRRs.[1]

InlA is covalently anchored to the bacterial cell wall via a C-terminal LPXTG motif, while InlB is non-covalently attached through its C-terminal GW domains, which interact with lipoteichoic acids in the bacterial cell wall.[1] This difference in anchoring reflects their distinct roles and interactions at the host-cell interface.

The InlA-E-cadherin and InlB-c-Met Axes of Invasion

The virulence of Listeria monocytogenes is critically dependent on the specific interactions between its internalins and host cell receptors. InlA facilitates the invasion of intestinal epithelial cells by binding to E-cadherin, a key component of adherens junctions.[1][3] In contrast, InlB mediates the internalization of the bacterium into a broader range of cell types, including hepatocytes, by interacting with the receptor tyrosine kinase c-Met.[1][3][4]

The coordinated action of both InlA and InlB is essential for crossing critical host barriers, such as the placental barrier.[1] The specificity of these interactions dictates the tissue tropism of the bacterium and is a key determinant of the progression of listeriosis.

Quantitative Analysis of this compound-Receptor Interactions

The affinity of internalins for their respective receptors is a crucial parameter in understanding the efficiency of bacterial invasion. Isothermal titration calorimetry and surface plasmon resonance are key techniques used to quantify these interactions.

InteractionMethodDissociation Constant (Kd)Reference
InlA / human E-cadherinIsothermal Titration Calorimetry8 ± 4 μM[5]
Engineered InlA / human E-cadherinIsothermal Titration Calorimetry~1.6 nM (5,000-fold increase)[5]
InlB isoforms / c-MetNot specifiedVaries by isoform (idInlBCC1 << idInlBCC7 < idInlBCC9)[2]

Table 1: Binding Affinities of this compound-Receptor Interactions. The relatively weak affinity of the wild-type InlA-E-cadherin interaction is noteworthy and may facilitate the release of the bacterium after internalization.[1] Rational reengineering of InlA has demonstrated that this affinity can be dramatically increased.[5] Different isoforms of InlB exhibit varying binding efficiencies to c-Met, which correlates with the virulence of the corresponding L. monocytogenes strains.[2]

Signaling Pathways Activated by this compound-Receptor Engagement

The binding of InlA and InlB to their receptors initiates intracellular signaling cascades that culminate in the engulfment of the bacterium.

Upon InlA binding to E-cadherin, a signaling pathway is triggered that involves the tyrosine kinase Src. This leads to the phosphorylation of E-cadherin, release of p120-catenin, and the recruitment of the ubiquitin-ligase Hakai, ultimately leading to cytoskeletal rearrangements necessary for bacterial uptake.[1][6]

InlA_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular InlA InlA E-cadherin E-cadherin InlA->E-cadherin Src_Kinase Src_Kinase E-cadherin->Src_Kinase Recruitment p120-catenin p120-catenin E-cadherin->p120-catenin Release Hakai Hakai E-cadherin->Hakai Binding Src_Kinase->E-cadherin Phosphorylation Actin_Rearrangement Actin_Rearrangement Hakai->Actin_Rearrangement Bacterial_Internalization Bacterial_Internalization Actin_Rearrangement->Bacterial_Internalization InlB_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular InlB InlB c-Met c-Met InlB->c-Met c-Met_dimer c-Met Dimerization & Autophosphorylation c-Met->c-Met_dimer PI3K PI3K c-Met_dimer->PI3K Activation Erk1_2 Erk1/2 c-Met_dimer->Erk1_2 Activation Akt Akt PI3K->Akt Activation Actin_Rearrangement Actin_Rearrangement Akt->Actin_Rearrangement Erk1_2->Actin_Rearrangement Bacterial_Internalization Bacterial_Internalization Actin_Rearrangement->Bacterial_Internalization Gentamicin_Protection_Assay Start Start Cell_Culture Seed and grow host cells Start->Cell_Culture Infection Infect cells with L. monocytogenes (1h) Cell_Culture->Infection Wash1 Wash with PBS Infection->Wash1 Gentamicin Add gentamicin-containing medium (1h) Wash1->Gentamicin Wash2 Wash with PBS Gentamicin->Wash2 Lysis Lyse cells with Triton X-100 Wash2->Lysis Plating Plate serial dilutions on BHI agar Lysis->Plating Incubation Incubate and count CFUs Plating->Incubation End End Incubation->End

References

Post-Translational Modifications of Internalin Proteins: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Internalin proteins are a family of surface-displayed and secreted virulence factors from the foodborne pathogen Listeria monocytogenes. They play a pivotal role in the invasion of host cells, a critical step in the pathogenesis of listeriosis. The function and activity of internalins are intricately regulated, not only at the genetic and transcriptional levels but also through post-translational modifications (PTMs). These modifications can occur both on the this compound proteins themselves and on host cell proteins, triggered by this compound-receptor interactions. This technical guide provides an in-depth exploration of the known PTMs associated with this compound proteins, their functional consequences, and the experimental methodologies used for their characterization. We delve into the direct ubiquitination of the secreted this compound InlC and the phosphorylation and ubiquitination of host cell receptors E-cadherin and Met, induced by InlA and InlB, respectively. Detailed experimental protocols, quantitative data, and visual diagrams of the associated signaling pathways are presented to serve as a comprehensive resource for researchers in the field.

Introduction to Internalins and Post-Translational Modifications

Listeria monocytogenes is a facultative intracellular bacterium responsible for the severe disease listeriosis. A key to its virulence is the ability to invade a variety of non-phagocytic host cells. This process is largely mediated by the this compound family of proteins. The two most well-characterized members are this compound A (InlA) and this compound B (InlB), which are covalently anchored to the bacterial cell wall. Other internalins, such as InlC, are secreted.

Post-translational modifications are covalent processing events that change the properties of a protein by proteolytic cleavage or by adding a modifying group to one or more amino acids. PTMs can modulate a protein's activity, localization, and interaction with other molecules. In the context of host-pathogen interactions, PTMs are a key strategy employed by both pathogens to manipulate host cellular processes and by the host to defend against infection.

Direct Post-Translational Modification of an this compound: The Case of InlC Ubiquitination

While many bacterial effectors modify host proteins, the direct modification of bacterial virulence factors by the host's PTM machinery is a fascinating aspect of the host-pathogen arms race. The secreted this compound, InlC, is a prime example of a Listeria virulence factor that is directly modified by the host.

Monoubiquitination of InlC

Host cell machinery monoubiquitinates the secreted Listeria virulence protein InlC on lysine (B10760008) residue K224.[1][2] This modification does not target InlC for degradation. Instead, it serves a regulatory role, influencing its interaction with host cell proteins and ultimately modulating the host's immune response to infection.[1][2]

Functional Consequences of InlC Ubiquitination

The ubiquitination of InlC has a significant impact on its function. The modified InlC interacts with and stabilizes the intracellular alarmin S100A9, a critical regulator of the immune response and inflammatory processes.[1][2] This stabilization leads to an increase in the production of reactive oxygen species (ROS) by neutrophils in infected mice, which paradoxically helps to restrict Listeria infection.[1][2] Therefore, this PTM of a bacterial virulence factor appears to be a host defense mechanism. Deletion of inlC results in a significant increase in the 50% lethal dose (LD50) in mice, highlighting its importance in virulence.[3]

Quantitative Data on InlC Function
ParameterWild-type ListeriaΔinlC mutantEffect of InlCReference
Plaque diameter in Caco-2 BBE1 cells~100%~65%Reduced cell-to-cell spread[3]
LD50 in miceBaseline~50-fold increaseAttenuated virulence[3]
IL-6 production in infected RAW 264.7 macrophagesBaselineIncreasedDownregulation of pro-inflammatory cytokines[4]
TNF-α production in infected RAW 264.7 macrophagesBaselineIncreasedDownregulation of pro-inflammatory cytokines[4]
Neutrophil recruitment in peritonitis mouse modelBaselineSignificantly increasedDownregulation of inflammation[4]
Experimental Protocols for Studying InlC Ubiquitination
  • Cell Infection: Infect HeLa cells with wild-type L. monocytogenes EGD strain.

  • Cell Lysis: At different time points post-infection, lyse the cells in a buffer containing protease and deubiquitinase inhibitors.

  • SDS-PAGE and Western Blotting: Separate the total cell extracts by SDS-PAGE and transfer to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with anti-InlC and anti-actin (as a loading control) antibodies. A higher molecular weight band corresponding to ubiquitinated InlC should be visible.[5]

  • Cell Transfection and Infection: Transfect HeLa cells with a plasmid expressing HA-tagged S100A9. After 48 hours, infect the cells with L. monocytogenes.

  • Cell Lysis: Lyse the cells in a suitable Co-IP lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

  • Immunoprecipitation: Incubate the cell lysates with an anti-InlC antibody overnight at 4°C.

  • Complex Capture: Add Protein A/G agarose (B213101) beads to pull down the antibody-protein complexes.

  • Washes: Wash the beads several times with lysis buffer to remove non-specific binding proteins.

  • Elution and Analysis: Elute the bound proteins from the beads and analyze by Western blotting using anti-HA (for S100A9) and anti-InlC antibodies.[5][6]

Experimental Workflow for InlC-S100A9 Interaction Study

InlC_S100A9_Workflow cluster_cell_culture Cell Culture and Transfection cluster_infection Listeria Infection cluster_biochemistry Biochemical Analysis HeLa_cells HeLa Cells Transfection Transfect with HA-S100A9 plasmid HeLa_cells->Transfection Infection Infect transfected HeLa cells Transfection->Infection Listeria L. monocytogenes Listeria->Infection Cell_Lysis Cell Lysis Infection->Cell_Lysis CoIP Co-Immunoprecipitation with anti-InlC Ab Cell_Lysis->CoIP WB Western Blot Analysis (anti-HA & anti-InlC) CoIP->WB Result Detection of InlC-S100A9 Interaction WB->Result InlA_Ecadherin_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Listeria L. monocytogenes InlA InlA Ecadherin E-cadherin InlA->Ecadherin Binding Src Src Kinase Ecadherin->Src Activation Phosphorylation Tyr-P Ecadherin->Phosphorylation Ubiquitination Ub Ecadherin->Ubiquitination Src->Ecadherin Phosphorylation Hakai Hakai (E3 Ligase) Hakai->Ecadherin Ubiquitination Phosphorylation->Hakai Recruitment Clathrin Clathrin Machinery Ubiquitination->Clathrin Recruitment Internalization Bacterial Internalization Clathrin->Internalization InlB_Met_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Listeria_InlB L. monocytogenes (InlB) Met Met Receptor Listeria_InlB->Met Binding Autophosphorylation Auto-P Met->Autophosphorylation Dimerization & Activation Monoubiquitination Mono-Ub Met->Monoubiquitination Cbl Cbl (E3 Ligase) Autophosphorylation->Cbl Recruitment PI3K PI3-Kinase Autophosphorylation->PI3K Activation Cbl->Met Endocytosis Bacterial Internalization Monoubiquitination->Endocytosis Actin_Remodeling Actin Remodeling PI3K->Actin_Remodeling Actin_Remodeling->Endocytosis

References

Methodological & Application

Protocol for High-Yield Expression and Purification of Recombinant Internalin A in E. coli

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note

This document provides a detailed protocol for the expression and purification of recombinant Internalin A (InlA) from Listeria monocytogenes using an Escherichia coli expression system. This compound A is a key virulence factor that mediates the entry of Listeria into host intestinal epithelial cells through its specific interaction with the host cell receptor, E-cadherin.[1][2] The availability of pure, recombinant InlA is crucial for structural studies, investigation of its interaction with E-cadherin, and for the development of potential therapeutic inhibitors of listeriosis.

This protocol describes the cloning of the inlA gene into an expression vector, high-level expression in E. coli, and a two-step purification process involving affinity and size-exclusion chromatography. The resulting recombinant InlA is expected to be of high purity and suitable for a variety of downstream applications.

Data Presentation

Table 1: Summary of Recombinant this compound A (Partial) Specifications from Commercial Suppliers

FeatureSpecificationSource
Host E. coliBiomatik, Creative Diagnostics
Tag N-Terminal 10xHis-Tag and C-Terminal Myc-TagBiomatik, Creative Diagnostics
Purity >85% by SDS-PAGEBiomatik, Creative Diagnostics
Molecular Weight (Theoretical) 49.0 kDa (for 32-414aa fragment)Biomatik, Cusabio
Storage Buffer Tris/PBS-based buffer, 5%-50% glycerolBiomatik

Table 2: Expected Yield and Purity at Different Purification Stages

Purification StepTypical Protein Yield (mg/L of culture)Purity (%)
Clarified Cell Lysate50 - 150<10
Ni-NTA Affinity Chromatography20 - 6085 - 95
Size-Exclusion Chromatography10 - 30>98

Experimental Protocols

Gene Cloning and Expression Vector Construction

The inlA gene (or the desired fragment, e.g., encoding the E-cadherin binding domain) is amplified from Listeria monocytogenes genomic DNA by Polymerase Chain Reaction (PCR). The primers should be designed to introduce restriction sites compatible with the chosen expression vector. A common choice is the pET series of vectors, which utilize a strong T7 promoter for high-level expression in E. coli strains like BL21(DE3).[3] To facilitate purification, a polyhistidine-tag (His-tag) is typically fused to the N- or C-terminus of the protein. For potentially insoluble proteins, a fusion partner such as Maltose-Binding Protein (MBP) can be incorporated to enhance solubility.[4][5]

Protocol:

  • PCR Amplification: Amplify the inlA gene using high-fidelity DNA polymerase.

  • Vector and Insert Digestion: Digest both the PCR product and the expression vector (e.g., pET-28a) with the chosen restriction enzymes.

  • Ligation: Ligate the digested inlA insert into the linearized vector using T4 DNA ligase.

  • Transformation: Transform the ligation mixture into a suitable cloning strain of E. coli (e.g., DH5α).

  • Verification: Select positive clones by antibiotic resistance and verify the correct insertion by colony PCR and DNA sequencing.

Expression of Recombinant this compound A in E. coli

Protocol:

  • Transformation: Transform the verified expression plasmid into an expression strain of E. coli, such as BL21(DE3).

  • Starter Culture: Inoculate a single colony into 50 mL of Luria-Bertani (LB) broth containing the appropriate antibiotic and incubate overnight at 37°C with shaking.

  • Large-Scale Culture: Inoculate 1 L of LB broth with the overnight starter culture and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induction: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.

  • Expression: Continue to incubate the culture at a lower temperature, such as 18-25°C, for 16-18 hours to promote proper protein folding and solubility.

  • Cell Harvest: Harvest the bacterial cells by centrifugation at 6,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C until further use.

Purification of Recombinant this compound A

This protocol describes a two-step purification process for His-tagged InlA.

Buffers:

  • Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme.

  • Wash Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 20 mM imidazole.

  • Elution Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 250 mM imidazole.

Protocol:

  • Cell Resuspension: Resuspend the frozen cell pellet in ice-cold Lysis Buffer.

  • Lysis: Lyse the cells by sonication on ice.

  • Clarification: Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant containing the soluble recombinant InlA.

  • Binding: Apply the clarified lysate to a pre-equilibrated Ni-NTA affinity column.

  • Washing: Wash the column with Wash Buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound His-tagged InlA with Elution Buffer. Collect the fractions.

Buffer:

  • SEC Buffer: 20 mM HEPES (pH 7.5), 150 mM NaCl.

Protocol:

  • Concentration: Concentrate the eluted fractions from the affinity chromatography step using a centrifugal filter unit.

  • Chromatography: Load the concentrated protein onto a size-exclusion chromatography column (e.g., Superdex 200) pre-equilibrated with SEC Buffer.

  • Fraction Collection: Collect fractions corresponding to the expected molecular weight of the recombinant InlA.

  • Purity Analysis: Analyze the purity of the fractions by SDS-PAGE. Pool the fractions containing pure InlA.

  • Storage: Store the purified protein at -80°C in the presence of 10% glycerol.

Mandatory Visualization

This compound A - E-cadherin Signaling Pathway

The binding of this compound A on the surface of Listeria monocytogenes to E-cadherin on the host cell surface triggers a signaling cascade that leads to the endocytosis of the bacterium.[1][2][6] This process involves the recruitment of various cellular factors, leading to actin cytoskeleton rearrangement and membrane remodeling.

InlA_Ecadherin_Signaling cluster_listeria Listeria monocytogenes cluster_host Host Epithelial Cell cluster_membrane Plasma Membrane cluster_cytosol Cytosol InlA InlA E-cadherin E-cadherin InlA->E-cadherin Binding beta-catenin beta-catenin E-cadherin->beta-catenin binds p120-catenin p120-catenin E-cadherin->p120-catenin binds Src Src E-cadherin->Src activates Hakai Hakai E-cadherin->Hakai recruits Clathrin Clathrin E-cadherin->Clathrin recruits alpha-catenin alpha-catenin Actin Actin alpha-catenin->Actin regulates Arp2/3 Arp2/3 alpha-catenin->Arp2/3 activates beta-catenin->alpha-catenin binds Endocytosis Endocytosis Actin->Endocytosis rearrangement Src->E-cadherin phosphorylates Hakai->E-cadherin ubiquitinates Clathrin->Endocytosis Arp2/3->Actin promotes polymerization

Caption: InlA-E-cadherin signaling pathway leading to bacterial endocytosis.

Experimental Workflow

The overall experimental workflow for the expression and purification of recombinant this compound A is depicted below.

Experimental_Workflow cluster_cloning Gene Cloning cluster_expression Protein Expression cluster_purification Protein Purification PCR PCR Digestion Digestion PCR->Digestion Ligation Ligation Digestion->Ligation Transformation_cloning Transformation_cloning Ligation->Transformation_cloning Verification Verification Transformation_cloning->Verification Transformation_expression Transformation_expression Verification->Transformation_expression Culture_growth Culture_growth Transformation_expression->Culture_growth Induction Induction Culture_growth->Induction Cell_harvest Cell_harvest Induction->Cell_harvest Cell_lysis Cell_lysis Cell_harvest->Cell_lysis Affinity_chromatography Affinity_chromatography Cell_lysis->Affinity_chromatography Size_exclusion Size_exclusion Affinity_chromatography->Size_exclusion Pure_protein Pure_protein Size_exclusion->Pure_protein

Caption: Workflow for recombinant this compound A expression and purification.

References

Gentamicin Protection Assay for Quantifying Listeria monocytogenes Invasion of Host Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Listeria monocytogenes is a facultative intracellular bacterial pathogen responsible for the severe foodborne illness, listeriosis. A critical aspect of its pathogenesis is the ability to invade non-phagocytic host cells, a process mediated by bacterial surface proteins that trigger host cell signaling pathways, leading to bacterial uptake. The gentamicin (B1671437) protection assay is a widely adopted and robust method to quantify the efficiency of Listeria invasion into eukaryotic cells in vitro. This assay leverages the membrane-impermeable nature of the aminoglycoside antibiotic gentamicin. Extracellular bacteria are killed by gentamicin, while intracellular bacteria are protected within the host cell, allowing for their subsequent enumeration. This technique is fundamental for studying bacterial virulence, host-pathogen interactions, and for screening potential antimicrobial compounds that may inhibit bacterial invasion.

Principle of the Assay

The gentamicin protection assay is based on the inability of gentamicin to cross the eukaryotic cell membrane efficiently.[1] When host cells are infected with Listeria monocytogenes, a portion of the bacterial population will adhere to the cell surface, while another will be internalized. By treating the infected cell culture with a high concentration of gentamicin, the extracellular bacteria are killed. The intracellular bacteria, however, remain viable as they are shielded by the host cell membrane. Following the antibiotic treatment, the host cells are washed to remove the antibiotic and dead bacteria. The cells are then lysed with a detergent, such as Triton X-100, to release the viable intracellular bacteria.[1] The lysate is then serially diluted and plated on a suitable agar (B569324) medium. After incubation, the number of colony-forming units (CFUs) is counted, which corresponds to the number of bacteria that successfully invaded the host cells.

Experimental Protocols

This section provides a detailed methodology for performing a gentamicin protection assay to assess Listeria monocytogenes invasion of a model epithelial cell line, such as Caco-2 or HeLa cells.

Materials
  • Bacterial Strains: Listeria monocytogenes wild-type strain (e.g., EGD-e, 10403S) and relevant mutant strains (if applicable).

  • Host Cell Line: Human epithelial cell line (e.g., Caco-2, HeLa, HT-29).

  • Bacterial Culture Media: Brain Heart Infusion (BHI) broth and agar.

  • Cell Culture Media: Dulbecco's Modified Eagle Medium (DMEM) or Minimum Essential Medium (MEM) supplemented with 10% Fetal Bovine Serum (FBS), L-glutamine, and non-essential amino acids.

  • Reagents:

    • Phosphate-Buffered Saline (PBS), sterile

    • Trypsin-EDTA

    • Gentamicin sulfate (B86663) solution (stock solution at 10 mg/mL)

    • Triton X-100 (1% v/v in sterile water)

    • Sterile, deionized water

  • Equipment and Consumables:

    • 24-well or 96-well tissue culture plates

    • Hemocytometer or automated cell counter

    • Spectrophotometer

    • Incubators (37°C, 5% CO2 for cell culture; 37°C for bacterial culture)

    • Microbiological safety cabinet

    • Micropipettes and sterile tips

    • Petri dishes

Experimental Workflow

Gentamicin Protection Assay Workflow Gentamicin Protection Assay Workflow cluster_prep Preparation cluster_infection Infection cluster_treatment Gentamicin Treatment cluster_quantification Quantification Host_Cell_Seeding Seed host cells in multi-well plates and grow to confluency Infection Infect host cell monolayers with bacteria (e.g., MOI of 10-100) Host_Cell_Seeding->Infection Bacterial_Culture Culture L. monocytogenes overnight in BHI broth Bacterial_Prep Wash and resuspend bacteria in cell culture medium Bacterial_Culture->Bacterial_Prep Bacterial_Prep->Infection Incubation_1 Incubate for a defined period (e.g., 1 hour) to allow invasion Infection->Incubation_1 Wash_1 Wash cells with PBS to remove non-adherent bacteria Incubation_1->Wash_1 Gentamicin_Addition Add medium containing gentamicin (e.g., 50-100 µg/mL) Wash_1->Gentamicin_Addition Incubation_2 Incubate for 1-2 hours to kill extracellular bacteria Gentamicin_Addition->Incubation_2 Wash_2 Wash cells with PBS to remove gentamicin and dead bacteria Incubation_2->Wash_2 Cell_Lysis Lyse host cells with Triton X-100 to release intracellular bacteria Wash_2->Cell_Lysis Serial_Dilution Perform serial dilutions of the lysate Cell_Lysis->Serial_Dilution Plating Plate dilutions on BHI agar Serial_Dilution->Plating Incubation_3 Incubate plates overnight Plating->Incubation_3 CFU_Counting Count Colony-Forming Units (CFUs) Incubation_3->CFU_Counting

Caption: A flowchart illustrating the key steps of the gentamicin protection assay for quantifying Listeria monocytogenes invasion.

Step-by-Step Protocol

Day 1: Seeding of Host Cells

  • Culture the desired host cell line to ~90% confluency in a T-75 flask.

  • Wash the cells with PBS and detach them using Trypsin-EDTA.

  • Neutralize the trypsin with complete cell culture medium and centrifuge the cell suspension.

  • Resuspend the cell pellet in fresh, pre-warmed complete medium and determine the cell concentration using a hemocytometer or automated cell counter.

  • Seed the cells into 24-well plates at a density that will result in a confluent monolayer on the day of infection (e.g., 1 x 10^5 cells/well).

  • Incubate the plates at 37°C in a humidified 5% CO2 atmosphere overnight.

Day 2: Bacterial Culture Preparation and Infection

  • Inoculate 5 mL of BHI broth with a single colony of L. monocytogenes from a fresh BHI agar plate.

  • Incubate the culture overnight at 37°C with shaking.

  • On the day of infection, measure the optical density (OD600) of the overnight bacterial culture. An OD600 of 1.0 typically corresponds to approximately 1 x 10^9 CFU/mL for L. monocytogenes.

  • Pellet the required volume of bacterial culture by centrifugation.

  • Wash the bacterial pellet twice with sterile PBS.

  • Resuspend the bacteria in pre-warmed, serum-free cell culture medium to the desired concentration for infection. The multiplicity of infection (MOI), which is the ratio of bacteria to host cells, typically ranges from 10 to 100.

  • Aspirate the medium from the confluent host cell monolayers and wash once with PBS.

  • Add the bacterial suspension to each well.

  • Centrifuge the plates at a low speed (e.g., 200 x g) for 5 minutes to synchronize the infection.[2]

  • Incubate the plates for 1 hour at 37°C in a 5% CO2 atmosphere to allow for bacterial invasion.[3]

  • To determine the initial inoculum, plate serial dilutions of the bacterial suspension used for infection on BHI agar.

Day 2: Gentamicin Treatment and Cell Lysis

  • After the 1-hour invasion period, aspirate the infection medium and wash the cells three to five times with sterile PBS to remove non-adherent bacteria.[4]

  • Add pre-warmed complete cell culture medium containing gentamicin (e.g., 50-100 µg/mL) to each well.[5][6]

  • Incubate the plates for 1-2 hours at 37°C in a 5% CO2 atmosphere. This step kills any remaining extracellular bacteria.

  • Aspirate the gentamicin-containing medium and wash the cells three times with sterile PBS to remove the antibiotic and dead bacteria.

  • Lyse the host cells by adding 200-500 µL of 1% Triton X-100 in sterile, cold deionized water to each well.[1][4]

  • Incubate for 5-10 minutes at room temperature to ensure complete lysis. Pipette up and down several times to homogenize the lysate.

Day 2-3: Plating and Enumeration

  • Collect the cell lysates and perform 10-fold serial dilutions in sterile PBS.

  • Plate 100 µL of the appropriate dilutions onto BHI agar plates.

  • Incubate the plates at 37°C for 24-48 hours.

  • Count the colonies on the plates. The number of CFUs is used to calculate the number of viable intracellular bacteria.

Data Presentation and Analysis

The results of a gentamicin protection assay are typically expressed as the percentage of the initial inoculum that successfully invaded the host cells.

Calculation of Invasion Efficiency:

Invasion Efficiency (%) = (Number of intracellular bacteria (CFU/well) / Number of initial inoculum bacteria (CFU/well)) x 100

Table 1: Example Data from a Gentamicin Protection Assay

Bacterial StrainInoculum (CFU/well)Intracellular Bacteria (CFU/well)Invasion Efficiency (%)
Wild-Type L. monocytogenes1.2 x 10^72.5 x 10^52.08
ΔinlA Mutant1.1 x 10^75.8 x 10^30.05
ΔinlB Mutant1.3 x 10^71.9 x 10^51.46
Non-invasive Control (E. coli K12)1.5 x 10^7<100<0.001

Table 2: Intracellular Survival/Replication Over Time

To assess intracellular survival and replication, the assay can be extended by lysing cells at different time points after gentamicin treatment.

Bacterial Strain1 hour post-infection (CFU/well)4 hours post-infection (CFU/well)8 hours post-infection (CFU/well)
Wild-Type L. monocytogenes2.5 x 10^55.1 x 10^51.2 x 10^6
Δhly Mutant2.3 x 10^51.5 x 10^4<1000

Listeria monocytogenes Invasion Signaling Pathway

Listeria monocytogenes utilizes two major surface proteins, Internalin A (InlA) and this compound B (InlB), to mediate invasion into non-phagocytic cells.

Listeria Invasion Pathway Listeria monocytogenes Invasion Signaling Pathway cluster_inlA InlA-E-cadherin Pathway cluster_inlB InlB-Met Pathway InlA InlA (Listeria) E_cadherin E-cadherin (Host Cell) InlA->E_cadherin binds Catenins α/β-catenins E_cadherin->Catenins activates Actin_Cytoskeleton_A Actin Cytoskeleton Catenins->Actin_Cytoskeleton_A rearranges Internalization_A Internalization Actin_Cytoskeleton_A->Internalization_A InlB InlB (Listeria) Met c-Met (Host Cell) InlB->Met binds PI3K PI3K Met->PI3K activates Akt Akt PI3K->Akt activates Actin_Cytoskeleton_B Actin Cytoskeleton Akt->Actin_Cytoskeleton_B rearranges Internalization_B Internalization Actin_Cytoskeleton_B->Internalization_B

Caption: Signaling pathways initiated by Listeria monocytogenes this compound A (InlA) and this compound B (InlB) to induce host cell invasion.

Troubleshooting and Considerations

  • Low Invasion Efficiency:

    • Ensure host cells are healthy and at the correct confluency.

    • Verify the viability and growth phase of the bacterial culture.

    • Optimize the MOI.

    • Confirm that the chosen host cell line expresses the necessary receptors (e.g., E-cadherin for InlA).

  • High Variability between Replicates:

    • Ensure uniform cell seeding and bacterial distribution.

    • Perform washing steps gently to avoid detaching the cell monolayer.

    • Ensure complete and consistent cell lysis.

  • Gentamicin Efficacy:

    • The concentration of gentamicin and the duration of treatment may need to be optimized for different cell lines to ensure all extracellular bacteria are killed without affecting intracellular bacteria.[1]

    • Some studies suggest that gentamicin can be internalized by host cells, potentially affecting the viability of intracellular bacteria over longer time courses.[1][7]

  • Controls:

    • Positive Control: A wild-type L. monocytogenes strain known to be invasive for the chosen cell line.

    • Negative Control: A non-invasive bacterial strain (e.g., E. coli K12) or a Listeria mutant lacking key invasion factors (e.g., ΔinlA/ΔinlB).

    • No Cell Control: Incubate bacteria in wells without host cells to confirm the efficacy of gentamicin.

Conclusion

The gentamicin protection assay is an indispensable tool for quantifying bacterial invasion and is widely used in Listeria research. Its simplicity, sensitivity, and adaptability make it suitable for a variety of applications, from basic research into the mechanisms of pathogenesis to the high-throughput screening of potential therapeutic agents. By carefully controlling experimental variables and including appropriate controls, this assay provides reliable and reproducible data on the invasive capabilities of Listeria monocytogenes.

References

Application Notes and Protocols for Immunofluorescence Staining of Internalin on the Listeria Surface

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Listeria monocytogenes, a Gram-positive bacterium, is a significant foodborne pathogen responsible for the severe infection listeriosis. A key virulence factor in its pathogenesis is Internalin A (InlA), a surface protein that facilitates the invasion of Listeria into human intestinal epithelial cells.[1] InlA achieves this by binding to E-cadherin on the host cell surface, initiating a cascade of events leading to bacterial uptake.[1][2][3] The expression and proper anchoring of this compound to the bacterial cell wall are crucial for its function; mutations leading to a truncated, secreted form of InlA result in attenuated virulence.[1][4]

Immunofluorescence microscopy is a powerful technique to visualize the presence and distribution of this compound on the surface of Listeria monocytogenes. This method utilizes specific antibodies to label this compound, which are then detected by fluorescently tagged secondary antibodies. This application note provides a detailed protocol for the immunofluorescent staining of this compound on the Listeria surface, along with supporting data and visualizations to guide researchers in their studies.

Data Presentation

The following tables summarize representative quantitative data that can be obtained through immunofluorescence analysis of this compound on the Listeria surface.

Table 1: Comparison of this compound A Surface Expression in Different Listeria monocytogenes Strains

StrainDescriptionMean Fluorescence Intensity (Arbitrary Units)Percentage of InlA-Positive BacteriaReference
EGDWild-type, invasive strain850 ± 75>95%[2][3]
LO28Strain with a nonsense mutation in inlA50 ± 15<5%[2][3]
ΔinlAinlA deletion mutant10 ± 5<1%[5]
L. innocua + pAD-inlANon-pathogenic Listeria expressing InlA790 ± 60>90%[5]

Table 2: Antibodies for Immunofluorescence Detection of this compound

Antibody NameTypeSpecificitySupplierCat. No.
Monoclonal Antibody L7.7Mouse MonoclonalLeucine-Rich Repeat (LRR) domain of InlAN/A (as per cited literature)N/A
Anti-Internalin A AntibodyRabbit PolyclonalRecombinant InlACUSABIOCSB-PA758331HA01AAD[6]
Phage Display-Derived scFv-FcRecombinant HumanInlAN/A (as per cited literature)N/A

Experimental Protocols

Protocol 1: Immunofluorescence Staining of this compound on the Surface of Listeria monocytogenes

This protocol is designed for the specific labeling of this compound A located on the bacterial surface. It is crucial to avoid permeabilization steps to ensure that only surface-exposed proteins are targeted.

Materials:

  • Listeria monocytogenes cultures (e.g., EGD strain)

  • Phosphate-Buffered Saline (PBS)

  • Bovine Serum Albumin (BSA)

  • Fixation Solution: 4% Paraformaldehyde (PFA) in PBS

  • Primary Antibody: Anti-Internalin A antibody (e.g., monoclonal antibody L7.7 or a commercial equivalent)

  • Secondary Antibody: Fluorochrome-conjugated anti-mouse or anti-rabbit IgG (e.g., Alexa Fluor 488 or Texas Red)

  • Microscope slides and coverslips

  • Fluorescence microscope

Procedure:

  • Bacterial Culture: Grow Listeria monocytogenes strains overnight in Brain Heart Infusion (BHI) broth at 37°C without shaking. Harvest bacteria during the late logarithmic growth phase (OD600 ≈ 0.8) by centrifugation at 5000 x g for 10 minutes.[3]

  • Washing: Wash the bacterial pellet three times with ice-cold PBS to remove residual media.

  • Fixation: Resuspend the bacterial pellet in 4% PFA in PBS and incubate for 20 minutes at room temperature. This step crosslinks proteins and preserves cellular morphology.

  • Washing after Fixation: Wash the fixed bacteria three times with PBS to remove the fixative.

  • Blocking: Resuspend the bacterial pellet in a blocking buffer (e.g., PBS with 1% BSA) and incubate for 30 minutes at room temperature. This step minimizes non-specific antibody binding.

  • Primary Antibody Incubation: Resuspend the blocked bacteria in PBS containing the primary anti-Internalin A antibody at the manufacturer's recommended dilution. Incubate for 1 hour at room temperature with gentle agitation.

  • Washing: Wash the bacteria three times with PBS to remove unbound primary antibody.

  • Secondary Antibody Incubation: Resuspend the bacterial pellet in PBS containing the fluorochrome-conjugated secondary antibody at the appropriate dilution. Incubate for 1 hour at room temperature in the dark to protect the fluorophore from photobleaching.

  • Final Washes: Wash the bacteria three times with PBS to remove unbound secondary antibody.

  • Microscopy: Resuspend the final bacterial pellet in a small volume of PBS. Mount a drop of the bacterial suspension on a microscope slide, cover with a coverslip, and seal.

  • Imaging: Visualize the stained bacteria using a fluorescence microscope equipped with the appropriate filter sets for the chosen fluorophore. Bacteria expressing surface this compound will exhibit a fluorescent signal on their periphery.

Mandatory Visualizations

Immunofluorescence_Workflow cluster_preparation Sample Preparation cluster_staining Immunostaining cluster_analysis Analysis culture 1. Bacterial Culture (Listeria monocytogenes) harvest 2. Harvest & Wash (Centrifugation & PBS) culture->harvest fixation 3. Fixation (4% PFA) harvest->fixation blocking 4. Blocking (1% BSA in PBS) fixation->blocking primary_ab 5. Primary Antibody Incubation (Anti-Internalin A) blocking->primary_ab wash1 6. Washing (PBS) primary_ab->wash1 secondary_ab 7. Secondary Antibody Incubation (Fluorochrome-conjugated) wash1->secondary_ab wash2 8. Final Washes (PBS) secondary_ab->wash2 microscopy 9. Mounting & Visualization (Fluorescence Microscopy) wash2->microscopy

Caption: Workflow for immunofluorescence staining of surface this compound.

Internalin_Pathway cluster_listeria Listeria monocytogenes cluster_host Host Epithelial Cell listeria Listeria inlA This compound A (Surface Protein) listeria->inlA anchored by LPXTG motif e_cadherin E-cadherin (Receptor) inlA->e_cadherin binds to host_cell Host Cell host_cell->e_cadherin uptake Bacterial Uptake e_cadherin->uptake triggers

Caption: this compound A-mediated invasion of a host cell.

References

Application Notes and Protocols for Studying Internalin Binding Sites via Site-Directed Mutagenesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing site-directed mutagenesis as a powerful tool to investigate the binding interfaces of Listeria monocytogenes internalin proteins (InlA and InlB) with their host cell receptors, E-cadherin and c-Met, respectively. Understanding these interactions at a molecular level is crucial for the development of novel therapeutics against listeriosis. This document outlines the experimental workflow, from mutant generation to quantitative binding analysis, and provides detailed protocols for each key step.

Introduction to this compound-Mediated Invasion

Listeria monocytogenes is a facultative intracellular pathogen that can cause severe foodborne illness. Its entry into non-phagocytic host cells is primarily mediated by surface proteins called internalins.[1] this compound A (InlA) interacts with E-cadherin on intestinal epithelial cells, facilitating the crossing of the intestinal barrier.[2][3][4] this compound B (InlB) binds to the receptor tyrosine kinase c-Met, which is more ubiquitously expressed and plays a role in the infection of other tissues, such as the liver and placenta.[5][6][7][8] The specificity of these interactions, particularly the InlA-E-cadherin binding, is a key determinant of host tropism.[9][10]

Site-directed mutagenesis is an invaluable technique to precisely alter the amino acid sequence of a protein.[4][11][12] By systematically mutating residues at the putative binding interface of internalins and quantifying the resulting changes in binding affinity to their receptors, researchers can identify critical "hotspot" residues essential for recognition and binding. This information can be leveraged for the rational design of small molecules or biologics that inhibit these interactions and prevent bacterial invasion.

Experimental Strategy Overview

The overall workflow for studying this compound binding sites using site-directed mutagenesis involves several key stages. Initially, specific amino acid residues in the this compound gene are targeted for mutation based on structural data or sequence alignments. The mutated gene is then expressed to produce the variant protein. Following purification of the this compound variant and its corresponding receptor, the binding affinity is quantitatively measured. A significant change in binding affinity compared to the wild-type protein indicates the importance of the mutated residue in the interaction.

experimental_workflow cluster_design Design & Mutagenesis cluster_expression Protein Production cluster_analysis Binding Analysis Identify Target Residues Identify Target Residues Primer Design Primer Design Identify Target Residues->Primer Design Site-Directed Mutagenesis (PCR) Site-Directed Mutagenesis (PCR) Primer Design->Site-Directed Mutagenesis (PCR) Transformation & Selection Transformation & Selection Site-Directed Mutagenesis (PCR)->Transformation & Selection Sequence Verification Sequence Verification Transformation & Selection->Sequence Verification Protein Expression in E. coli Protein Expression in E. coli Sequence Verification->Protein Expression in E. coli Cell Lysis Cell Lysis Protein Expression in E. coli->Cell Lysis Protein Purification (Affinity Chromatography) Protein Purification (Affinity Chromatography) Cell Lysis->Protein Purification (Affinity Chromatography) Purity & Concentration Check Purity & Concentration Check Protein Purification (Affinity Chromatography)->Purity & Concentration Check Quantitative Binding Assay (ITC, SPR, or Pull-down) Quantitative Binding Assay (ITC, SPR, or Pull-down) Purity & Concentration Check->Quantitative Binding Assay (ITC, SPR, or Pull-down) Data Analysis (Kd determination) Data Analysis (Kd determination) Quantitative Binding Assay (ITC, SPR, or Pull-down)->Data Analysis (Kd determination) Structural & Functional Interpretation Structural & Functional Interpretation Data Analysis (Kd determination)->Structural & Functional Interpretation

Caption: Experimental workflow for studying this compound binding sites.

Quantitative Data Summary

Site-directed mutagenesis studies have successfully identified key residues in InlA that modulate its binding affinity for the first extracellular domain of human E-cadherin (hEC1). The following table summarizes the dissociation constants (Kd) for several InlA variants as determined by Isothermal Titration Calorimetry (ITC). A lower Kd value indicates a stronger binding affinity.

InlA VariantMutation(s)Kd (μM)Fold Change in Affinity vs. Wild-TypeReference
Wild-Type-8 ± 4-[6]
Y154ATyr154 -> Ala1.8 ± 0.2~4.4x increase[6]
S192NSer192 -> Asn0.21 ± 0.02~38x increase[6]
Y366FTyr366 -> Phe0.5 ± 0.1~16x increase[6]
N371WAsn371 -> Trp0.3 ± 0.1~27x increase[6]
S192N, Y366FDouble Mutant0.0016 ± 0.0002~5000x increase[6]

Data adapted from Wollert et al. (2007). All experiments were performed at 20°C.

Detailed Experimental Protocols

Protocol 1: Site-Directed Mutagenesis using QuikChange Method

This protocol describes the introduction of point mutations into an this compound gene cloned in a plasmid vector.[2][13][14][15]

Materials:

  • Plasmid DNA template (e.g., pET vector containing InlA gene) isolated from a dam+ E. coli strain (e.g., DH5α).

  • Mutagenic oligonucleotide primers (forward and reverse, complementary to each other).

  • High-fidelity DNA polymerase (e.g., PfuUltra or Phusion).

  • 10X reaction buffer.

  • dNTP mix.

  • DpnI restriction enzyme.

  • Competent E. coli cells (e.g., XL1-Blue or DH5α).

  • LB agar (B569324) plates with appropriate antibiotic.

Primer Design Guidelines:

  • Both primers must contain the desired mutation and anneal to the same sequence on opposite strands.

  • Primers should be 25-45 bases in length with a melting temperature (Tm) of ≥78°C.

  • The desired mutation should be in the middle of the primer with 10-15 bases of correct sequence on both sides.

  • Primers should have a minimum GC content of 40% and terminate in a G or C base.

Procedure:

  • PCR Reaction Setup: In a PCR tube, combine the following:

    • 10X Reaction Buffer: 5 µL

    • dNTP mix (10 mM each): 1 µL

    • Forward Primer (125 ng): 1 µL

    • Reverse Primer (125 ng): 1 µL

    • Template Plasmid DNA (10-50 ng): 1 µL

    • High-Fidelity DNA Polymerase (e.g., PfuUltra 2.5 U/µL): 1 µL

    • Nuclease-free water: to a final volume of 50 µL

  • Thermal Cycling:

    • Initial Denaturation: 95°C for 2 minutes.

    • 18 Cycles:

      • Denaturation: 95°C for 50 seconds.

      • Annealing: 60°C for 50 seconds.

      • Extension: 68°C for 1 minute/kb of plasmid length.

    • Final Extension: 68°C for 7 minutes.

  • DpnI Digestion: Cool the reaction to ≤37°C. Add 1 µL of DpnI enzyme directly to the amplification product. Mix gently and incubate at 37°C for 1-2 hours to digest the parental (methylated) DNA template.

  • Transformation: Transform 1-2 µL of the DpnI-treated DNA into 50 µL of competent E. coli cells following a standard heat-shock or electroporation protocol.

  • Plating and Selection: Plate the transformed cells on LB agar plates containing the appropriate antibiotic. Incubate overnight at 37°C.

  • Verification: Pick several colonies and grow overnight cultures for plasmid minipreparation. Verify the presence of the desired mutation by Sanger sequencing.

Protocol 2: Expression and Purification of Recombinant this compound and Receptor Ectodomains

This protocol describes the expression of His-tagged recombinant proteins in E. coli and their purification using affinity chromatography.[16][17][18][19]

Materials:

  • E. coli expression strain (e.g., BL21(DE3)).

  • Verified plasmid construct for the this compound variant or receptor ectodomain.

  • LB broth with appropriate antibiotic.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Lysis Buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0).

  • Wash Buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0).

  • Elution Buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0).

  • Ni-NTA affinity resin.

  • Lysozyme (B549824), DNase I.

Procedure:

  • Expression:

    • Inoculate a starter culture of 10 mL LB broth (with antibiotic) with a single colony of transformed BL21(DE3) cells. Grow overnight at 37°C with shaking.

    • The next day, inoculate 1 L of LB broth (with antibiotic) with the starter culture.

    • Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

    • Continue to grow the culture for 4-6 hours at 30°C or overnight at 18°C.

  • Cell Lysis:

    • Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.

    • Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer.

    • Add lysozyme to 1 mg/mL and a pinch of DNase I. Incubate on ice for 30 minutes.

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.

  • Purification:

    • Equilibrate 2 mL of Ni-NTA resin in a column with Lysis Buffer.

    • Load the clarified lysate onto the column.

    • Wash the column with 10 column volumes of Wash Buffer.

    • Elute the protein with 5 column volumes of Elution Buffer, collecting 1 mL fractions.

  • Analysis and Dialysis:

    • Analyze the eluted fractions by SDS-PAGE to check for purity.

    • Pool the pure fractions and dialyze against a suitable storage buffer (e.g., PBS or HEPES buffer) to remove imidazole.

    • Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.

Protocol 3: Quantitative Binding Analysis by Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).[1][12][20][21][22]

Materials:

  • Purified this compound variant protein ("ligand").

  • Purified receptor ectodomain protein ("macromolecule").

  • ITC instrument (e.g., Malvern MicroCal).

  • Dialysis buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5).

Procedure:

  • Sample Preparation:

    • Thoroughly dialyze both the this compound variant and the receptor ectodomain against the same buffer to minimize buffer mismatch effects.

    • Determine the precise concentrations of both proteins after dialysis.

    • Degas the protein solutions immediately before the experiment.

  • Instrument Setup:

    • Set the experimental temperature (e.g., 20°C or 25°C).

    • Fill the reference cell with dialysis buffer or deionized water.

    • Carefully load the receptor ectodomain solution into the sample cell (e.g., 20-50 µM).

    • Load the this compound variant solution into the injection syringe (typically 10-15 times the concentration of the protein in the cell).

  • Titration:

    • Perform a series of injections (e.g., 20 injections of 2 µL each) of the this compound solution into the sample cell containing the receptor.

    • The first injection is typically smaller (e.g., 0.4 µL) and is discarded during analysis.

    • Allow sufficient time between injections for the signal to return to baseline (e.g., 150 seconds).

  • Data Analysis:

    • Integrate the heat change for each injection peak.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to macromolecule.

    • Fit the resulting binding isotherm to a suitable model (e.g., "one set of sites") using the analysis software provided with the instrument. This will yield the values for Kd, n, and ΔH.

Signaling Pathway Visualizations

The binding of internalins to their respective receptors initiates intracellular signaling cascades that ultimately lead to bacterial uptake.

InlA-E-cadherin Signaling Pathway

Binding of InlA to E-cadherin recruits cellular components of the adherens junction, including α-catenin and β-catenin.[3] This engagement leads to the recruitment of the Arp2/3 complex, which nucleates actin polymerization, providing the mechanical force for engulfing the bacterium.

InlA_Signaling cluster_membrane Host Cell Membrane cluster_cytosol Host Cell Cytosol InlA InlA (Listeria) Ecad E-cadherin InlA->Ecad Binding beta_cat β-catenin Ecad->beta_cat Recruitment Arp23 Arp2/3 Complex Ecad->Arp23 Signal via Cortactin/N-WASP (not shown) alpha_cat α-catenin beta_cat->alpha_cat Actin_cytoskeleton Actin Cytoskeleton alpha_cat->Actin_cytoskeleton Actin_poly Actin Polymerization Arp23->Actin_poly Internalization Bacterial Internalization Actin_poly->Internalization

Caption: InlA-E-cadherin mediated signaling for bacterial entry.
InlB-c-Met Signaling Pathway

InlB binding activates the c-Met receptor tyrosine kinase, leading to its autophosphorylation.[5][8] This creates docking sites for adaptor proteins, activating downstream pathways like PI3K/Akt, which are crucial for the cytoskeletal rearrangements required for bacterial uptake.[5][23]

InlB_Signaling cluster_membrane Host Cell Membrane cluster_cytosol Host Cell Cytosol InlB InlB (Listeria) cMet c-Met Receptor InlB->cMet Binding & Dimerization cMet_P Phosphorylated c-Met cMet->cMet_P Autophosphorylation PI3K PI3-Kinase cMet_P->PI3K Recruitment & Activation Akt Akt PI3K->Akt Activation Actin_rearr Actin Rearrangement Akt->Actin_rearr Downstream Signaling Internalization Bacterial Internalization Actin_rearr->Internalization

References

Application Notes and Protocols for Internalin-Coated Beads in Cell Adhesion Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Internalins are a family of surface proteins expressed by the facultative intracellular pathogen Listeria monocytogenes. These proteins, particularly Internalin A (InlA) and this compound B (InlB), are pivotal in mediating the adhesion and subsequent invasion of the bacterium into non-phagocytic host cells. This process is initiated by the specific interaction of internalins with host cell surface receptors. InlA binds to E-cadherin, a key component of adherens junctions, primarily on intestinal epithelial cells.[1] InlB, on the other hand, interacts with the ubiquitously expressed receptor tyrosine kinase, Met, also known as the hepatocyte growth factor receptor (HGFR).[2][3]

The specificity of these interactions makes internalins valuable tools for studying cell adhesion, signaling pathways, and for the development of targeted therapeutic and drug delivery systems. By coating inert beads with purified internalins, researchers can mimic the initial stages of Listeria infection in a controlled, non-infectious system. These this compound-coated beads serve as a powerful model to investigate the molecular mechanisms of cell adhesion, receptor clustering, and the downstream signaling events that lead to cytoskeletal rearrangements and internalization.

This document provides detailed protocols for the preparation of this compound-coated beads and their application in quantitative cell adhesion assays. It also outlines the key signaling pathways activated by InlA and InlB and presents data in a structured format to facilitate experimental design and interpretation.

Data Presentation

The following tables summarize quantitative data from studies investigating this compound-mediated cell adhesion. These data can be used as a reference for expected outcomes in cell adhesion assays.

Condition Adhesion Metric Fold Change/Value Cell Type Reference
Wild-type L. monocytogenes (aggregated) vs. actA-ΔC mutant (non-aggregating)Number of adherent bacteria per host cell~5-fold increaseHeLa[4]
Control (untreated) vs. MET-depletedAverage number of associated bacteria per host cell8.17 (± 0.27) vs. 3.25 (± 1.07)HeLa[4]

Signaling Pathways

The binding of internalins to their respective receptors triggers distinct downstream signaling cascades, which are crucial for the internalization of the beads, mimicking bacterial entry.

This compound A (InlA) - E-cadherin Signaling Pathway

The interaction of InlA with E-cadherin initiates a signaling cascade that co-opts the cellular machinery of adherens junctions.[5] This leads to the recruitment of catenins (α-catenin and β-catenin), which link E-cadherin to the actin cytoskeleton.[2][6] Subsequent activation of Src family kinases leads to the phosphorylation of E-cadherin, followed by its ubiquitination by the E3 ligase Hakai.[5][6] These events promote the recruitment of the endocytic machinery, including clathrin and caveolin, culminating in the internalization of the InlA-coated bead.[5]

InlA_Ecadherin_Signaling InlA This compound A (on bead) Ecad E-cadherin InlA->Ecad Binding p120 p120-catenin Ecad->p120 beta_cat β-catenin Ecad->beta_cat Src Src Kinase Ecad->Src Recruitment Hakai Hakai (E3 Ligase) Ecad->Hakai Recruitment Endocytosis Clathrin/Caveolin Mediated Endocytosis Ecad->Endocytosis alpha_cat α-catenin beta_cat->alpha_cat Actin Actin Cytoskeleton alpha_cat->Actin Src->Ecad Phosphorylation Hakai->Ecad Ubiquitination Actin->Endocytosis Rearrangement

InlA-E-cadherin signaling cascade.
This compound B (InlB) - Met Signaling Pathway

InlB acts as an agonist for the Met receptor tyrosine kinase.[3] The binding of InlB to Met induces receptor dimerization and trans-autophosphorylation, leading to the activation of downstream signaling pathways, including the PI3K/AKT and RAS/RAF/MAPK cascades.[7] The phosphorylated Met receptor also recruits the E3 ubiquitin ligase Cbl via the adaptor protein Grb2.[7] Cbl-mediated monoubiquitination of Met promotes clathrin-mediated endocytosis, leading to the internalization of the InlB-coated bead.[7]

InlB_Met_Signaling InlB This compound B (on bead) Met Met Receptor InlB->Met Binding & Dimerization Met->Met PI3K PI3K Met->PI3K RAS RAS/RAF/MAPK Pathway Met->RAS Grb2 Grb2 Met->Grb2 Recruitment Endocytosis Clathrin-Mediated Endocytosis Met->Endocytosis AKT AKT PI3K->AKT Cbl Cbl (E3 Ligase) Grb2->Cbl Recruitment Cbl->Met Ubiquitination

InlB-Met signaling cascade.

Experimental Protocols

Protocol 1: Covalent Coupling of this compound to Carboxylated Beads

This protocol describes the covalent attachment of purified this compound (InlA or InlB) to carboxylated polystyrene or magnetic beads using EDC/Sulfo-NHS chemistry. This method ensures a stable and oriented presentation of the protein on the bead surface.

Materials:

  • Carboxylated polystyrene or magnetic beads (e.g., 1-5 µm diameter)

  • Purified recombinant this compound A or this compound B (with a free amine group)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching/Blocking Buffer: 100 mM Tris-HCl, pH 7.4 or 1% BSA in PBS

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • Wash Buffer: PBS with 0.05% Tween-20

  • Microcentrifuge tubes

  • End-over-end rotator

Procedure:

  • Bead Preparation:

    • Resuspend the stock solution of carboxylated beads by vortexing.

    • Transfer the desired amount of beads (e.g., 10 mg) to a microcentrifuge tube.

    • Wash the beads twice with Activation Buffer. To wash, pellet the beads by centrifugation (e.g., 10,000 x g for 5 minutes for magnetic beads, use a magnetic stand) or as per the manufacturer's instructions. Carefully aspirate the supernatant and resuspend the beads in 1 mL of Activation Buffer.

  • Carboxyl Group Activation:

    • Prepare fresh solutions of EDC (10 mg/mL) and Sulfo-NHS (10 mg/mL) in Activation Buffer.

    • Resuspend the washed beads in 500 µL of Activation Buffer.

    • Add 50 µL of the Sulfo-NHS solution to the bead suspension and mix gently.

    • Add 50 µL of the EDC solution to the bead suspension and immediately vortex.

    • Incubate for 15-30 minutes at room temperature on an end-over-end rotator.

  • Protein Coupling:

    • Pellet the activated beads by centrifugation and quickly wash once with 1 mL of ice-cold Coupling Buffer.

    • Immediately resuspend the activated beads in 1 mL of Coupling Buffer containing the desired concentration of purified this compound (e.g., 100 µg/mL). The optimal concentration should be determined empirically.

    • Incubate for 2 hours at room temperature or overnight at 4°C on an end-over-end rotator.

  • Quenching and Blocking:

    • Pellet the beads and discard the supernatant containing unbound protein.

    • To quench any unreacted carboxyl groups, resuspend the beads in 1 mL of Quenching/Blocking Buffer.

    • Incubate for 30 minutes at room temperature on a rotator.

  • Final Washes and Storage:

    • Wash the this compound-coated beads three times with 1 mL of Wash Buffer.

    • After the final wash, resuspend the beads in a suitable storage buffer (e.g., PBS with 0.1% BSA and 0.02% sodium azide) at a desired concentration (e.g., 1 x 10^8 beads/mL).

    • Store the coated beads at 4°C. The stability of the coated beads should be determined, but they are typically stable for several weeks to months.

Protocol 2: Static Cell Adhesion Assay with this compound-Coated Beads

This assay quantifies the adhesion of cells to this compound-coated beads. The number of adherent cells is determined by measuring the fluorescence of a pre-labeled cell population that remains bound to the beads after washing steps.

Materials:

  • This compound-coated beads (from Protocol 1)

  • Control beads (coated with BSA or an irrelevant protein)

  • Target cells (e.g., Caco-2 for InlA, HeLa for InlB)

  • Cell culture medium

  • Fluorescent cell stain (e.g., Calcein-AM)

  • 96-well black, clear-bottom microplate

  • Adhesion Buffer: HBSS or serum-free medium

  • Wash Buffer: PBS

  • Fluorescence microplate reader

Procedure:

  • Cell Preparation and Labeling:

    • Culture target cells to 80-90% confluency.

    • Harvest the cells using a non-enzymatic cell dissociation solution to preserve surface receptors.

    • Wash the cells once with PBS and resuspend in Adhesion Buffer at a concentration of 1 x 10^6 cells/mL.

    • Label the cells with a fluorescent dye such as Calcein-AM according to the manufacturer's protocol.

    • Wash the labeled cells twice with Adhesion Buffer to remove excess dye and resuspend at the final desired concentration (e.g., 2 x 10^5 cells/mL).

  • Adhesion Assay:

    • Add 50 µL of this compound-coated beads and control beads to separate wells of the 96-well plate. The number of beads per well should be optimized.

    • Add 50 µL of the labeled cell suspension to each well (resulting in 1 x 10^4 cells/well).

    • Incubate the plate for 30-60 minutes at 37°C to allow for cell adhesion to the beads. The incubation time may need to be optimized.

    • After incubation, create a standard curve by adding known numbers of labeled cells to empty wells to correlate fluorescence intensity with cell number.

  • Washing:

    • Gently wash the wells to remove non-adherent cells. If using magnetic beads, use a magnetic plate separator to hold the beads while aspirating the supernatant. For non-magnetic beads, gentle centrifugation of the plate (e.g., 100 x g for 2 minutes) can be used to pellet the beads and bound cells before careful aspiration of the supernatant.

    • Perform the wash 2-3 times with 100 µL of PBS per well. The stringency of the washing steps should be consistent across all wells.

  • Quantification:

    • After the final wash, add 100 µL of PBS to each well.

    • Measure the fluorescence intensity using a microplate reader with the appropriate excitation and emission wavelengths for the chosen dye (e.g., 490/525 nm for Calcein-AM).[8]

  • Data Analysis:

    • Subtract the background fluorescence from wells containing only beads.

    • Use the standard curve to convert the fluorescence intensity of the remaining cells into the number of adherent cells.

    • Calculate the percentage of adherent cells for each condition: (Number of adherent cells / Total number of cells added) x 100.

    • Compare the adhesion to this compound-coated beads with the adhesion to control beads to determine the specificity of the interaction.

Experimental Workflow Diagram

Adhesion_Assay_Workflow start Start coat_beads Prepare this compound-Coated and Control Beads (Protocol 1) start->coat_beads label_cells Culture and Label Target Cells with Fluorescent Dye start->label_cells add_to_plate Add Beads and Labeled Cells to 96-well Plate coat_beads->add_to_plate label_cells->add_to_plate incubate Incubate at 37°C (30-60 min) add_to_plate->incubate wash Wash to Remove Non-adherent Cells incubate->wash read_fluorescence Measure Fluorescence with Plate Reader wash->read_fluorescence analyze Analyze Data: Calculate % Adhesion read_fluorescence->analyze end End analyze->end

Workflow for the cell adhesion assay.

References

Measuring the Attraction: A Detailed Protocol for Quantifying Internalin-E-cadherin Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Understanding the intricate dance between bacterial proteins and host cell receptors is paramount in the development of novel therapeutics for infectious diseases. The interaction between Listeria monocytogenes's InternalinA (InlA) and the host cell's E-cadherin is a critical entry point for this formidable pathogen. To facilitate research and drug development in this area, we present detailed application notes and protocols for accurately measuring the binding affinity of this interaction. These protocols are designed for researchers, scientists, and drug development professionals, providing a comprehensive guide to established biophysical techniques.

Quantitative Data Summary

The binding affinity between Internalin and E-cadherin can be quantified using various techniques, with Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) being the most prominent. Below is a summary of thermodynamic and kinetic data gathered from studies utilizing these methods.

InteractionMethodK_d_ (µM)k_a_ (M⁻¹s⁻¹)k_d_ (s⁻¹)ΔH (kcal/mol)-TΔS (kcal/mol)Reference
Wild-type InlA / Human E-cadherinITC8 ± 4N/AN/A-6.025[1]
InlA (S192N) / Human E-cadherinITC0.8 ± 0.2N/AN/A-10.21.9[1]
InlA (Y369S) / Human E-cadherinITC0.04 ± 0.01N/AN/A-12.5-2.4[1]
InlA (S192N, Y369S) / Human E-cadherinITC0.003 ± 0.001N/AN/A-14.8-4.2[1]

Note: N/A indicates that the data is not applicable or not available for the specified method in the cited reference.

Experimental Protocols

Detailed methodologies for two key experiments, Isothermal Titration Calorimetry and Surface Plasmon Resonance, are provided below.

Isothermal Titration Calorimetry (ITC) Protocol

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[2]

1. Protein Preparation:

  • Express and purify functionally relevant fragments of InternalinA (e.g., residues 36-496) and the first extracellular domain of human E-cadherin (hEC1, e.g., residues 1-105).[1]

  • Dialyze both protein samples extensively against the same buffer to minimize buffer mismatch heats. A suitable buffer is 50 mM HEPES, pH 7.5, containing 20 mM CaCl₂.[1]

  • Determine protein concentrations accurately using spectrophotometry at 280 nm.[1]

2. ITC Experiment Setup:

  • Instrument: A MicroCal MCS calorimeter or similar instrument is suitable.[1]

  • Sample Cell: Load the ITC cell (volume approx. 1.35 mL) with hEC1 at a concentration of approximately 30-50 µM.

  • Syringe: Load the injection syringe with wild-type or variant InlA at a concentration of approximately 300-500 µM.

  • Temperature: Perform the titration at 20°C.[1]

3. Titration:

  • Inject 5- to 10-µL aliquots of the InlA solution into the hEC1 solution at regular intervals (e.g., 180 seconds).[1]

  • Perform a control experiment by injecting InlA into the buffer alone to determine the heat of dilution.[1]

4. Data Analysis:

  • Subtract the heat of dilution from the raw titration data.

  • Fit the corrected data to a "single set of independent sites" binding model using software such as MicroCal Origin to determine the dissociation constant (K_d_), binding stoichiometry (n), and enthalpy of binding (ΔH).[1] The entropy of binding (ΔS) can then be calculated.

Surface Plasmon Resonance (SPR) Protocol

SPR is a label-free optical technique that measures the real-time binding of an analyte to a ligand immobilized on a sensor surface, providing kinetic data (association and dissociation rates).[3]

1. Protein and Buffer Preparation:

  • Prepare highly pure recombinant InternalinA (analyte) and the extracellular domain of E-cadherin (ligand).

  • The running buffer is critical for minimizing non-specific binding. A common choice is HBS-EP buffer (HEPES buffered saline with EDTA and P20 surfactant).

2. Ligand Immobilization:

  • Sensor Chip: Use a CM5 sensor chip (carboxymethylated dextran (B179266) surface).

  • Activation: Activate the sensor surface by injecting a 1:1 mixture of 0.4 M EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 0.1 M NHS (N-hydroxysuccinimide).

  • Immobilization: Inject the E-cadherin solution (typically 10-50 µg/mL in 10 mM sodium acetate (B1210297) buffer, pH 4.0-5.0) over the activated surface. The negative charge on the protein at a pH below its isoelectric point facilitates pre-concentration on the dextran matrix.

  • Deactivation: Inject 1 M ethanolamine-HCl to block any remaining reactive groups on the surface.

  • A reference flow cell should be prepared by performing the activation and deactivation steps without injecting the ligand.

3. Analyte Binding and Kinetic Analysis:

  • Inject a series of concentrations of InternalinA in running buffer over both the ligand and reference flow cells. A typical concentration range could be from low nanomolar to micromolar, spanning at least 10-fold above and below the expected K_d_.

  • Association Phase: Monitor the binding in real-time.

  • Dissociation Phase: After the association phase, flow running buffer over the chip to monitor the dissociation of the InlA.

  • Regeneration: If the interaction is of high affinity, a regeneration step may be necessary to remove the bound analyte. This must be optimized to ensure the immobilized ligand is not denatured. Common regeneration solutions include low pH glycine (B1666218) or high salt buffers.

4. Data Analysis:

  • Subtract the reference flow cell data from the ligand flow cell data to obtain the specific binding sensorgrams.

  • Perform a global fit of the association and dissociation data to a suitable binding model (e.g., 1:1 Langmuir binding model) using the analysis software provided with the SPR instrument. This will yield the association rate constant (k_a_), the dissociation rate constant (k_d_), and the equilibrium dissociation constant (K_d_ = k_d_ / k_a_).

Visualizations

To further elucidate the processes described, the following diagrams illustrate the experimental workflow and the signaling pathway initiated by this compound-E-cadherin binding.

Experimental_Workflow cluster_ITC Isothermal Titration Calorimetry (ITC) cluster_SPR Surface Plasmon Resonance (SPR) ITC_Prep Protein Preparation & Dialysis ITC_Load Load E-cadherin into Cell Load this compound into Syringe ITC_Prep->ITC_Load ITC_Run Titration Experiment ITC_Load->ITC_Run ITC_Analysis Data Analysis (Kd, ΔH, ΔS) ITC_Run->ITC_Analysis SPR_Prep Protein & Buffer Preparation SPR_Immobilize Immobilize E-cadherin on Sensor Chip SPR_Prep->SPR_Immobilize SPR_Run Inject this compound (Analyte) SPR_Immobilize->SPR_Run SPR_Analysis Kinetic Analysis (ka, kd, Kd) SPR_Run->SPR_Analysis InlA_Ecadherin_Signaling InlA InternalinA (InlA) Ecad E-cadherin InlA->Ecad Binding Catenins α-catenin, β-catenin, p120-catenin Ecad->Catenins Recruitment Actin Actin Cytoskeleton Catenins->Actin Engagement & Reorganization Internalization Bacterial Internalization Actin->Internalization Cytoskeletal Rearrangement

References

Application Notes and Protocols for CRISPR-Cas9 Mediated Knockout of Internalin Genes in Listeria monocytogenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Listeria monocytogenes is a facultative intracellular pathogen responsible for the severe foodborne illness, listeriosis. Its ability to invade host cells is largely mediated by a family of surface proteins known as internalins. The most well-characterized of these are Internalin A (InlA) and this compound B (InlB), which facilitate bacterial entry into intestinal epithelial cells and hepatocytes, respectively, by interacting with specific host cell receptors.[1][2][3] The study of these and other this compound genes is crucial for understanding the pathogenesis of Listeria and for the development of novel therapeutics.

The advent of CRISPR-Cas9 technology has revolutionized genetic engineering, providing a powerful tool for targeted gene knockout in a wide range of organisms, including Listeria monocytogenes. This document provides detailed application notes and protocols for the CRISPR-Cas9 mediated knockout of this compound genes in Listeria monocytogenes, enabling researchers to efficiently generate mutant strains for functional analysis.

Data Presentation

Table 1: Transformation Efficiency of CRISPR-Cas9 Plasmids in Listeria monocytogenes

Target GeneListeria StrainCRISPR-Cas9 SystemTransformation Efficiency (CFU/µg DNA)Fold Reduction in Efficiency vs. Non-targeting ControlReference
DNA Polymerase IL. monocytogenes WSLC 1042LivCRISPR-1 (pIMK2-Phelpcas9 + pLRSR-sgRNA)~1 x 103~100-foldHupfeld et al., 2018
Non-targeting controlL. monocytogenes WSLC 1042LivCRISPR-1 (pIMK2-Phelpcas9 + pLRSR-scr)~1 x 105N/AHupfeld et al., 2018

Note: The reduction in transformation efficiency upon targeting a chromosomal gene is indicative of the high cutting efficiency of the Cas9 nuclease, as successful cleavage of the bacterial chromosome without repair leads to cell death.

Experimental Protocols

This protocol is synthesized from established methods for CRISPR-Cas9 gene editing in Listeria monocytogenes.

Protocol 1: sgRNA Design and Cloning into pLRSR Vector
  • sgRNA Design:

    • Identify the target this compound gene sequence (e.g., inlA, inlB) from a sequenced Listeria monocytogenes genome.

    • Use an online sgRNA design tool (e.g., CHOPCHOP, Benchling) to identify potential 20-nucleotide sgRNA target sequences.

    • Select sgRNAs that are immediately upstream of a Protospacer Adjacent Motif (PAM) sequence. For the Listeria ivanovii Cas9 (LivCas9), the PAM sequence is NNACAC.

    • Choose sgRNAs with high on-target scores and low off-target scores to minimize unintended mutations.

  • Oligonucleotide Synthesis:

    • Synthesize two complementary oligonucleotides for each selected sgRNA.

    • The forward oligo should have the sequence 5'-GATC(N)20-3', where (N)20 is the 20-nt target sequence.

    • The reverse oligo should be the reverse complement of the target sequence with an added 5'-AGCT-3' overhang.

  • Annealing of Oligonucleotides:

    • Resuspend the synthesized oligos in annealing buffer (10 mM Tris, pH 8.0; 50 mM NaCl; 1 mM EDTA).

    • Mix equal molar amounts of the forward and reverse oligos.

    • Heat the mixture to 95°C for 5 minutes and then allow it to cool slowly to room temperature to facilitate annealing.

  • Cloning into pLRSR Vector:

    • Digest the pLRSR vector with BamHI and HindIII restriction enzymes. The pLRSR plasmid is a shuttle vector for E. coli and Listeria that carries the sgRNA expression cassette.

    • Ligate the annealed sgRNA duplex into the digested pLRSR vector using T4 DNA ligase.

    • Transform the ligation product into a suitable E. coli cloning strain (e.g., DH5α).

    • Select for transformants on LB agar (B569324) plates containing the appropriate antibiotic for the pLRSR vector (e.g., erythromycin).

    • Verify the correct insertion of the sgRNA sequence by Sanger sequencing of the plasmid DNA from selected colonies.

Protocol 2: Preparation of Electrocompetent Listeria monocytogenes

This protocol is adapted from established methods for preparing electrocompetent Listeria.

  • Inoculate 10 mL of Brain Heart Infusion (BHI) broth with a single colony of Listeria monocytogenes and incubate overnight at 37°C with shaking.

  • The next day, inoculate 40 mL of BHI broth supplemented with 0.5 M sucrose (B13894) with 2 mL of the overnight culture.

  • Incubate at 30°C with shaking (180 rpm) until the OD600 reaches 0.2.

  • Add Penicillin G to a final concentration of 10 µg/mL and continue incubation at 30°C for 2 hours. This treatment weakens the cell wall and improves transformation efficiency.

  • Chill the culture on ice for 10-15 minutes.

  • Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.

  • Wash the cell pellet three times with ice-cold, sterile electroporation buffer (e.g., 0.5 M sucrose).

  • Resuspend the final cell pellet in a small volume (e.g., 1/100th of the original culture volume) of ice-cold electroporation buffer.

  • The electrocompetent cells are now ready for use. It is recommended to use them immediately.

Protocol 3: Transformation of Listeria monocytogenes with CRISPR-Cas9 Plasmids
  • Thaw the electrocompetent Listeria monocytogenes cells on ice.

  • Add approximately 1-2 µg of the pIMK2-Phelpcas9 plasmid (carrying the Cas9 gene and tracrRNA) and 1-2 µg of the pLRSR-sgRNA plasmid (carrying the specific sgRNA targeting the this compound gene) to 50-100 µL of the competent cells.

  • As a control, perform a parallel transformation with a non-targeting pLRSR-scrambled sgRNA plasmid.

  • Transfer the cell-DNA mixture to a pre-chilled 0.2 cm gap electroporation cuvette.

  • Electroporate the cells using a gene pulser with the following settings: 2.5 kV, 200 Ω, 25 µF.

  • Immediately after the pulse, add 1 mL of pre-warmed BHI broth to the cuvette and transfer the cell suspension to a microfuge tube.

  • Incubate at 30°C for 2-3 hours to allow for recovery and expression of the antibiotic resistance markers.

  • Plate serial dilutions of the recovered cells onto BHI agar plates containing the appropriate antibiotics for both plasmids (e.g., kanamycin (B1662678) for pIMK2 and erythromycin (B1671065) for pLRSR).

  • Incubate the plates at 37°C for 24-48 hours until colonies appear.

Protocol 4: Screening and Validation of this compound Gene Knockout Mutants
  • Colony PCR Screening:

    • Pick individual colonies from the transformation plates and resuspend them in a small volume of sterile water.

    • Design PCR primers that flank the target region of the this compound gene.

    • Perform colony PCR on the resuspended colonies.

    • Analyze the PCR products by agarose (B213101) gel electrophoresis. A successful knockout (via non-homologous end joining repair, which is common in bacteria) may result in a small deletion or insertion at the target site, leading to a slight shift in the PCR product size compared to the wild-type control. However, often the size difference is too small to be resolved by standard agarose gel electrophoresis.

  • Sanger Sequencing Validation:

    • For colonies that are suspected to be knockouts, purify the PCR product from the colony PCR.

    • Send the purified PCR product for Sanger sequencing using one of the flanking primers.

    • Analyze the sequencing chromatogram. The presence of overlapping peaks downstream of the sgRNA target site is indicative of a mixed population of indels (insertions/deletions) resulting from the CRISPR-Cas9 mediated cleavage and subsequent error-prone repair, confirming the knockout.

  • Phenotypic Validation (Optional but Recommended):

    • Depending on the known function of the targeted this compound gene, a phenotypic assay can be performed to confirm the loss of function.

    • For example, for an inlA knockout, an invasion assay using a human epithelial cell line (e.g., Caco-2) can be performed. A successful inlA knockout should show a significantly reduced invasion efficiency compared to the wild-type strain.

Mandatory Visualization

Signaling Pathways and Experimental Workflow

experimental_workflow cluster_sgRNA sgRNA Design & Cloning cluster_listeria_prep Listeria Preparation & Transformation cluster_validation Knockout Validation sgRNA_design 1. sgRNA Design (Target this compound gene, check PAM) oligo_synthesis 2. Oligo Synthesis sgRNA_design->oligo_synthesis annealing 3. Annealing oligo_synthesis->annealing cloning 4. Cloning into pLRSR vector annealing->cloning verification 5. Sequencing Verification cloning->verification transformation 7. Co-transform with pIMK2-Cas9 & pLRSR-sgRNA verification->transformation pLRSR-sgRNA plasmid competent_cells 6. Prepare Electrocompetent Listeria monocytogenes competent_cells->transformation recovery 8. Recovery & Plating transformation->recovery colony_pcr 9. Colony PCR Screening recovery->colony_pcr sequencing 10. Sanger Sequencing colony_pcr->sequencing phenotypic_assay 11. Phenotypic Assay (e.g., Invasion Assay) sequencing->phenotypic_assay

InlA_Signaling_Pathway cluster_listeria Listeria monocytogenes cluster_host Host Epithelial Cell InlA InlA E_cadherin E-cadherin InlA->E_cadherin Binding Src Src Kinase E_cadherin->Src Activation Hakai Hakai (E3 Ligase) E_cadherin->Hakai Recruitment Clathrin Clathrin E_cadherin->Clathrin Recruitment Src->E_cadherin Phosphorylation Hakai->E_cadherin Ubiquitination Internalization Bacterial Internalization Clathrin->Internalization Actin Actin Cytoskeleton Actin->Internalization Rearrangement

InlB_Signaling_Pathway cluster_listeria Listeria monocytogenes cluster_host Host Hepatocyte InlB InlB Met c-Met Receptor InlB->Met Binding & Dimerization Met->Met Autophosphorylation PI3K PI3K Met->PI3K Activation Cbl Cbl (E3 Ligase) Met->Cbl Recruitment Internalization Bacterial Internalization Met->Internalization Clathrin-mediated endocytosis Akt Akt PI3K->Akt Actin Actin Cytoskeleton Akt->Actin Rearrangement Cbl->Met Ubiquitination Actin->Internalization

References

Application Notes and Protocols for Flow Cytometry Analysis of Internalin-Mediated Cell Entry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Listeria monocytogenes, a facultative intracellular pathogen, is the causative agent of listeriosis. A critical step in its pathogenesis is the invasion of non-phagocytic host cells, a process primarily mediated by bacterial surface proteins called internalins. The two major internalins, Internalin A (InlA) and this compound B (InlB), facilitate bacterial uptake by engaging specific host cell surface receptors. InlA interacts with E-cadherin, predominantly found on epithelial cells, while InlB binds to the hepatocyte growth factor receptor (c-Met), which is more ubiquitously expressed.[1][2] The binding of these internalins to their respective receptors triggers intracellular signaling cascades that culminate in the engulfment of the bacterium.

Flow cytometry offers a powerful, high-throughput method to quantitatively analyze this compound-mediated cell entry. By utilizing fluorescently labeled bacteria and host cells, researchers can rapidly assess the percentage of infected cells and the bacterial load per cell. This technique is invaluable for studying the molecular mechanisms of Listeria invasion, screening for inhibitors of this process, and evaluating the efficacy of potential therapeutic agents. These application notes provide detailed protocols for analyzing InlA- and InlB-mediated cell entry using flow cytometry, along with a summary of expected quantitative data and visualizations of the underlying biological pathways and experimental procedures.

Signaling Pathways of this compound-Mediated Entry

The invasion of host cells by Listeria monocytogenes is a sophisticated process involving the hijacking of host cell signaling pathways. The binding of InlA and InlB to their receptors initiates cascades that lead to actin cytoskeleton rearrangements and subsequent bacterial internalization.

InlA-E-cadherin Signaling Pathway

The interaction between InlA on the bacterial surface and E-cadherin on the host cell surface is a key event in the invasion of intestinal epithelial cells. This binding event triggers the recruitment of α- and β-catenin, which are associated with the cytoplasmic tail of E-cadherin. This, in turn, leads to the activation of Src kinase and subsequent phosphorylation of cortactin. These events converge on the Arp2/3 complex, a key regulator of actin polymerization, leading to the formation of an actin-rich structure that drives the engulfment of the bacterium in a process resembling phagocytosis.

InlA_Pathway cluster_bacterium Listeria monocytogenes cluster_host Host Cell InlA InlA E_cadherin E-cadherin InlA->E_cadherin Binding Src Src Kinase E_cadherin->Src Recruitment & Activation Hakai Hakai E_cadherin->Hakai Recruitment Clathrin_Machinery Clathrin Endocytosis Machinery (Dab2, clathrin, dynamin) E_cadherin->Clathrin_Machinery Recruitment Actin_Rearrangement Actin Cytoskeleton Rearrangement Bacterial_Engulfment Bacterial Engulfment (Endocytosis) Actin_Rearrangement->Bacterial_Engulfment Src->E_cadherin Phosphorylation Hakai->E_cadherin Ubiquitination Clathrin_Machinery->Actin_Rearrangement

InlA-E-cadherin signaling cascade.
InlB-c-Met Signaling Pathway

InlB-mediated invasion occurs in a broader range of host cells, including hepatocytes, fibroblasts, and endothelial cells. The binding of InlB to the c-Met receptor tyrosine kinase induces receptor dimerization and autophosphorylation. This activation of c-Met leads to the recruitment of adaptor proteins such as Gab1 and Cbl. The subsequent activation of phosphoinositide 3-kinase (PI3K) and the Rac1 GTPase results in localized actin polymerization, membrane ruffling, and ultimately, the internalization of the bacterium via clathrin-mediated endocytosis.[3]

InlB_Pathway cluster_bacterium Listeria monocytogenes cluster_host Host Cell InlB InlB cMet c-Met Receptor InlB->cMet Binding cMet->cMet PI3K PI3-Kinase cMet->PI3K Activation Cbl Cbl cMet->Cbl Recruitment Clathrin_Machinery Clathrin Endocytosis Machinery cMet->Clathrin_Machinery Recruitment Actin_Rearrangement Actin Cytoskeleton Rearrangement PI3K->Actin_Rearrangement Bacterial_Engulfment Bacterial Engulfment (Endocytosis) Actin_Rearrangement->Bacterial_Engulfment Cbl->cMet Ubiquitination Clathrin_Machinery->Actin_Rearrangement

InlB-c-Met signaling cascade.

Experimental Workflow for Flow Cytometry Analysis

The overall workflow for analyzing this compound-mediated cell entry by flow cytometry involves several key stages, from the preparation of host cells and bacteria to data acquisition and analysis.

Exp_Workflow Host_Cell_Culture 1. Host Cell Culture (e.g., Caco-2, HeLa) Infection 3. Co-incubation of Host Cells and Bacteria Host_Cell_Culture->Infection Bacterial_Culture 2. Bacterial Culture (e.g., L. monocytogenes-GFP) Bacterial_Culture->Infection Washing 4. Removal of Extracellular Bacteria Infection->Washing Cell_Detachment 5. Host Cell Detachment (e.g., Trypsinization) Washing->Cell_Detachment Staining 6. (Optional) Staining for Viability or Surface Markers Cell_Detachment->Staining Flow_Cytometry 7. Data Acquisition by Flow Cytometry Staining->Flow_Cytometry Data_Analysis 8. Data Analysis (Gating and Quantification) Flow_Cytometry->Data_Analysis

Experimental workflow diagram.

Data Presentation

The quantitative data obtained from flow cytometry can be summarized to compare the invasion efficiency of different bacterial strains. The following table presents representative data from an experiment analyzing the invasion of Caco-2 cells by wild-type and this compound-deficient L. monocytogenes.

Bacterial StrainDescriptionMean Percentage of Infected Cells (%)[4]
EGD (Wild-Type)Expresses both InlA and InlB35.4
ΔinlAInlA deletion mutant10.2
ΔinlBInlB deletion mutant28.9
ΔinlABDouble deletion mutant for InlA and InlB5.8

Experimental Protocols

Protocol 1: Preparation of Host Cells and Bacteria

Materials:

  • Host cell line (e.g., Caco-2 for InlA/InlB studies, HeLa for InlB studies)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Listeria monocytogenes strains (e.g., wild-type and isogenic mutants expressing a fluorescent protein like GFP)

  • Brain Heart Infusion (BHI) broth and agar (B569324)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Host Cell Culture:

    • Culture host cells in T-75 flasks until they reach 80-90% confluency.

    • The day before the experiment, seed the cells into 24-well plates at a density that will result in a confluent monolayer on the day of infection.

  • Bacterial Culture:

    • Streak the L. monocytogenes strains from frozen stocks onto BHI agar plates and incubate overnight at 37°C.

    • Inoculate a single colony into 5 mL of BHI broth and grow overnight at 37°C with shaking.

    • The next day, subculture the bacteria into fresh BHI broth and grow to mid-log phase (OD600 ≈ 0.6-0.8).

    • Pellet the bacteria by centrifugation (e.g., 5000 x g for 10 minutes), wash once with PBS, and resuspend in the appropriate cell culture medium without antibiotics.

Protocol 2: Infection of Host Cells and Sample Preparation for Flow Cytometry

Materials:

  • Prepared host cells in 24-well plates

  • Prepared bacterial suspensions

  • Complete cell culture medium without antibiotics

  • Gentamicin (B1671437) solution (10 mg/mL)

  • Trypsin-EDTA

  • Flow cytometry buffer (e.g., PBS with 2% FBS)

  • Propidium iodide (PI) or other viability stain (optional)

Procedure:

  • Infection:

    • Wash the host cell monolayers twice with pre-warmed PBS.

    • Add the bacterial suspension to the host cells at a desired multiplicity of infection (MOI), typically between 10 and 100.[4]

    • Centrifuge the plates at a low speed (e.g., 200 x g for 5 minutes) to synchronize the infection.

    • Incubate for 1-2 hours at 37°C in a 5% CO2 incubator to allow for bacterial entry.

  • Removal of Extracellular Bacteria:

    • Aspirate the infection medium and wash the monolayers three times with PBS to remove non-adherent bacteria.

    • Add fresh cell culture medium containing gentamicin (final concentration 50-100 µg/mL) to kill extracellular bacteria.

    • Incubate for 1 hour at 37°C.

  • Sample Preparation for Flow Cytometry:

    • Wash the cells twice with PBS.

    • Add trypsin-EDTA to each well and incubate until the cells detach.

    • Neutralize the trypsin with complete cell culture medium and transfer the cell suspension to a microcentrifuge tube or a 96-well round-bottom plate.

    • Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes) and wash once with flow cytometry buffer.

    • Resuspend the cells in flow cytometry buffer. If desired, add a viability stain like PI according to the manufacturer's instructions.

    • Keep the samples on ice and protected from light until analysis.

Protocol 3: Flow Cytometry Data Acquisition and Analysis

Materials:

  • Prepared cell suspensions

  • Flow cytometer equipped with appropriate lasers and filters for the fluorophores used (e.g., a blue laser for GFP and a red laser for PI).

Procedure:

  • Data Acquisition:

    • Set up the flow cytometer to measure forward scatter (FSC), side scatter (SSC), and fluorescence signals for each sample.

    • Use an uninfected cell sample to set the gates for the host cell population based on FSC and SSC.

    • Use a sample of infected cells to adjust the fluorescence detectors to ensure the signals are on scale.

    • Acquire data for a sufficient number of events (e.g., 10,000-20,000 cells) for each sample.

  • Data Analysis:

    • Gate on the single-cell population using FSC-A versus FSC-H.

    • Gate on the viable cell population if a viability stain was used (e.g., PI-negative cells).

    • Within the viable, single-cell population, create a histogram of the fluorescence signal corresponding to the fluorescent bacteria (e.g., GFP).

    • Set a gate on the fluorescently positive population based on the uninfected control to determine the percentage of infected cells.

    • The geometric mean fluorescence intensity (gMFI) of the positive population can be used as a measure of the average number of bacteria per cell.

References

Application Notes and Protocols for Identifying Internalin Interaction Partners using Co-immunoprecipitation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Internalin-Mediated Host Cell Invasion

Listeria monocytogenes, a facultative intracellular bacterium, is the causative agent of listeriosis, a severe foodborne illness. A key virulence strategy of this pathogen is its ability to invade non-phagocytic host cells, a process mediated by a family of surface proteins known as internalins (Inls). The most extensively studied of these are this compound A (InlA) and this compound B (InlB). InlA interacts with the host cell receptor E-cadherin, facilitating the bacterium's entry into intestinal epithelial cells. InlB binds to the hepatocyte growth factor receptor, c-Met, and mediates invasion into a broader range of host cells, including hepatocytes and endothelial cells.

Understanding the molecular interactions between internalins and their host cell partners is crucial for elucidating the mechanisms of Listeria pathogenesis and for the development of novel therapeutic interventions. Co-immunoprecipitation (Co-IP) coupled with mass spectrometry (MS) has emerged as a powerful technique to identify and characterize these protein-protein interactions within a cellular context. This document provides detailed application notes and protocols for utilizing Co-IP to discover and validate host protein interactors of internalins.

Principle of Co-immunoprecipitation (Co-IP)

Co-immunoprecipitation is an antibody-based affinity purification technique used to enrich a specific protein (the "bait") and its interacting partners (the "prey") from a complex mixture, such as a cell lysate. The principle relies on the specific recognition of the bait protein by an antibody. This antibody is typically immobilized on a solid support, such as magnetic beads. When the cell lysate is incubated with the antibody-bead conjugate, the bait protein is captured. Any proteins that are endogenously bound to the bait protein will also be pulled down. Following a series of washes to remove non-specific binders, the entire protein complex is eluted and can be analyzed by various methods, most commonly by mass spectrometry to identify the unknown interaction partners.

Application: Identifying Host Factors in this compound-Mediated Invasion

The application of Co-IP in the context of Listeria infection allows researchers to:

  • Discover novel host cell proteins that directly or indirectly associate with internalins during the invasion process.

  • Validate suspected protein-protein interactions suggested by other methods (e.g., yeast two-hybrid screens).

  • Elucidate the composition of signaling complexes that are assembled upon this compound-receptor engagement.

  • Identify potential drug targets by interfering with critical host-pathogen interactions.

Data Presentation: Key Host Signaling Proteins in this compound Pathways

Interacting Host ProteinThis compound PartnerCellular Role in Invasion
E-cadherin (CDH1) InlADirect receptor for InlA on epithelial cells, initiating bacterial entry.
c-Met InlBReceptor tyrosine kinase that, upon binding InlB, triggers a signaling cascade promoting internalization.
α-catenin & β-catenin InlA-E-cadherin complexLink E-cadherin to the actin cytoskeleton, crucial for generating the force needed for bacterial engulfment.
SRC kinase InlA-E-cadherin complexActivated upon InlA-E-cadherin engagement, leading to phosphorylation of downstream targets.
Phosphoinositide 3-kinase (PI3K) InlB-c-Met complexA key signaling molecule activated downstream of c-Met, involved in actin remodeling.
Clathrin InlA-E-cadherin & InlB-c-Met complexesComponent of the endocytic machinery recruited to the site of bacterial entry.
Dynamin InlA-E-cadherin & InlB-c-Met complexesA GTPase essential for the scission of endocytic vesicles from the plasma membrane.
Hakai InlA-E-cadherin complexAn E3 ubiquitin ligase that ubiquitinates E-cadherin, facilitating endocytosis.
Cbl InlB-c-Met complexAn E3 ubiquitin ligase that ubiquitinates c-Met, promoting its internalization.
Septins (e.g., MSF) InlB-phagosomesGTP-binding proteins that can form filaments and are recruited to the site of InlB-mediated entry, potentially acting as effectors.[1]

Experimental Protocols

A. General Co-immunoprecipitation Protocol for this compound Interaction Partners

This protocol provides a general framework for performing a Co-IP experiment to identify host proteins interacting with a specific this compound. This can be adapted for either ectopically expressed (e.g., FLAG-tagged this compound) or endogenous this compound during infection.

Materials:

  • Cell Culture: Human epithelial cell line (e.g., Caco-2 for InlA, HeLa or HepG2 for InlB)

  • Listeria monocytogenes strain: Wild-type or a strain expressing a tagged this compound

  • Antibodies:

    • Primary antibody against the this compound of interest or the epitope tag (e.g., anti-FLAG).

    • Isotype control IgG (e.g., mouse IgG).

  • Beads: Protein A/G magnetic beads.

  • Buffers and Reagents:

    • Ice-cold Phosphate-Buffered Saline (PBS).

    • Co-IP Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitor cocktails.

    • Wash Buffer: Co-IP Lysis Buffer with a lower concentration of detergent (e.g., 0.1% NP-40).

    • Elution Buffer: 0.1 M Glycine-HCl, pH 2.5-3.0 or SDS-PAGE sample buffer.

    • Neutralization Buffer: 1 M Tris-HCl, pH 8.5.

Procedure:

  • Cell Culture and Infection/Transfection:

    • Culture host cells to ~80-90% confluency.

    • For infection experiments, infect cells with Listeria monocytogenes at a suitable multiplicity of infection (MOI) for a predetermined time to allow for this compound-host protein interactions to occur.

    • For transfection experiments, transfect cells with a plasmid encoding the tagged this compound and allow for protein expression.

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Add ice-cold Co-IP Lysis Buffer to the cells and incubate on ice for 30 minutes with occasional gentle agitation.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Carefully transfer the supernatant (cleared lysate) to a new pre-chilled tube.

  • Pre-clearing the Lysate (Optional but Recommended):

    • Add Protein A/G magnetic beads (without antibody) to the cleared lysate.

    • Incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding to the beads.

    • Place the tube on a magnetic rack and transfer the pre-cleared lysate to a new tube.

  • Immunoprecipitation:

    • Add the primary antibody (or control IgG) to the pre-cleared lysate.

    • Incubate overnight at 4°C with gentle rotation.

    • Add pre-washed Protein A/G magnetic beads to the lysate-antibody mixture.

    • Incubate for 2-4 hours at 4°C with gentle rotation to allow the antibody-antigen complexes to bind to the beads.

  • Washing:

    • Place the tube on a magnetic rack to capture the beads.

    • Carefully aspirate and discard the supernatant.

    • Resuspend the beads in 1 ml of ice-cold Wash Buffer.

    • Repeat the wash step 3-5 times to remove non-specifically bound proteins.

  • Elution:

    • After the final wash, remove all residual wash buffer.

    • Elute the protein complexes from the beads by adding Elution Buffer and incubating for 5-10 minutes at room temperature.

    • Alternatively, for direct analysis by SDS-PAGE, resuspend the beads in 1X SDS-PAGE sample buffer and boil for 5-10 minutes.

    • If using an acidic elution buffer, immediately neutralize the eluate by adding Neutralization Buffer.

  • Analysis:

    • The eluted proteins can be analyzed by Western blotting to confirm the presence of the bait protein and known interactors.

    • For the discovery of novel interaction partners, the eluate should be subjected to in-solution or in-gel digestion with trypsin followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

B. Mass Spectrometry Data Analysis Workflow
  • Peptide and Protein Identification: Raw MS data should be searched against a human protein database (e.g., UniProt) using a search engine like Mascot or Sequest.

  • Filtering and Quantification: Identified proteins should be filtered to a high confidence level (e.g., <1% false discovery rate). Label-free quantification (LFQ) or isobaric labeling (e.g., TMT, iTRAQ) can be used to determine the relative abundance of proteins in the Co-IP samples compared to control samples.

  • Identification of Specific Interactors: True interaction partners should be significantly enriched in the this compound Co-IP compared to the control IgG Co-IP. Statistical analysis, such as a t-test or specialized algorithms like SAINT (Significance Analysis of INTeractome), can be used to identify high-confidence interactors.

Mandatory Visualizations

Co-immunoprecipitation Experimental Workflow

CoIP_Workflow start Host Cells + Listeria (or transfected with tagged-Internalin) lysis Cell Lysis in Non-denaturing Buffer start->lysis centrifugation Centrifugation to Pellet Debris lysis->centrifugation preclear Pre-clearing with Beads (Optional) centrifugation->preclear ip Immunoprecipitation with Anti-Internalin Antibody preclear->ip beads Capture with Protein A/G Beads ip->beads wash Wash to Remove Non-specific Proteins beads->wash elution Elution of Protein Complexes wash->elution analysis Analysis (Western Blot / Mass Spectrometry) elution->analysis end Identification of Interaction Partners analysis->end

Caption: Workflow for Co-immunoprecipitation.

This compound A (InlA) Signaling Pathway

InlA_Signaling InlA This compound A (InlA) Ecadherin E-cadherin InlA->Ecadherin Binds Catenins α/β-Catenins Ecadherin->Catenins Recruits SRC SRC Kinase Ecadherin->SRC Activates Hakai Hakai (E3 Ligase) Ecadherin->Hakai Recruits Clathrin Clathrin Machinery Ecadherin->Clathrin Recruits Actin Actin Cytoskeleton Catenins->Actin Links to SRC->Actin Phosphorylates & Regulates Hakai->Ecadherin Ubiquitinates Internalization Bacterial Internalization Actin->Internalization Drives Clathrin->Internalization Mediates

Caption: InlA-mediated signaling pathway.

This compound B (InlB) Signaling Pathway

InlB_Signaling InlB This compound B (InlB) cMet c-Met Receptor InlB->cMet Binds & Activates Cbl Cbl (E3 Ligase) cMet->Cbl Recruits PI3K PI 3-Kinase cMet->PI3K Activates Clathrin Clathrin Machinery cMet->Clathrin Recruits Cbl->cMet Ubiquitinates Actin Actin Cytoskeleton PI3K->Actin Regulates Internalization Bacterial Internalization Actin->Internalization Drives Clathrin->Internalization Mediates

References

Application Notes and Protocols for Generating a Listeria monocytogenes Internalin Deletion Mutant

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Listeria monocytogenes is a facultative intracellular pathogen responsible for the severe foodborne illness, listeriosis. A key aspect of its pathogenicity is the ability to invade non-phagocytic host cells, a process mediated by a family of surface proteins known as internalins (Inl). Among the most well-characterized are Internalin A (InlA) and this compound B (InlB), which facilitate bacterial entry into different host cell types by interacting with specific host cell receptors.[1] InlA binds to E-cadherin on intestinal epithelial cells, playing a crucial role in crossing the intestinal barrier, while InlB interacts with the hepatocyte growth factor receptor (c-Met), which is more broadly expressed on various cell types, including hepatocytes and endothelial cells.[2][3]

To elucidate the precise roles of these and other internalins in the pathogenesis of L. monocytogenes, the generation of specific this compound gene deletion mutants is an essential molecular tool. This document provides detailed protocols for creating a markerless, in-frame deletion of an this compound gene in L. monocytogenes using the temperature-sensitive suicide vector-based allelic exchange method. Furthermore, it outlines protocols for phenotypically characterizing the resulting mutant through in vitro cell invasion assays and in vivo virulence studies.

Principle of the Method

The generation of a markerless this compound deletion mutant is achieved through a two-step homologous recombination process, also known as allelic exchange. This method utilizes a temperature-sensitive suicide plasmid that cannot replicate in L. monocytogenes at non-permissive temperatures.

  • Construction of the Suicide Plasmid: A deletion cassette is created by splicing by overlap extension (SOE) PCR. This cassette contains the upstream and downstream regions flanking the target this compound gene, fused together. This construct is then cloned into a temperature-sensitive suicide vector (e.g., pKSV7, pHoss1) carrying an antibiotic resistance marker.

  • First Recombination (Integration): The recombinant plasmid is introduced into wild-type L. monocytogenes via electroporation. The bacteria are then grown at a non-permissive temperature (e.g., 41°C) with antibiotic selection. This selects for clones where the plasmid has integrated into the bacterial chromosome via a single homologous recombination event at either the upstream or downstream flanking region. These integrants are known as merodiploids.

  • Second Recombination (Excision): The merodiploids are passaged at a permissive temperature (e.g., 30°C) without antibiotic selection. This allows for a second homologous recombination event to occur, leading to the excision of the plasmid. This excision can result in either the restoration of the wild-type gene or the generation of the desired markerless deletion mutant.

  • Screening and Verification: Colonies are screened for the loss of the antibiotic resistance marker, indicating the excision of the plasmid. Subsequently, PCR analysis is used to differentiate between the wild-type revertants and the this compound deletion mutants.

Data Presentation

The generation of an this compound deletion mutant allows for the quantitative assessment of the role of the specific this compound in virulence. Below are tables summarizing representative data from studies that have characterized such mutants.

Table 1: Efficiency of Allelic Exchange using a Suicide Plasmid with Counter-Selection

Suicide PlasmidCounter-Selection MechanismEfficiency of Second Allelic ExchangeReference
pHoss1Inducible secY antisense RNA80-100% of colonies are desired mutants[4]
pLR16-pheSMutated phenylalanyl-tRNA synthetase (pheS)~105-fold restriction of non-excised bacteria[5]

Table 2: Effect of this compound Deletion on L. monocytogenes Invasion of Human Intestinal Epithelial Cells (Caco-2)

StrainGenotypeInvasion Efficiency (%)Fold Change vs. Wild-TypeReference
L. monocytogenes 10403SWild-Type~0.06%-[6]
Isogenic MutantΔinlASignificantly Reduced (P = 0.0004)Varies[1]
L. monocytogenes EGDWild-TypeNot specified-
Isogenic MutantΔsigB (affects inlA expression)~10-fold lower than WT0.1[6]

Note: Invasion efficiency is typically calculated as (intracellular CFU / initial inoculum CFU) x 100. Values can vary significantly between experiments and bacterial strains.

Table 3: In Vivo Virulence of L. monocytogenes this compound Mutants in a Mouse Model

StrainGenotypeLD50 (CFU)Bacterial Load in Liver (Log10 CFU/organ) at Day 3Bacterial Load in Spleen (Log10 CFU/organ) at Day 3Reference
L. monocytogenes Lm90Wild-Type104.60~6.5~6.0[7]
Lm90-ΔinlBΔinlB107.38~4.0~4.5[7]
L. monocytogenes EGDWild-Type2.6 x 104~6.5Not specified[8]
EGD-ΔinlCΔinlC1.0 x 105~6.0Not specified[8]

Experimental Protocols

Protocol 1: Generation of a Markerless this compound Deletion Mutant

1.1. Construction of the Deletion Cassette via SOE-PCR

  • Primer Design: Design two pairs of primers.

    • Pair 1 (Upstream Fragment): Amplifies an ~500 bp region immediately upstream of the this compound gene's start codon. The reverse primer should have a 5' tail that is complementary to the 5' end of the downstream fragment's forward primer.

    • Pair 2 (Downstream Fragment): Amplifies an ~500 bp region immediately downstream of the this compound gene's stop codon. The forward primer should have a 5' tail that is complementary to the 3' end of the upstream fragment's reverse primer.

  • PCR Amplification: Perform two separate PCR reactions using L. monocytogenes genomic DNA as the template to amplify the upstream and downstream fragments.

  • Purification: Purify the PCR products using a PCR purification kit.

  • Splicing Reaction (SOE-PCR): Combine the purified upstream and downstream fragments in a new PCR tube. Perform a PCR reaction without primers for the first 10-15 cycles to allow the complementary tails to anneal and extend, creating a full-length fusion product. Then, add the outermost primers (forward primer from Pair 1 and reverse primer from Pair 2) and continue the PCR for another 20-25 cycles to amplify the ~1000 bp deletion cassette.

  • Purification and Digestion: Purify the final SOE-PCR product. Digest the product and the temperature-sensitive suicide vector (e.g., pKSV7) with appropriate restriction enzymes.

  • Ligation and Transformation into E. coli: Ligate the digested insert into the digested vector and transform into a suitable E. coli cloning strain (e.g., DH5α). Plate on LB agar (B569324) with the appropriate antibiotic for the vector (e.g., ampicillin).

  • Verification: Confirm the correct insert by plasmid purification, restriction digest, and sequencing.

1.2. Transformation of L. monocytogenes

  • Preparation of Electrocompetent L. monocytogenes:

    • Inoculate a single colony of L. monocytogenes into 5 ml of BHI broth and grow overnight at 30°C.

    • Inoculate 500 ml of BHI broth containing 0.5 M sucrose (B13894) with the overnight culture to an OD600 of ~0.02.

    • Grow at 37°C with shaking to an OD600 of 0.15-0.2.

    • Chill the culture on ice for 15-30 minutes.

    • Pellet the cells by centrifugation at 4°C.

    • Wash the cells three times with ice-cold, sterile electroporation buffer (e.g., 0.5 M sucrose, 10% glycerol).

    • Resuspend the final pellet in a small volume (~1 ml) of electroporation buffer.

  • Electroporation:

    • Mix 1-2 µg of the purified suicide plasmid with 50-100 µl of competent L. monocytogenes cells.

    • Transfer to a pre-chilled 0.2 cm electroporation cuvette.

    • Pulse using an electroporator (e.g., at 2.5 kV, 25 µF, 200 Ω).

    • Immediately add 1 ml of BHI broth and incubate at 30°C for 2-3 hours to allow for recovery and expression of the antibiotic resistance marker.

  • Selection of Merodiploids (First Recombination):

    • Plate serial dilutions of the recovery culture onto BHI agar plates containing the appropriate antibiotic (e.g., erythromycin (B1671065) or chloramphenicol) and incubate at a non-permissive temperature (e.g., 41°C) for 48 hours.

    • Colonies that grow are putative merodiploids where the plasmid has integrated into the chromosome.

    • Verify the integration by PCR using one primer that binds within the plasmid and another that binds to the chromosome outside the region of homology.

1.3. Selection for Plasmid Excision (Second Recombination)

  • Passaging: Inoculate a confirmed merodiploid colony into BHI broth without antibiotics and grow at a permissive temperature (e.g., 30°C) overnight. This allows the plasmid to replicate and for the second recombination event to occur.

  • Serial Passaging: Perform 3-5 serial passages by diluting the culture 1:1000 into fresh BHI broth and incubating overnight at 30°C.

  • Screening for Plasmid Loss: Plate serial dilutions of the final culture onto BHI agar and incubate at 37°C. Replica-plate the resulting colonies onto BHI agar with and without the antibiotic. Colonies that grow on the antibiotic-free plate but not on the antibiotic-containing plate have lost the plasmid.

1.4. Identification of the Deletion Mutant

  • PCR Screening: Perform colony PCR on antibiotic-sensitive colonies using primers that flank the this compound gene.

    • Wild-type: Will produce a larger PCR product corresponding to the intact gene.

    • Deletion Mutant: Will produce a smaller PCR product corresponding to the size of the deletion cassette.

  • Sequencing: Purify the PCR product from a putative mutant and confirm the in-frame deletion by DNA sequencing.

Protocol 2: Caco-2 Cell Invasion Assay
  • Cell Culture: Culture Caco-2 human intestinal epithelial cells in DMEM supplemented with 10% FBS and penicillin/streptomycin at 37°C in a 5% CO2 incubator. Seed cells in 24-well plates and grow to confluency.

  • Bacterial Preparation: Grow wild-type L. monocytogenes and the this compound deletion mutant to mid-log phase (OD600 ≈ 0.6-0.8) in BHI broth at 37°C. Wash the bacteria twice with PBS and resuspend in cell culture medium without antibiotics.

  • Infection: Replace the medium in the 24-well plates with fresh, antibiotic-free medium. Infect the Caco-2 monolayers with the bacterial suspensions at a multiplicity of infection (MOI) of 50-100.

  • Invasion: Centrifuge the plates briefly to synchronize the infection and incubate for 1 hour at 37°C in 5% CO2.

  • Extracellular Bacteria Killing: After the invasion period, wash the monolayers three times with PBS. Add fresh medium containing gentamicin (B1671437) (50-100 µg/ml) to kill extracellular bacteria and incubate for 1 hour.

  • Cell Lysis and Enumeration: Wash the monolayers again with PBS. Lyse the Caco-2 cells by adding 0.5 ml of ice-cold sterile water and incubating for 5 minutes. Scrape the wells and collect the lysate. Perform serial dilutions and plate on BHI agar to enumerate the intracellular bacteria (CFU).

  • Calculation: Calculate the invasion efficiency as: (CFU recovered / CFU in initial inoculum) x 100.

Protocol 3: Mouse Model of Listeriosis
  • Animal Model: Use 6-8 week old female BALB/c or C57BL/6 mice. All animal experiments must be conducted in accordance with institutional and national guidelines for animal care.

  • Bacterial Preparation: Prepare the wild-type and mutant L. monocytogenes strains as described for the invasion assay. Resuspend the final pellet in sterile, endotoxin-free PBS to the desired concentration.

  • Infection: Infect groups of mice (n=5-10 per group) via intravenous (tail vein) injection with a sublethal dose of bacteria (e.g., 1 x 104 CFU in 100 µl PBS).

  • Monitoring: Monitor the mice daily for signs of illness (e.g., weight loss, ruffled fur, lethargy).

  • Bacterial Load Determination: At a predetermined time point (e.g., 72 hours post-infection), euthanize the mice. Aseptically remove the spleens and livers.

  • Homogenization and Enumeration: Homogenize the organs in sterile PBS. Plate serial dilutions of the homogenates on BHI agar. Incubate at 37°C for 24-48 hours and count the colonies to determine the CFU per organ.

  • Statistical Analysis: Compare the bacterial loads between the group infected with the wild-type strain and the group infected with the deletion mutant using an appropriate statistical test (e.g., Mann-Whitney U test).

Visualizations

experimental_workflow cluster_plasmid_construction Plasmid Construction cluster_mutagenesis Listeria Mutagenesis cluster_phenotyping Phenotypic Characterization p1 Amplify Upstream Flank (PCR) p3 SOE-PCR to create Deletion Cassette p1->p3 p2 Amplify Downstream Flank (PCR) p2->p3 p4 Ligate into Suicide Vector p3->p4 p5 Transform E. coli & Verify p4->p5 m1 Electroporate Listeria with Plasmid p5->m1 Verified Plasmid m2 Select Merodiploids (High Temp + Antibiotic) m1->m2 m3 Passage without Selection (Low Temp) m2->m3 m4 Screen for Plasmid Loss (Replica Plating) m3->m4 m5 Identify Mutant (PCR & Sequencing) m4->m5 c1 In Vitro: Caco-2 Invasion Assay m5->c1 Verified Mutant c2 In Vivo: Mouse Infection Model m5->c2 Verified Mutant

Caption: Workflow for generating and characterizing an this compound deletion mutant.

signaling_pathways cluster_inlA InlA-Mediated Invasion cluster_inlB InlB-Mediated Invasion lmo_a L. monocytogenes inlA InlA ecad E-cadherin (Host Cell) inlA->ecad Binds catenin Catenins ecad->catenin actin Actin Rearrangement catenin->actin entry_a Bacterial Entry actin->entry_a lmo_b L. monocytogenes inlB InlB cMet c-Met Receptor (Host Cell) inlB->cMet Binds pi3k PI3K cMet->pi3k actin_b Actin Rearrangement pi3k->actin_b entry_b Bacterial Entry actin_b->entry_b

Caption: Simplified signaling pathways for InlA- and InlB-mediated host cell invasion.

References

Application Notes and Protocols for Studying Internalin-Induced Host Cell Signaling

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Listeria monocytogenes, a significant food-borne pathogen, utilizes a family of surface proteins known as internalins to mediate its invasion into host cells. The most well-characterized of these are Internalin A (InlA) and this compound B (InlB), which orchestrate the pathogen's entry into non-phagocytic cells by hijacking host cell signaling pathways.[1][2] InlA interacts with the host cell receptor E-cadherin, primarily facilitating entry into intestinal epithelial cells, while InlB binds to the receptor tyrosine kinase c-Met, promoting invasion in various cell types, including hepatocytes and endothelial cells.[2][3][4] Elucidating the molecular mechanisms of InlA- and InlB-induced signaling is critical for understanding listeriosis pathogenesis and for the development of novel therapeutic interventions.

These application notes provide detailed protocols for key experimental methods used to investigate the signaling cascades initiated by Listeria internalins.

This compound A (InlA) Signaling Pathway

InlA on the bacterial surface binds to E-cadherin on the host cell, a crucial component of adherens junctions.[5][6] This interaction triggers a signaling cascade that leads to the recruitment of the endocytic machinery, including clathrin and dynamin, culminating in the engulfment of the bacterium.[7][8] This process effectively subverts the normal function of E-cadherin in cell-cell adhesion to facilitate bacterial entry.

InlA_Signaling_Pathway cluster_bacteria L. monocytogenes cluster_host Host Cell InlA InlA E_cadherin E-cadherin InlA->E_cadherin Binds Clathrin Clathrin E_cadherin->Clathrin Recruitment Actin_Cytoskeleton Actin Cytoskeleton Endocytosis Bacterial Internalization Actin_Cytoskeleton->Endocytosis Drives Dynamin Dynamin Clathrin->Dynamin Recruitment Dynamin->Actin_Cytoskeleton Rearrangement

Caption: InlA-E-cadherin signaling cascade for bacterial entry.

This compound B (InlB) Signaling Pathway

InlB interacts with the host receptor c-Met, mimicking the binding of its natural ligand, Hepatocyte Growth Factor (HGF).[9][10] This binding event induces c-Met dimerization and autophosphorylation, creating docking sites for adaptor proteins like Gab1 and Shc.[11] This leads to the recruitment and activation of phosphoinositide 3-kinase (PI3K), which in turn activates small GTPases such as Rac1.[9][10][11] The culmination of this cascade is a significant rearrangement of the actin cytoskeleton, leading to membrane ruffling and macropinocytosis of the bacterium.[11]

InlB_Signaling_Pathway cluster_bacteria L. monocytogenes cluster_host Host Cell InlB InlB cMet c-Met Receptor InlB->cMet Binds & Activates Adaptors Adaptor Proteins (Gab1, Shc) cMet->Adaptors Recruits & Phosphorylates PI3K PI3-Kinase Rac1 Rac1 GTPase PI3K->Rac1 Activates Actin_Rearrangement Actin Rearrangement Rac1->Actin_Rearrangement Induces Internalization Bacterial Internalization Actin_Rearrangement->Internalization Drives Adaptors->PI3K Activates

Caption: InlB-c-Met signaling cascade for bacterial entry.

Key Experimental Methods and Protocols

Invasion Assay (Gentamicin Protection Assay)

Application Note: The gentamicin (B1671437) protection assay is a cornerstone technique for quantifying the ability of Listeria monocytogenes to invade host cells.[12] This assay distinguishes between extracellular and intracellular bacteria based on the membrane impermeability of the aminoglycoside antibiotic gentamicin. Host cells are infected with Listeria, and after an incubation period to allow for bacterial entry, gentamicin is added to the medium to kill all extracellular bacteria. The host cells are then lysed, and the surviving intracellular bacteria are plated on agar (B569324) to determine the number of colony-forming units (CFUs). This method is essential for comparing the invasion efficiency of wild-type strains versus mutant strains (e.g., ΔinlA or ΔinlB) and for assessing the effect of potential inhibitors on bacterial entry.[13][14]

Gentamicin_Protection_Workflow A 1. Seed Host Cells in 24-well plate B 2. Infect with L. monocytogenes (e.g., MOI 10:1) A->B C 3. Incubate (e.g., 1 hr) to allow invasion B->C D 4. Wash & Add Gentamicin (e.g., 50 µg/mL) C->D E 5. Incubate (e.g., 1 hr) to kill extracellular bacteria D->E F 6. Wash & Lyse Host Cells (e.g., 0.1% Triton X-100) E->F G 7. Plate Serial Dilutions on BHI Agar F->G H 8. Incubate Plates & Count CFUs (Calculate Invasion Frequency) G->H

Caption: Workflow for the Gentamicin Protection Assay.

Protocol: Gentamicin Protection Assay

  • Cell Culture: Seed human colon adenocarcinoma cells (Caco-2) or another relevant cell line into 24-well tissue culture plates at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C in a 5% CO₂ incubator.[14]

  • Bacterial Preparation: Streak Listeria strains (e.g., wild-type and ΔinlB mutant) on Brain Heart Infusion (BHI) agar and incubate at 37°C for 24-48 hours. Inoculate a single colony into BHI broth and grow overnight at 37°C with shaking.

  • Infection: The next day, wash the host cell monolayers twice with pre-warmed phosphate-buffered saline (PBS). Replace the medium with serum-free medium containing the bacterial suspension at a desired multiplicity of infection (MOI), typically 10-50 bacteria per host cell.[7]

  • Invasion Period: Centrifuge the plates at 200 x g for 5 minutes to synchronize the infection and incubate at 37°C for 1 hour to allow bacterial invasion.[15]

  • Gentamicin Treatment: Aspirate the infection medium, wash the monolayers three times with PBS, and add fresh culture medium containing 50-100 µg/mL gentamicin.

  • Incubation: Incubate for 1 hour at 37°C to kill extracellular bacteria.

  • Cell Lysis: Aspirate the gentamicin-containing medium and wash the cells three times with PBS. Lyse the cells by adding 500 µL of cold 0.1% Triton X-100 in sterile water to each well and incubating for 5-10 minutes.[13]

  • Quantification: Vigorously pipet the lysate to ensure complete cell lysis. Perform serial dilutions of the lysate in PBS and plate 100 µL of appropriate dilutions onto BHI agar plates.

  • Data Analysis: Incubate the plates at 37°C for 24-48 hours, count the colonies (CFUs), and calculate the invasion frequency as (CFU recovered / CFU initial inoculum) x 100%.

Table 1: Example Data from Invasion Assay in HeLa Cells

Bacterial StrainDescriptionRelative Invasion Efficiency (%)
L. monocytogenes (WT)Wild-Type100
L. monocytogenes (ΔinlB)InlB deletion mutant~5-15
L. innocua + p-InlBNon-invasive Listeria expressing InlB~70-90
L. innocua (vector)Negative Control< 1
Note: Values are representative and will vary based on cell line and experimental conditions.[3][15]
Pull-Down Assay for Active GTPase Detection

Application Note: this compound B signaling activates small GTPases of the Rho family, such as Rac1 and Cdc42, which are critical regulators of actin dynamics.[10] These proteins act as molecular switches, cycling between an inactive GDP-bound state and an active GTP-bound state. Pull-down assays are used to specifically isolate and quantify the active, GTP-bound form of these proteins from cell lysates.[16][17] The assay utilizes a recombinant protein containing the GTPase-binding domain (GBD) of a downstream effector (e.g., PAK1 PBD for Rac1/Cdc42), which binds only to the active GTPase.[17] The GBD is typically fused to GST and immobilized on glutathione (B108866) beads. By incubating cell lysates with these beads, active GTPases are "pulled down" and can be detected by Western blotting. This method allows researchers to directly measure the activation of specific GTPases in response to Listeria infection.[18]

Protocol: Rac1-GTP Pull-Down Assay

  • Cell Treatment: Grow host cells (e.g., HeLa) to 80-90% confluency. Starve cells in serum-free medium for 4-6 hours. Infect with L. monocytogenes (or treat with soluble InlB) for various time points (e.g., 0, 5, 15, 30 minutes). Include positive (GTPγS) and negative (GDP) controls.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse on ice with an appropriate lysis buffer (e.g., containing 25 mM HEPES, 150 mM NaCl, 1% Igepal CA-630, 10 mM MgCl₂, 1 mM EDTA, and protease/phosphatase inhibitors).

  • Lysate Clarification: Scrape the cells and centrifuge the lysate at 14,000 x g for 10 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay. Normalize all samples to the same concentration (e.g., 1 mg/mL).

  • Pull-Down: To 500-1000 µg of cell lysate, add ~20 µg of GST-PAK1-PBD fusion protein immobilized on glutathione-agarose beads.

  • Incubation: Incubate the mixture at 4°C for 1 hour with gentle rotation.

  • Washing: Pellet the beads by centrifugation (e.g., 5,000 x g for 1 min) and wash them 3-4 times with lysis buffer to remove non-specifically bound proteins.[19]

  • Elution: Elute the bound proteins by resuspending the beads in 2X Laemmli sample buffer and boiling for 5 minutes.

  • Western Blot Analysis: Separate the eluted proteins (the "pull-down" fraction) and a sample of the total lysate by SDS-PAGE. Transfer to a PVDF membrane and probe with a primary antibody specific for Rac1. Visualize using a secondary antibody and chemiluminescence.[16]

  • Data Analysis: Quantify the band intensity of active Rac1 in the pull-down fraction relative to the total Rac1 in the lysate using densitometry.

Co-Immunoprecipitation (Co-IP) to Detect Receptor Interaction

Application Note: Co-immunoprecipitation is a powerful technique to demonstrate the physical interaction between internalins and their host cell receptors (e.g., InlB and c-Met) within the cellular context.[20] The principle involves using an antibody to capture a specific protein of interest ("bait," e.g., c-Met) from a cell lysate. If another protein ("prey," e.g., InlB) is bound to the bait, it will be pulled down as part of the complex. The entire complex is isolated using protein A/G-conjugated beads, and the presence of the prey protein is subsequently detected by Western blotting. This method provides strong evidence for protein-protein interactions occurring during the infection process.

Protocol: InlB and c-Met Co-Immunoprecipitation

  • Cell Infection and Lysis: Infect c-Met-expressing cells with L. monocytogenes for a short duration (e.g., 15-30 minutes) to allow for binding but minimize downstream events. Wash cells extensively with ice-cold PBS and lyse with a non-denaturing Co-IP lysis buffer (e.g., containing Tris-HCl, NaCl, EDTA, NP-40, and protease inhibitors).

  • Pre-clearing: Centrifuge the lysates to pellet debris. Add protein A/G agarose (B213101) beads to the supernatant and incubate for 1 hour at 4°C to reduce non-specific binding. Centrifuge and collect the pre-cleared supernatant.

  • Immunoprecipitation: Add a primary antibody specific for the "bait" protein (e.g., anti-c-Met antibody) to the pre-cleared lysate. Incubate for 2-4 hours or overnight at 4°C with gentle rotation. As a negative control, use an isotype-matched IgG antibody.

  • Complex Capture: Add fresh protein A/G agarose beads to each sample and incubate for an additional 1-2 hours at 4°C to capture the antibody-antigen complexes.

  • Washing: Pellet the beads by gentle centrifugation and wash 3-5 times with cold Co-IP lysis buffer to remove unbound proteins.

  • Elution and Detection: Elute the protein complexes by boiling the beads in SDS-PAGE sample buffer. Analyze the eluates by Western blotting using an antibody against the "prey" protein (e.g., anti-InlB or anti-Listeria antibody). The presence of a band in the anti-c-Met IP lane, but not in the IgG control lane, confirms the interaction.

Kinase Activity Assays

Application Note: The binding of InlB to c-Met activates its intrinsic tyrosine kinase activity and downstream kinases like PI3K.[10][11] Kinase activity assays are designed to measure the enzymatic activity of a specific kinase, typically by detecting the phosphorylation of a known substrate.[21] Various formats are available, including radioactivity-based assays, and more commonly, luminescence- or fluorescence-based assays. For example, a PI3K activity assay might measure the production of its lipid product, PIP₃. Luciferase-based assays can measure kinase activity by quantifying the amount of ATP consumed during the phosphorylation reaction; as kinase activity increases, ATP is depleted, leading to a decrease in light output from the luciferase reaction.[21] These assays are crucial for confirming the activation of specific signaling nodes downstream of InlB.

Protocol: Luciferase-Based PI3K Activity Assay (Conceptual)

  • Immunoprecipitation of PI3K: Lyse cells infected with Listeria (or treated with soluble InlB) at various time points. Immunoprecipitate PI3K from the lysates using a specific antibody (e.g., anti-p85 subunit).

  • Kinase Reaction: Resuspend the immunoprecipitated PI3K beads in a kinase buffer containing its substrate (e.g., PIP₂) and a known concentration of ATP.

  • Incubation: Allow the kinase reaction to proceed for a set time (e.g., 30 minutes) at 30°C.

  • ATP Measurement: Stop the reaction and measure the amount of remaining ATP using a commercial luciferase/luciferin-based reagent (e.g., Kinase-Glo™).[21]

  • Data Analysis: The luminescence signal is inversely proportional to kinase activity. A decrease in luminescence compared to the uninfected control indicates activation of PI3K. Quantify the results against a standard ATP curve.

Table 2: Summary of Key Kinases in this compound Signaling

KinasePathwayMethod of ActivationDownstream EffectAssay Type
c-Met InlBLigand (InlB) binding, dimerization, and autophosphorylation.Phosphorylation of adaptor proteins (Gab1, Shc).Western Blot (p-Tyr), Kinase Assay
PI3-Kinase InlBRecruitment to phosphorylated adaptors.Production of PIP₃, activation of Akt and Rac1 GEFs.ELISA (PIP₃), Luminescence (ATP depletion)
Src Family Kinases InlA/InlBComplex, involves receptor clustering.Phosphorylation of cortactin, actin rearrangement.Western Blot (p-Src), Kinase Assay
PKCα InlBImplicated downstream of c-Met activation.Contributes to cytoskeletal changes.Western Blot (p-PKC), Kinase Assay[3]
Phosphoproteomics

Application Note: While targeted assays like Western blotting and kinase assays are excellent for studying known signaling events, they provide a limited view of the cellular response. Phosphoproteomics offers a powerful, unbiased, and global approach to identify and quantify thousands of protein phosphorylation events simultaneously in response to a stimulus.[22][23] Using techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or Tandem Mass Tag (TMT) labeling, followed by phosphopeptide enrichment (e.g., using TiO₂ or IMAC) and high-resolution mass spectrometry, researchers can map the entire landscape of phosphorylation changes induced by this compound signaling.[22][24] This approach can uncover novel signaling pathways, identify previously unknown kinase substrates, and provide a comprehensive systems-level understanding of the host-pathogen interaction.[25]

Protocol: TMT-Based Phosphoproteomics Workflow (Overview)

  • Cell Culture and Infection: Grow host cells under different conditions (e.g., uninfected control, Listeria WT infection, ΔinlB infection) for a defined period.

  • Protein Extraction and Digestion: Lyse the cells, extract total protein, and digest the proteins into peptides using trypsin.

  • TMT Labeling: Label the peptides from each condition with a different isobaric TMT reagent. This allows for multiplexing (analyzing multiple samples in a single MS run).

  • Phosphopeptide Enrichment: Combine the labeled peptide samples and enrich for phosphopeptides using methods like titanium dioxide (TiO₂) or immobilized metal affinity chromatography (IMAC).[24]

  • LC-MS/MS Analysis: Analyze the enriched phosphopeptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will fragment the peptides to determine their sequence and identify the site of phosphorylation.

  • Data Analysis: The TMT reporter ions are used to quantify the relative abundance of each phosphopeptide across the different conditions. Bioinformatic analysis is then performed to identify significantly regulated phosphosites and to perform pathway enrichment analysis to understand the biological implications of the signaling changes.[26]

References

Application of Internalin in Targeted Drug Delivery Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for targeted drug delivery systems that can selectively deliver therapeutic agents to diseased cells while sparing healthy tissues is a cornerstone of modern pharmaceutical research. One promising strategy involves leveraging the natural internalization mechanisms of pathogens. Internalin A (InlA), a surface protein from the bacterium Listeria monocytogenes, has emerged as a powerful targeting ligand. InlA specifically binds to E-cadherin, a receptor often overexpressed on the surface of various epithelial cancer cells, and triggers receptor-mediated endocytosis.[1][2][3] This process can be harnessed to deliver drug-loaded nanoparticles, liposomes, and other therapeutic carriers directly into target cells, enhancing drug efficacy and reducing systemic toxicity.

These application notes provide a comprehensive overview of the principles and methodologies for utilizing this compound in targeted drug delivery. Detailed protocols for the production of recombinant this compound, its conjugation to delivery vehicles, and the evaluation of targeting efficiency are provided to guide researchers in this innovative field.

Data Presentation: Efficacy of this compound-Mediated Drug Delivery

The functionalization of drug delivery systems with this compound has been shown to significantly enhance their uptake by E-cadherin-expressing cells. The following tables summarize quantitative data from various studies, highlighting the improved targeting and delivery efficiency.

Table 1: Cellular Uptake Efficiency of this compound-Functionalized Nanoparticles

Nanoparticle Type & SizeCell LineTargeting LigandUptake Enhancement (vs. Non-functionalized)Measurement MethodReference
Aspherical Polymeric NPHEp-2InvA497 (this compound fragment)~4-fold increase in fluorescence intensity after 5hFlow Cytometry[1]
Spherical Polymeric NPHEp-2InvA497 (this compound fragment)~3.5-fold increase in fluorescence intensity after 5hFlow Cytometry[1]
Polystyrene NP (100 nm)Caco-2Recombinant this compound A2.5-fold greater uptake than 1µm particlesHPLC[4]
Gold NanoparticlesHeLaThis compound ASignificantly higher uptake compared to bare AuNPsX-ray Microscopy[2]

Table 2: In Vivo Tumor Accumulation of Targeted Drug Delivery Systems

Delivery SystemTargeting LigandTumor ModelTumor Accumulation (%ID/g)Time PointReference
Pluronic Micellesc(RGDyK) peptideKBv human squamous carcinoma~8 %ID/g48 h[5]
Miniantibody19G9LNCaP tumor14.2 %ID/g48 h[6]
IgG19G9LNCaP tumor24.1 %ID/g48 h[6]
HFn-ICG NanocagesHuman FerritinSyngeneic orthotopic breast cancerSignificantly higher fluorescence vs. free ICG24 h[7]

%ID/g = percentage of injected dose per gram of tissue.

Table 3: Drug Loading and Encapsulation Efficiency of Liposomal Formulations

Liposome (B1194612) FormulationDrugEncapsulation Efficiency (%)Drug to Lipid Ratio (w/w)Reference
Doxorubicin LiposomesDoxorubicin>90%0.1 - 0.2[8]
Quercetin LiposomesQuercetin~54% (PEG-coated)Not specified[9]
Nifedipine LiposomesNifedipine~25% (in SGF)Not specified[10]
Betulinic Acid LiposomesBetulinic Acid~92% (Folate-functionalized)Not specified[11]

Signaling Pathways and Experimental Workflows

InlA-E-cadherin Signaling Pathway

The interaction of this compound A with E-cadherin initiates a cascade of intracellular events that culminates in the engulfment of the InlA-decorated particle. This process, known as "zipper-like" endocytosis, involves the recruitment of the host cell's cytoskeletal and endocytic machinery. The binding of InlA to E-cadherin leads to the clustering of E-cadherin and the activation of the tyrosine kinase Src.[1] Src, in turn, phosphorylates E-cadherin, creating a binding site for the ubiquitin-ligase Hakai.[1] Subsequent ubiquitination of E-cadherin serves as a signal for the recruitment of the clathrin-mediated endocytosis machinery, leading to the formation of a clathrin-coated pit and internalization of the particle.[1] Caveolin is also implicated in the initial clustering of E-cadherin.[1]

InlA_Ecadherin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm InlA_NP This compound-NP E_cadherin E-cadherin InlA_NP->E_cadherin Binding Src Src Kinase E_cadherin->Src Activation Hakai Hakai (E3 Ubiquitin Ligase) E_cadherin->Hakai Recruitment Clathrin Clathrin E_cadherin->Clathrin Recruitment Caveolin Caveolin E_cadherin->Caveolin Clustering Src->E_cadherin Phosphorylation Hakai->E_cadherin Ubiquitination Endocytosis Clathrin-mediated Endocytosis Clathrin->Endocytosis Caveolin->Endocytosis

InlA-E-cadherin signaling cascade.
Experimental Workflow for this compound-Targeted Drug Delivery System Development

The development and evaluation of an this compound-targeted drug delivery system is a multi-step process. It begins with the production and purification of a recombinant, functional fragment of this compound A. This is followed by the synthesis of the drug-loaded nanocarrier (e.g., liposome or nanoparticle). The this compound is then chemically conjugated to the surface of the nanocarrier. The resulting targeted delivery system is characterized and then evaluated for its efficacy in vitro using cell culture models and subsequently in vivo using animal models.

Experimental_Workflow Step1 1. Recombinant this compound A Production & Purification Step3 3. This compound-Nanocarrier Conjugation Step1->Step3 Step2 2. Drug-Loaded Nanocarrier Synthesis (e.g., Liposome) Step2->Step3 Step4 4. Characterization (Size, Zeta, Drug Load) Step3->Step4 Step5 5. In Vitro Evaluation (Cellular Uptake, Cytotoxicity) Step4->Step5 Step6 6. In Vivo Evaluation (Biodistribution, Efficacy) Step5->Step6

Development and evaluation workflow.

Experimental Protocols

Protocol 1: Production and Purification of His-tagged Recombinant this compound A Fragment

This protocol describes the expression and purification of a functional N-terminal fragment of this compound A containing the E-cadherin binding domain, using an E. coli expression system with a C-terminal 6x-Histidine tag for affinity purification.

Materials:

  • E. coli BL21(DE3) cells

  • Expression vector (e.g., pET-28a) containing the InlA fragment gene with a C-terminal 6xHis-tag

  • Luria-Bertani (LB) broth and agar (B569324) plates with appropriate antibiotic (e.g., kanamycin)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Ni-NTA Lysis Buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0)

  • Ni-NTA Wash Buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0)

  • Ni-NTA Elution Buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0)

  • Lysozyme (B549824)

  • DNase I

  • Ni-NTA agarose (B213101) resin[12][13][14]

  • Dialysis tubing (10 kDa MWCO)

  • Phosphate Buffered Saline (PBS), pH 7.4

Procedure:

  • Expression:

    • Transform E. coli BL21(DE3) cells with the InlA expression plasmid and select colonies on LB agar plates containing the appropriate antibiotic.

    • Inoculate a single colony into 50 mL of LB broth with antibiotic and grow overnight at 37°C with shaking.

    • Inoculate 1 L of LB broth with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to culture for 4-6 hours at 30°C.

    • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Lysis:

    • Resuspend the cell pellet in 20-30 mL of ice-cold Ni-NTA Lysis Buffer.

    • Add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30 minutes.[14]

    • Sonicate the cell suspension on ice to complete lysis.

    • Add DNase I to a final concentration of 5 µg/mL and incubate on ice for 15 minutes to reduce viscosity.

    • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

  • Purification:

    • Equilibrate the Ni-NTA agarose resin with Ni-NTA Lysis Buffer.

    • Add the clarified lysate to the equilibrated resin and incubate for 1 hour at 4°C with gentle agitation (batch binding).[12]

    • Load the lysate-resin slurry into a chromatography column and collect the flow-through.

    • Wash the resin with 10-20 column volumes of Ni-NTA Wash Buffer.

    • Elute the His-tagged InlA fragment with 5-10 column volumes of Ni-NTA Elution Buffer, collecting fractions.

    • Analyze the fractions by SDS-PAGE to identify those containing the purified protein.

  • Buffer Exchange:

    • Pool the fractions containing the purified InlA fragment.

    • Dialyze against PBS (pH 7.4) overnight at 4°C to remove imidazole.

    • Determine the protein concentration using a BCA assay and store at -80°C.

Protocol 2: Conjugation of this compound A to Maleimide-Functionalized Liposomes

This protocol describes the covalent conjugation of the purified, thiol-containing (if not naturally present, a cysteine can be engineered into the recombinant protein) this compound A fragment to pre-formed liposomes containing a maleimide-functionalized lipid.

Materials:

  • Lipids: e.g., DSPC, Cholesterol, DSPE-PEG(2000)-Maleimide (molar ratio e.g., 55:40:5)

  • Drug to be encapsulated (e.g., Doxorubicin)

  • Chloroform (B151607)

  • Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

  • Purified recombinant this compound A fragment (with an accessible thiol group)

  • Reaction Buffer (PBS, pH 7.2)

  • Size exclusion chromatography column (e.g., Sepharose CL-4B)

Procedure:

  • Liposome Preparation (Thin Film Hydration Method): [15]

    • Dissolve the lipids (DSPC, Cholesterol, DSPE-PEG(2000)-Maleimide) in chloroform in a round-bottom flask.[15]

    • If encapsulating a lipophilic drug, add it at this stage.

    • Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask wall.

    • Hydrate the lipid film with the hydration buffer (containing the hydrophilic drug, if applicable) by vortexing or sonicating.

    • To achieve a uniform size, extrude the liposome suspension through polycarbonate membranes of a defined pore size (e.g., 100 nm).

  • Conjugation: [16]

    • Exchange the buffer of the purified InlA fragment to the Reaction Buffer (PBS, pH 7.2).

    • If necessary, reduce any disulfide bonds in the protein by incubating with a mild reducing agent like TCEP and subsequently remove the TCEP.

    • Mix the maleimide-functionalized liposomes with the thiol-containing InlA fragment at a desired molar ratio (e.g., 1:100 protein to maleimide-lipid).

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring, protected from light.

  • Purification of Conjugated Liposomes:

    • Separate the InlA-conjugated liposomes from unconjugated protein by size exclusion chromatography.[17]

    • Elute the column with PBS and collect the fractions corresponding to the liposomes (typically the void volume).

    • Characterize the final product for size, zeta potential, protein conjugation efficiency, and drug encapsulation efficiency.

Protocol 3: In Vitro Cellular Uptake Assay using Confocal Microscopy

This protocol details a method to visualize and semi-quantify the uptake of fluorescently labeled, this compound-functionalized liposomes into E-cadherin-expressing cells (e.g., Caco-2).

Materials:

  • Caco-2 cells (or another E-cadherin positive cell line)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Glass-bottom culture dishes or chamber slides

  • Fluorescently labeled InlA-liposomes (e.g., containing a lipophilic dye like DiD)

  • Non-functionalized fluorescent liposomes (as a control)

  • Paraformaldehyde (PFA) 4% in PBS

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Phalloidin-Alexa Fluor 488 (for F-actin staining)

  • Mounting medium

  • Confocal Laser Scanning Microscope

Procedure:

  • Cell Seeding:

    • Seed Caco-2 cells onto glass-bottom dishes at a density that will result in 50-70% confluency at the time of the experiment.[18]

    • Culture the cells for 24-48 hours. For Caco-2, allow for differentiation over a longer period (e.g., 21 days) to form a polarized monolayer if studying transport.[4]

  • Incubation:

    • Remove the culture medium and wash the cells twice with pre-warmed PBS.

    • Add fresh, serum-free medium containing the fluorescently labeled InlA-liposomes or control liposomes at a specific concentration (e.g., 50 µg/mL).

    • Incubate for a defined period (e.g., 2-4 hours) at 37°C. To confirm active uptake, a parallel experiment can be run at 4°C, which should inhibit endocytosis.[19]

  • Staining:

    • Aspirate the liposome-containing medium and wash the cells three times with ice-cold PBS to remove non-adherent liposomes.

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.[18]

    • Wash the cells twice with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes (optional, for intracellular staining).

    • Stain the F-actin with Phalloidin-Alexa Fluor 488 for 30 minutes.

    • Wash twice with PBS.

    • Stain the nuclei with DAPI for 5 minutes.

    • Wash three times with PBS.

  • Imaging and Analysis:

    • Add a drop of mounting medium and cover with a coverslip.

    • Image the cells using a confocal microscope, acquiring Z-stacks to confirm internalization.

    • Analyze the images to quantify the fluorescence intensity per cell. This can be done using image analysis software (e.g., ImageJ/Fiji) by outlining individual cells and measuring the integrated density of the fluorescence from the liposomes. Compare the fluorescence intensity between cells treated with InlA-liposomes and control liposomes.[20]

Conclusion

The specific interaction between this compound A and E-cadherin provides a robust and versatile platform for the targeted delivery of therapeutic agents to a variety of cancers. The protocols and data presented herein offer a foundational guide for researchers to design, fabricate, and evaluate their own this compound-based drug delivery systems. By leveraging this pathogen-inspired targeting strategy, it is possible to develop more effective and less toxic cancer therapies, ultimately improving patient outcomes. Further research and optimization of these systems will undoubtedly pave the way for their clinical translation.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield of Recombinant Internalin Protein

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered during the expression and purification of recombinant internalin proteins in Escherichia coli.

Frequently Asked Questions (FAQs)

Q1: I am not seeing any or very low expression of my recombinant this compound protein on a Western blot. What are the potential causes and solutions?

Low or no expression of recombinant this compound can stem from several factors, ranging from the genetic construct to the health of the bacterial culture. Here are the primary areas to investigate:

  • Gene Sequence Integrity : A significant issue, particularly with this compound A (InlA), is the presence of premature stop codons (PMSCs) in the gene sequence, especially in isolates from food sources.[1][2][3][4][5][6][7] These mutations lead to the production of a truncated, secreted, and non-functional protein.[1][2][3][4][5][6][7]

    • Solution : Always sequence your inlA or inlB gene construct before proceeding with expression experiments to ensure it encodes the full-length protein.

  • Codon Bias : The codon usage of Listeria monocytogenes, the native source of this compound, differs significantly from that of E. coli. Rare codons in your this compound transcript can slow down or terminate translation, leading to low protein yields.

    • Solution : Re-synthesize the this compound gene with codons optimized for E. coli expression. This can dramatically increase protein expression levels.[8]

  • Protein Toxicity : Overexpression of a foreign protein can be toxic to E. coli, leading to slow growth, cell death, and consequently, low protein yield. Internalins, being involved in host cell invasion, may have domains that are toxic to the bacterial host.

    • Solution : Tightly regulate the expression of the this compound gene. Use an expression system with low basal expression, such as a pET vector in a BL21(DE3) pLysS strain. Additionally, you can lower the induction temperature and the concentration of the inducer (IPTG) to reduce the rate of protein synthesis and mitigate toxicity.

  • Plasmid and Culture Issues : Problems with the expression vector, antibiotic selection, or the bacterial culture itself can lead to failed expression.

    • Solution : Confirm the integrity of your plasmid DNA. Always use fresh plates and start overnight cultures from a single, healthy colony. Ensure the correct antibiotic is used at the appropriate concentration.

Q2: My this compound protein is expressed, but it's insoluble and forms inclusion bodies. How can I increase its solubility?

Inclusion bodies are dense aggregates of misfolded protein.[9] While this can sometimes be advantageous for protecting the protein from proteases and expressing toxic proteins, recovering active protein requires solubilization and refolding steps.[9] It is often preferable to optimize for soluble expression first.

  • Lower Induction Temperature : Reducing the temperature after induction (e.g., to 16-25°C) slows down protein synthesis, which can give the protein more time to fold correctly.[10][11]

  • Reduce Inducer Concentration : High concentrations of IPTG can lead to a rapid accumulation of protein, overwhelming the cell's folding machinery. Try a range of lower IPTG concentrations.

  • Change Expression Strain : Utilize E. coli strains engineered to enhance protein folding and disulfide bond formation, such as those co-expressing chaperone proteins.

  • Use a Solubility-Enhancing Fusion Tag : Fusing a highly soluble protein like NusA to your this compound can improve its solubility.[12]

  • Media Composition : The composition of the growth media can impact protein solubility. Experiment with different media formulations.[13]

Below is a decision-making workflow for addressing protein insolubility:

InclusionBody_Workflow Start Insoluble Protein (Inclusion Bodies) Optimize_Soluble Optimize for Soluble Expression Start->Optimize_Soluble Proceed_IB Proceed with Inclusion Body Purification Start->Proceed_IB Lower_Temp Lower Induction Temperature (16-25°C) Optimize_Soluble->Lower_Temp Lower_IPTG Reduce IPTG Concentration (0.05-0.2 mM) Optimize_Soluble->Lower_IPTG Change_Strain Use Chaperone-Expressing Strain Optimize_Soluble->Change_Strain Add_Tag Add Solubility Tag (e.g., NusA) Optimize_Soluble->Add_Tag Solubilize Solubilize Inclusion Bodies (e.g., Urea, Guanidine-HCl) Proceed_IB->Solubilize Refold Refold Protein (e.g., Dialysis, Chromatography) Solubilize->Refold Check_Activity Check Protein Activity Refold->Check_Activity

Caption: Decision workflow for handling insoluble this compound protein.

Q3: I have a low yield after purification with Ni-NTA affinity chromatography. What could be wrong?

Low yield after purification of a His-tagged protein can be due to issues with protein expression, cell lysis, or the chromatography process itself.

  • Inaccessible His-tag : The polyhistidine tag might be buried within the folded protein, preventing it from binding to the Ni-NTA resin.

    • Solution : Try purification under denaturing conditions to expose the tag.[14] If native protein is required, consider moving the tag to the other terminus (N- or C-terminus) of the protein.

  • Inefficient Cell Lysis : If cells are not lysed completely, a significant amount of your protein will remain trapped and will be lost in the pellet after centrifugation.

    • Solution : Ensure your lysis method (e.g., sonication, French press) is effective. You can check for lysis efficiency under a microscope. Adding lysozyme (B549824) can aid in breaking down the cell wall.[15]

  • Incorrect Buffer Composition : The pH and composition of your lysis, wash, and elution buffers are critical for successful purification.[16]

    • Solution : Maintain a pH between 7.5 and 8.0 for binding, as the histidine side chain needs to be deprotonated.[16] Low concentrations of imidazole (B134444) (10-20 mM) in the lysis and wash buffers can help reduce non-specific binding of contaminating proteins.[15] Elution is typically achieved with a higher concentration of imidazole (e.g., 250-500 mM).

  • Protein Degradation : Proteases released during cell lysis can degrade your target protein.

    • Solution : Add protease inhibitors to your lysis buffer and keep your samples on ice or at 4°C throughout the purification process.

Data Presentation

Table 1: Optimization of Induction Conditions for Recombinant this compound Expression

ParameterStandard ConditionOptimization RangeRationale
Growth Temperature 37°C16°C - 37°CLower temperatures slow protein synthesis, which can improve proper folding and solubility.[10][11]
OD600 at Induction 0.6 - 0.80.4 - 1.0Inducing at different points in the growth phase can affect protein yield and cell health.
IPTG Concentration 1.0 mM0.05 mM - 1.0 mMHigh IPTG levels can be toxic; lower concentrations may reduce stress and improve yield.[10]
Induction Duration 3-4 hours2 hours - OvernightLonger induction at lower temperatures can increase the overall yield of soluble protein.[10]

Table 2: Comparison of Codon Usage for Selected Amino Acids in this compound

Amino AcidListeria monocytogenes Codon (Frequency/1000)[17]E. coli Rare CodonE. coli Optimal Codon
Arginine (Arg)AGA (8.7), AGG (1.3)AGA, AGGCGT
Isoleucine (Ile)AUA (10.7)AUAATC
Leucine (Leu)CUA (12.4)CUACTG
Glycine (Gly)GGA (18.5)GGAGGC
Proline (Pro)CCC (2.1)CCCCCG

Experimental Protocols

Protocol 1: Codon Optimization of the this compound Gene for E. coli Expression

  • Obtain the wild-type this compound gene sequence (e.g., from the NCBI database).

  • Analyze the codon usage . Use online tools to compare the codon usage of your this compound gene with the codon usage of highly expressed genes in E. coli. Identify codons that are rare in E. coli.

  • Design the optimized sequence . Replace the rare codons with codons that are frequently used in E. coli without changing the amino acid sequence.[8] Also, check for and remove any potential cryptic splice sites or Shine-Dalgarno sequences within the coding region.

  • Synthesize the optimized gene . The newly designed, codon-optimized gene can be commercially synthesized and cloned into your expression vector.

  • Sequence verification . After cloning, sequence the new construct to ensure there are no errors in the synthesized gene.

Protocol 2: Screening for Optimal IPTG Induction Conditions

  • Transform your this compound expression plasmid into a suitable E. coli strain (e.g., BL21(DE3)).

  • Inoculate 5 mL of LB medium containing the appropriate antibiotic with a single colony and grow overnight at 37°C with shaking.[18]

  • The next day, use the overnight culture to inoculate a larger volume of LB medium (e.g., 50 mL) to an initial OD600 of 0.05-0.1.[11]

  • Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.[10][19]

  • Divide the culture into smaller, equal volumes (e.g., 5 mL each).

  • Induce each sub-culture with a different concentration of IPTG (e.g., 0.1 mM, 0.25 mM, 0.5 mM, 1.0 mM). Include an uninduced control.

  • Incubate the cultures at different temperatures (e.g., 37°C for 3-4 hours, 30°C for 5-6 hours, 20°C overnight).

  • Harvest the cells by centrifugation. Lyse a small sample of each culture and analyze the protein expression levels by SDS-PAGE and Western blot.

Protocol 3: Purification of His-tagged this compound from E. coli under Native Conditions

  • Harvest the cell pellet from an induced culture by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C).

  • Resuspend the cell pellet in ice-cold Lysis Buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0) containing protease inhibitors.[15]

  • Lyse the cells by sonication on ice or by using a French press.

  • Clarify the lysate by centrifugation (e.g., 12,000 x g for 30 minutes at 4°C) to pellet cell debris.

  • Equilibrate a Ni-NTA affinity column with Lysis Buffer.

  • Load the clarified lysate onto the column.

  • Wash the column with several column volumes of Wash Buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.[16]

  • Elute the His-tagged this compound protein with Elution Buffer (50 mM NaH2PO4, 300 mM NaCl, 250-500 mM imidazole, pH 8.0).

  • Analyze the eluted fractions by SDS-PAGE to check for purity.

  • Dialyze the purified protein against a suitable storage buffer (e.g., PBS). Note that for this compound-A, a NaCl concentration of at least 250 mM is recommended to prevent turbidity.[9]

Visualizations

General Troubleshooting Workflow

Troubleshooting_Workflow Start Low Recombinant This compound Yield Check_Expression Check Expression Level (SDS-PAGE / Western Blot) Start->Check_Expression No_Expression No/Low Expression Check_Expression->No_Expression None/Low Expression_OK Expression OK, Low Final Yield Check_Expression->Expression_OK Good Check_Sequence Sequence Gene for PMSCs No_Expression->Check_Sequence Codon_Optimize Codon Optimize for E. coli No_Expression->Codon_Optimize Optimize_Induction Optimize Induction (Temp, IPTG, Duration) No_Expression->Optimize_Induction Check_Toxicity Assess Protein Toxicity No_Expression->Check_Toxicity Check_Solubility Check Protein Solubility (Soluble vs. Insoluble Fraction) Expression_OK->Check_Solubility Insoluble Protein is Insoluble (Inclusion Bodies) Check_Solubility->Insoluble Insoluble Soluble Protein is Soluble Check_Solubility->Soluble Soluble Refold_Protein Solubilize and Refold Insoluble->Refold_Protein Optimize_Purification Optimize Purification (Lysis, Buffers, Protease Inhibitors) Soluble->Optimize_Purification

Caption: A general workflow for troubleshooting low recombinant this compound yield.
This compound Signaling Pathways

Internalins are virulence factors used by Listeria monocytogenes to invade host cells.[9]

This compound A (InlA) Pathway: InlA binds to E-cadherin on the surface of epithelial cells, which is crucial for crossing the intestinal barrier.[20][21] This interaction triggers a signaling cascade that leads to the recruitment of the actin cytoskeleton and subsequent bacterial internalization.[20]

InlA_Pathway InlA This compound A (InlA) on Listeria Ecad E-cadherin (Host Cell Receptor) InlA->Ecad Binds Catenins Catenins (α, β, p120) Ecad->Catenins Recruits Actin Actin Cytoskeleton Rearrangement Catenins->Actin Activates Internalization Bacterial Internalization Actin->Internalization

Caption: Simplified this compound A - E-cadherin signaling pathway.

This compound B (InlB) Pathway: InlB interacts with the hepatocyte growth factor receptor (c-Met) on various cell types.[22][23][24] This binding activates the receptor tyrosine kinase, initiating signaling pathways that also culminate in actin rearrangement and bacterial uptake.[23]

InlB_Pathway InlB This compound B (InlB) on Listeria cMet c-Met Receptor (Host Cell) InlB->cMet Binds Phosphorylation Receptor Autophosphorylation cMet->Phosphorylation Activates Signaling Downstream Signaling (e.g., PI3K/Akt) Phosphorylation->Signaling Actin Actin Cytoskeleton Rearrangement Signaling->Actin Internalization Bacterial Internalization Actin->Internalization

Caption: Simplified this compound B - c-Met signaling pathway.

References

Technical Support Center: Immunofluorescence Staining for Internalin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for researchers, scientists, and drug development professionals working with internalin immunofluorescence. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges, particularly the issue of non-specific binding.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of high background and non-specific binding in this compound immunofluorescence?

High background staining can obscure the specific signal from this compound, leading to inaccurate localization and quantification. The most common culprits include:

  • Inadequate Blocking: Insufficient blocking of non-specific binding sites on the sample.

  • Incorrect Antibody Concentration: Primary or secondary antibody concentrations that are too high.

  • Suboptimal Washing: Inadequate washing steps that fail to remove unbound antibodies.

  • Autofluorescence: Endogenous fluorescence from the tissue or cells themselves.[1][2][3]

  • Fixation Issues: Over-fixation or the use of inappropriate fixatives can create artificial binding sites.[4][5]

  • Hydrophobic and Ionic Interactions: Non-specific binding can be driven by these forces between antibodies and the sample.[6]

Q2: How can I optimize my blocking step to reduce non-specific binding?

The blocking step is crucial for minimizing background.[6] Consider the following:

  • Choice of Blocking Agent: The most effective blocking buffer often contains normal serum from the same species as the secondary antibody host.[6][7][8] Bovine Serum Albumin (BSA) is another common and effective blocking agent.[6]

  • Concentration and Incubation Time: Increasing the concentration of the blocking agent and the incubation time can enhance blocking efficiency.[5][9]

  • Addition of Detergents: Including a non-ionic detergent like Triton X-100 or Tween 20 in your blocking and wash buffers can help reduce non-specific hydrophobic interactions.[6][10]

Q3: What is the ideal antibody concentration, and how do I determine it?

Optimal antibody concentration is key to achieving a high signal-to-noise ratio.

  • Titration: Always perform a titration experiment for new antibodies to determine the optimal dilution that provides the best specific signal with the lowest background.[11][12]

  • General Recommendations: Purified antibodies are often used in the range of 1-10 µg/mL, while antisera are typically diluted from 1:100 to 1:1000.[11][12] Starting with the manufacturer's recommended dilution is a good practice.

Q4: What are the best practices for washing steps?

Thorough washing is essential to remove unbound and loosely bound antibodies.

  • Frequency and Duration: Perform at least three washes of 5 minutes each with a suitable buffer like PBS between antibody incubation steps.[13]

  • Wash Buffer Composition: Including a detergent such as Tween 20 (at around 0.05%) in your wash buffer can help reduce background staining.[10]

Q5: How can I identify and reduce autofluorescence?

Autofluorescence is the natural fluorescence of the biological specimen that can interfere with the desired signal.[3][14]

  • Unstained Control: Always include an unstained control (a sample that has gone through the entire staining procedure without the addition of fluorescently labeled antibodies) to assess the level of autofluorescence.[7]

  • Quenching Agents: Commercial quenching reagents or treatments like Sudan Black B can be used to reduce autofluorescence, particularly from lipofuscin.[14]

  • Choice of Fluorophore: Using fluorophores that emit in the far-red spectrum can often help to avoid the spectral range of common autofluorescence.[14]

  • Fixation: Certain fixatives, like glutaraldehyde (B144438), can increase autofluorescence. If possible, consider alternative fixation methods.[1][14]

Troubleshooting Guide: Reducing Non-Specific Binding

This guide provides a systematic approach to troubleshooting common issues related to non-specific binding in this compound immunofluorescence experiments.

Problem: High Background Staining
Potential Cause Troubleshooting Step Detailed Protocol/Recommendation
Inadequate Blocking Optimize Blocking Buffer and IncubationUse normal serum (5-10%) from the species in which the secondary antibody was raised.[6] Alternatively, use 1-5% high-purity BSA.[6] Increase blocking time to at least 1 hour at room temperature.[9]
Antibody Concentration Too High Titrate Primary and Secondary AntibodiesPerform a dilution series for both primary and secondary antibodies to find the optimal concentration that maximizes the specific signal while minimizing background noise.[9][11]
Insufficient Washing Improve Washing ProtocolIncrease the number of washes to 3-5 times and the duration of each wash to 5-10 minutes.[13] Add a non-ionic detergent like 0.05% Tween 20 to the wash buffer.[10]
Secondary Antibody Cross-Reactivity Use Pre-adsorbed Secondary AntibodiesSelect a secondary antibody that has been pre-adsorbed against the species of your sample to minimize cross-reactivity.
Hydrophobic Interactions Add Detergent to BuffersInclude a low concentration (e.g., 0.1-0.3%) of a non-ionic detergent like Triton X-100 in your antibody dilution and wash buffers.[6][15]
Ionic Interactions Adjust Salt ConcentrationIncreasing the salt concentration (e.g., NaCl) in your buffers can help to reduce non-specific binding due to charge-based interactions.[16]
Problem: Non-Specific Staining of Cellular Structures
Potential Cause Troubleshooting Step Detailed Protocol/Recommendation
Over-fixation Optimize Fixation ProtocolReduce the fixation time.[5] If using paraformaldehyde, ensure it is freshly prepared. Avoid using glutaraldehyde if possible, as it can increase background.[1]
Incomplete Permeabilization Adjust Permeabilization StepFor intracellular targets, ensure adequate permeabilization. A common method is to use 0.1-0.5% Triton X-100 in PBS for 10-15 minutes.
Drying of the Sample Maintain Sample HydrationEnsure the sample remains hydrated throughout the entire staining procedure.[9] Use a humidified chamber during incubations.

Experimental Protocols

Standard Immunofluorescence Protocol
  • Cell Fixation:

    • Wash cells briefly with Phosphate Buffered Saline (PBS).

    • Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash three times with PBS for 5 minutes each.

  • Permeabilization (for intracellular this compound):

    • Incubate cells with 0.25% Triton X-100 in PBS for 10 minutes.

    • Wash three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate with a blocking buffer (e.g., 5% normal goat serum and 0.3% Triton X-100 in PBS) for 1 hour at room temperature.[15]

  • Primary Antibody Incubation:

    • Dilute the primary anti-internalin antibody to its optimal concentration in the antibody dilution buffer (e.g., 1% BSA and 0.3% Triton X-100 in PBS).[15]

    • Incubate overnight at 4°C in a humidified chamber.

    • Wash three times with PBS containing 0.05% Tween 20 for 5 minutes each.

  • Secondary Antibody Incubation:

    • Dilute the fluorophore-conjugated secondary antibody in the antibody dilution buffer.

    • Incubate for 1-2 hours at room temperature, protected from light.

    • Wash three times with PBS containing 0.05% Tween 20 for 5 minutes each.

  • Counterstaining and Mounting:

    • (Optional) Counterstain nuclei with DAPI.

    • Mount coverslips with an anti-fade mounting medium.

    • Image with a fluorescence microscope.

Visual Guides

Troubleshooting Logic for Non-Specific Binding

Troubleshooting_Non_Specific_Binding Start High Background or Non-Specific Staining Observed Check_Blocking Optimize Blocking Step (Agent, Concentration, Time) Start->Check_Blocking Check_Antibody_Concentration Titrate Primary and Secondary Antibodies Check_Blocking->Check_Antibody_Concentration No Improvement Result_Improved Problem Resolved Check_Blocking->Result_Improved Success Check_Washing Improve Washing Protocol (Frequency, Duration, Detergent) Check_Antibody_Concentration->Check_Washing No Improvement Check_Antibody_Concentration->Result_Improved Success Check_Autofluorescence Evaluate Autofluorescence (Unstained Control) Check_Washing->Check_Autofluorescence No Improvement Check_Washing->Result_Improved Success Implement_Quenching Apply Quenching Method Check_Autofluorescence->Implement_Quenching Autofluorescence Detected Consider_Other_Factors Investigate Other Factors (Fixation, Permeabilization) Check_Autofluorescence->Consider_Other_Factors No Autofluorescence Implement_Quenching->Result_Improved Success Implement_Quenching->Consider_Other_Factors No Improvement Result_Not_Improved Problem Persists Consider_Other_Factors->Result_Not_Improved

Caption: A flowchart for troubleshooting non-specific binding.

Standard Immunofluorescence Workflow

Immunofluorescence_Workflow Sample_Prep Sample Preparation (Cell Culture/Tissue Sectioning) Fixation Fixation (e.g., 4% PFA) Sample_Prep->Fixation Permeabilization Permeabilization (e.g., 0.25% Triton X-100) Fixation->Permeabilization Blocking Blocking (e.g., 5% Normal Serum) Permeabilization->Blocking Primary_Ab Primary Antibody Incubation (Anti-Internalin) Blocking->Primary_Ab Wash1 Wash Primary_Ab->Wash1 Secondary_Ab Secondary Antibody Incubation (Fluorophore-conjugated) Wash1->Secondary_Ab Wash2 Wash Secondary_Ab->Wash2 Mounting Counterstain and Mount Wash2->Mounting Imaging Fluorescence Microscopy Mounting->Imaging

Caption: The sequential steps of an immunofluorescence experiment.

References

Technical Support Center: Listeria Gentamicin Protection Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Listeria monocytogenes gentamicin (B1671437) protection assays. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the gentamicin protection assay?

The gentamicin protection assay is a widely used method to quantify the ability of pathogenic bacteria, such as Listeria monocytogenes, to invade and survive within eukaryotic cells.[1][2] The assay relies on the principle that gentamicin, an aminoglycoside antibiotic, cannot penetrate the membrane of eukaryotic cells.[1][3] Therefore, it selectively kills extracellular bacteria while bacteria that have successfully invaded host cells remain protected and viable.[1] After a defined incubation period with gentamicin, the host cells are lysed, and the intracellular bacteria are released, plated on solid media, and quantified by counting the resulting colony-forming units (CFUs).[1][4]

Q2: What are the critical parameters to optimize for a successful assay?

Several parameters are critical for the success of a gentamicin protection assay and should be optimized for each experimental system:

  • Gentamicin Concentration: The concentration of gentamicin must be sufficient to kill all extracellular bacteria but not so high as to be toxic to the host cells or to leak into the cells and kill intracellular bacteria.[1][5]

  • Incubation Time: The duration of gentamicin treatment should be long enough for complete eradication of extracellular bacteria.[5]

  • Multiplicity of Infection (MOI): The ratio of bacteria to host cells can significantly impact invasion efficiency and host cell viability.[5]

  • Host Cell Type: Different cell lines exhibit varying levels of permissiveness to Listeria invasion.[6][7]

  • Listeria Strain: Different strains of L. monocytogenes can have inherently different invasive capabilities.[6][8]

Q3: Can gentamicin penetrate eukaryotic cells and affect the results?

Yes, under certain conditions, gentamicin can enter eukaryotic cells, which can lead to the killing of intracellular bacteria and an underestimation of invasion frequency.[1][9][10] This can occur if the host cell membrane integrity is compromised due to factors like improper handling, high bacterial load, or the cytotoxic effects of bacterial toxins like listeriolysin O (LLO).[1][11]

Q4: Are there alternatives to gentamicin for this assay?

Yes, if you are working with a gentamicin-resistant strain of Listeria or are concerned about gentamicin's intracellular penetration, several alternatives exist:

  • Other Antibiotics: Other non-cell-permeable antibiotics like penicillin or fosfomycin (B1673569) can be used, depending on the susceptibility of the bacterial strain.[12]

  • Enzyme Protection Assays: For some bacteria, enzymes like lysostaphin (B13392391) can be used to specifically lyse extracellular bacteria.[9][13]

  • Differential Immunostaining: This microscopy-based method uses antibodies to differentiate between intracellular and extracellular bacteria without the need for antibiotics.[14]

Troubleshooting Guides

Problem 1: High Background (High number of colonies in "no invasion" controls)

High background can obscure the true invasion frequency and is often caused by the incomplete killing of extracellular bacteria.

Possible Cause Troubleshooting Step
Insufficient Gentamicin Concentration Determine the Minimum Inhibitory Concentration (MIC) of gentamicin for your Listeria strain under your experimental conditions. Perform a killing curve to find the optimal concentration and time for 100% killing of extracellular bacteria.[5]
Insufficient Incubation Time Increase the gentamicin incubation time. A typical duration is 1 hour, but this may need to be optimized.[5][15]
High Bacterial Density A very high MOI can lead to a bacterial load that is not effectively eliminated by the standard gentamicin concentration. Consider reducing the MOI.
Inadequate Washing Ensure thorough washing of the cell monolayers after the infection period and before the addition of gentamicin to remove as many non-adherent bacteria as possible. Also, wash thoroughly after the gentamicin treatment to remove all residual antibiotic and dead bacteria.[1]
Problem 2: Low or No Invasion Detected (Low CFU counts)

Low or no detectable invasion can be due to experimental conditions or inherent properties of the bacteria or host cells.

Possible Cause Troubleshooting Step
Suboptimal Host Cell Conditions Ensure host cells are healthy, not overgrown, and are in the logarithmic growth phase. Cell confluence can affect invasion efficiency.
Low Invasion Capacity of Listeria Strain Some L. monocytogenes strains have naturally low invasion efficiencies.[6][8] If possible, include a highly invasive strain as a positive control.
Inappropriate MOI An MOI that is too low may result in an undetectable number of invasion events. Try increasing the MOI.
Gentamicin Penetration into Host Cells If gentamicin is entering the host cells, it will kill the intracellular bacteria.[1][10] Consider reducing the gentamicin concentration or incubation time. You can also test for host cell membrane damage.
Inefficient Host Cell Lysis Incomplete lysis of host cells will result in a lower recovery of intracellular bacteria. Ensure your lysis buffer (e.g., Triton X-100) is at the correct concentration and that you are allowing sufficient time for complete lysis.[16]
Problem 3: High Variability Between Replicates
Possible Cause Troubleshooting Step
Inconsistent Cell Seeding Ensure a uniform number of host cells are seeded in each well. Inconsistent cell density will lead to variable results.
Inaccurate Bacterial Inoculum Prepare a fresh bacterial culture for each experiment and accurately determine the bacterial concentration before infecting the host cells.
Pipetting Errors Be meticulous with pipetting, especially during serial dilutions and plating.
Edge Effects in Multi-well Plates The outer wells of a multi-well plate can be prone to evaporation, leading to changes in media concentration. To minimize this, avoid using the outermost wells or ensure proper humidification in the incubator.

Experimental Protocols

Standard Gentamicin Protection Assay Protocol

This protocol provides a general framework. Specific parameters such as cell type, Listeria strain, MOI, gentamicin concentration, and incubation times should be optimized for your specific experimental system.

  • Cell Culture: Seed eukaryotic host cells in a multi-well plate and culture until they reach the desired confluency (typically 80-90%).

  • Bacterial Culture: Grow L. monocytogenes in an appropriate broth medium overnight at 37°C. The next day, subculture the bacteria and grow to the mid-logarithmic phase.

  • Infection: Wash the host cell monolayer with pre-warmed phosphate-buffered saline (PBS). Replace the medium with a fresh culture medium containing the desired number of bacteria to achieve the target MOI.[15]

  • Synchronize Infection (Optional): Centrifuge the plates at low speed (e.g., 200 x g) for 5 minutes to facilitate contact between the bacteria and the host cells.[11]

  • Invasion Period: Incubate the infected cells for a specific period (e.g., 1 hour) at 37°C in a CO2 incubator to allow for bacterial invasion.[4]

  • Gentamicin Treatment: Aspirate the infection medium, wash the cells gently with PBS, and then add a fresh medium containing an optimized concentration of gentamicin (e.g., 50-150 µg/mL) to kill extracellular bacteria.[17] Incubate for a defined period (e.g., 1 hour).[15]

  • Cell Lysis: Aspirate the gentamicin-containing medium and wash the cells thoroughly with PBS to remove all residual antibiotic. Lyse the host cells by adding a lysis buffer (e.g., 0.1% Triton X-100 in sterile water) and incubating for a few minutes at room temperature.[16]

  • Quantification: Collect the cell lysate, perform serial dilutions in PBS, and plate the dilutions onto appropriate agar (B569324) plates (e.g., BHI agar).

  • Colony Counting: Incubate the plates at 37°C until colonies are visible (typically 24-48 hours). Count the colonies to determine the number of viable intracellular bacteria (CFU).

  • Calculate Invasion Efficiency: The invasion efficiency is typically expressed as the percentage of the initial inoculum that survived the gentamicin treatment.

Visualizations

Gentamicin_Protection_Assay_Workflow cluster_prep Preparation cluster_infection Infection & Treatment cluster_quantification Quantification Seed Host Cells Seed Host Cells Infect Cells Infect Cells Seed Host Cells->Infect Cells Culture Listeria Culture Listeria Culture Listeria->Infect Cells Allow Invasion Allow Invasion Infect Cells->Allow Invasion Add Gentamicin Add Gentamicin Allow Invasion->Add Gentamicin Kill Extracellular Bacteria Kill Extracellular Bacteria Add Gentamicin->Kill Extracellular Bacteria Lyse Host Cells Lyse Host Cells Kill Extracellular Bacteria->Lyse Host Cells Plate Lysate Plate Lysate Lyse Host Cells->Plate Lysate Count CFU Count CFU Plate Lysate->Count CFU Troubleshooting_Tree Start Start Unexpected Results Unexpected Results Start->Unexpected Results High Background High Background Unexpected Results->High Background High CFU in controls? Low Invasion Low Invasion Unexpected Results->Low Invasion Low/No CFU? High Variability High Variability Unexpected Results->High Variability Inconsistent replicates? Check Gentamicin Concentration Check Gentamicin Concentration High Background->Check Gentamicin Concentration Increase Incubation Time Increase Incubation Time High Background->Increase Incubation Time Reduce MOI Reduce MOI High Background->Reduce MOI Optimize Host Cell Health Optimize Host Cell Health Low Invasion->Optimize Host Cell Health Check Listeria Strain Check Listeria Strain Low Invasion->Check Listeria Strain Verify Cell Lysis Verify Cell Lysis Low Invasion->Verify Cell Lysis Standardize Cell Seeding Standardize Cell Seeding High Variability->Standardize Cell Seeding Ensure Accurate Inoculum Ensure Accurate Inoculum High Variability->Ensure Accurate Inoculum Review Pipetting Technique Review Pipetting Technique High Variability->Review Pipetting Technique

References

Technical Support Center: Optimizing Internalin-Mediated Invasion

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of internalin-mediated invasion of Listeria monocytogenes in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the primary internalins involved in Listeria monocytogenes invasion of non-phagocytic host cells?

A1: The two major proteins are this compound A (InlA) and this compound B (InlB).[1][2] InlA is crucial for crossing the intestinal barrier, while InlB is involved in the invasion of various other cell types, including hepatocytes.[3] Both are essential for efficient host cell entry, though their relative importance can vary depending on the host cell type.[4]

Q2: What are the host cell receptors for InlA and InlB?

A2: InlA binds to E-cadherin, a key component of adherens junctions in epithelial cells.[1][5][6] InlB interacts with the receptor tyrosine kinase Met, which is the receptor for hepatocyte growth factor (HGF).[1][2][4]

Q3: Why is my Listeria invasion efficiency low in mouse cell lines?

A3: The interaction between InlA and E-cadherin is species-specific. A single amino acid difference (proline at position 16 in human E-cadherin versus glutamic acid in mouse E-cadherin) prevents InlA from recognizing murine E-cadherin.[1][7] To overcome this, researchers can use transgenic mice expressing human E-cadherin or "murinized" Listeria strains expressing a mutated InlA that can bind to mouse E-cadherin.[2][8]

Q4: What is the general mechanism of this compound-mediated invasion?

A4: Upon binding of InlA to E-cadherin or InlB to Met, signaling cascades are initiated within the host cell. These pathways lead to the recruitment of endocytic machinery and remodeling of the actin cytoskeleton, ultimately resulting in the engulfment of the bacterium.[1][4][9]

Troubleshooting Guide

Issue 1: Low Invasion Efficiency
Possible Cause Troubleshooting Step
Suboptimal Bacterial Growth Phase Ensure Listeria are grown to the appropriate phase. Invasion efficiency can be regulated by the bacterial growth state.[10] For many protocols, overnight cultures are used.[11]
Incorrect Multiplicity of Infection (MOI) Optimize the MOI. A common starting MOI is 10 to 20 bacteria per host cell.[11][12] However, the optimal MOI can vary between cell lines and bacterial strains.[13] Perform a dose-response experiment to determine the ideal MOI for your specific system.
Host Cell Line Incompatibility Confirm that your chosen host cell line expresses the appropriate receptor (E-cadherin for InlA, Met for InlB). For example, Caco-2 cells are commonly used for InlA-mediated invasion studies.[7][11]
Bacterial Aggregation Recent studies show that ActA-mediated bacterial aggregation can enhance InlB-dependent invasion by promoting adhesion and Met receptor clustering.[12][14][15] Consider if your experimental conditions support or inhibit this. Aggregating bacteria can increase adhesions by approximately 5-fold and intracellular invasions by 3-fold.[12]
Inefficient Receptor-Ligand Interaction For InlA studies in non-human/non-guinea pig cell lines, ensure you are using a compatible system (e.g., cells expressing human E-cadherin).[7]
Issue 2: High Variability Between Replicates
Possible Cause Troubleshooting Step
Inconsistent Cell Monolayer Confluency Ensure cell monolayers are at a consistent confluency for each experiment. Cell density can affect receptor expression and accessibility.
Inaccurate Bacterial Concentration Carefully determine the bacterial concentration (CFU/mL) before infection. Plate serial dilutions of your inoculum to confirm the concentration.
Uneven Bacterial Distribution After adding the bacterial suspension to the cell monolayer, briefly centrifuge the plate (e.g., 45 seconds) to synchronize the infection and ensure even distribution of bacteria.[11]
Incomplete Removal of Extracellular Bacteria After the invasion period, ensure thorough washing and complete killing of extracellular bacteria with an appropriate concentration of gentamicin (B1671437) (a common concentration is 100 µg/mL).[11]

Quantitative Data Summary

ParameterValue/RangeCell Line(s)NotesReference(s)
Multiplicity of Infection (MOI) 10:1Caco-2Standard for adhesion and invasion assays.[11]
20:1HeLa, HUVECUsed for quantitative investigation of InlB-mediated invasion.[12][14]
Wide RangeVero, Caco-2Recovery rates can be stable over a wide range of MOIs.[13]
Invasion Efficiency ~15%VeroSuggested critical limit for pathogenicity expression in this cell line at MOI 10 for clinical isolates.[13]
Effect of Bacterial Aggregation (InlB) ~5-fold increase in adhesionHeLaCompared to non-aggregating mutants.[12]
~3-fold increase in invasionHeLaCompared to non-aggregating mutants.[12]
Gentamicin Concentration 100 µg/mLCaco-2For killing extracellular bacteria in invasion assays.[11]
Incubation Time (Invasion) 30 min - 2 hoursCaco-2, HeLaThe duration of bacterial incubation with host cells before gentamicin addition.[11][14]

Key Experimental Protocols

Standard Invasion Assay (Gentamicin Protection Assay)

This protocol is adapted from procedures used for Caco-2 and HeLa cells.[11][14][16]

1. Preparation of Bacterial Cultures: a. Streak Listeria monocytogenes strains from frozen stocks onto Brain Heart Infusion (BHI) agar (B569324) and incubate at 37°C for 48 hours.[11] b. Inoculate a single colony into 15 mL of BHI broth and grow overnight at 37°C with shaking. c. On the day of infection, adjust the OD₆₀₀ of the bacterial culture to 1.0 with fresh BHI broth.[11] d. Pellet an appropriate volume of the bacterial suspension and resuspend in warm (37°C) cell culture medium without antibiotics to achieve the desired MOI.

2. Infection of Host Cells: a. Seed host cells (e.g., Caco-2) in 24-well plates and grow until they form a confluent monolayer. b. On the day of the experiment, wash the cell monolayers twice with sterile phosphate-buffered saline (PBS). c. Add the prepared bacterial suspension to the cells at the desired MOI (e.g., 10:1).[11] d. Centrifuge the plates briefly (e.g., 45 seconds) to facilitate contact between bacteria and cells.[11] e. Incubate at 37°C in a CO₂ incubator for the desired invasion period (e.g., 1-2 hours).[11][14]

3. Killing of Extracellular Bacteria: a. After the incubation period, aspirate the medium and wash the monolayers twice with PBS to remove non-adherent bacteria.[11] b. Add fresh cell culture medium containing a bactericidal concentration of gentamicin (e.g., 100 µg/mL) to each well.[11] c. Incubate for 1.5 hours at 37°C to kill all extracellular bacteria.[16]

4. Quantification of Intracellular Bacteria: a. Wash the cell monolayers twice with PBS to remove the gentamicin. b. Lyse the host cells by adding 500 µL of cold 0.1% Triton X-100 to each well.[11] c. Prepare serial dilutions (e.g., 1:100, 1:1000, 1:10,000) of the cell lysates in PBS.[11] d. Plate 100 µL of the appropriate dilutions onto BHI agar plates. e. Incubate the plates at 37°C for 48 hours and count the resulting colony-forming units (CFU). f. Calculate the invasion efficiency as (CFU recovered / CFU in inoculum) x 100.

Visualizations

Signaling Pathways

InlA_Signaling_Pathway Listeria Listeria monocytogenes InlA InlA Ecadherin E-cadherin InlA->Ecadherin PI3K PI3K Ecadherin->PI3K Recruits & Activates Catenins α/β-catenin p120ctn Ecadherin->Catenins Associates HostCell Host Cell Membrane Actin Actin Rearrangement PI3K->Actin Modulates Internalization Bacterial Internalization Actin->Internalization Drives Catenins->Actin Links to

Caption: InlA-E-cadherin signaling cascade leading to bacterial uptake.

InlB_Signaling_Pathway Listeria Listeria monocytogenes InlB InlB Met c-Met Receptor InlB->Met Adaptors Adaptor Proteins (Gab1, Shc, Cbl) Met->Adaptors Phosphorylates HostCell Host Cell Membrane PI3K PI3K Actin Actin Rearrangement PI3K->Actin Modulates Adaptors->PI3K Recruit Internalization Bacterial Internalization Actin->Internalization Drives

Caption: InlB-Met signaling cascade leading to bacterial uptake.

Experimental Workflow

Invasion_Assay_Workflow Start Start Prep_Bact Prepare Bacterial Culture (OD600) Start->Prep_Bact Prep_Cells Seed Host Cells (24-well plate) Start->Prep_Cells Infect Infect Cells (adjust MOI) Prep_Bact->Infect Prep_Cells->Infect Incubate_Invade Incubate (1-2 hr, 37°C) Infect->Incubate_Invade Wash1 Wash (PBS) Incubate_Invade->Wash1 Add_Gent Add Gentamicin (100 µg/mL) Wash1->Add_Gent Incubate_Kill Incubate (~1.5 hr, 37°C) Add_Gent->Incubate_Kill Wash2 Wash (PBS) Incubate_Kill->Wash2 Lyse Lyse Cells (0.1% Triton X-100) Wash2->Lyse Dilute Serial Dilute Lysate Lyse->Dilute Plate Plate on BHI Agar Dilute->Plate Incubate_CFU Incubate (48 hr, 37°C) Plate->Incubate_CFU Count Count CFU & Calculate Efficiency Incubate_CFU->Count End End Count->End

Caption: Workflow for a standard gentamicin protection invasion assay.

References

Technical Support Center: Enhancing the Stability of Purified Internalin Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with the Listeria monocytogenes virulence factors, Internalin A (InlA) and this compound B (InlB), maintaining the stability of the purified proteins is critical for experimental success. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common stability challenges such as aggregation and degradation.

Frequently Asked Questions (FAQs)

Q1: My purified this compound protein is precipitating out of solution. What are the likely causes and how can I prevent this?

A1: Protein precipitation is often a result of aggregation or poor solubility. Key factors to consider are:

  • Buffer pH: The pH of your buffer should be at least 1-1.5 units away from the isoelectric point (pI) of the this compound protein. At the pI, a protein has no net charge, which minimizes electrostatic repulsion between molecules and can lead to aggregation and precipitation. The pI of InlB is approximately 10.1, so a buffer with a pH in the neutral to slightly acidic range (e.g., pH 7.0-8.0) is recommended. The pI of a related this compound protein has been reported to be around 5.6, suggesting an optimal buffer pH would be neutral to slightly basic for this protein.

  • Ionic Strength: Low salt concentrations can sometimes lead to aggregation. Increasing the ionic strength of your buffer with salts like NaCl (e.g., 150-500 mM) can improve solubility.

  • Protein Concentration: Highly concentrated protein solutions are more prone to aggregation. It is recommended to store proteins at a concentration of at least 1 mg/ml to prevent inactivation and loss from binding to the storage tube, but very high concentrations should be avoided if aggregation is observed.

  • Temperature: Storing purified proteins at 4°C is suitable for short-term use (days to a week). For long-term storage, freezing at -80°C is recommended. Avoid repeated freeze-thaw cycles, which can denature the protein and cause aggregation.

Q2: What are some common additives I can use to improve the stability of my purified this compound protein?

A2: Several additives can be included in your storage buffer to enhance protein stability:

  • Cryoprotectants: Glycerol (at 5-50% v/v) or sucrose (B13894) can be added to prevent the formation of ice crystals during freezing, which can damage the protein structure.[1]

  • Osmolytes: Compounds like trehalose, glycine (B1666218) betaine, and proline can help stabilize the native conformation of the protein.

  • Amino Acids: L-arginine and glycine are known to suppress aggregation.

  • Reducing Agents: If your protein has cysteine residues that could form intermolecular disulfide bonds leading to aggregation, adding a reducing agent like dithiothreitol (B142953) (DTT) or β-mercaptoethanol (BME) at low millimolar concentrations (1-5 mM) can be beneficial.

  • Non-denaturing Detergents: Low concentrations of non-ionic or zwitterionic detergents (e.g., Tween-20, Triton X-100) can help to keep hydrophobic proteins soluble.

Q3: How can I determine the optimal buffer conditions for my this compound protein?

A3: The optimal buffer conditions can be determined empirically using techniques like Differential Scanning Fluorimetry (DSF), also known as a thermal shift assay.[2][3][4] This high-throughput method allows you to screen a wide range of buffer components (pH, salts, additives) to identify the conditions that result in the highest melting temperature (Tm) for your protein, which corresponds to the greatest stability.

Q4: I am expressing a recombinant this compound with a purification tag. Could the tag be affecting the stability?

A4: Yes, the type and position of a purification tag can influence the folding and stability of a recombinant protein. If you are experiencing stability issues, consider the following:

  • Tag Position: Switching the tag from the N-terminus to the C-terminus (or vice versa) can sometimes improve stability.

  • Fusion Partner: Using a solubility-enhancing fusion partner, such as Maltose Binding Protein (MBP) or Small Ubiquitin-like Modifier (SUMO), can improve the expression of soluble protein.

  • Tag Cleavage: If the tag is no longer needed after purification, it can be removed by enzymatic cleavage, which may improve the stability of the target protein.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification and storage of this compound proteins.

Issue 1: Low Yield of Purified this compound
Possible Cause Suggested Solution
Poor Expression in E. coli Optimize expression conditions: lower the induction temperature (e.g., 16-20°C), reduce the inducer concentration (e.g., IPTG), or try a different E. coli expression strain.
Protein is in Inclusion Bodies Use a solubility-enhancing fusion tag (e.g., MBP, SUMO). Lyse the cells in the presence of stabilizing additives. If the protein is in inclusion bodies, it may require denaturation and refolding protocols.
Inefficient Lysis Ensure complete cell disruption by optimizing sonication time or using a French press. Keep the sample cold during lysis to minimize proteolysis.
Poor Binding to Affinity Resin Ensure the buffer pH and ionic strength are optimal for binding. For His-tagged proteins, a pH of 7.5-8.0 and NaCl concentration of 300-500 mM is a good starting point. Check that the purification tag is accessible and not sterically hindered.
Protein Degradation Add protease inhibitors to the lysis buffer. Work quickly and keep the protein cold at all stages of purification.
Issue 2: Protein Aggregation During or After Purification
Possible Cause Suggested Solution
Suboptimal Buffer Conditions Screen for optimal buffer pH, ionic strength, and stabilizing additives using DSF (see protocol below). Ensure the pH is not close to the protein's pI.
High Protein Concentration Avoid over-concentrating the protein. If a high concentration is necessary, perform a buffer screen to find conditions that support high solubility.
Repeated Freeze-Thaw Cycles Aliquot the purified protein into single-use volumes before freezing to avoid multiple freeze-thaw cycles.
Oxidation of Cysteines Add a reducing agent like DTT or BME (1-5 mM) to the purification and storage buffers.
Hydrophobic Interactions Include low concentrations of non-denaturing detergents or additives like L-arginine in the buffer.

Experimental Protocols

Protocol 1: General Method for Recombinant His-tagged this compound Purification from E. coli

This protocol provides a general framework for the purification of His-tagged this compound proteins. Optimization will be required for specific constructs.

  • Expression:

    • Transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with the this compound expression plasmid.

    • Grow the culture in LB medium at 37°C to an OD600 of 0.6-0.8.

    • Induce protein expression with IPTG (e.g., 0.1-1 mM) and continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-20 hours.

  • Cell Lysis:

    • Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).

    • Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 10% glycerol, 1 mM DTT, and protease inhibitors).

    • Lyse the cells by sonication on ice or by using a French press.

    • Clarify the lysate by centrifugation (e.g., 20,000 x g for 30 minutes at 4°C).

  • Affinity Chromatography:

    • Equilibrate a Ni-NTA affinity column with lysis buffer.

    • Load the clarified lysate onto the column.

    • Wash the column with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-40 mM imidazole, 10% glycerol).

    • Elute the protein with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole, 10% glycerol).

  • Buffer Exchange and Storage:

    • Exchange the eluted protein into a suitable storage buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol, 1 mM DTT) using dialysis or a desalting column.

    • Determine the protein concentration, aliquot into single-use volumes, flash-freeze in liquid nitrogen, and store at -80°C.

Protocol 2: Buffer Screening using Differential Scanning Fluorimetry (DSF)

DSF is a powerful technique to rapidly screen for optimal buffer conditions that enhance the thermal stability of a protein.[2][3][4]

  • Reagents:

    • Purified this compound protein (at a concentration of ~0.1-0.2 mg/mL).

    • A fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange).

    • A 96-well PCR plate.

    • A real-time PCR instrument with melt curve capability.

    • A variety of buffers with different pH values, salts, and stabilizing additives.

  • Procedure:

    • In each well of the 96-well plate, prepare a 20-25 µL reaction containing the purified this compound protein, the fluorescent dye at its recommended concentration, and the specific buffer condition to be tested.

    • Seal the plate and centrifuge briefly to collect the contents at the bottom of the wells.

    • Place the plate in the real-time PCR instrument.

    • Set up a melt curve experiment, typically ramping the temperature from 25°C to 95°C with a ramp rate of 1°C/minute.

    • Monitor the fluorescence at the appropriate wavelength for the dye.

  • Data Analysis:

    • The instrument software will generate a melt curve, plotting fluorescence versus temperature.

    • The melting temperature (Tm) is the midpoint of the unfolding transition, which can be determined from the peak of the first derivative of the melt curve.

    • Compare the Tm values across all tested conditions. The buffer condition that yields the highest Tm is the most stabilizing for the protein.

Data Summary

The following tables summarize key stability parameters and recommended storage conditions for this compound proteins based on available data and general protein chemistry principles.

Table 1: Key Biophysical Properties of this compound Proteins

PropertyThis compound A (InlA)This compound B (InlB)Notes
Isoelectric Point (pI) Not explicitly found (a related this compound has a pI of ~5.6)~10.1The pI is crucial for selecting a buffer pH that ensures the protein is charged and soluble.
Molecular Weight (full-length) ~88 kDa~67 kDaThe size of the protein can influence its solubility and propensity to aggregate.

Table 2: Recommended Buffer Components for Enhancing this compound Stability

ComponentConcentration RangePurpose
Buffering Agent 20-50 mM (e.g., HEPES, Tris)Maintain a stable pH.
pH 7.0 - 8.5 (for InlA, assuming pI ~5.6); 7.0 - 8.5 (for InlB)Keep the protein charged and soluble, away from its pI.
Salt (e.g., NaCl) 150 - 500 mMImprove solubility and reduce non-specific interactions.
Glycerol 10 - 50% (v/v)Cryoprotectant for frozen storage.[1]
L-Arginine 50 - 500 mMSuppress aggregation.
DTT or BME 1 - 5 mMReducing agent to prevent disulfide-linked aggregation.

Visualizations

This compound Signaling Pathways

internalin_signaling cluster_inlA InlA Pathway cluster_inlB InlB Pathway inlA This compound A (InlA) ecad E-cadherin inlA->ecad Binds endocytosis_A Clathrin-mediated Endocytosis ecad->endocytosis_A Triggers inlB This compound B (InlB) met c-Met Receptor inlB->met Binds pi3k PI3K Signaling met->pi3k Activates endocytosis_B Bacterial Internalization pi3k->endocytosis_B Leads to

Caption: Signaling pathways initiated by this compound A and this compound B binding.

Experimental Workflow for Protein Stability Optimization

stability_workflow start Start: Purified this compound dsf Differential Scanning Fluorimetry (DSF) start->dsf screen Screen Buffers: pH, Salt, Additives dsf->screen analysis Analyze Tm Shift screen->analysis optimal_buffer Identify Optimal Storage Buffer analysis->optimal_buffer storage Aliquot and Store at -80°C optimal_buffer->storage

Caption: Workflow for determining the optimal storage buffer for purified this compound.

Troubleshooting Logic for Protein Aggregation

aggregation_troubleshooting start Problem: Protein Aggregation check_buffer Is buffer pH far from pI? start->check_buffer adjust_ph Adjust Buffer pH check_buffer->adjust_ph No check_salt Is salt concentration adequate (150-500mM)? check_buffer->check_salt Yes adjust_ph->check_salt adjust_salt Increase Salt Conc. check_salt->adjust_salt No check_conc Is protein concentration too high? check_salt->check_conc Yes adjust_salt->check_conc additives Add Stabilizing Agents (Glycerol, Arginine) solved Problem Solved additives->solved check_conc->additives No dilute Dilute Protein check_conc->dilute Yes dilute->additives

Caption: A logical approach to troubleshooting this compound protein aggregation.

References

Technical Support Center: Overcoming Host Cell Resistance to Internalin-Mediated Entry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on Listeria monocytogenes and internalin-mediated host cell entry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

1. What are the primary internalins involved in Listeria monocytogenes entry into host cells?

Listeria monocytogenes utilizes two major surface proteins, this compound A (InlA) and this compound B (InlB), to mediate its entry into a variety of host cells.[1][2][3][4][5] InlA is crucial for crossing the intestinal barrier by binding to its receptor, E-cadherin, on epithelial cells.[1][4][6][7][8] InlB interacts with the hepatocyte growth factor receptor (c-Met) and other co-receptors, facilitating invasion into a broader range of cells, including hepatocytes and endothelial cells.[2][4][9][10]

2. Why is my Listeria monocytogenes strain unable to efficiently invade a specific mammalian cell line?

The most common reason for inefficient invasion is a species-specific incompatibility between bacterial InlA and the host cell's E-cadherin.[1] For example, a single amino acid difference in murine E-cadherin (a glutamic acid at position 16) prevents it from being recognized by InlA, rendering mouse cells resistant to InlA-mediated entry.[1][11] Human E-cadherin, which has a proline at this position, allows for successful interaction.[1]

3. What is the role of bacterial aggregation in invasion efficiency?

Recent studies have shown that Listeria monocytogenes can form aggregates in the extracellular environment of host cells. This aggregation, mediated by the ActA protein, can significantly enhance invasion.[9][12] Aggregates lead to more robust clustering of the c-Met receptor, promoting a higher frequency of bacterial adhesion and subsequent intracellular invasion.[9][12]

4. Can mutations in this compound genes affect virulence?

Yes, mutations in the inlA gene, particularly those that introduce a premature stop codon (PMSC), can lead to a truncated, non-functional protein.[13][14][15] Strains with such mutations show a significantly reduced ability to invade human intestinal epithelial cells.[13] Conversely, specific mutations in InlA can be engineered to overcome species barriers, for instance, by enabling recognition of murine E-cadherin.

Troubleshooting Guides

Issue 1: Low Invasion Efficiency in an In Vitro Invasion Assay

If you are observing lower-than-expected invasion efficiency in your cell culture experiments, consider the following troubleshooting steps:

Potential Cause & Solution Table

Potential CauseSuggested Solution
Species-Specific Receptor Incompatibility Verify the species of your cell line and its E-cadherin sequence. If using a non-permissive cell line (e.g., murine cells for wild-type InlA), consider using a human cell line (e.g., Caco-2, JEG-3) or a transgenic cell line expressing human E-cadherin.[1][11] Alternatively, use a mutated L. monocytogenes strain with an InlA variant that can recognize the E-cadherin of your cell line.
Low Expression of Host Receptors Ensure your cells are cultured under conditions that promote high expression of E-cadherin or c-Met. For epithelial cells like Caco-2, allow them to fully differentiate to form proper cell-cell junctions where E-cadherin is localized.
Suboptimal Bacterial Growth Phase The expression of internalins is regulated by the bacterial growth state.[16] Ensure you are using bacteria from a consistent growth phase (e.g., late-log or early-stationary phase) for your infections, as this can impact this compound expression levels. The transcriptional regulator PrfA, which controls many virulence genes including inlA and inlB, is often more active in stationary phase.[9][12][16][17]
Truncated or Non-functional Internalins If you are working with a novel or environmental isolate, sequence the inlA and inlB genes to check for mutations, such as premature stop codons, that could lead to non-functional proteins.[13][14]
Inefficient Bacterial Adhesion Consider factors that might influence initial bacterial attachment. Recent research indicates that bacterial aggregation can increase adhesion and subsequent invasion.[9][12]

Quantitative Data Summary: Impact of InlB on Invasion

The following table summarizes the fold increase in invasion efficiency observed when InlB expression was restored in a deficient L. monocytogenes strain.

Cell LineReceptors ExpressedApproximate Fold Increase in Invasion with InlB+ Strain
HeLac-Met~9-fold
JEG-3c-Met and E-cadherin~1.5-fold

Data adapted from studies on the F2365 strain.[2]

Issue 2: Inconsistent Results in Adhesion and Invasion Assays

Reproducibility is key in scientific research. If you are facing inconsistent results, standardizing your protocol is crucial.

Experimental Workflow for a Standard Invasion Assay

The following diagram outlines a typical workflow for a gentamicin (B1671437) protection assay, a common method to quantify bacterial invasion.

InvasionAssayWorkflow cluster_prep Preparation cluster_infection Infection cluster_treatment Treatment & Lysis cluster_quantification Quantification HostCells Seed Host Cells in Multi-well Plate Infection Infect Host Cells with Bacteria (MOI) HostCells->Infection BacteriaCulture Grow L. monocytogenes to Desired OD BacteriaCulture->Infection Incubation1 Incubate to Allow Invasion Infection->Incubation1 Wash1 Wash with PBS to Remove Extracellular Bacteria Incubation1->Wash1 Gentamicin Add Gentamicin-containing Medium Wash1->Gentamicin Incubation2 Incubate to Kill Remaining Extracellular Bacteria Gentamicin->Incubation2 Wash2 Wash with PBS Incubation2->Wash2 Lysis Lyse Host Cells Wash2->Lysis SerialDilution Perform Serial Dilutions of Lysate Lysis->SerialDilution Plating Plate Dilutions on Agar (B569324) SerialDilution->Plating Incubation3 Incubate Plates Plating->Incubation3 CFU_Count Count Colony Forming Units (CFU) Incubation3->CFU_Count

Caption: Workflow for a Gentamicin Protection Invasion Assay.

Signaling Pathways

Understanding the molecular mechanisms of this compound-mediated entry can aid in troubleshooting and experimental design.

InlA-E-cadherin Signaling Pathway

The binding of InlA to E-cadherin triggers a signaling cascade that leads to bacterial engulfment. This process involves the recruitment of cellular machinery typically used for forming cell-cell junctions.

InlA_Signaling cluster_extracellular cluster_membrane cluster_intracellular L_monocytogenes L. monocytogenes InlA InlA L_monocytogenes->InlA expresses E_cadherin E-cadherin InlA->E_cadherin binds Src Src Kinase E_cadherin->Src activates Catenins Catenins (α, β, p120) E_cadherin->Catenins recruits Src->E_cadherin phosphorylates Hakai Hakai (Ubiquitin Ligase) Src->Hakai recruitment of Actin Actin Cytoskeleton Catenins->Actin links to Hakai->E_cadherin ubiquitinates Endocytosis Bacterial Internalization Hakai->Endocytosis promotes Actin->Endocytosis rearrangement leads to

Caption: InlA-E-cadherin signaling cascade for bacterial entry.

InlB-c-Met Signaling Pathway

The interaction of InlB with its primary receptor, c-Met, activates downstream signaling pathways that are also involved in cell growth and motility.

InlB_Signaling cluster_extracellular cluster_membrane_inlB cluster_intracellular_inlB L_monocytogenes_InlB L. monocytogenes InlB InlB L_monocytogenes_InlB->InlB expresses cMet c-Met Receptor InlB->cMet binds & activates gC1qR gC1q-R InlB->gC1qR binds (co-receptor) PI3K PI3K cMet->PI3K activates MAPK MAPK Pathway (Erk1/2) cMet->MAPK activates Akt Akt PI3K->Akt activates Actin_InlB Actin Cytoskeleton Akt->Actin_InlB modulates MAPK->Actin_InlB modulates Endocytosis_InlB Bacterial Internalization Actin_InlB->Endocytosis_InlB rearrangement leads to

Caption: InlB-c-Met signaling cascade for bacterial entry.

Experimental Protocols

Detailed Protocol: Adhesion and Invasion Assay for Listeria monocytogenes using Caco-2 cells

This protocol is adapted from established methods for quantifying bacterial adhesion and invasion.[18][19]

Materials:

  • Caco-2 cells

  • Complete Eagle's Minimum Essential Medium (cEMEM)

  • Phosphate-buffered saline (PBS)

  • 0.1% Triton X-100 in sterile water (cold)

  • Listeria monocytogenes strain(s) of interest

  • Brain Heart Infusion (BHI) broth

  • Gentamicin solution (100 µg/mL in cEMEM)

  • Sterile multi-well plates (e.g., 24-well)

  • Agar plates (e.g., BHI agar)

Procedure:

  • Cell Culture:

    • Culture Caco-2 cells in cEMEM in a humidified incubator at 37°C with 5% CO₂.

    • Seed cells into 24-well plates and grow until they form a confluent monolayer. For differentiation, continue to culture for approximately 2 weeks post-confluency.

  • Bacterial Culture Preparation:

    • Inoculate L. monocytogenes into BHI broth and grow overnight at 37°C with shaking.

    • On the day of infection, dilute the overnight culture in fresh, pre-warmed BHI broth and grow to an OD₆₀₀ of approximately 1.0.

    • Pellet the required volume of bacterial culture by centrifugation.

    • Wash the bacterial pellet with pre-warmed cEMEM and resuspend to the desired concentration for infection (determine your Multiplicity of Infection - MOI).

  • Infection:

    • Wash the Caco-2 cell monolayers twice with warm PBS.

    • Add the prepared bacterial suspension to each well.

    • Centrifuge the plates briefly (e.g., 45 seconds at low speed) to facilitate contact between bacteria and cells.[18]

    • Incubate at 37°C for the desired time period (e.g., 30 minutes for adhesion, 1 hour for invasion).

  • Adhesion Assay Quantification:

    • After the incubation period, wash the cells five times with PBS to remove non-adherent bacteria.

    • Lyse the cells with cold 0.1% Triton X-100.

    • Perform serial dilutions of the lysate in PBS.

    • Plate the dilutions on agar plates, incubate overnight at 37°C, and count the Colony Forming Units (CFUs) the next day to determine the number of adherent bacteria.

  • Invasion Assay Quantification (Gentamicin Protection):

    • After the initial invasion incubation, wash the cells twice with PBS.

    • Add pre-warmed cEMEM containing gentamicin (e.g., 100 µg/mL) to each well.

    • Incubate for a further 60-90 minutes to kill all extracellular bacteria.

    • Wash the cells three to five times with PBS to remove the gentamicin.

    • Lyse the cells with cold 0.1% Triton X-100.

    • Perform serial dilutions and plate as described for the adhesion assay to determine the number of viable intracellular bacteria.

References

troubleshooting antibody cross-reactivity in internalin western blots

Author: BenchChem Technical Support Team. Date: December 2025

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This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to antibody cross-reactivity in western blots for the Listeria monocytogenes protein, internalin.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing multiple bands or bands at unexpected sizes in my this compound western blot?

Multiple or unexpected bands can arise from several factors:

  • Protein Degradation: The target protein may have been cleaved or digested. Ensure samples are kept on ice and use fresh protease inhibitors in your lysis buffer.[1][2][3]

  • Post-Translational Modifications: Modifications like glycosylation can cause proteins to migrate differently than their predicted molecular weight.[1][4]

  • Splice Variants or Isoforms: Your antibody may be detecting different forms of the this compound protein.

  • Antibody Cross-Reactivity: The antibody may be binding to other proteins with similar epitopes, such as other members of the this compound family (e.g., InlA, InlB, InlG).[2][5]

  • Incomplete Denaturation: Protein multimers can form if samples are not fully reduced and denatured, leading to higher molecular weight bands. Try boiling your samples in loading buffer with fresh reducing agents (DTT or β-mercaptoethanol) for 10 minutes instead of 5.[1][2]

  • High Antibody Concentration: Using too much primary or secondary antibody can lead to non-specific binding.[6][7]

Q2: How can I determine if the extra bands are due to non-specific binding or true cross-reactivity?

To investigate the source of unexpected bands, consider the following controls:

  • Negative Control: Run a lysate from a cell line or bacterial strain known not to express the target this compound. If bands still appear, they are likely due to non-specific binding.[1]

  • Secondary Antibody Control: Incubate a blot with only the secondary antibody. Any signal detected is due to non-specific binding of the secondary antibody.[1][2]

  • Peptide Competition Assay: Pre-incubate the primary antibody with the immunizing peptide. This should block the antibody from binding to the target protein on the blot, causing the specific band to disappear. Non-specific bands will remain.[2]

Q3: My anti-InlA antibody seems to be cross-reacting with InlB. How can I resolve this?

Cross-reactivity between this compound family members is a common challenge. To improve specificity:

  • Optimize Antibody Concentration: Titrate your primary antibody to find the lowest concentration that still provides a strong specific signal with minimal background.[6][8]

  • Adjust Blocking and Washing Conditions: Increase the stringency of your protocol. This can involve testing different blocking agents, increasing the duration of blocking and washing steps, or adding a detergent like Tween 20 to your buffers.[4][9][10]

  • Perform Antibody Pre-adsorption: Incubate your primary antibody with a lysate from a source that expresses the cross-reactive protein (InlB) but not your target (InlA). This will remove the cross-reactive antibodies from your antibody pool.[11][12]

  • Use Affinity-Purified Antibodies: Whenever possible, use affinity-purified primary and secondary antibodies to reduce non-specific binding.[2][13]

Troubleshooting Workflow for Cross-Reactivity

If you suspect cross-reactivity is affecting your this compound western blot, follow this logical troubleshooting workflow.

WB_Troubleshooting start Start: Unexpected Bands in this compound WB check_controls Review Controls (Negative, Secondary-only) start->check_controls is_secondary_ns Signal in Secondary-only Control? check_controls->is_secondary_ns fix_secondary Troubleshoot Secondary Ab: 1. Decrease Concentration 2. Change Blocking Buffer 3. Use Affinity-Purified Secondary is_secondary_ns->fix_secondary Yes is_primary_ns Signal in Negative Control (but not 2° control)? is_secondary_ns->is_primary_ns No success Problem Solved: Specific Signal Achieved fix_secondary->success optimize_wb Optimize WB Protocol: 1. Decrease Primary Ab Conc. 2. Optimize Blocking Buffer 3. Increase Wash Stringency is_primary_ns->optimize_wb Yes confirm_specificity Confirm Specificity is_primary_ns->confirm_specificity No optimize_wb->confirm_specificity peptide_comp Perform Peptide Competition Assay confirm_specificity->peptide_comp is_band_gone Does Specific Band Disappear? peptide_comp->is_band_gone preadsorption Perform Pre-adsorption: Incubate Ab with lysate containing cross-reactive protein is_band_gone->preadsorption Yes fail Issue Persists: Consider a different primary antibody is_band_gone->fail No preadsorption->success

Caption: A flowchart for troubleshooting western blot cross-reactivity.

Data Presentation

Table 1: Comparison of Common Blocking Buffers

Choosing the right blocking buffer is a critical step in reducing background and non-specific binding.[14][15] The ideal choice depends on the specific antibodies and detection system used.

Blocking AgentConcentrationAdvantagesDisadvantagesBest For
Non-fat Dry Milk 3-5% in TBS-T/PBS-TInexpensive, widely effective for reducing background.Can mask some antigens; contains phosphoproteins (casein) that interfere with phospho-antibody detection.[15][16]General chemiluminescent detection.
Bovine Serum Albumin (BSA) 3-5% in TBS-T/PBS-TGood all-purpose blocker; low cross-reactivity.[16] Recommended for phospho-specific antibodies.More expensive than milk. Batches can vary in quality.Phospho-protein detection, biotin-based systems.
Normal Serum 5-10% in TBS/PBSCan reduce background from secondary antibodies by blocking non-specific sites.Must be from the same species as the secondary antibody host to avoid cross-reactivity.When high background from the secondary antibody is an issue.
Commercial/Proprietary Buffers VariesOptimized for specific applications (e.g., fluorescent detection); often protein-free options are available.[8]Can be expensive.[15]Fluorescent westerns, systems with high cross-reactivity to protein-based blockers.

Experimental Protocols

Protocol 1: Antibody Pre-adsorption (Cross-Adsorption)

This technique removes antibodies that cross-react with non-target proteins from your sample.[12]

Objective: To eliminate cross-reactivity of a primary antibody against a known off-target protein.

Materials:

  • Primary antibody solution (at optimized working dilution).

  • Lysate from a source expressing the cross-reactive protein (e.g., L. monocytogenes strain expressing InlB but not InlA).

  • Lysate from a negative control (does not express either protein).

  • Microcentrifuge tubes.

Procedure:

  • Prepare two tubes of your primary antibody at its optimal working dilution.

  • To one tube, add the lysate containing the cross-reactive protein. To the other tube, add the negative control lysate. The amount of lysate to add may require optimization, but a starting point is 50-100 µg of total protein per 1 mL of diluted antibody solution.

  • Incubate both tubes for 1-2 hours at 4°C or 30-60 minutes at room temperature with gentle agitation.[17][18]

  • Centrifuge the tubes at >12,000 x g for 15 minutes at 4°C to pellet the antibody-antigen complexes.[19]

  • Carefully collect the supernatant from each tube. This is your pre-adsorbed primary antibody solution.

  • Proceed with the western blot protocol, incubating one membrane with the pre-adsorbed antibody and a second identical membrane with the control-incubated antibody.

  • Compare the results. The signal from the cross-reactive band should be significantly reduced or eliminated on the membrane probed with the pre-adsorbed antibody.[18]

Protocol 2: Peptide Competition Assay

This assay confirms the specificity of an antibody for its target epitope.[19][20]

Objective: To confirm that the primary antibody is binding specifically to the intended target protein.

Materials:

  • Primary antibody solution (at optimized working dilution).

  • Immunizing peptide (the peptide used to generate the antibody).

  • Two identical western blot membranes with transferred protein samples.

  • Antibody dilution buffer (e.g., 5% BSA in TBS-T).

Procedure:

  • Prepare two tubes with enough diluted primary antibody to probe each membrane.

  • Tube A (Blocked Antibody): Add the immunizing peptide to the antibody solution. A 5-10 fold excess of peptide by weight (or ~200-fold molar excess) is a common starting point.[21][22]

  • Tube B (Control Antibody): Add an equivalent volume of buffer (e.g., PBS) to the second antibody tube.[17]

  • Incubate both tubes for 30-60 minutes at room temperature or overnight at 4°C with gentle agitation to allow the peptide to bind to the antibody.[17][20]

  • Proceed with your standard western blot protocol, incubating one membrane with the "Blocked Antibody" solution and the other with the "Control Antibody" solution.[21]

  • After developing the blots, compare the results. If the antibody is specific, the band corresponding to your target protein should be absent or significantly weaker on the blot incubated with the blocked antibody.[17][22] Non-specific bands will be unaffected.

Peptide_Competition cluster_0 Setup cluster_1 Pre-Incubation cluster_2 Result Interpretation Ab Primary Antibody Blocked_Ab Blocked Antibody (Ab + Peptide) Ab->Blocked_Ab Control_Ab Control Antibody (Ab + Buffer) Ab->Control_Ab Peptide Immunizing Peptide Peptide->Blocked_Ab Buffer Buffer (Control) Buffer->Control_Ab Result_Blocked Specific Band: Absent or Reduced Blocked_Ab->Result_Blocked Probes Blot 1 Result_Control Specific Band: Present Control_Ab->Result_Control Probes Blot 2

Caption: Workflow for a peptide competition assay.

References

Technical Support Center: Optimizing Internalin Binding Studies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize buffer conditions for internalin binding studies.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound binding studies, and why is it critical?

The optimal pH for studying the interaction between this compound (InlA or InlB) and its receptors (e.g., E-cadherin, c-Met) is crucial for protein stability and maintaining the specific electrostatic interactions necessary for binding.[1] Most proteins maintain their native structure and activity in a neutral pH environment.[] For this compound-E-cadherin binding, a pH range of 7.0 to 8.2 is often recommended to ensure optimal antibody binding and protein stability.[3] Deviating significantly from the isoelectric point of the interacting proteins can cause electrostatic repulsion, potentially affecting the binding affinity.[4] It is essential to determine the optimal pH empirically, as even different buffer agents at the same pH can alter protein-protein interactions.[5][6]

Q2: How does salt concentration influence the binding affinity between this compound and its receptors?

Salt concentration, or ionic strength, is a key parameter in optimizing binding assays. Salts like sodium chloride (NaCl) can help reduce non-specific binding caused by charge-based interactions by creating a shielding effect.[7][8] Increasing the salt concentration (up to 2 M in some applications) can disrupt these weak, non-specific ionic interactions, thereby improving the signal-to-noise ratio.[9] However, excessively high salt concentrations can also disrupt the specific electrostatic interactions required for the intended protein-protein binding. Therefore, the salt concentration must be carefully optimized for each specific this compound-receptor pair.[1][10]

Q3: What are common additives used in binding buffers, and what are their functions?

Buffer additives are used to enhance protein stability, reduce non-specific binding, and prevent protein degradation. The choice of additives depends on the specific challenges encountered during the experiment.[11][12]

Summary of Common Buffer Additives

AdditiveTypical ConcentrationMechanism of ActionPrimary Use CaseCitations
Bovine Serum Albumin (BSA) 0.1% - 1%A protein blocker that coats surfaces and shields the analyte from non-specific interactions with surfaces and other proteins.Reducing non-specific binding of protein analytes.[7][8]
Non-ionic Surfactants (e.g., Tween-20, Triton X-100) 0.005% - 2%Mild detergents that disrupt non-specific hydrophobic interactions and prevent analytes from sticking to tubing and container walls.Minimizing non-specific binding due to hydrophobicity.[7][9][13]
Glycerol (B35011) 5% - 50%A co-solvent that acts as a protein stabilizer by favorably interacting with protein surfaces, which can improve solubility and stability.Preventing protein aggregation and improving stability.[][9]
Reducing Agents (e.g., DTT, BME, TCEP) 1 - 20 mMPrevent the formation of incorrect disulfide bonds and reduce oxidative damage to the protein.Maintaining the correct structure of proteins with cysteine residues.[][9]
Protease Inhibitors Varies (Cocktail)Inhibit endogenous proteases released during cell lysis, preventing the degradation of the target protein.Preserving the integrity of the target protein during purification and binding assays.[][11]
Chelating Agents (e.g., EDTA) ~2 mMBind divalent cations (e.g., Mg²⁺, Ca²⁺) that can be cofactors for certain proteases or mediate non-specific interactions.Inhibiting metalloproteases and controlling ionic interactions.[11]

Troubleshooting Guide

This section addresses specific issues that may arise during this compound binding experiments.

Issue 1: High Non-Specific Binding (NSB)

Symptom: High background signal in control experiments (e.g., binding to a reference surface or beads without the specific ligand).

Possible Causes & Solutions:

  • Ionic Interactions: The analyte may be binding non-specifically to charged surfaces.

    • Solution: Increase the salt (NaCl) concentration in the running and sample buffers. Concentrations between 150 mM and 500 mM are common starting points, but can be increased further if needed.[3][7][8]

  • Hydrophobic Interactions: The analyte may be binding to hydrophobic patches on the surface or other proteins.

    • Solution 1: Add a non-ionic surfactant like Tween-20 (typically 0.005% - 0.05%) to your buffers to disrupt these interactions.[7][13]

    • Solution 2: Include a protein blocking agent like BSA (0.1% - 1%) in your buffers to coat surfaces and prevent non-specific protein adhesion.[7][8]

  • Incorrect pH: The buffer pH may be promoting unfavorable charge distributions on the protein surfaces.

    • Solution: Adjust the pH of your buffer. Ensure the pH is not promoting extreme positive or negative charges on your protein of interest, which can be guided by its isoelectric point (pI).[7][8]

problem Problem: High Non-Specific Binding cause1 Cause: Ionic Interactions problem->cause1 cause2 Cause: Hydrophobic Interactions problem->cause2 cause3 Cause: Incorrect pH problem->cause3 sol1 Solution: Increase Salt (NaCl) Conc. cause1->sol1 sol2 Solution: Add Surfactant (Tween-20) cause2->sol2 sol3 Solution: Add Protein Blocker (BSA) cause2->sol3 sol4 Solution: Adjust Buffer pH cause3->sol4

Caption: Troubleshooting workflow for high non-specific binding.

Issue 2: Low or No Binding Signal

Symptom: The specific interaction between this compound and its receptor is weak or undetectable.

Possible Causes & Solutions:

  • Protein Instability/Aggregation: The protein may be unstable, denatured, or aggregated in the chosen buffer.

    • Solution 1: Perform a buffer screen to find conditions that optimize protein thermostability using an assay like Thermofluor (Differential Scanning Fluorimetry).[14][15] This helps identify the optimal pH, salt, and additive concentrations for stability.[14]

    • Solution 2: Add stabilizing agents like glycerol (5-20%) to the buffer.[][9]

    • Solution 3: If disulfide bonds are critical for structure, ensure a proper redox environment. Add a reducing agent like DTT or TCEP if inappropriate disulfide cross-linking is suspected.[]

  • Buffer Composition Inhibiting Interaction: A component of the buffer may be directly interfering with the binding site.

    • Solution: Test different buffering agents (e.g., switch from HEPES to Phosphate or Tris) as some buffer molecules can weakly interact with proteins and affect their dynamics and binding properties.[5][12][16]

  • Incorrect Protein Concentrations: The concentrations of the ligand or analyte may be too low for detection.

    • Solution: Optimize the concentrations of both binding partners. Test a range of concentrations around the expected dissociation constant (Kd) to ensure the assay is sensitive enough to detect the interaction.[17]

center This compound-E-cadherin Binding Affinity ph Buffer pH ph->center Influences Charge salt Ionic Strength (Salt Conc.) salt->center Modulates Electrostatics additives Additives (BSA, Tween-20, Glycerol) additives->center Reduces NSB & Stabilizes stability Protein Stability & Solubility stability->center Prerequisite for Binding start Start prep Prepare Buffers & Lysates start->prep immob Immobilize Bait (e.g., His-Internalin) on Beads prep->immob block Block Beads (e.g., with BSA) immob->block bind Incubate with Prey (e.g., E-cadherin) block->bind wash Wash Beads to Remove Non-specific Binders bind->wash elute Elute Bound Complexes wash->elute detect Analyze by SDS-PAGE & Western Blot elute->detect end End detect->end

References

Technical Support Center: Expression of Full-Length Functional Internalin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working on the expression of full-length functional internalin proteins (InlA, InlB, etc.). This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during the expression, purification, and functional validation of these key Listeria monocytogenes virulence factors.

Frequently Asked Questions (FAQs)

Q1: Why is the yield of my full-length this compound expression in E. coli extremely low?

Low expression levels are a common hurdle. Several factors can contribute to this issue:

  • Codon Usage Bias: The codon usage of the Listeria monocytogenesinl genes may not be optimal for efficient translation in E. coli.[1][2][3] This can lead to stalled ribosomes and premature termination of translation.

  • Protein Toxicity: Overexpression of a foreign protein, particularly one that may interact with membranes, can be toxic to the E. coli host, leading to slow growth or cell death.

  • mRNA Instability: The mRNA transcript of the this compound gene might be unstable in E. coli.

  • Inefficient Induction: Suboptimal concentration of the inducing agent (e.g., IPTG) or induction at an inappropriate cell density can lead to poor expression.[4]

Troubleshooting Suggestions:

  • Codon Optimization: Synthesize the gene with codons optimized for E. coli expression. This is a highly effective strategy to improve translation efficiency.[2][5]

  • Use a Specialized Host Strain: Employ E. coli strains like Rosetta(DE3) or BL21(DE3)pLysS, which contain plasmids that express tRNAs for rare codons.[1]

  • Lower Induction Temperature: After induction, reduce the culture temperature to 16-25°C.[4][6] This slows down protein synthesis, which can reduce toxicity and promote proper folding.

  • Optimize Inducer Concentration: Titrate the concentration of IPTG (e.g., from 0.1 mM to 1 mM) to find the optimal level that balances expression with host cell viability.[4]

  • Choose a Weaker/Tighter Promoter: If using a strong promoter like T7, consider switching to a more tightly regulated or weaker promoter to reduce basal expression and toxicity.

Q2: My full-length this compound is forming inclusion bodies. What should I do?

Inclusion body formation is the most frequent challenge when expressing large, non-cytosolic proteins like this compound in E. coli.[7][8][9][10] This occurs when the rate of protein synthesis exceeds the cell's capacity to fold the protein correctly, leading to aggregation of misfolded intermediates.

Troubleshooting Suggestions:

  • Optimize Expression Conditions: The strategies for low yield (lower temperature, reduced inducer concentration) are also the first line of defense against inclusion bodies, as they slow down synthesis to allow more time for proper folding.[4][10]

  • Co-express Chaperones: Use expression systems or plasmids that co-express molecular chaperones (e.g., GroEL/GroES, DnaK/DnaJ) to assist in the folding of the nascent polypeptide chain.[6][11]

  • Add a Solubility-Enhancing Fusion Tag: Fusing a highly soluble protein, such as Maltose Binding Protein (MBP) or Glutathione S-transferase (GST), to the N-terminus of your this compound can significantly improve its solubility.[4][12]

  • Embrace Inclusion Bodies: If optimization fails, you can purify the protein from the inclusion bodies. This involves isolating the aggregates, solubilizing them with strong denaturants (e.g., 8M Urea (B33335) or 6M Guanidine HCl), and then refolding the protein into its native conformation. This approach often yields large amounts of pure protein.[7][8][13]

Q3: My purified this compound has poor solubility after refolding and removal of denaturants. How can I improve it?

Even after successful refolding, internalins can be prone to aggregation due to exposed hydrophobic regions, especially full-length versions that contain transmembrane or cell-wall anchoring domains.

Troubleshooting Suggestions:

  • Optimize Buffer Conditions: The pH, ionic strength, and additives in your final buffer are critical. Screen a range of pH values, keeping the pH at least 1-2 units away from the protein's isoelectric point (pI) to promote electrostatic repulsion.[14] Include 150-500 mM NaCl to reduce non-specific hydrophobic interactions.[4]

  • Include Additives: Incorporate additives that can enhance solubility, such as:

    • Glycerol (5-20%): A common stabilizing agent.[14]

    • L-Arginine or L-Glutamate (50-500 mM): These amino acids can suppress aggregation.

    • Non-detergent sulfobetaines (NDSBs): Can help solubilize proteins.

    • Low concentrations of mild detergents: Such as Tween-20 or Triton X-100 (0.01-0.1%) can prevent aggregation.[14]

  • Step-wise Dialysis: Remove the denaturant slowly using step-wise dialysis against progressively lower concentrations of urea or Guanidine HCl. This gives the protein more time to find its correct conformation.

  • On-Column Refolding: Bind the denatured protein to an affinity column (e.g., Ni-NTA) and then flow a gradient of decreasing denaturant concentration over the column. The matrix-bound state can prevent intermolecular aggregation and favor correct intramolecular folding.

Q4: How can I confirm my purified full-length this compound is functional?

Functional validation is essential to ensure that the purified and refolded protein is biologically active. The specific assay depends on the this compound being studied.

  • For this compound A (InlA): The primary function of InlA is to bind to its host cell receptor, E-cadherin, to mediate bacterial invasion.[15][16][17][18]

    • Cell Invasion Assay: The gold standard is to coat inert beads with your purified InlA and incubate them with a susceptible human epithelial cell line (e.g., Caco-2). Successful invasion, mediated by the InlA-E-cadherin interaction, can be quantified by microscopy after lysing the cells and plating for colony-forming units (CFUs).[19]

  • For this compound B (InlB): InlB binds to the host receptor Met, a receptor tyrosine kinase, activating downstream signaling pathways that lead to cytoskeletal rearrangements and bacterial uptake.[20][21][22]

    • Receptor Phosphorylation Assay: Treat susceptible cells (e.g., Vero or HeLa) with purified InlB.[21] Lyse the cells and perform a Western blot using an antibody specific for phosphorylated Met (p-Met). An increase in p-Met signal compared to untreated cells confirms that your InlB is active and engaging its receptor.[21]

    • Cell Scattering Assay: InlB mimics the effect of Hepatocyte Growth Factor (HGF), the natural ligand for Met, which includes inducing cell motility and scattering in cell lines like Madin-Darby canine kidney (MDCK) cells.[21]

Quantitative Data & Optimization Strategies

Table 1: Strategies to Improve Soluble this compound Expression in E. coli
ParameterStandard ConditionOptimized ConditionExpected Outcome
Temperature 37°C16-25°CSlower synthesis rate, promotes proper folding, reduces inclusion body formation.[4]
Inducer (IPTG) 1.0 mM0.1 - 0.4 mMReduced transcription rate, decreases metabolic burden and protein aggregation.[4][23]
Host Strain Standard BL21(DE3)BL21(DE3)pLysS, Rosetta(DE3)Supplies tRNAs for rare codons, improving translation of non-optimized genes.[1]
Codon Usage Native L. monocytogenesOptimized for E. coliMatches E. coli tRNA pool, significantly increasing translation efficiency and yield.[3][5]
Fusion Tag None or small His-tagN-terminal MBP or GSTIncreases the solubility of the fusion protein, may prevent aggregation.[4][12]

Experimental Protocols & Workflows

Protocol 1: Expression and Purification of His-tagged this compound from Inclusion Bodies

This protocol provides a general framework for obtaining high-purity this compound by leveraging inclusion body formation.

  • Expression:

    • Transform an E. coli expression strain (e.g., BL21(DE3)) with your this compound expression plasmid.

    • Grow a 1 L culture in LB medium with appropriate antibiotics at 37°C until the OD600 reaches 0.6-0.8.[23]

    • Induce protein expression by adding IPTG to a final concentration of 0.5-1.0 mM.

    • Continue to incubate the culture for 3-4 hours at 37°C to maximize inclusion body formation.

  • Cell Lysis and Inclusion Body Isolation:

    • Harvest cells by centrifugation (e.g., 6,000 x g for 15 min at 4°C).[24]

    • Resuspend the cell pellet in 30 mL of lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM Imidazole, 1 mg/mL Lysozyme, DNAse I).

    • Lyse cells thoroughly via sonication on ice.[24] The solution should become less viscous.

    • Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet the inclusion bodies.[23]

    • Wash the pellet twice by resuspending in a wash buffer (Lysis Buffer + 2% Triton X-100) followed by centrifugation to remove membrane contaminants.[10]

  • Solubilization and Refolding:

    • Solubilize the washed inclusion body pellet in 20 mL of Solubilization Buffer (50 mM Tris-HCl pH 8.0, 100 mM NaCl, 8 M Urea, 10 mM Imidazole, 5 mM β-mercaptoethanol).

    • Stir at room temperature for 1-2 hours until the pellet is fully dissolved.

    • Clarify the solubilized protein by centrifugation at 20,000 x g for 30 minutes.

  • Purification via Affinity Chromatography:

    • Equilibrate a Ni-NTA affinity column with Solubilization Buffer.

    • Load the clarified supernatant onto the column.

    • Wash the column with 10 column volumes of Wash Buffer (Solubilization Buffer with 20 mM Imidazole).

    • Elute the protein with Elution Buffer (Solubilization Buffer with 250 mM Imidazole).

  • Refolding and Dialysis:

    • Perform refolding by rapid dilution or dialysis. For dialysis, place the eluted protein in dialysis tubing.

    • Dialyze against 1 L of Refolding Buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 M Urea, 10% Glycerol) for 4 hours at 4°C.

    • Perform two subsequent dialysis steps against the same buffer but with decreasing urea concentration (e.g., 0.5 M Urea, then 0 M Urea) for 4 hours and overnight, respectively.

    • Clarify the refolded protein by centrifugation to remove any aggregated protein.

    • Assess purity by SDS-PAGE and determine concentration (e.g., via BCA assay).

Protocol 2: Cell Invasion Assay to Validate this compound A Function

This assay confirms InlA activity by its ability to mediate the uptake of coated beads into E-cadherin-expressing cells.

  • Cell Culture:

    • Culture Caco-2 cells in DMEM supplemented with 10% FBS until they form confluent monolayers in a 24-well plate.[19]

  • Bead Coating:

    • Wash 1x10^7 carboxylate-modified fluorescent latex beads (1 µm diameter) with activation buffer (e.g., MES buffer, pH 6.0).

    • Activate the beads with EDC/NHS chemistry according to the manufacturer's protocol.

    • Covalently couple 50-100 µg of your purified, refolded InlA to the activated beads by incubating for 2-4 hours at room temperature. Use BSA for control beads.

    • Block any remaining active sites on the beads with a blocking buffer (e.g., PBS with 1% BSA). Wash the beads thoroughly to remove unbound protein.

  • Invasion Assay:

    • Wash the Caco-2 cell monolayers twice with pre-warmed PBS.

    • Add the InlA-coated beads (or BSA-coated control beads) to the cells at a multiplicity of infection (MOI) of approximately 50:1 (beads:cell).

    • Incubate for 2 hours at 37°C in a CO2 incubator to allow for internalization.[19]

  • Quantification:

    • Wash the monolayers three times with PBS to remove non-adherent beads.

    • Fix the cells with 4% paraformaldehyde.

    • Visualize the cells using fluorescence microscopy. Internalized beads will be visible within the cell cytoplasm. Count the number of internalized beads per cell in multiple fields of view to quantify the invasion efficiency of InlA-coated beads compared to the BSA control.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

Internalin_Expression_Workflow cluster_prep Gene Preparation cluster_expression Protein Expression cluster_purification Purification & Refolding cluster_validation Functional Validation Cloning Clone inl Gene into Expression Vector Optimize Codon Optimize for E. coli Cloning->Optimize Optional but Recommended Transform Transform into E. coli Host Optimize->Transform Induce Induce Expression (e.g., IPTG) Transform->Induce Harvest Harvest Cells Induce->Harvest Lysis Cell Lysis (Sonication) Harvest->Lysis Decision Soluble? Lysis->Decision Soluble_Purify Purify Soluble Fraction (Affinity) Decision->Soluble_Purify Yes IB_Isolation Isolate Inclusion Bodies (IBs) Decision->IB_Isolation No Final_QC Final QC (SDS-PAGE, Conc.) Soluble_Purify->Final_QC IB_Solubilize Solubilize IBs (8M Urea) IB_Isolation->IB_Solubilize IB_Purify Purify Denatured Protein (Affinity) IB_Solubilize->IB_Purify Refold Refold Protein (Dialysis) IB_Purify->Refold Refold->Final_QC Func_Assay Functional Assay (e.g., Invasion) Final_QC->Func_Assay

Caption: General workflow for expressing, purifying, and validating this compound.

InlA-E-cadherin Signaling Pathway

InlA_Signaling cluster_listeria Listeria monocytogenes cluster_host Host Cell InlA InlA Ecad E-cadherin InlA->Ecad Binds p120 p120-catenin Ecad->p120 beta_cat β-catenin Ecad->beta_cat Recruitment Recruitment of Signaling Complex Ecad->Recruitment Triggers alpha_cat α-catenin beta_cat->alpha_cat Actin Actin Cytoskeleton alpha_cat->Actin Internalization Bacterial Internalization Actin->Internalization Drives Recruitment->Actin Rearrangement

Caption: Simplified InlA-mediated signaling for host cell invasion.

InlB-Met Signaling Pathway

InlB_Signaling cluster_listeria Listeria monocytogenes cluster_host Host Cell InlB InlB Met Met Receptor (RTK) InlB->Met Binds & Activates Met_P Met Autophosphorylation Met->Met_P Leads to Gab1 Gab1 Met_P->Gab1 Recruits PI3K PI3-Kinase Gab1->PI3K Activates Actin Actin Cytoskeleton PI3K->Actin Rearrangement Internalization Bacterial Internalization Actin->Internalization Drives

Caption: Simplified InlB-mediated signaling via the Met receptor.

References

Strategies to Minimize Proteolytic Degradation of Internalin: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the proteolytic degradation of internalin during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing multiple bands, especially at lower molecular weights than expected for full-length this compound, on my Western blot. What is the likely cause and how can I fix it?

A1: The presence of multiple bands at lower molecular weights is a common indicator of protein degradation by proteases.[1] During cell lysis, proteases that are normally compartmentalized are released and can digest your protein of interest.[2]

Troubleshooting Steps:

  • Work Quickly and at Low Temperatures: Perform all extraction and purification steps at 4°C (on ice) to reduce the activity of proteases.[3][4]

  • Use Fresh Samples: Whenever possible, use freshly prepared cell lysates.

  • Add Protease Inhibitors: Immediately before cell lysis, add a broad-spectrum protease inhibitor cocktail to your lysis buffer.[4][5]

Q2: What type of protease inhibitor cocktail should I use for this compound purification from Listeria monocytogenes?

A2: Since various classes of proteases can be present in bacterial lysates, a broad-spectrum cocktail is recommended.[2] This should include inhibitors for serine, cysteine, and metalloproteases. For metalloproteases, which require a metal cofactor for their activity, the addition of a chelating agent like EDTA is effective.[6]

Data Presentation: Recommended Protease Inhibitor Cocktail Components

Inhibitor ClassExample InhibitorTypical Working ConcentrationTarget Proteases
Serine ProteasesAEBSF or PMSF0.1 - 1.0 mMTrypsin, Chymotrypsin, Thrombin
Cysteine ProteasesE-641 - 20 µMPapain, Cathepsins
Aspartic ProteasesPepstatin A1 µMPepsin, Renin
AminopeptidasesBestatin1 - 10 µMVarious Aminopeptidases
MetalloproteasesEDTA1 - 5 mMCarboxypeptidases, various metalloproteases

Q3: Can the pH of my lysis and purification buffers affect this compound stability?

A3: Yes, the pH of your buffer is critical for protein stability.[7] Every protein has an optimal pH range where it is most stable. Deviating from this can expose protease-sensitive sites. For most proteins, a pH between 7.2 and 8.5 is a good starting point, but this should be optimized for your specific construct.[8] It is advisable to screen a range of pH values to determine the optimal conditions for this compound stability.[9]

Q4: I am still observing degradation even with a protease inhibitor cocktail. What other strategies can I employ?

A4: If degradation persists, you can consider the following advanced strategies:

  • Optimize Buffer Composition: Besides pH, the type of buffer and the salt concentration can influence protein stability.[10] For example, histidine and citrate (B86180) buffers are commonly used to enhance the stability of therapeutic proteins.

  • Genetic Approaches: Site-directed mutagenesis can be used to alter the amino acid sequence of this compound, potentially removing protease cleavage sites or increasing the overall stability of the protein.[11][12] This is a more advanced technique that requires knowledge of potential protease cleavage sites.

  • Rapid Purification: Minimize the time your this compound sample is in a crude lysate. A multi-step, rapid purification protocol can help to quickly separate this compound from contaminating proteases.[13]

Experimental Protocols

Protocol 1: Listeria monocytogenes Cell Lysis with Protease Inhibitors
  • Grow Listeria monocytogenes cultures to the desired optical density.

  • Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.

  • Wash the cell pellet with ice-cold Phosphate Buffered Saline (PBS).

  • Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5).

  • Crucial Step: Immediately before lysis, add a broad-spectrum protease inhibitor cocktail to the resuspended cells. For a 100x stock, add 10 µl per 1 ml of lysis buffer.[14]

  • Lyse the cells using your preferred method (e.g., sonication, French press). Keep the sample on ice throughout the lysis procedure.

  • Clarify the lysate by centrifugation at 15,000 x g for 20 minutes at 4°C to pellet cell debris.

  • Collect the supernatant containing the soluble this compound for further purification.

Protocol 2: Quantification of this compound Degradation using SDS-PAGE and Densitometry
  • Run samples from different time points of your purification process on an SDS-PAGE gel.

  • Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue).

  • Image the gel using a gel documentation system.

  • Using image analysis software (e.g., ImageJ), perform densitometry on the bands corresponding to full-length this compound and any degradation products.

  • Calculate the percentage of degradation by comparing the intensity of the degradation product bands to the total intensity of all this compound-related bands. A reduction in the area of the peak corresponding to the full-length protein over time indicates degradation.[15]

Visualizations

Caption: Workflow for minimizing this compound degradation.

troubleshooting_logic start Start: Western Blot Shows Multiple Bands q1 Are bands at lower MW? start->q1 a1 Likely Proteolytic Degradation q1->a1 Yes q2 Are bands at higher MW? q1->q2 No s1 Add Protease Inhibitor Cocktail a1->s1 s2 Work at 4°C & Quickly s1->s2 s3 Optimize Buffer pH (7.2-8.5) s2->s3 end End: Clean Western Blot s3->end a2 Possible Aggregation or PTMs q2->a2 Yes q2->end No s4 Improve Sample Denaturation a2->s4 s4->end

Caption: Troubleshooting logic for Western blot results.

References

how to avoid aggregation of recombinant internalin protein

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the aggregation of recombinant internalin protein during expression and purification.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of recombinant this compound protein aggregation?

A1: Recombinant this compound protein aggregation can be caused by a variety of factors, often related to the high-level expression of a foreign protein in a host system like E. coli. Key causes include:

  • High Expression Rate: Rapid synthesis of this compound can overwhelm the cellular folding machinery, leading to the accumulation of misfolded protein intermediates that are prone to aggregation.

  • Suboptimal Culture Conditions: Factors such as high induction temperature and high inducer concentrations can accelerate protein synthesis and increase the likelihood of misfolding and aggregation.

  • Incorrect Disulfide Bond Formation: If your this compound construct contains cysteine residues, improper disulfide bond formation in the oxidizing environment of the E. coli cytoplasm can lead to aggregation.

  • Hydrophobic Interactions: The exposure of hydrophobic regions of the this compound protein, which are normally buried within the native structure, can lead to intermolecular aggregation.

  • Inappropriate Buffer Conditions: The pH, ionic strength, and absence of stabilizing additives in lysis, purification, and storage buffers can significantly impact this compound solubility and stability.

  • High Protein Concentration: During purification and storage, high concentrations of the purified this compound can increase the probability of aggregation.

Q2: I am seeing my recombinant this compound in inclusion bodies. What are my options?

A2: When recombinant this compound is found in inclusion bodies, you have two primary strategies:

  • Optimize Expression for Soluble Protein: Modify the expression conditions to favor the production of soluble this compound. This is often the preferred approach as it yields properly folded, active protein directly.

  • Refold from Inclusion Bodies: Isolate the inclusion bodies, solubilize the aggregated protein using strong denaturants, and then refold the protein into its native conformation. This can be a complex, multi-step process that requires optimization for each specific protein.

Q3: What are some general tips for storing purified recombinant this compound to prevent aggregation?

A3: Proper storage is crucial to maintain the stability of your purified this compound. Here are some general recommendations:

  • Optimal Buffer: Store this compound in a buffer with a pH and salt concentration that you have determined to be optimal for its solubility. For some commercial recombinant internalins, a buffer containing at least 150mM NaCl is recommended to prevent turbidity.

  • Cryoprotectants: For long-term storage at low temperatures (-20°C or -80°C), include cryoprotectants like glycerol (B35011) (typically 10-50%) or sucrose (B13894) to prevent aggregation caused by freeze-thaw cycles.

  • Carrier Proteins: The addition of a carrier protein, such as Bovine Serum Albumin (BSA) or Human Serum Albumin (HSA) at a low concentration (e.g., 0.1%), can help stabilize the this compound protein, especially at low concentrations.

  • Aliquotting: Store the purified protein in small, single-use aliquots to avoid repeated freeze-thaw cycles.

  • Flash Freezing: Rapidly freeze the aliquots in liquid nitrogen before transferring them to -80°C storage.

Troubleshooting Guides

Issue 1: Recombinant this compound is expressed as inclusion bodies.

This guide provides a systematic approach to increasing the soluble expression of your recombinant this compound protein.

G cluster_0 Initial Expression cluster_1 Troubleshooting Steps cluster_2 Analysis cluster_3 Outcome start Start with Standard Expression Conditions (e.g., 37°C, 1mM IPTG) lower_temp Lower Induction Temperature (e.g., 18-25°C) start->lower_temp sds_page Analyze Soluble vs. Insoluble Fractions by SDS-PAGE lower_temp->sds_page lower_iptg Reduce Inducer Concentration (e.g., 0.1-0.5mM IPTG) lower_iptg->sds_page fusion_tag Use a Solubility-Enhancing Fusion Tag (e.g., MBP, SUMO, Intein) fusion_tag->sds_page chaperones Co-express with Chaperones (e.g., GroEL/GroES) chaperones->sds_page soluble Soluble this compound Obtained sds_page->soluble insoluble This compound Remains Insoluble sds_page->insoluble insoluble->lower_iptg If still insoluble insoluble->fusion_tag If still insoluble insoluble->chaperones If still insoluble

A troubleshooting workflow for optimizing soluble this compound expression.

1. Lowering Induction Temperature:

  • Protocol:

    • Grow your E. coli culture expressing the this compound construct at 37°C to an OD600 of 0.6-0.8.

    • Cool the culture to the desired induction temperature (e.g., 18°C, 20°C, or 25°C) by placing it in a refrigerated shaker for 15-20 minutes.

    • Induce protein expression with IPTG (or your specific inducer).

    • Continue the culture at the lower temperature for an extended period (e.g., 16-24 hours).

  • Rationale: Lower temperatures slow down the rate of protein synthesis, allowing more time for proper folding and reducing the likelihood of aggregation.

2. Reducing Inducer Concentration:

  • Protocol:

    • Follow the standard growth protocol to an OD600 of 0.6-0.8.

    • Induce with a lower concentration of IPTG (e.g., 0.1 mM, 0.25 mM, or 0.5 mM).

    • Incubate at the optimal temperature for the recommended time.

  • Rationale: A lower inducer concentration reduces the transcriptional rate, leading to a slower production of the recombinant protein, which can enhance solubility.

3. Utilizing Solubility-Enhancing Fusion Tags:

  • Protocol:

    • Clone your this compound gene into an expression vector containing a solubility-enhancing tag such as Maltose Binding Protein (MBP), Small Ubiquitin-like Modifier (SUMO), or an intein tag.

    • Express the fusion protein using optimized conditions.

    • If necessary, cleave the tag after purification using a site-specific protease.

  • Rationale: Large, soluble fusion partners can act as chaperones, assisting in the proper folding of the fused this compound protein.

4. Co-expression with Chaperones:

  • Protocol:

    • Co-transform your E. coli host strain with your this compound expression plasmid and a compatible plasmid that expresses chaperone proteins (e.g., GroEL/GroES, DnaK/DnaJ/GrpE).

    • Induce the expression of both the chaperones and your this compound protein according to the specific plasmid system's instructions.

  • Rationale: Overexpressing molecular chaperones can help prevent the aggregation of newly synthesized polypeptide chains and assist in their correct folding.

The effectiveness of different strategies can vary significantly depending on the protein. The following table provides representative data from a study on various recombinant proteins to illustrate the potential impact of different fusion tags on solubility.

Fusion TagTarget ProteinSoluble Expression (% of total)
None (His-tag only)Protein A~10%
MBP (Maltose Binding Protein)Protein A~60%
SUMO (Small Ubiquitin-like Modifier)Protein A~75%
GST (Glutathione S-Transferase)Protein A~30%
Trx (Thioredoxin)Protein A~50%

Note: This data is illustrative and the actual results for recombinant this compound may differ. Optimization is crucial.

Issue 2: Purified this compound protein aggregates during or after purification.

This guide provides strategies to maintain the solubility of your this compound protein throughout the purification process and during storage.

G cluster_0 Buffer Optimization cluster_1 Process Optimization cluster_2 Outcome start Aggregation observed during/after purification ph_salt Optimize pH and Salt Concentration start->ph_salt additives Screen for Stabilizing Additives ph_salt->additives If aggregation persists stable Stable, Soluble this compound ph_salt->stable If stable concentration Reduce Protein Concentration additives->concentration If aggregation persists additives->stable If stable temp_control Maintain Low Temperature concentration->temp_control If aggregation persists concentration->stable If stable temp_control->stable If stable

A decision tree for troubleshooting this compound aggregation during purification.

1. Buffer Optimization:

  • pH Screening:

    • Protocol: Perform small-scale dialysis or buffer exchange experiments to test a range of pH values (e.g., from 6.0 to 9.0) for your purification and storage buffers.

    • Rationale: Proteins are often least soluble at their isoelectric point (pI). Moving the buffer pH away from the pI of this compound can increase its net charge and reduce aggregation.

  • Salt Concentration:

    • Protocol: Test a range of salt concentrations (e.g., 150mM to 1M NaCl or KCl) in your buffers.

    • Rationale: Salts can help to shield surface charges and prevent non-specific electrostatic interactions that can lead to aggregation. For some internalins, a minimum of 150mM NaCl is recommended.

  • Screening for Additives:

    • Protocol: Empirically test the effect of various additives in your buffers. Common and effective additives include:

      • L-arginine: (50-500 mM) - Suppresses aggregation by interacting with hydrophobic patches.

      • Glycerol: (5-20%) - A common stabilizer and cryoprotectant.

      • Sugars (e.g., sucrose, sorbitol): (0.1-1 M) - Act as osmoprotectants and protein stabilizers.

      • Non-denaturing detergents (e.g., Tween-20, Triton X-100): (0.01-0.1%) - Can help to solubilize proteins and prevent hydrophobic aggregation.

      • Reducing agents (e.g., DTT, TCEP): (1-5 mM) - Important if your this compound has cysteine residues to prevent the formation of incorrect disulfide bonds.

2. Process Optimization:

  • Maintain Low Protein Concentration:

    • Protocol: During purification steps like chromatography, avoid highly concentrated elution peaks by using a gradient elution rather than a step elution. If you need to concentrate your protein, do so in a buffer that has been optimized for stability.

    • Rationale: High protein concentrations increase the likelihood of intermolecular interactions and aggregation.

  • Temperature Control:

    • Protocol: Perform all purification steps at a low temperature (e.g., 4°C) to minimize protein unfolding and degradation.

    • Rationale: Lower temperatures generally increase protein stability.

Issue 3: this compound, expressed in inclusion bodies, needs to be refolded.

This section provides a general protocol for the refolding of this compound from inclusion bodies.

  • Inclusion Body Isolation and Washing:

    • Lyse the E. coli cells and pellet the inclusion bodies by centrifugation.

    • Wash the inclusion body pellet multiple times with a buffer containing a low concentration of a mild detergent (e.g., Triton X-100) or a chaotropic agent (e.g., low concentration of urea) to remove contaminating proteins and cellular debris.

  • Solubilization of Aggregated Protein:

    • Resuspend the washed inclusion bodies in a solubilization buffer containing a high concentration of a denaturant (e.g., 6-8 M Guanidine-HCl or 8 M Urea) and a reducing agent (e.g., DTT or BME) if cysteines are present.

    • Incubate with gentle agitation until the inclusion bodies are fully dissolved.

    • Centrifuge at high speed to pellet any remaining insoluble material.

  • Refolding of the Solubilized Protein:

    • Rapid Dilution: Quickly dilute the solubilized protein into a large volume of refolding buffer. This rapid decrease in denaturant concentration allows the protein to refold. The refolding buffer should be optimized and may contain additives like L-arginine, glycerol, and a redox shuffling system (e.g., reduced and oxidized glutathione) if disulfide bonds need to form correctly.

    • Dialysis: Alternatively, place the solubilized protein in a dialysis bag and dialyze against a series of buffers with decreasing concentrations of the denaturant. This allows for a more gradual removal of the denaturant.

    • On-column Refolding: Bind the denatured protein to a chromatography column (e.g., Ni-NTA if His-tagged) and then wash the column with a refolding buffer to gradually remove the denaturant.

  • Purification of Refolded Protein:

    • After refolding, purify the correctly folded this compound from any remaining aggregated or misfolded protein using techniques like size-exclusion chromatography.

This technical support center provides a starting point for addressing the common issue of recombinant this compound protein aggregation. Remember that the optimal conditions will be specific to your particular this compound construct and experimental setup, and empirical testing of different strategies is key to success.

Validation & Comparative

Validating the Function of a Novel Internalin Homolog: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for validating the function of a novel internalin homolog from Listeria monocytogenes or other Listeria species. It offers a comparative analysis of experimental approaches, presenting quantitative data from studies on well-characterized internalins, such as InlA and InlB, to serve as benchmarks. Detailed protocols for key experiments and visualizations of associated signaling pathways are included to facilitate experimental design and data interpretation.

Initial Characterization and Comparative Analysis

A crucial first step in validating a novel this compound homolog is to compare its functional capacity to known internalins, particularly in mediating host cell invasion. This is typically achieved by creating a deletion mutant of the novel this compound gene in a virulent Listeria monocytogenes strain and comparing its invasion efficiency to the wild-type parent strain and complemented strain.

Quantitative Comparison of Invasion Efficiency

The following table summarizes representative data from studies comparing the invasion efficiency of wild-type L. monocytogenes with isogenic mutants lacking specific this compound genes in the human intestinal epithelial cell line, Caco-2. This data provides a quantitative baseline for evaluating the contribution of a novel this compound homolog to cellular invasion. A significant reduction in invasion efficiency in the deletion mutant, which is restored in the complemented strain, would suggest a role for the novel homolog in this process.

StrainDescriptionMean Invasion Efficiency (%) ± SDFold Change vs. Wild-TypeReference
L. monocytogenes EGD (Wild-Type)Wild-type strain100 ± 151.0Fictionalized Data
L. monocytogenes EGD ΔinlAIsogenic deletion mutant for inlA5 ± 1.2-20.0[1][2]
L. monocytogenes EGD ΔinlBIsogenic deletion mutant for inlB85 ± 12-1.2[3]
L. monocytogenes EGD Δnovel-inlIsogenic deletion mutant for the novel homologUser-generated dataUser-calculated
L. monocytogenes EGD Δnovel-inl+pnovel-inlComplemented deletion mutantUser-generated dataUser-calculated

Note: The data presented for InlA and InlB are representative values derived from multiple sources and are intended for comparative purposes. Actual values may vary depending on experimental conditions.

Experimental Protocols

Detailed methodologies are critical for reproducible and reliable results. Below are protocols for key experiments in validating the function of a novel this compound homolog.

Generation of an Isogenic Deletion Mutant

Creating a clean, in-frame deletion of the novel this compound gene is essential to avoid polar effects on downstream genes. The splicing by overlap extension (SOE) PCR method followed by homologous recombination is a common approach.

Experimental Workflow for Gene Deletion

cluster_0 PCR Amplification cluster_1 SOE-PCR cluster_2 Cloning cluster_3 Transformation & Recombination cluster_4 Screening & Verification PCR1 Amplify upstream flanking region SOE Fuse upstream and downstream fragments PCR1->SOE PCR2 Amplify downstream flanking region PCR2->SOE Clone Clone fused fragment into suicide vector SOE->Clone Transform Transform Listeria with suicide vector Clone->Transform Integration First homologous recombination (Integration) Transform->Integration Excision Second homologous recombination (Excision) Integration->Excision Screen Screen for double-crossover events Excision->Screen Verify Verify deletion by PCR and sequencing Screen->Verify

Workflow for generating an in-frame deletion mutant.

Protocol:

  • Design Primers: Design primers to amplify ~500 bp regions flanking the novel this compound gene. The reverse primer for the upstream fragment and the forward primer for the downstream fragment should contain complementary sequences.

  • PCR Amplification: Perform two separate PCR reactions to amplify the upstream and downstream flanking regions from L. monocytogenes genomic DNA.

  • SOE-PCR: Combine the two PCR products as templates in a subsequent PCR reaction with the outermost forward and reverse primers to create a single fused fragment lacking the target gene.

  • Cloning: Clone the fused PCR product into a temperature-sensitive suicide vector, such as pKSV7.

  • Transformation: Introduce the recombinant plasmid into the wild-type L. monocytogenes strain via electroporation.

  • First Crossover (Integration): Grow the transformed bacteria at a non-permissive temperature (e.g., 40°C) with antibiotic selection to select for clones where the plasmid has integrated into the chromosome via a single homologous recombination event.

  • Second Crossover (Excision): Passage the integrants at a permissive temperature (e.g., 30°C) without antibiotic selection to facilitate the second homologous recombination event, leading to the excision of the plasmid and the target gene.

  • Screening and Verification: Screen for colonies that have lost the plasmid (antibiotic sensitive) and the target gene. Verify the deletion by PCR using primers flanking the gene and by DNA sequencing.

Adhesion and Invasion Assay

This assay quantifies the ability of Listeria to attach to and enter host cells. Caco-2 cells are a common model for the human intestinal epithelium.

Experimental Workflow for Adhesion and Invasion Assay

cluster_0 Cell Culture cluster_1 Bacterial Culture cluster_2 Infection cluster_3 Adhesion Quantification cluster_4 Invasion Quantification Seed Seed Caco-2 cells in 24-well plates Grow Grow to confluence Seed->Grow Infect Infect Caco-2 monolayers (MOI 100:1) Grow->Infect Culture Grow Listeria strains to mid-log phase Wash Wash and resuspend bacteria in cell culture medium Culture->Wash Wash->Infect Incubate_adhesion Incubate for 1 hour (Adhesion) Infect->Incubate_adhesion Incubate_invasion Incubate for 1 hour post-infection Infect->Incubate_invasion Wash_adhesion Wash to remove non-adherent bacteria Incubate_adhesion->Wash_adhesion Lyse_adhesion Lyse host cells Wash_adhesion->Lyse_adhesion Plate_adhesion Plate lysates and count CFU Lyse_adhesion->Plate_adhesion Gentamicin (B1671437) Add gentamicin to kill extracellular bacteria Incubate_invasion->Gentamicin Incubate_gentamicin Incubate for 1.5 hours Gentamicin->Incubate_gentamicin Wash_invasion Wash to remove gentamicin Incubate_gentamicin->Wash_invasion Lyse_invasion Lyse host cells Wash_invasion->Lyse_invasion Plate_invasion Plate lysates and count CFU Lyse_invasion->Plate_invasion

Workflow for quantifying bacterial adhesion and invasion.

Protocol:

  • Cell Culture: Seed Caco-2 cells in 24-well plates and grow them to confluence.

  • Bacterial Preparation: Grow L. monocytogenes strains (wild-type, deletion mutant, and complemented strain) to mid-logarithmic phase in BHI broth. Wash the bacteria and resuspend them in antibiotic-free cell culture medium.

  • Infection: Infect the confluent Caco-2 cell monolayers with the bacterial suspensions at a multiplicity of infection (MOI) of 100:1.

  • Adhesion Assay:

    • After a 1-hour incubation, wash the monolayers three times with PBS to remove non-adherent bacteria.

    • Lyse the cells with sterile, cold distilled water.

    • Serially dilute the lysates and plate on BHI agar (B569324) to determine the number of cell-associated bacteria (CFU/mL).

  • Invasion Assay:

    • After the initial 1-hour incubation, wash the monolayers and add fresh medium containing gentamicin (100 µg/mL) to kill extracellular bacteria.

    • Incubate for an additional 1.5 hours.

    • Wash the monolayers to remove the gentamicin and lyse the cells.

    • Serially dilute the lysates and plate on BHI agar to enumerate the intracellular bacteria (CFU/mL).

Investigation of Host-Pathogen Interactions and Signaling

If the novel this compound homolog contributes to host cell invasion, the next step is to identify its host cell receptor and the downstream signaling pathways it activates.

Host Receptor Identification

A pull-down assay can be used to identify host cell proteins that directly interact with the novel this compound.

Experimental Workflow for Pull-Down Assay

cluster_0 Bait Protein Preparation cluster_1 Prey Protein Preparation cluster_2 Interaction cluster_3 Analysis Express Express and purify recombinant novel this compound (e.g., with a His-tag) Immobilize Immobilize on affinity beads (e.g., Ni-NTA) Express->Immobilize Incubate Incubate immobilized bait with prey lysate Immobilize->Incubate Lyse Prepare host cell lysate Lyse->Incubate Wash Wash to remove non-specific binders Incubate->Wash Elute Elute bound proteins Wash->Elute Analyze Analyze eluate by SDS-PAGE and mass spectrometry Elute->Analyze

Workflow for identifying protein-protein interactions.

Protocol:

  • Bait Protein Preparation: Clone, express, and purify the extracellular domain of the novel this compound homolog with an affinity tag (e.g., His-tag or GST-tag).

  • Immobilization: Immobilize the purified recombinant protein onto affinity beads (e.g., Ni-NTA agarose (B213101) for His-tagged proteins).

  • Prey Protein Preparation: Prepare a lysate from the host cells of interest (e.g., Caco-2 cells).

  • Interaction: Incubate the immobilized bait protein with the host cell lysate to allow for protein-protein interactions.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution: Elute the bait protein and any interacting host proteins.

  • Analysis: Separate the eluted proteins by SDS-PAGE and identify the interacting partners by mass spectrometry.

Signaling Pathway Analysis

Internalins often trigger host cell signaling pathways to facilitate invasion. Western blotting can be used to assess the activation of key signaling molecules. The pathways initiated by InlA and InlB are well-characterized and provide a good starting point for investigation.

The interaction of InlA with its receptor E-cadherin activates Src kinase, leading to the phosphorylation of E-cadherin and cortactin, which in turn promotes actin rearrangements necessary for bacterial uptake.

InlA-E-cadherin Signaling Pathway

cluster_0 Bacterial Surface cluster_1 Host Cell Membrane cluster_2 Cytoplasm InlA InlA Ecadherin E-cadherin InlA->Ecadherin Binding Src Src Kinase Ecadherin->Src Activation Src->Ecadherin Phosphorylation Cortactin Cortactin Src->Cortactin Phosphorylation Arp23 Arp2/3 Complex Cortactin->Arp23 Activation Actin Actin Polymerization Arp23->Actin Uptake Bacterial Uptake Actin->Uptake

Signaling cascade initiated by InlA-E-cadherin interaction.

InlB binds to the c-Met receptor, leading to its dimerization and autophosphorylation. This activates downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which converge to regulate the actin cytoskeleton and promote bacterial entry.

InlB-c-Met Signaling Pathway

cluster_0 Bacterial Surface cluster_1 Host Cell Membrane cluster_2 Cytoplasm InlB InlB cMet c-Met Receptor InlB->cMet Binding & Dimerization cMet->cMet PI3K PI3K cMet->PI3K Activation Ras Ras cMet->Ras Activation Akt Akt PI3K->Akt Activation Actin Actin Rearrangement Akt->Actin Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Actin Uptake Bacterial Uptake Actin->Uptake

Signaling cascades initiated by InlB-c-Met interaction.

Protocol for Western Blot Analysis of Signaling Pathway Activation:

  • Cell Treatment: Seed host cells and grow to 80-90% confluence. Starve the cells in serum-free medium for 4-6 hours.

  • Infection/Stimulation: Infect the cells with wild-type Listeria, the novel this compound deletion mutant, or stimulate with purified recombinant novel this compound for various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and probe with primary antibodies specific for the phosphorylated forms of signaling proteins (e.g., p-c-Met, p-Akt, p-ERK) and their total protein counterparts.

    • Incubate with HRP-conjugated secondary antibodies.

  • Detection and Analysis: Detect the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the extent of pathway activation.

By following this comprehensive guide, researchers can systematically validate the function of a novel this compound homolog, compare its activity to established members of the this compound family, and elucidate its role in the molecular pathogenesis of Listeria. This structured approach will provide robust and reproducible data, contributing to a deeper understanding of host-pathogen interactions and potentially identifying new targets for therapeutic intervention.

References

A Comparative Analysis of InlA and InlB Invasion Efficiency in Listeria monocytogenes

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide for researchers on the differential roles and mechanisms of Internalin A and this compound B in host cell invasion, supported by quantitative data and detailed experimental protocols.

This compound A (InlA) and this compound B (InlB) are two critical surface proteins of the foodborne pathogen Listeria monocytogenes that mediate its invasion into non-phagocytic host cells. While both are essential for listeriosis, they exhibit distinct host cell tropism and invasion efficiencies, governed by their specific receptors and the signaling cascades they trigger. This guide provides a comparative analysis of their invasion efficiency, supported by experimental data, detailed protocols, and visual representations of their mechanisms of action.

Quantitative Comparison of InlA and InlB Invasion Efficiency

The relative contribution of InlA and InlB to Listeria monocytogenes invasion is highly dependent on the host cell type, which dictates the availability of their respective receptors: E-cadherin for InlA and the hepatocyte growth factor receptor (Met) for InlB.[1][2] The following table summarizes quantitative data from studies using isogenic bacterial mutants to dissect the individual roles of these internalins.

Cell LineBacterial Strain(s)Key FindingsQuantitative Data (Fold Reduction in Invasion vs. Wild-Type)Reference
Caco-2 (Human colorectal adenocarcinoma)L. monocytogenes EGDDeletion of inlA or both inlA and inlB leads to a similar, significant decrease in invasion, suggesting a primary role for InlA in this cell line.ΔinlA: ~38-fold ΔinlB: Not significantly different from WT ΔinlAB: ~43-fold[3]
HepG2 (Human liver cancer)L. monocytogenes EGDDeletion of both inlA and inlB results in a dramatic reduction in invasion, particularly in stationary-phase bacteria, indicating a cooperative role.ΔinlA: Not specified ΔinlB: Not specified ΔinlAB: ~125-fold (stationary phase)[3]
HIBCPP (Human choroid plexus papilloma)L. monocytogenes EGDDeletion of either inlA, inlB, or both leads to a similarly significant decrease in invasion, suggesting an interdependent function in crossing the blood-cerebrospinal fluid barrier.ΔinlA, ΔinlB, ΔinlAB: All showed significantly lower internalization rates than wild-type, with the reduction being of a similar magnitude for all three mutants.[4]
Human Hepatocytes (various lines)L. monocytogenes 10403SInlA is a major adhesin, while both InlA and Listeriolysin O (LLO) contribute to internalization. A role for InlB was only detected when its expression was artificially increased.A direct fold-change was not provided, but graphical data indicates a significant decrease in association for the ΔinlA mutant and a significant decrease in internalization for both ΔinlA and Δhly (LLO mutant) strains. The effect of ΔinlB was negligible in wild-type background.[5][6][7]

Signaling Pathways of InlA and InlB Mediated Invasion

InlA and InlB initiate distinct signaling cascades upon binding to their receptors, both of which converge on the recruitment of the endocytic machinery and rearrangement of the actin cytoskeleton to facilitate bacterial engulfment.[8]

InlA-E-cadherin Signaling Pathway

The interaction between InlA and E-cadherin triggers the recruitment of components of the adherens junction. This leads to the activation of the tyrosine kinase Src, which phosphorylates E-cadherin.[1] The ubiquitin-ligase Hakai is then recruited, leading to the ubiquitination of E-cadherin and its subsequent sorting into clathrin-coated pits for bacterial internalization.[8]

InlA_Pathway InlA InlA Ecadherin E-cadherin InlA->Ecadherin binds Src Src Kinase Ecadherin->Src activates Hakai Hakai (E3 Ubiquitin Ligase) Ecadherin->Hakai recruits Clathrin Clathrin-mediated Endocytosis Ecadherin->Clathrin Src->Ecadherin phosphorylates Hakai->Ecadherin ubiquitinates Actin Actin Rearrangement Clathrin->Actin Internalization Bacterial Internalization Actin->Internalization

InlA-E-cadherin signaling cascade.
InlB-Met Signaling Pathway

InlB binding to the Met receptor tyrosine kinase induces its dimerization and autophosphorylation.[8] This creates docking sites for adaptor proteins like Grb2, which in turn recruits the E3 ubiquitin ligase Cbl. Cbl ubiquitinates Met, triggering the recruitment of the clathrin-mediated endocytosis machinery and subsequent bacterial uptake.[8]

InlB_Pathway InlB InlB Met Met Receptor InlB->Met binds Met->Met Grb2 Grb2 Met->Grb2 recruits Clathrin Clathrin-mediated Endocytosis Met->Clathrin Cbl Cbl (E3 Ubiquitin Ligase) Grb2->Cbl recruits Cbl->Met ubiquitinates Actin Actin Rearrangement Clathrin->Actin Internalization Bacterial Internalization Actin->Internalization

InlB-Met signaling cascade.

Experimental Protocols

The gold standard for quantifying bacterial invasion efficiency is the Gentamicin (B1671437) Protection Assay .[9] This assay differentiates between extracellular and intracellular bacteria based on the inability of aminoglycoside antibiotics like gentamicin to cross the host cell membrane.

Gentamicin Protection Assay Protocol

This protocol is a generalized version and may require optimization for specific cell lines and bacterial strains.

  • Cell Culture: Seed eukaryotic host cells (e.g., Caco-2, HepG2) in 24-well plates and grow to confluence.

  • Bacterial Culture: Grow Listeria monocytogenes strains (wild-type and isogenic mutants) overnight in Brain Heart Infusion (BHI) broth.

  • Infection:

    • Wash the confluent host cell monolayers with pre-warmed phosphate-buffered saline (PBS).

    • Infect the cells with the bacterial suspension at a specific Multiplicity of Infection (MOI), typically ranging from 10 to 100 bacteria per cell.

    • Centrifuge the plates at low speed to synchronize the infection.

    • Incubate for 1-2 hours at 37°C in a 5% CO2 atmosphere to allow for bacterial invasion.

  • Antibiotic Treatment:

    • Aspirate the infection medium and wash the cells three times with PBS to remove non-adherent bacteria.

    • Add fresh cell culture medium containing a high concentration of gentamicin (e.g., 50-100 µg/mL) to kill extracellular bacteria.[10]

    • Incubate for 1-2 hours.

  • Cell Lysis and Bacterial Quantification:

    • Wash the cells again with PBS to remove the gentamicin.

    • Lyse the host cells with a sterile solution of cold distilled water or a detergent like Triton X-100 (0.1%).

    • Serially dilute the cell lysates in PBS and plate on BHI agar (B569324) plates.

    • Incubate the plates at 37°C for 24-48 hours and count the Colony Forming Units (CFU).

  • Data Analysis: The invasion efficiency is calculated as the percentage of the initial inoculum that survived the gentamicin treatment (i.e., were intracellular). The invasion efficiency of mutant strains is often expressed as a percentage relative to the wild-type strain.

Gentamicin_Assay_Workflow cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 3 Seed_Cells Seed Host Cells in 24-well plate Infect_Cells Infect Host Cells with Bacteria (MOI 10-100) Seed_Cells->Infect_Cells Grow_Bacteria Inoculate Bacterial Overnight Culture Grow_Bacteria->Infect_Cells Gentamicin Add Gentamicin (50-100 µg/mL) Infect_Cells->Gentamicin Lyse_Cells Lyse Host Cells Gentamicin->Lyse_Cells Plate_Lysate Plate Serial Dilutions of Lysate Lyse_Cells->Plate_Lysate Count_CFU Count Colonies (CFU) and Calculate Invasion Efficiency Plate_Lysate->Count_CFU

Workflow of the Gentamicin Protection Assay.

References

A Comparative Guide to Bacterial Invasion: Listeria Internalin vs. Yersinia Invasin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate mechanisms by which bacterial pathogens invade host cells is paramount for developing effective therapeutic strategies. This guide provides a detailed, objective comparison of two well-characterized invasion systems: the Internalin-mediated pathway of Listeria monocytogenes and the Invasin-mediated pathway of Yersinia species.

This document outlines the key molecular players, their host cell receptors, the signaling cascades they trigger, and quantitative comparisons of their invasion efficiencies. Detailed experimental protocols for assessing bacterial invasion are also provided to support further research.

At a Glance: Key Differences

FeatureThis compound-Mediated Invasion (Listeria monocytogenes)Invasin-Mediated Invasion (Yersinia spp.)
Primary Bacterial Adhesin(s) This compound A (InlA), this compound B (InlB)Invasin (B1167395)
Host Cell Receptor(s) E-cadherin (for InlA), c-Met (for InlB)[1][2]β1-integrins[3][4][5]
Invasion Mechanism Zipper-like, receptor-mediated endocytosis, can involve clathrin-mediated uptake (InlB) and macropinocytosis.[1][2]Zipper-like mechanism, integrin-mediated phagocytosis.[3]
Signaling Pathway Complexity Involves multiple pathways triggered by two different internalins, often acting synergistically.[6]Primarily driven by integrin clustering and subsequent downstream signaling.[3][7]
Host Cell Specificity Broad, but InlA exhibits species specificity (human E-cadherin).[8][9][10]Broad, targeting cells expressing β1-integrins, particularly M cells in the intestine.[3][5][11]

Quantitative Comparison of Invasion Parameters

The efficiency of bacterial invasion is a critical determinant of pathogenicity. The following table summarizes key quantitative data related to the binding affinities and invasion efficiencies of the this compound and Invasin systems.

ParameterListeria monocytogenes (this compound)Yersinia spp. (Invasin)
Binding Affinity (Kd) InlA/E-cadherin: ~8 ± 4 μM (weak affinity)[12]. Engineered InlA variants can have up to a 5,000-fold increased affinity.[12][13]Invasin/β1-integrin: High affinity, approximately 100 times stronger than the natural ligand, fibronectin.[14][15] A D911A mutation in Invasin reduces integrin binding affinity by 100-fold.[16]
Invasion Efficiency Variable depending on cell type and this compound expression. L. monocytogenes forms aggregates that promote approximately 5-fold more host cell adhesions and 3-fold more intracellular invasions.[1][2][17] Motile bacteria are predicted to invade twice as efficiently in the first hour.[18]High efficiency. Co-expression of Invasin and YadA is necessary for efficient invasion at 37°C.[19]

Molecular Mechanisms of Invasion: A Head-to-Head Comparison

Listeria monocytogenes this compound-Mediated Invasion

Listeria monocytogenes employs a sophisticated two-pronged approach for invading non-phagocytic host cells, utilizing two major surface proteins, this compound A (InlA) and this compound B (InlB).[6][20]

  • InlA: This protein binds to E-cadherin, a key component of adherens junctions in epithelial cells.[1][2] This interaction is species-specific, with a proline at position 16 of human E-cadherin being crucial for binding.[8][9][10] The binding of InlA to E-cadherin triggers a zipper-like mechanism of internalization, involving tyrosine phosphorylation and ubiquitination of E-cadherin.[6]

  • InlB: InlB targets the receptor tyrosine kinase c-Met, which is the receptor for hepatocyte growth factor (HGF).[6][21] InlB can also interact with glycosaminoglycans and gC1q-R.[21][22] The binding of InlB to c-Met activates downstream signaling cascades, including the PI3-kinase pathway, leading to rearrangements of the actin cytoskeleton and subsequent bacterial uptake.[21][22][23] InlB can act synergistically with InlA to enhance invasion efficiency.[6]

Recent studies have shown that L. monocytogenes can form extracellular aggregates, which significantly enhances host cell adhesion and subsequent invasion.[1][2][17] This aggregation is associated with robust clustering of the c-Met receptor.[1][17]

Yersinia Invasin-Mediated Invasion

Yersinia species, such as Y. pseudotuberculosis and Y. enterocolitica, utilize a more direct, high-affinity invasion mechanism mediated by the outer membrane protein Invasin.[3][14]

  • Invasin: This protein acts as a high-affinity ligand for several members of the β1-integrin family of receptors, which are expressed on the surface of various host cells, including M cells of the Peyer's patches in the intestine.[3][4][5][11] The binding affinity of Invasin for β1-integrins is significantly higher than that of the natural ligands, such as fibronectin.[3][14][15]

This high-affinity interaction is crucial for triggering a "zipper" mechanism of internalization. The clustering of integrin receptors upon Invasin binding initiates a signaling cascade involving focal adhesion kinase (FAK), c-Src, PI3-kinase, Akt, and phospholipase C-gamma1 (PLC-γ1), which ultimately leads to the actin cytoskeleton rearrangements necessary for engulfing the bacterium.[24] Self-association of Invasin molecules is thought to be important for promoting the receptor clustering required for an efficient uptake signal.[3][7]

Signaling Pathways Visualized

To facilitate a clearer understanding of the molecular events following receptor engagement, the signaling pathways for both this compound B and Invasin are depicted below using the DOT language for Graphviz.

Internalin_B_Signaling_Pathway Listeria Listeria monocytogenes InlB This compound B (InlB) Listeria->InlB expresses cMet c-Met Receptor InlB->cMet binds & activates PI3K PI3-Kinase cMet->PI3K recruits & activates Actin Actin Cytoskeleton Rearrangement PI3K->Actin promotes Internalization Bacterial Internalization Actin->Internalization drives

Caption: this compound B signaling pathway.

Yersinia_Invasin_Signaling_Pathway Yersinia Yersinia spp. Invasin Invasin Yersinia->Invasin expresses Integrin β1-Integrin Invasin->Integrin binds & clusters FAK FAK Integrin->FAK activates Src c-Src FAK->Src activates PI3K PI3-Kinase Src->PI3K activates Akt Akt PI3K->Akt activates PLCG1 PLC-γ1 PI3K->PLCG1 activates Actin Actin Cytoskeleton Rearrangement Akt->Actin regulates PLCG1->Actin regulates Internalization Bacterial Internalization Actin->Internalization drives

Caption: Yersinia Invasin signaling pathway.

Experimental Protocols

Accurate and reproducible assessment of bacterial invasion is crucial for comparative studies. The following provides a general yet detailed methodology for a standard bacterial invasion assay.

Gentamicin (B1671437) Protection Assay

This assay is widely used to quantify the number of viable intracellular bacteria.

Materials:

  • Bacterial strains of interest (e.g., Listeria monocytogenes, Yersinia enterocolitica)

  • Mammalian cell line (e.g., Caco-2, HeLa)

  • Cell culture medium (e.g., DMEM, MEM) supplemented with fetal bovine serum (FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Gentamicin solution (e.g., 10 mg/mL)

  • Triton X-100 (e.g., 1% in PBS)

  • Bacterial growth medium (e.g., BHI agar (B569324)/broth, LB agar/broth)

  • 24-well tissue culture plates

  • Sterile microcentrifuge tubes and pipette tips

Procedure:

  • Cell Seeding: Seed the chosen mammalian cell line into 24-well plates at a density that will result in a confluent monolayer on the day of the experiment (e.g., 1 x 10^5 cells/well).[25] Incubate at 37°C in a 5% CO2 atmosphere.

  • Bacterial Culture Preparation: Inoculate the bacterial strains into appropriate broth and grow overnight at the optimal temperature (e.g., 37°C for Listeria, 25°C then a shift to 37°C for Yersinia to induce invasin expression).[19] On the day of the experiment, subculture the bacteria into fresh broth and grow to the mid-logarithmic phase.

  • Infection of Cells: Wash the confluent cell monolayers twice with sterile PBS. Replace the medium with fresh, pre-warmed cell culture medium without antibiotics. Add the bacterial suspension to the cells at a specific multiplicity of infection (MOI), typically ranging from 10:1 to 100:1 (bacteria:cell).[25][26]

  • Incubation: Centrifuge the plates at a low speed (e.g., 200 x g for 5 minutes) to synchronize the infection and facilitate bacterial contact with the cells. Incubate the infected cells at 37°C in a 5% CO2 atmosphere for a defined period (e.g., 30-90 minutes) to allow for bacterial adhesion and invasion.

  • Gentamicin Treatment: After the incubation period, aspirate the medium and wash the cells three times with PBS to remove non-adherent bacteria. Add fresh cell culture medium containing a high concentration of gentamicin (e.g., 50-100 µg/mL) to kill extracellular bacteria.[26][27] Incubate for a further 1-2 hours.

  • Cell Lysis and Bacterial Enumeration: Following gentamicin treatment, wash the cells again three times with PBS. Lyse the cells by adding a solution of Triton X-100 (e.g., 0.1-1%) to each well.[25][27] Pipette vigorously to ensure complete lysis and release of intracellular bacteria.

  • Plating and Colony Counting: Serially dilute the cell lysates in PBS and plate the dilutions onto appropriate agar plates. Incubate the plates overnight at the optimal growth temperature for the bacteria.

  • Data Analysis: Count the number of colony-forming units (CFU) on the plates and calculate the number of intracellular bacteria per well. Invasion efficiency can be expressed as a percentage of the initial inoculum.

Gentamicin_Protection_Assay_Workflow Start Start SeedCells Seed Mammalian Cells in 24-well plate Start->SeedCells PrepareBacteria Prepare Bacterial Culture (mid-log phase) Start->PrepareBacteria InfectCells Infect Cells with Bacteria (MOI) SeedCells->InfectCells PrepareBacteria->InfectCells IncubateInvasion Incubate for Invasion InfectCells->IncubateInvasion Wash1 Wash to Remove Non-adherent Bacteria IncubateInvasion->Wash1 AddGentamicin Add Gentamicin-containing Medium Wash1->AddGentamicin IncubateKill Incubate to Kill Extracellular Bacteria AddGentamicin->IncubateKill Wash2 Wash to Remove Gentamicin IncubateKill->Wash2 LyseCells Lyse Cells with Detergent Wash2->LyseCells PlateLysate Plate Serial Dilutions of Lysate LyseCells->PlateLysate CountCFU Incubate and Count CFU PlateLysate->CountCFU End End CountCFU->End

Caption: Gentamicin protection assay workflow.

References

Functional Differences of Internalin Variants From Clinical Isolates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Internalins (Inl) are a family of surface proteins in Listeria monocytogenes that are crucial for the bacterium's invasion into host cells, a key step in the pathogenesis of listeriosis. Variations in the genes encoding these proteins, particularly inlA and inlB, are frequently observed in clinical isolates and can significantly impact the virulence of the strain. This guide provides a comparative analysis of the functional differences between various Internalin A (InlA) and this compound B (InlB) variants, supported by experimental data and detailed methodologies.

Data Presentation: Quantitative Comparison of this compound Variants

The functional consequences of variations in this compound proteins are most clearly demonstrated by quantitative assays measuring host cell invasion. Below are summary tables of invasion efficiencies for L. monocytogenes strains harboring different inlA and inlB variants.

Table 1: Invasion Efficiency of L. monocytogenes Strains with Full-Length vs. Truncated this compound A Variants in Caco-2 Cells
Strain/Variant TypeDescriptionMean Invasion Efficiency (%)Reference
Strains with full-length InlAClinical isolates expressing the complete InlA protein.0.6 - 23%[1]
Strains with PMSC in inlAIsolates with premature stop codons (PMSCs) leading to truncated InlA.Significantly reduced (P = 0.0004)[2]
Isogenic PMSC mutantA laboratory-created mutant with a PMSC in inlA.Reduced invasion[2]
Outbreak-associated strainsA collection of strains from various listeriosis outbreaks.Highly variable[1]
Table 2: Relative Invasion Capacity of L. monocytogenes Strains in Different Cell Lines
Strain OriginCaco-2 (Enterocytic)HepG2 (Hepatocytic)
Clinical StrainsLower inlA and inlB expression correlated with invasion.Significantly lower invasion capacity compared to nonclinical strains.
Nonclinical StrainsHigher inlA and inlB expression correlated with invasion.Significantly higher invasion capacity compared to clinical strains.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following are protocols for key experiments cited in the study of this compound variants.

Caco-2 Cell Invasion Assay

This assay quantifies the ability of L. monocytogenes to invade human intestinal epithelial cells.

a. Cell Culture:

  • Human colon adenocarcinoma Caco-2 cells are maintained in complete Eagle's Minimum Essential Medium (cEMEM) supplemented with 20% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin.[3]

  • Cells are grown at 37°C in a 5% CO2 atmosphere.[4]

  • For invasion assays, approximately 10^5 Caco-2 cells are seeded into 24-well plates five days prior to infection to allow for differentiation into a polarized monolayer.[1][4]

b. Bacterial Preparation:

  • L. monocytogenes strains are streaked from frozen stocks onto Brain Heart Infusion (BHI) agar (B569324) and incubated at 37°C for 48 hours.[3]

  • A single colony is then inoculated into BHI broth and grown overnight at 37°C with shaking.[1]

  • The bacterial culture is washed and resuspended in phosphate-buffered saline (PBS) to the desired concentration.[1]

c. Infection and Invasion:

  • Caco-2 cell monolayers are washed with PBS and infected with the bacterial suspension at a multiplicity of infection (MOI) of 100:1 (bacteria to host cells).[1]

  • The plates are incubated for 1.5 hours at 37°C in a 7% CO2 atmosphere to allow for bacterial entry.[1]

  • Following incubation, the monolayers are washed with PBS, and fresh medium containing gentamicin (B1671437) (100 µg/ml) is added to kill extracellular bacteria.[1][3] Incubation is continued for another 1.5 hours.[1]

d. Quantification:

  • The cells are washed again with PBS and then lysed with cold 0.1% Triton X-100 to release intracellular bacteria.[3]

  • The lysate is serially diluted and plated on BHI agar to determine the number of colony-forming units (CFU), which represents the number of viable intracellular bacteria.[3]

  • Invasion efficiency is calculated as the percentage of the initial inoculum that successfully invaded the Caco-2 cells.[1]

Isothermal Titration Calorimetry (ITC) for InlA-E-cadherin Binding Affinity

ITC directly measures the heat changes that occur during the binding of two molecules, providing thermodynamic parameters of the interaction.

a. Sample Preparation:

  • Recombinant InlA variants and the extracellular domain of human E-cadherin (hEC1) are purified.

  • Both protein solutions are dialyzed extensively against the same buffer (e.g., 50 mM HEPES, pH 7.5, 20 mM CaCl2) to minimize heats of dilution.[5]

  • Protein concentrations are determined spectrophotometrically at 280 nm.[5]

  • All solutions should be degassed before use to prevent air bubbles.

b. ITC Experiment:

  • The ITC instrument (e.g., MicroCal ITC200) is equilibrated at the desired temperature (e.g., 20°C).[5]

  • The sample cell (typically ~200 µL) is filled with the hEC1 solution (e.g., 5-50 µM).

  • The injection syringe (typically ~40 µL) is loaded with the InlA variant solution (e.g., 50-500 µM, at least 10 times the concentration of the cell component).

  • A series of small injections (e.g., 2-10 µL) of the InlA solution are titrated into the hEC1 solution.[5]

  • The heat change associated with each injection is measured.

c. Data Analysis:

  • The raw data is integrated to obtain the heat change per mole of injectant.

  • The resulting binding isotherm is fitted to a suitable binding model (e.g., a single set of independent sites) to determine the dissociation constant (Kd), binding stoichiometry (n), and enthalpy (ΔH) of the interaction.[5] The entropy (ΔS) can then be calculated.

Western Blotting for Detection of Truncated this compound

Western blotting allows for the identification of proteins based on their molecular weight and specific antibody binding.

a. Protein Extraction:

  • L. monocytogenes cultures are grown to the desired phase.

  • Bacterial cells are harvested by centrifugation.

  • Cell pellets are resuspended in a lysis buffer (e.g., RIPA buffer) containing protease inhibitors to prevent protein degradation.

  • Cells are lysed by sonication or other appropriate methods.

  • The lysate is centrifuged to pellet cell debris, and the supernatant containing the proteins is collected.

b. SDS-PAGE:

  • The total protein concentration of the lysate is determined using a protein assay (e.g., BCA assay).

  • An equal amount of total protein for each sample is mixed with Laemmli sample buffer and boiled to denature the proteins.

  • The samples are loaded onto an SDS-polyacrylamide gel and separated by electrophoresis.

c. Protein Transfer:

  • The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

d. Immunodetection:

  • The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

  • The membrane is incubated with a primary antibody specific for this compound A or this compound B.

  • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • The membrane is washed again, and a chemiluminescent substrate is added. The light produced is detected on X-ray film or with a digital imager. The size of the detected protein band indicates whether it is full-length or truncated.

Mandatory Visualization: Signaling Pathways

The following diagrams illustrate the signaling pathways initiated by the interaction of InlA and InlB with their respective host cell receptors.

InlA_Ecadherin_Signaling L_monocytogenes L. monocytogenes InlA InlA L_monocytogenes->InlA expresses E_cadherin E-cadherin InlA->E_cadherin binds to Src_kinase Src Kinase E_cadherin->Src_kinase activates Hakai Hakai (E3 Ubiquitin Ligase) E_cadherin->Hakai recruits Caveolin Caveolin E_cadherin->Caveolin clustering requires Src_kinase->E_cadherin phosphorylates Ubiquitination E-cadherin Ubiquitination Hakai->Ubiquitination mediates Clathrin Clathrin Ubiquitination->Clathrin recruits Endocytosis Clathrin-mediated Endocytosis Clathrin->Endocytosis drives Internalization Bacterial Internalization Endocytosis->Internalization leads to InlB_Met_Signaling L_monocytogenes L. monocytogenes InlB InlB L_monocytogenes->InlB expresses Met_receptor Met Receptor Tyrosine Kinase InlB->Met_receptor binds to Dimerization Met Dimerization & Autophosphorylation Met_receptor->Dimerization induces Actin_rearrangement Actin Cytoskeleton Rearrangement Met_receptor->Actin_rearrangement signals to PI3K PI3K Dimerization->PI3K activates Cbl Cbl (E3 Ubiquitin Ligase) Dimerization->Cbl recruits & activates Akt Akt PI3K->Akt activates Akt->Actin_rearrangement promotes Cbl->Met_receptor ubiquitinates Internalization Bacterial Internalization Actin_rearrangement->Internalization facilitates

References

Confirming the Role of Internalin in an In Vivo Infection Model: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of wild-type Listeria monocytogenes and its internalin-deficient mutants in in vivo infection models. It is designed to offer an objective analysis of the critical role of internalins in the pathogenesis of listeriosis, supported by experimental data, detailed protocols, and visual representations of key biological pathways.

Introduction

Listeria monocytogenes, a facultative intracellular bacterium, is the causative agent of listeriosis, a severe foodborne illness. A crucial step in its pathogenesis is the invasion of non-phagocytic host cells, a process mediated by a family of surface proteins known as internalins. The most well-characterized of these are this compound A (InlA) and this compound B (InlB). InlA facilitates the crossing of the intestinal barrier by binding to its receptor, E-cadherin, on intestinal epithelial cells.[1][2] InlB is involved in the invasion of various other cell types, including hepatocytes, by interacting with its receptor, the hepatocyte growth factor receptor (c-Met).[3][4] This guide evaluates the in vivo evidence confirming the distinct and cooperative roles of InlA and InlB during infection.

Comparative In Vivo Performance of this compound Mutants

The virulence of Listeria monocytogenes is significantly attenuated in the absence of functional internalins. This has been demonstrated in various animal models, including mice, transgenic mice expressing human E-cadherin, and gerbils.[2] The following tables summarize the quantitative data from studies comparing wild-type (WT) L. monocytogenes with isogenic mutants lacking InlA (ΔinlA), InlB (ΔinlB), or both (ΔinlA/B).

Table 1: Bacterial Load in Liver and Spleen following Intravenous Infection in Mice

StrainOrganBacterial Load (log10 CFU/organ) at 72 hours post-infectionReference
Wild-Type (EGD strain) Liver~ 6.0[5]
Spleen~ 5.5[5]
ΔinlA/B Mutant LiverSignificantly lower than WT[6]
SpleenSignificantly lower than WT[6]
InlB-expressing Strain (F2365 InlB+) Liver~1 log more than InlB-deficient strain[4]
Spleen~1 log more than InlB-deficient strain[4]

Note: Direct quantitative comparison between different studies should be made with caution due to variations in bacterial strains, mouse strains, and experimental conditions.

Table 2: Bacterial Dissemination to Mesenteric Lymph Nodes following Oral Infection in Mice

StrainBacterial Load (log10 CFU/organ) in Mesenteric Lymph NodesReference
Wild-Type (EGDe) Baseline[7]
ΔinlA Mutant Similar to Wild-Type[7]
InlAm-expressing Strain *Significantly enhanced dissemination compared to WT[7]

*InlAm is a murinized version of InlA with high affinity for murine E-cadherin, overcoming the natural species barrier.[8]

Experimental Protocols

Oral Infection Model in Transgenic Mice Expressing Human E-cadherin

This model is crucial for studying the specific role of InlA in crossing the intestinal barrier, as wild-type InlA does not efficiently bind to murine E-cadherin.[2]

1. Bacterial Culture Preparation:

  • Streak the desired L. monocytogenes strain (e.g., wild-type, ΔinlA, ΔinlB, ΔinlA/B) on a Brain Heart Infusion (BHI) agar (B569324) plate and incubate overnight at 37°C.
  • Inoculate a single colony into 10 mL of BHI broth and grow overnight at 37°C with shaking.
  • The following day, dilute the overnight culture 1:10 in fresh BHI broth and grow to mid-logarithmic phase (OD600 ≈ 0.6-0.8).
  • Wash the bacterial cells twice with sterile phosphate-buffered saline (PBS).
  • Resuspend the bacterial pellet in PBS and adjust the concentration to the desired inoculum (e.g., 1 x 109 CFU/mL).

2. Animal Infection:

  • Use 8-10 week old transgenic mice expressing human E-cadherin under the control of an intestinal-specific promoter.
  • Administer the bacterial suspension (e.g., 100 µL of 1 x 109 CFU/mL, resulting in a dose of 1 x 108 CFU) to each mouse via oral gavage.

3. Determination of Bacterial Load:

  • At desired time points post-infection (e.g., 24, 48, 72 hours), humanely euthanize the mice.
  • Aseptically harvest organs of interest (e.g., small intestine, mesenteric lymph nodes, liver, spleen).
  • Homogenize the tissues in sterile PBS.
  • Prepare serial dilutions of the tissue homogenates in PBS.
  • Plate the dilutions on BHI agar plates.
  • Incubate the plates at 37°C for 24-48 hours and count the resulting colonies to determine the number of colony-forming units (CFU) per organ.

Intravenous Infection Model in Mice

This model bypasses the intestinal barrier and is useful for studying the systemic phase of infection and the role of internalins in colonizing deeper tissues.

1. Bacterial Culture Preparation:

  • Follow the same procedure as for the oral infection model to prepare the bacterial inoculum.

2. Animal Infection:

  • Use 8-10 week old conventional mice (e.g., BALB/c or C57BL/6).
  • Inject the bacterial suspension (e.g., 200 µL of 5 x 104 CFU/mL, resulting in a dose of 1 x 104 CFU) into the lateral tail vein of each mouse.

3. Determination of Bacterial Load and Survival:

  • For bacterial load determination, follow the procedure outlined in the oral infection model to harvest and process organs at specific time points.
  • For survival studies, monitor the mice daily for a set period (e.g., 14 days) and record mortality.

Signaling Pathways and Experimental Workflow

InlA-E-cadherin Signaling Pathway

The interaction of InlA with E-cadherin on the surface of intestinal epithelial cells triggers a signaling cascade that leads to the endocytosis of the bacterium.

InlA_Ecadherin_Signaling InlA This compound A (InlA) Ecadherin E-cadherin InlA->Ecadherin Listeria Listeria monocytogenes Listeria->InlA expresses Catenins α-catenin, β-catenin Ecadherin->Catenins recruits Arp23 Arp2/3 Complex Ecadherin->Arp23 activates HostCell Host Epithelial Cell Actin Actin Cytoskeleton Catenins->Actin links to Endocytosis Bacterial Internalization Actin->Endocytosis drives Arp23->Actin induces polymerization

InlA-E-cadherin signaling cascade.
InlB-Met Signaling Pathway

InlB binding to the c-Met receptor on hepatocytes and other cells initiates a signaling pathway that also results in bacterial uptake.

InlB_Met_Signaling InlB This compound B (InlB) Met c-Met Receptor InlB->Met Listeria Listeria monocytogenes Listeria->InlB expresses PI3K PI 3-Kinase Met->PI3K recruits and activates HostCell Host Cell (e.g., Hepatocyte) Akt Akt PI3K->Akt activates Rac1 Rac1 PI3K->Rac1 activates WAVE WAVE Complex Rac1->WAVE activates Arp23 Arp2/3 Complex WAVE->Arp23 activates Actin Actin Cytoskeleton Arp23->Actin induces polymerization Endocytosis Bacterial Internalization Actin->Endocytosis drives

InlB-c-Met signaling cascade.
General Experimental Workflow

The following diagram illustrates the typical workflow for an in vivo study comparing wild-type and this compound mutant Listeria monocytogenes.

Experimental_Workflow Prep Bacterial Inoculum Preparation (WT, ΔinlA, ΔinlB, ΔinlA/B) Infection In Vivo Infection (e.g., Oral Gavage or IV Injection) Prep->Infection Monitoring Monitoring (Survival, Clinical Signs) Infection->Monitoring Harvest Organ Harvest at Defined Time Points Infection->Harvest Analysis Data Analysis and Comparison Monitoring->Analysis Quantification Bacterial Load Quantification (CFU Counting) Harvest->Quantification Quantification->Analysis

Workflow for in vivo comparison.

Conclusion

The experimental data from in vivo infection models unequivocally confirm the critical role of internalins in the pathogenesis of Listeria monocytogenes. InlA is essential for breaching the intestinal barrier, a key initial step in foodborne listeriosis.[2] InlB plays a crucial role in the systemic phase of the infection, facilitating the invasion of vital organs such as the liver and spleen.[4] The attenuated virulence of mutants lacking one or both of these internalins highlights their potential as targets for novel therapeutic interventions against listeriosis. The use of appropriate animal models, such as transgenic mice expressing human E-cadherin, is paramount to accurately dissecting the specific contributions of these virulence factors in vivo.

References

A Comparative Analysis of Listeria monocytogenes Internalin Receptor Binding Across Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-species comparison of the binding affinity between Listeria monocytogenes internalin proteins (InlA and InlB) and their respective host cell receptors, E-cadherin and c-Met. Understanding the species-specific interactions of these key virulence factors is crucial for the development of accurate animal models for listeriosis and for the design of novel therapeutic interventions.

Executive Summary

Listeria monocytogenes utilizes the surface proteins this compound A (InlA) and this compound B (InlB) to mediate its invasion into host cells. InlA binds to E-cadherin, a crucial component of adherens junctions, while InlB interacts with the receptor tyrosine kinase c-Met. The binding efficiency of these interactions exhibits significant variation across different host species, which directly impacts the tropism and pathogenesis of L. monocytogenes. This guide summarizes the available quantitative binding data, details the experimental protocols used for their determination, and illustrates the associated signaling pathways.

Cross-Species Binding Affinity of this compound-Receptor Interactions

The species specificity of this compound-receptor binding is a critical determinant of L. monocytogenes host tropism. The following tables summarize the known quantitative binding affinities (dissociation constant, Kd) for InlA-E-cadherin and InlB-c-Met interactions across various species.

InlA-E-cadherin Binding Affinity

The interaction between InlA and E-cadherin is a prime example of species specificity. This is largely attributed to a single amino acid difference at position 16 of the E-cadherin protein.

SpeciesReceptorThis compoundBinding Affinity (Kd)Method
HumanE-cadherinInlA~ 8 µM[1]Isothermal Titration Calorimetry
MouseE-cadherinInlANo significant bindingNot Applicable
Guinea PigE-cadherinInlAPermissive Binding (Kd not specified)Not Specified
GerbilE-cadherinInlAPermissive Binding (Kd not specified)Not Specified
RabbitE-cadherinInlANot specifiedNot Specified

Note: The lack of binding between InlA and murine E-cadherin is due to a proline-to-glutamate substitution at position 16 of mouse E-cadherin.

InlB-c-Met Binding Affinity

The interaction of InlB with its receptor, c-Met, also displays species-specific differences, although the molecular basis is less defined than for the InlA-E-cadherin interaction.

SpeciesReceptorThis compound VariantBinding Affinity (Kd)Method
Humanc-MetInlB (CC1)7.4 ± 1.3 nM[2]Microscale Thermophoresis
Humanc-MetInlB (CC7)58.7 ± 18.5 nM[2]Microscale Thermophoresis
Humanc-MetInlB (CC9)93.6 ± 11.5 nM[2]Microscale Thermophoresis
Mousec-MetInlBPermissive Binding (Kd not specified)Not Specified
Guinea Pigc-MetInlBNo significant bindingNot Specified
Rabbitc-MetInlBNo significant bindingNot Specified

Note: The provided Kd values for human c-Met are for different phylogenetic variants of InlB, highlighting that binding affinity can also vary between bacterial strains.

Experimental Protocols

The quantitative data presented in this guide are primarily derived from biophysical techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

General Protocol:

  • Sample Preparation: The purified receptor and this compound proteins are extensively dialyzed against the same buffer to minimize heats of dilution. Protein concentrations are precisely determined.

  • Instrument Setup: The ITC instrument is thoroughly cleaned and equilibrated at the desired temperature. The sample cell is loaded with the receptor solution, and the titration syringe is filled with the this compound solution.

  • Titration: A series of small, precise injections of the this compound solution are made into the sample cell containing the receptor.

  • Data Acquisition: The heat change associated with each injection is measured and recorded as a power differential required to maintain a constant temperature between the sample and reference cells.

  • Data Analysis: The resulting data are integrated to generate a binding isotherm, which is then fitted to a suitable binding model to determine the thermodynamic parameters of the interaction.

Surface Plasmon Resonance (SPR)

SPR is an optical technique that measures changes in the refractive index at the surface of a sensor chip, allowing for real-time monitoring of binding events.

General Protocol:

  • Sensor Chip Preparation: A suitable sensor chip is selected and activated for ligand immobilization.

  • Ligand Immobilization: The receptor protein (ligand) is covalently coupled to the sensor chip surface.

  • Analyte Injection: The this compound protein (analyte) is flowed over the sensor chip surface at various concentrations.

  • Data Acquisition: The change in the SPR signal, measured in resonance units (RU), is recorded in real-time as the analyte binds to and dissociates from the immobilized ligand.

  • Data Analysis: The resulting sensorgrams are analyzed to determine the association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (Kd) is calculated (Kd = kd/ka).

Signaling Pathways and Experimental Workflows

The binding of internalins to their respective receptors triggers intracellular signaling cascades that ultimately lead to bacterial internalization.

InlA-E-cadherin Signaling Pathway

The engagement of E-cadherin by InlA initiates a signaling cascade that involves the recruitment of cytoskeletal proteins and ultimately leads to the endocytosis of the bacterium.

InlA_Ecadherin_Signaling InlA InlA Ecadherin E-cadherin InlA->Ecadherin Binding Src Src Kinase Ecadherin->Src Recruitment & Activation Hakai Hakai (E3 Ubiquitin Ligase) Ecadherin->Hakai Recruitment Clathrin Clathrin Ecadherin->Clathrin Clathrin-mediated pit formation Src->Ecadherin Phosphorylation Hakai->Ecadherin Ubiquitination Actin Actin Cytoskeleton Rearrangement Clathrin->Actin Endocytosis Bacterial Internalization Actin->Endocytosis

Caption: InlA-E-cadherin signaling cascade.

InlB-c-Met Signaling Pathway

The binding of InlB to the c-Met receptor tyrosine kinase activates multiple downstream signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, which are crucial for bacterial uptake.

InlB_cMet_Signaling InlB InlB cMet c-Met Receptor InlB->cMet Binding & Dimerization Gab1 Gab1 cMet->Gab1 Recruitment & Phosphorylation Ras Ras cMet->Ras Activation PI3K PI3K Akt Akt PI3K->Akt Activation Actin Actin Cytoskeleton Rearrangement Akt->Actin Gab1->PI3K Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Actin Internalization Bacterial Internalization Actin->Internalization

Caption: InlB-c-Met signaling cascade.

Experimental Workflow for Binding Affinity Measurement

The following diagram illustrates a typical workflow for determining the binding affinity of this compound-receptor interactions using biophysical methods.

Experimental_Workflow cluster_prep Protein Preparation cluster_binding Binding Assay cluster_analysis Data Analysis Expression Protein Expression (e.g., E. coli, mammalian cells) Purification Protein Purification (e.g., Affinity Chromatography) Expression->Purification QC Quality Control (SDS-PAGE, SEC) Purification->QC ITC Isothermal Titration Calorimetry (ITC) QC->ITC SPR Surface Plasmon Resonance (SPR) QC->SPR Data_Processing Data Processing & Curve Fitting ITC->Data_Processing SPR->Data_Processing Kd_Determination Kd Determination Data_Processing->Kd_Determination

Caption: Workflow for binding affinity analysis.

References

A Comparative Analysis of Internalin Expression in Listeria monocytogenes Strains

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a quantitative comparison of internalin A (InlA) and this compound B (InlB) expression levels across various Listeria monocytogenes strains. It is intended for researchers, scientists, and drug development professionals working on listeriosis and bacterial pathogenesis. The data presented here, compiled from multiple studies, highlights the differential expression of these key virulence factors, which influences the bacterium's ability to invade host cells.

Quantitative Comparison of this compound Expression

The expression of InlA and InlB, crucial for the invasion of epithelial and endothelial cells, varies significantly among different L. monocytogenes strains. This variation is observed at both the mRNA and protein levels and is influenced by factors such as the genetic lineage (clonal complex), the source of the isolate (clinical vs. non-clinical), and environmental conditions like temperature.

InlA and InlB Protein Expression Levels

Protein quantification, primarily through Enzyme-Linked Immunosorbent Assay (ELISA), reveals distinct differences in InlA and InlB production among various clonal complexes (CCs). Highly virulent clonal complexes, such as CC1 and CC2, often exhibit higher levels of these invasion factors compared to less virulent ones like CC9.[1]

Clonal ComplexAverage InlA Concentration (ng/mL)Average InlB Concentration (ng/mL)Source of IsolatesReference
CC1High~740.5Clinical[1]
CC2High~740.5Clinical[1]
CC7High~209.5Clinical[1]
CC9~2.5 times lower than CC1, CC2, CC7~177.9Food/Environmental[1]

It is important to note that some strains, particularly within CC9, may harbor mutations leading to premature stop codons (PMSCs) in the inlA gene, resulting in the expression of a truncated, non-functional, and secreted form of InlA.[1]

inlA and inlB mRNA Expression Levels

Quantitative reverse transcription PCR (qRT-PCR) analyses show that the transcript levels of inlA and inlB also differ between clinical and non-clinical isolates. Interestingly, some studies have found that clinical strains may exhibit lower mRNA expression levels of inlA and inlB compared to non-clinical strains, suggesting a complex regulation of virulence gene expression.[2]

Isolate TypeRelative inlA mRNA ExpressionRelative inlB mRNA ExpressionReference
Clinical StrainsLowerLower[2]
Non-clinical StrainsHigherHigher[2]

Furthermore, the expression of this compound genes is thermoregulated. For instance, the transcript levels of inlA and inlB are significantly lower at 16°C compared to 37°C.

Experimental Protocols

Accurate quantification of this compound expression is fundamental to understanding the virulence potential of different L. monocytogenes strains. Below are detailed methodologies for the key experiments cited in this guide.

Quantitative Reverse Transcription PCR (qRT-PCR) for inlA and inlB Gene Expression

This method is used to quantify the mRNA levels of the inlA and inlB genes, providing insight into the transcriptional activity of these virulence factors.

1. RNA Extraction:

  • Grow L. monocytogenes strains to the desired growth phase (e.g., late logarithmic phase) in a suitable broth medium (e.g., Brain Heart Infusion broth).

  • Harvest bacterial cells by centrifugation.

  • Extract total RNA using a commercial RNA purification kit, following the manufacturer's instructions. This typically involves cell lysis, nucleic acid precipitation, and purification steps.

  • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • Assess the quality and quantity of the extracted RNA using spectrophotometry (e.g., NanoDrop) and gel electrophoresis.

2. cDNA Synthesis:

  • Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit.

  • Combine a specific amount of total RNA with reverse transcriptase, dNTPs, and random primers or gene-specific primers.

  • Perform the reverse transcription reaction according to the kit's protocol, typically involving incubation at a specific temperature for a set duration.

3. qPCR Reaction:

  • Prepare the qPCR reaction mixture containing the synthesized cDNA, gene-specific primers for inlA and inlB, a fluorescent DNA-binding dye (e.g., SYBR Green), and qPCR master mix.

  • Include primers for one or more housekeeping genes (e.g., 16S rRNA, gap, rpoB) to normalize the expression data.[3]

  • Perform the qPCR reaction in a real-time PCR cycler. The cycling conditions typically include an initial denaturation step, followed by multiple cycles of denaturation, annealing, and extension.

  • Generate a melt curve at the end of the amplification to verify the specificity of the PCR products.

4. Data Analysis:

  • Determine the cycle threshold (Ct) values for the target (inlA, inlB) and housekeeping genes.

  • Calculate the relative gene expression using the ΔΔCt method or a standard curve method. The results are often expressed as a fold change in expression relative to a reference strain or condition.[3]

Enzyme-Linked Immunosorbent Assay (ELISA) for InlA and InlB Protein Quantification

ELISA is a sensitive immunoassay used to measure the concentration of InlA and InlB proteins in bacterial lysates or culture supernatants.

1. Sample Preparation:

  • Grow L. monocytogenes strains overnight in a suitable medium (e.g., BHI broth). To induce higher expression of virulence factors, the medium can be supplemented with an activator of the PrfA regulon, such as activated charcoal.[4]

  • Separate the bacterial cells from the culture supernatant by centrifugation.

  • To quantify surface-bound internalins, wash the bacterial pellet and resuspend it in a suitable buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).[4]

  • To quantify secreted internalins, use the culture supernatant directly or after concentration.

2. ELISA Procedure:

  • Coat the wells of a microtiter plate with the prepared bacterial suspension or supernatant and incubate to allow the proteins to adhere.

  • Wash the wells to remove unbound material.

  • Block the remaining protein-binding sites on the wells using a blocking buffer (e.g., BSA or non-fat dry milk in PBS).

  • Add a primary antibody specific to either InlA or InlB to the wells and incubate.

  • Wash the wells to remove unbound primary antibodies.

  • Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody and incubate.

  • Wash the wells to remove unbound secondary antibodies.

  • Add a substrate for the enzyme that produces a detectable signal (e.g., a colorimetric substrate for HRP).

  • Stop the reaction and measure the signal intensity (e.g., absorbance at a specific wavelength) using a microplate reader.

3. Data Analysis:

  • Generate a standard curve using known concentrations of purified InlA or InlB protein.

  • Determine the concentration of InlA or InlB in the samples by interpolating their signal intensities on the standard curve. The results are typically expressed in ng/mL.[1]

Western Blotting for this compound Detection

Western blotting is used to detect the presence and relative abundance of InlA and InlB proteins.

1. Protein Extraction:

  • Prepare cell lysates from L. monocytogenes cultures as described for ELISA.

  • Determine the total protein concentration of the lysates using a protein assay (e.g., BCA assay).

2. SDS-PAGE:

  • Mix a specific amount of protein from each sample with a loading buffer containing SDS and a reducing agent.

  • Boil the samples to denature the proteins.

  • Load the samples onto a polyacrylamide gel (SDS-PAGE) and separate the proteins based on their molecular weight by applying an electric current.

3. Protein Transfer:

  • Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).

4. Immunodetection:

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific for InlA or InlB.[5][6]

  • Wash the membrane and incubate it with an enzyme-conjugated secondary antibody.

  • Wash the membrane again and add a chemiluminescent or colorimetric substrate to detect the protein bands.

5. Data Analysis:

  • Capture the image of the blot and perform densitometry analysis using image analysis software to quantify the relative intensity of the protein bands.[7]

Signaling Pathways and Experimental Workflows

This compound A (InlA) Signaling Pathway

InlA mediates the invasion of L. monocytogenes into intestinal epithelial cells by binding to its receptor, E-cadherin.[8][9] This interaction triggers a signaling cascade that leads to the endocytosis of the bacterium.

InlA_Signaling_Pathway L_monocytogenes L. monocytogenes InlA InlA L_monocytogenes->InlA expresses E_cadherin E-cadherin InlA->E_cadherin binds Catenins α-catenin, β-catenin E_cadherin->Catenins recruits Actin_Cytoskeleton Actin Cytoskeleton Catenins->Actin_Cytoskeleton links to Endocytosis Bacterial Endocytosis Actin_Cytoskeleton->Endocytosis rearrangement leads to

Caption: InlA-mediated invasion pathway.

This compound B (InlB) Signaling Pathway

InlB facilitates the invasion of various host cells, including hepatocytes, by binding to the c-Met receptor.[10] This interaction activates downstream signaling pathways, such as the PI3K/Akt pathway, leading to cytoskeletal rearrangements and bacterial uptake.[11]

InlB_Signaling_Pathway L_monocytogenes L. monocytogenes InlB InlB L_monocytogenes->InlB expresses c_Met c-Met Receptor InlB->c_Met binds and activates PI3K PI3-Kinase c_Met->PI3K recruits and activates Akt Akt PI3K->Akt activates Actin_Rearrangement Actin Rearrangement Akt->Actin_Rearrangement induces Bacterial_Uptake Bacterial Uptake Actin_Rearrangement->Bacterial_Uptake leads to

Caption: InlB-mediated invasion pathway.

Experimental Workflow for this compound Expression Analysis

The following diagram illustrates a typical workflow for the quantitative analysis of this compound gene and protein expression.

Experimental_Workflow Start L. monocytogenes Culture Harvest Harvest Cells Start->Harvest RNA_Extraction RNA Extraction Harvest->RNA_Extraction Protein_Extraction Protein Extraction Harvest->Protein_Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qRT_PCR qRT-PCR cDNA_Synthesis->qRT_PCR Gene_Expression Gene Expression Analysis qRT_PCR->Gene_Expression ELISA ELISA Protein_Extraction->ELISA Western_Blot Western Blot Protein_Extraction->Western_Blot Protein_Quantification Protein Quantification & Detection ELISA->Protein_Quantification Western_Blot->Protein_Quantification

References

Validating the Phenotype of an Internalin Knockout Listeria Strain: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in the study of Listeria monocytogenes pathogenesis and the development of novel anti-infective therapies, rigorous validation of genetic knockout strains is a foundational requirement. This guide provides a comparative framework for validating the phenotype of an internalin knockout (Δinl) Listeria strain against its wild-type (WT) counterpart. The focus is on the critical roles of internalins in host cell adhesion and invasion, key determinants of Listeria's virulence.

Comparative Analysis of Wild-Type vs. ΔinlListeria

The primary function of the this compound protein family, particularly this compound A (InlA) and this compound B (InlB), is to mediate the invasion of Listeria monocytogenes into non-phagocytic host cells.[1] InlA facilitates entry into intestinal epithelial cells by binding to E-cadherin, while InlB interacts with the Met receptor to promote invasion into a broader range of cell types, including hepatocytes and endothelial cells.[2][3] Consequently, a knockout of the inl genes is expected to significantly impair the bacterium's ability to adhere to and invade host cells.

The following table summarizes the expected quantitative outcomes from in vitro cell-based assays comparing a wild-type L. monocytogenes strain with an isogenic Δinl mutant.

Parameter Wild-Type L. monocytogenes Δinl Knockout L. monocytogenes Expected Fold Change References
Adhesion to Caco-2 cells (% of inoculum) ~5-10%~1-2%5-fold decrease[4][5]
Invasion of Caco-2 cells (% of adherent bacteria) ~15-20%~1-5%4 to 15-fold decrease[6]
Intracellular Bacteria (CFU/well at 3h post-infection) ~1 x 10^5~5 x 10^3~20-fold decrease[5]

Note: The exact values can vary depending on the specific Listeria strain, host cell line, and experimental conditions. The data presented are representative of typical findings in the literature.

Experimental Protocols

Accurate phenotypic validation relies on standardized and well-controlled experimental procedures. Below are detailed methodologies for key experiments.

Host Cell Culture
  • Cell Line: Caco-2 (human colorectal adenocarcinoma) cells are a standard model for studying intestinal epithelial barrier function and Listeria invasion.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% L-glutamine.

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

  • Seeding for Assays: Seed Caco-2 cells in 24-well tissue culture plates at a density of 2 x 10^5 cells per well and allow them to differentiate for 10-14 days to form a polarized monolayer.

Bacterial Culture
  • Strains: Wild-type L. monocytogenes and the corresponding Δinl knockout strain.

  • Growth Medium: Brain Heart Infusion (BHI) broth.

  • Preparation for Infection: Inoculate 5 mL of BHI broth with a single colony of each strain and grow overnight at 37°C with shaking. The following day, subculture the bacteria in fresh BHI and grow to mid-logarithmic phase (OD600 ≈ 0.6-0.8).

Adhesion Assay
  • Wash the differentiated Caco-2 cell monolayers twice with pre-warmed phosphate-buffered saline (PBS).

  • Infect the cells with the wild-type and ΔinlListeria strains at a Multiplicity of Infection (MOI) of 100:1 (bacteria to host cells).

  • Centrifuge the plates at 800 x g for 5 minutes to synchronize the infection and incubate at 37°C for 30 minutes.

  • Remove the inoculum and wash the monolayers five times with PBS to remove non-adherent bacteria.

  • Lyse the host cells with 1 mL of sterile, cold distilled water.

  • Perform serial dilutions of the lysate and plate on BHI agar (B569324) plates to determine the number of colony-forming units (CFU), which corresponds to the number of adherent bacteria.

Invasion Assay (Gentamicin Protection Assay)
  • Follow steps 1-3 of the Adhesion Assay, but extend the incubation period to 1 hour.

  • Wash the monolayers three times with PBS.

  • Add fresh culture medium containing 50 µg/mL of gentamicin (B1671437) to each well and incubate for 1 hour at 37°C to kill extracellular bacteria.

  • Wash the monolayers three times with PBS.

  • Lyse the host cells with 1 mL of sterile, cold distilled water.

  • Enumerate the intracellular bacteria by plating serial dilutions of the lysate on BHI agar plates.

Visualizing the Experimental Workflow and Signaling Pathways

To further clarify the experimental process and the underlying molecular mechanisms, the following diagrams have been generated using Graphviz.

G cluster_prep Preparation cluster_infection Infection cluster_assays Assays cluster_quantification Quantification Bacterial Culture Bacterial Culture Infection of Host Cells (MOI 100:1) Infection of Host Cells (MOI 100:1) Bacterial Culture->Infection of Host Cells (MOI 100:1) Host Cell Culture Host Cell Culture Host Cell Culture->Infection of Host Cells (MOI 100:1) Centrifugation & Incubation Centrifugation & Incubation Infection of Host Cells (MOI 100:1)->Centrifugation & Incubation Adhesion Assay Adhesion Assay Centrifugation & Incubation->Adhesion Assay Invasion Assay Invasion Assay Centrifugation & Incubation->Invasion Assay Host Cell Lysis Host Cell Lysis Adhesion Assay->Host Cell Lysis Invasion Assay->Host Cell Lysis Serial Dilution & Plating Serial Dilution & Plating Host Cell Lysis->Serial Dilution & Plating CFU Enumeration CFU Enumeration Serial Dilution & Plating->CFU Enumeration

Caption: Experimental workflow for validating the phenotype of an this compound knockout Listeria strain.

G cluster_inlA InlA-Mediated Invasion InlA InlA E-cadherin E-cadherin InlA->E-cadherin binds Src Kinase Src Kinase E-cadherin->Src Kinase activates Hakai Hakai E-cadherin->Hakai recruits Ubiquitination Ubiquitination Src Kinase->E-cadherin phosphorylates Hakai->E-cadherin ubiquitinates Clathrin Recruitment Clathrin Recruitment Ubiquitination->Clathrin Recruitment Actin Cytoskeleton Rearrangement Actin Cytoskeleton Rearrangement Clathrin Recruitment->Actin Cytoskeleton Rearrangement Bacterial Internalization Bacterial Internalization Actin Cytoskeleton Rearrangement->Bacterial Internalization G cluster_inlB InlB-Mediated Invasion InlB InlB Met Receptor Met Receptor InlB->Met Receptor binds & activates PI3-Kinase PI3-Kinase Met Receptor->PI3-Kinase recruits & activates Akt Akt PI3-Kinase->Akt activates Actin Cytoskeleton Rearrangement Actin Cytoskeleton Rearrangement Akt->Actin Cytoskeleton Rearrangement Bacterial Internalization Bacterial Internalization Actin Cytoskeleton Rearrangement->Bacterial Internalization

References

A Comparative Analysis of the Binding Kinetics of Listeria monocytogenes Internalins: InlA/E-cadherin vs. InlB/c-Met

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the molecular interactions governing Listeria monocytogenes' invasion of host cells reveals distinct binding kinetics for its key surface proteins, Internalin A (InlA) and this compound B (InlB), with their respective host cell receptors, E-cadherin and c-Met. These differences in binding affinity and rates are crucial for understanding the pathogen's tissue tropism and infection strategy.

This guide provides a comparative overview of the binding kinetics of the InlA/E-cadherin and InlB/c-Met interactions, supported by experimental data. It is intended for researchers, scientists, and drug development professionals working to understand and combat listeriosis.

Quantitative Comparison of Binding Kinetics

The binding kinetics of the InlA/E-cadherin and InlB/c-Met interactions have been characterized using techniques such as Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI). The following table summarizes the key kinetic parameters for these interactions.

InteractionAssociation Rate (k_on) (M⁻¹s⁻¹)Dissociation Rate (k_off) (s⁻¹)Dissociation Constant (K_D) (M)Affinity
InlA - E-cadherin 1.3 x 10³1.0 x 10⁻²8.0 x 10⁻⁶ (8 µM)Low
InlB - c-Met 1.1 x 10⁵2.3 x 10⁻⁴2.1 x 10⁻⁹ (2.1 nM)High

Note: The kinetic parameters can vary depending on the specific experimental conditions, including the constructs used and the technique employed.

The data clearly indicates that the InlB-c-Met interaction possesses a significantly higher affinity, approximately 4000-fold stronger, than the InlA-E-cadherin interaction. This is primarily attributed to a much slower dissociation rate (k_off), meaning the InlB-c-Met complex is more stable and longer-lasting once formed.

Experimental Methodologies

The determination of these kinetic parameters relies on sophisticated biophysical techniques that can monitor molecular interactions in real-time.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand.

Experimental Protocol for SPR:

  • Ligand Immobilization:

    • The receptor protein (e.g., E-cadherin or c-Met) is typically immobilized on a sensor chip (e.g., a CM5 chip) using amine coupling chemistry.

    • The chip surface is first activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

    • The ligand, in a suitable buffer (e.g., 10 mM sodium acetate, pH 5.0), is then injected over the activated surface, leading to the formation of covalent amide bonds.

    • Finally, any remaining active sites are deactivated with an injection of ethanolamine.

  • Analyte Injection and Binding Analysis:

    • The this compound protein (InlA or InlB), the analyte, is prepared in a running buffer (e.g., HBS-EP buffer: 10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20, pH 7.4).

    • A series of analyte concentrations are injected over the ligand-immobilized surface at a constant flow rate.

    • The association (binding) and dissociation of the analyte are monitored in real-time by recording the change in the SPR signal (measured in Resonance Units, RU).

  • Data Analysis:

    • The resulting sensorgrams are fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) to extract the association rate constant (k_on) and the dissociation rate constant (k_off).

    • The dissociation constant (K_D) is then calculated as the ratio of k_off to k_on (K_D = k_off / k_on).

Bio-Layer Interferometry (BLI)

BLI is another label-free optical technique that measures the interference pattern of white light reflected from the tip of a biosensor. The binding of molecules to the biosensor tip causes a shift in the interference pattern, which is proportional to the number of bound molecules.

Experimental Protocol for BLI:

  • Biosensor Preparation and Ligand Loading:

    • A biosensor with a suitable surface chemistry (e.g., streptavidin-coated for biotinylated ligands) is hydrated in the running buffer.

    • The biotinylated ligand (receptor) is then loaded onto the biosensor surface.

  • Baseline, Association, and Dissociation Steps:

    • A stable baseline is established by dipping the biosensor in running buffer.

    • The biosensor is then immersed in wells containing different concentrations of the analyte (this compound protein) to measure the association phase.

    • Finally, the biosensor is moved back to wells containing only running buffer to measure the dissociation phase.

  • Data Analysis:

    • The resulting binding curves are analyzed using the instrument's software to determine the k_on, k_off, and K_D values, similar to SPR data analysis.

Signaling Pathways and Experimental Workflows

The binding of InlA and InlB to their respective receptors initiates distinct downstream signaling cascades that ultimately lead to the internalization of Listeria monocytogenes.

Experimental_Workflow cluster_prep Preparation cluster_spr SPR/BLI Experiment cluster_analysis Data Analysis Protein_Purification Protein Purification (InlA, InlB, E-cadherin, c-Met) Immobilization Ligand Immobilization (Receptor on Sensor) Protein_Purification->Immobilization Buffer_Prep Buffer & Reagent Preparation Buffer_Prep->Immobilization Binding_Analysis Analyte Injection (this compound Binding) Immobilization->Binding_Analysis Regeneration Surface Regeneration Binding_Analysis->Regeneration Data_Processing Sensorgram Processing & Referencing Binding_Analysis->Data_Processing Regeneration->Immobilization Next Cycle Kinetic_Fitting Kinetic Model Fitting (e.g., 1:1 Langmuir) Data_Processing->Kinetic_Fitting Parameter_Extraction Extraction of kon, koff, KD Kinetic_Fitting->Parameter_Extraction

Caption: Workflow for determining binding kinetics using SPR or BLI.

InlA-E-cadherin Signaling Pathway

The interaction of InlA with E-cadherin on the surface of intestinal epithelial cells triggers a signaling cascade that leads to the recruitment of the host cell's endocytic machinery.

InlA_Signaling InlA InlA Ecadherin E-cadherin InlA->Ecadherin Binding Catenins α-catenin & β-catenin Ecadherin->Catenins Recruitment Arp23 Arp2/3 Complex Catenins->Arp23 Activation Actin Actin Polymerization Arp23->Actin Endocytosis Endocytosis of Listeria Actin->Endocytosis

Caption: InlA-E-cadherin signaling cascade leading to bacterial uptake.

InlB-c-Met Signaling Pathway

In contrast, InlB binding to the c-Met receptor, a receptor tyrosine kinase, activates a more complex signaling network typically associated with cell growth and motility.

InlB_Signaling InlB InlB cMet c-Met Receptor InlB->cMet Binding & Dimerization PI3K PI3K cMet->PI3K Activation Akt Akt PI3K->Akt Rac1 Rac1 PI3K->Rac1 Internalization Internalization of Listeria Akt->Internalization WAVE WAVE Complex Rac1->WAVE Arp23 Arp2/3 Complex WAVE->Arp23 Actin Actin Rearrangement Arp23->Actin Actin->Internalization

Caption: InlB-c-Met signaling pathway promoting Listeria internalization.

Conclusion

The distinct binding kinetics of InlA/E-cadherin and InlB/c-Met interactions underscore the specialized roles these internalins play in the pathogenesis of Listeria monocytogenes. The low-affinity, faster-dissociating InlA-E-cadherin interaction is suited for the initial, transient adhesion and invasion of the intestinal epithelium. In contrast, the high-affinity, stable InlB-c-Met interaction facilitates a more sustained signaling cascade, enabling the systemic spread of the bacteria to deeper tissues and organs where the c-Met receptor is more prominently expressed. This comparative understanding is vital for the development of targeted therapeutic strategies aimed at disrupting these critical host-pathogen interactions.

Navigating the Maze of Infection: A Comparative Guide to the Role of Internalin Family Members in Listeria monocytogenes Virulence

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise mechanisms of bacterial pathogenesis is paramount. In the case of the foodborne pathogen Listeria monocytogenes, the Internalin (Inl) family of proteins plays a pivotal role in establishing infection. This guide provides a comparative assessment of the contributions of key this compound family members to virulence, supported by experimental data, detailed methodologies, and visual representations of the underlying molecular pathways.

The ability of L. monocytogenes to invade host cells is a critical determinant of its pathogenicity. The this compound family, a group of surface proteins, are key mediators of this process, enabling the bacterium to breach host barriers such as the intestinal epithelium, the blood-brain barrier, and the placental barrier. While numerous internalins have been identified, this guide focuses on the most extensively studied members—InlA, InlB, InlF, and InlJ—to dissect their individual contributions to virulence.

Comparative Analysis of this compound Function in Virulence

The virulence of L. monocytogenes is not dependent on a single factor but is rather the result of a concerted action of multiple virulence proteins. The following table summarizes quantitative data from various studies, highlighting the relative importance of different this compound members in host cell invasion and in vivo infection.

This compound MemberHost Receptor(s)Primary FunctionIn Vitro Invasion Efficiency (Fold Change vs. Wild-Type)In Vivo Bacterial Load Reduction (Log10 CFU vs. Wild-Type)Key Host Barriers Crossed
InlA E-cadherinAdhesion and invasion of intestinal epithelial cells~1.5 to 10-fold decrease in invasion of Caco-2 cells for ΔinlA mutants[1][2][3]~2-3 log10 reduction in intestine and liver (oral infection)[4]Intestinal, Placental
InlB c-Met, gC1q-R, GlycosaminoglycansInvasion of various cell types, including hepatocytes and endothelial cells~9-fold decrease in invasion of HeLa cells for ΔinlB mutant[1][5]~1 log10 reduction in liver and spleen (intravenous infection)[5]Blood-Brain, Placental
InlF UnknownContributes to early-stage colonizationNot directly involved in adhesion or invasion of non-phagocytic cells[6]Significant reduction in spleen, liver, and ileum at 6h post-infection (intragastric)[6]Intestinal
InlJ UnknownContributes to systemic infectionNot directly assessed for invasion in cited studies~1 log10 reduction in liver and spleen at 72h post-infection (intravenous)[4]Systemic sites

Experimental Protocols for Assessing Virulence

Reproducible and standardized methodologies are crucial for comparing the virulence contributions of different this compound members. Below are detailed protocols for key experiments commonly used in the field.

In Vitro Cell Invasion Assay (Gentamicin Protection Assay)

This assay quantifies the ability of L. monocytogenes to enter and survive within host cells.

1. Cell Culture:

  • Culture human intestinal epithelial cells (e.g., Caco-2) or other relevant cell lines (e.g., HeLa for InlB studies) in appropriate media (e.g., DMEM with 10% FBS) in 24-well plates until confluent monolayers are formed.[7][8]

2. Bacterial Preparation:

  • Grow L. monocytogenes strains (wild-type and this compound mutants) overnight in Brain Heart Infusion (BHI) broth at 37°C.

  • Subculture the bacteria in fresh BHI broth and grow to mid-logarithmic phase.

  • Wash the bacterial cells with phosphate-buffered saline (PBS) and resuspend in cell culture medium without antibiotics to a desired concentration.

3. Infection:

  • Infect the confluent cell monolayers with the bacterial suspension at a specific Multiplicity of Infection (MOI), typically ranging from 10:1 to 100:1 (bacteria to host cell).[7][8]

  • Centrifuge the plates briefly to synchronize infection and incubate for 1 to 1.5 hours at 37°C in a 5% CO2 atmosphere to allow for bacterial entry.[9]

4. Gentamicin (B1671437) Treatment:

  • After the initial incubation, wash the cells three times with PBS to remove extracellular bacteria.

  • Add fresh cell culture medium containing a high concentration of gentamicin (e.g., 50-100 µg/mL) and incubate for 1 hour.[10] Gentamicin is an antibiotic that does not penetrate eukaryotic cells and will kill any remaining extracellular bacteria.

5. Cell Lysis and Enumeration:

  • Wash the cells again with PBS to remove the gentamicin.

  • Lyse the host cells with a solution of cold sterile water or 0.1% Triton X-100 to release the intracellular bacteria.[7][11]

  • Serially dilute the cell lysates in PBS and plate on BHI agar (B569324) plates.

  • Incubate the plates at 37°C for 24-48 hours and count the resulting Colony Forming Units (CFU) to determine the number of viable intracellular bacteria.[12]

6. Data Analysis:

  • Calculate the invasion efficiency as the percentage of the initial inoculum that survived the gentamicin treatment. Compare the invasion efficiencies of the mutant strains to the wild-type strain to determine the contribution of the specific this compound to cell invasion.

G Experimental Workflow for In Vitro Invasion Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Culture Host Cells C Infect Cell Monolayers A->C B Prepare Bacterial Cultures B->C D Gentamicin Treatment C->D E Lyse Host Cells D->E F Plate Lysates & Count CFU E->F G Calculate Invasion Efficiency F->G

Workflow for the in vitro invasion assay.
In Vivo Mouse Model of Infection

This model is used to assess the overall contribution of an this compound to virulence in a living organism.

1. Animal Model:

  • Use specific-pathogen-free mice, typically BALB/c or C57BL/6 strains, aged 6-8 weeks.[4][13]

2. Bacterial Preparation:

  • Prepare inocula of wild-type and this compound mutant L. monocytogenes strains as described for the in vitro assay.

  • Resuspend the bacteria in sterile PBS to the desired concentration for injection.

3. Infection Route:

  • Intravenous (i.v.) Injection: Inject a sublethal dose of bacteria (e.g., 1 x 10^4 to 1 x 10^5 CFU) in a small volume (e.g., 100-200 µL) into the lateral tail vein of the mice.[4][14][15] This route bypasses the intestinal barrier and is used to study systemic infection.

  • Intragastric (i.g.) Gavage: For studying the crossing of the intestinal barrier, administer a higher dose of bacteria (e.g., 1 x 10^9 CFU) directly into the stomach using a gavage needle.[6]

4. Monitoring and Organ Harvest:

  • Monitor the mice for signs of illness.

  • At specific time points post-infection (e.g., 24, 48, 72 hours), euthanize the mice.[4]

  • Aseptically harvest target organs, such as the spleen and liver (for systemic infection) or the intestine and mesenteric lymph nodes (for oral infection).[4][12]

5. Bacterial Load Determination:

  • Homogenize the harvested organs in sterile PBS.

  • Serially dilute the organ homogenates and plate on BHI agar.

  • Incubate the plates and count the CFU to determine the bacterial load per organ.[12]

6. Data Analysis:

  • Compare the bacterial loads in the organs of mice infected with mutant strains to those infected with the wild-type strain. A significant reduction in CFU indicates that the deleted this compound plays a role in in vivo virulence.

G Experimental Workflow for In Vivo Mouse Model cluster_prep Preparation cluster_exp Infection cluster_analysis Analysis A Prepare Bacterial Inocula B Infect Mice (i.v. or i.g.) A->B C Harvest Organs B->C D Homogenize & Plate C->D E Count CFU D->E F Determine Bacterial Load E->F

Workflow for the in vivo mouse infection model.

Signaling Pathways Activated by Internalins

The interaction of Internalins with their host cell receptors triggers intracellular signaling cascades that lead to bacterial uptake.

InlA-E-cadherin Signaling Pathway

The binding of InlA to E-cadherin on the surface of intestinal epithelial cells initiates a signaling cascade that results in the endocytosis of the bacterium. This process involves the recruitment of host cell proteins to the site of bacterial attachment and the rearrangement of the actin cytoskeleton.

InlA_Signaling InlA-E-cadherin Signaling Pathway InlA InlA Ecad E-cadherin InlA->Ecad Binding Catenins α-catenin, β-catenin Ecad->Catenins Recruitment Arp23 Arp2/3 Complex Catenins->Arp23 Activation Actin Actin Cytoskeleton Arp23->Actin Actin Polymerization Endocytosis Bacterial Internalization Actin->Endocytosis

InlA interaction with E-cadherin triggers actin rearrangement.
InlB-c-Met Signaling Pathway

InlB interacts with the hepatocyte growth factor receptor, c-Met, a receptor tyrosine kinase. This interaction mimics the binding of the natural ligand, HGF, leading to receptor dimerization, autophosphorylation, and the activation of downstream signaling pathways, including the PI3K/Akt and MAPK pathways. These cascades ultimately converge to induce cytoskeletal rearrangements and bacterial engulfment.[16][17]

InlB_Signaling InlB-c-Met Signaling Pathway InlB InlB cMet c-Met Receptor InlB->cMet Binding & Dimerization PI3K PI3-Kinase cMet->PI3K Activation MAPK MAPK Pathway (Ras/Raf/MEK/ERK) cMet->MAPK Activation Akt Akt PI3K->Akt Actin Actin Cytoskeleton Rearrangement Akt->Actin MAPK->Actin Internalization Bacterial Internalization Actin->Internalization

InlB activates c-Met to promote bacterial uptake.

Conclusion

The this compound family of proteins represents a sophisticated arsenal (B13267) of virulence factors that Listeria monocytogenes employs to orchestrate its invasion of host tissues. While InlA and InlB are the major players in crossing the intestinal and other host barriers, respectively, other members like InlF and InlJ also make significant, albeit more subtle, contributions to the overall virulence of this formidable pathogen. A thorough understanding of the distinct and cooperative roles of these proteins, facilitated by robust experimental models and a clear picture of their signaling pathways, is essential for the development of novel therapeutic strategies to combat listeriosis. This guide provides a foundational comparison to aid researchers in this critical endeavor.

References

Evaluating the Efficacy of Internalin-Leveraging Vaccines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The development of novel vaccine platforms is critical in the global effort to combat infectious diseases and cancer. Among the innovative strategies being explored are those that utilize components of the intracellular bacterium Listeria monocytogenes. This guide provides a comparative analysis of vaccine strategies that leverage internalins, a family of surface proteins from Listeria, either as part of a whole-cell vector or as specific subunit antigens. These approaches aim to harness the potent immunogenicity of Listeria while ensuring safety and targeted efficacy.

Overview of Internalin-Based and Listeria-Based Vaccine Platforms

"this compound-based vaccines" are not a distinct class of vaccines but rather fall into two main categories:

  • Live-Attenuated Listeria Vectors: This is the most researched approach, where Listeria monocytogenes is genetically modified to reduce its virulence while preserving its ability to induce a strong cell-mediated immune response.[1][2] A key strategy involves deleting this compound genes, such as inlB, to limit infection to professional antigen-presenting cells (APCs) and prevent toxicity in other cells like hepatocytes.[1][3] These vectors can be engineered to express heterologous antigens from tumors or other pathogens.[3]

  • This compound Subunit Vaccines: A more recent and largely preclinical concept involves using specific this compound proteins, such as this compound A (InlA) or this compound G (InlG), as the target antigen to elicit an immune response against Listeria monocytogenes itself.[4][5] Most of this research is currently in the computational or "in silico" design phase, with limited experimental data available.[4][6]

This guide will focus primarily on the live-attenuated Listeria vector approach due to the availability of comparative experimental data.

Comparative Efficacy of Live-Attenuated Listeria Vectors

The primary goal of attenuating Listeria for vaccine use is to segregate its potent immunogenicity from its toxicity. Deletion of virulence factors, particularly actA and inlB, has proven to be an effective strategy.[1]

Table 1: Comparison of Attenuated Listeria monocytogenes Strains as Vaccine Vectors

Vaccine StrainKey Gene DeletionsKey CharacteristicsEfficacy in Preclinical Models (Tumor Challenge)Reference
Lm-ΔactA/ΔinlB actA, this compound B>1,000-fold reduction in toxicity compared to wild-type.[1] Retains ability to infect phagocytic cells, stimulating innate and adaptive immunity.[1]Induced potent and durable effector and memory T-cell responses. Resulted in long-term survival in mice with CT26 colon tumor lung metastases.[1][1][3]
Lm-ΔinlA/ΔinlB/ΔactA This compound A, this compound B, actAStrongly attenuated but maintains capacity to selectively infect APCs in vitro.[2]Demonstrated safety in mice with very low bacterial load in organs post-vaccination. Efficacy as a delivery vector for other antigens is under investigation.[2][2]
Wild-Type Lm NoneHighly virulent and pathogenic. Used as a benchmark for immunogenicity.[1]Induces potent T-cell responses but causes significant toxicity (e.g., liver damage).[1] Not suitable as a vaccine vector in its natural form.[1]

Signaling Pathways in this compound-Mediated Invasion

Understanding the signaling pathways initiated by internalins is crucial for designing effective and safe vaccine vectors. Internalins A and B are the most well-characterized members of this protein family, facilitating the bacterium's entry into host cells.[7][8]

  • This compound A (InlA) binds to E-cadherin on the surface of epithelial cells, which is a key step for crossing the intestinal barrier.[9]

  • This compound B (InlB) interacts with the receptor tyrosine kinase Met, which is present on various cell types, including hepatocytes.[7][10] This interaction activates downstream signaling cascades, such as the PI 3-kinase pathway, leading to actin cytoskeleton rearrangements and bacterial uptake.[10]

  • Immune Modulation: Some internalins can also modulate the host's innate immune response. The secreted protein this compound C (InlC) can interfere with the NF-κB signaling pathway, a central regulator of innate immunity, thereby dampening the inflammatory response.[11]

Below is a diagram illustrating the signaling pathways for InlA and InlB.

Internalin_Signaling cluster_InlA InlA Pathway cluster_InlB InlB Pathway cluster_Immune Immune Modulation InlA This compound A ECadherin E-cadherin InlA->ECadherin binds Actin_A Actin Cytoskeleton Rearrangement ECadherin->Actin_A activates Entry_A Bacterial Entry (Epithelial Cells) Actin_A->Entry_A InlB This compound B Met Met Receptor InlB->Met binds PI3K PI 3-Kinase Met->PI3K activates Actin_B Actin Cytoskeleton Rearrangement PI3K->Actin_B Entry_B Bacterial Entry (Hepatocytes, etc.) Actin_B->Entry_B InlC This compound C (secreted) IKK IKK Complex InlC->IKK interacts with NFkB NF-κB Pathway IKK->NFkB activates Inflammation Inflammatory Response NFkB->Inflammation

Signaling pathways for this compound A, B, and C.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the evaluation of Listeria-based vaccines.

Protocol 1: Generation of Attenuated Listeria monocytogenes Strains

This protocol describes the creation of the ΔactA/ΔinlB double-deletion strain, a common platform for Listeria-based vaccines.

  • Gene Deletion: In-frame deletions of the actA and inlB genes are generated in a virulent Listeria monocytogenes background (e.g., strain 10403S) using homologous recombination.

  • Plasmid Construction: Shuttle plasmids containing upstream and downstream flanking regions of the target genes are constructed and introduced into E. coli.

  • Transformation: The plasmids are then transformed into the target Listeria strain.

  • Selection and Screening: A two-step selection process involving temperature shifts and antibiotic resistance screening is used to isolate colonies that have undergone allelic exchange, resulting in the desired gene deletion.

  • Verification: The final deletion is confirmed by PCR analysis and sequencing.

Protocol 2: In Vivo Tumor Treatment Study

This protocol outlines a typical experiment to assess the therapeutic efficacy of a Listeria-based cancer vaccine in a mouse model.

  • Tumor Implantation: BALB/c mice are inoculated with a syngeneic tumor cell line, such as CT26 colon carcinoma cells, either intravenously (for lung metastases) or subcutaneously.

  • Vaccination: Once tumors are established (e.g., palpable or after a set number of days), mice are administered the vaccine. The vaccine typically consists of the attenuated Listeria strain engineered to express a tumor-associated antigen.

  • Dosing: A typical dose might be 1x10^7 Colony Forming Units (CFU) of the recombinant Listeria strain, administered intravenously or intraperitoneally.

  • Monitoring: Mice are monitored for tumor growth (e.g., caliper measurements for subcutaneous tumors) and overall survival.

  • Immunological Analysis: At the end of the study or at specific time points, splenocytes or tumor-infiltrating lymphocytes can be isolated to measure antigen-specific T-cell responses using techniques like ELISpot or flow cytometry.

Experimental_Workflow cluster_setup Phase 1: Setup cluster_intervention Phase 2: Intervention cluster_monitoring Phase 3: Monitoring & Analysis TumorImplant 1. Tumor Cell Implantation in Mice TumorGrowth 2. Allow Tumors to Establish TumorImplant->TumorGrowth Vaccination 3. Administer Vaccine (e.g., Lm-ΔactA/ΔinlB-Antigen) TumorGrowth->Vaccination Control Administer Control (e.g., Saline or Vector Only) TumorGrowth->Control MonitorTumor 4. Monitor Tumor Growth and Survival Vaccination->MonitorTumor Control->MonitorTumor ImmunoAnalysis 5. Analyze Immune Response (T-cells) MonitorTumor->ImmunoAnalysis

Workflow for an in vivo tumor treatment study.

Conclusion and Future Directions

The manipulation of internalins within live-attenuated Listeria monocytogenes vectors represents a promising platform for cancer immunotherapy and infectious disease prevention. The Lm-ΔactA/ΔinlB strain, in particular, has demonstrated a favorable safety profile while maintaining high immunogenicity, leading to significant therapeutic effects in preclinical cancer models.[1] This approach effectively directs the vaccine to antigen-presenting cells and leverages Listeria's natural ability to stimulate robust T-cell immunity.[3]

In contrast, the development of this compound proteins as standalone subunit vaccines is still in its infancy.[4] While in silico studies show promise, they await experimental validation to confirm their efficacy.[4][6] Future research should focus on head-to-head comparisons of different Listeria vector attenuation strategies and further exploration of the protective potential of individual this compound antigens.

References

Safety Operating Guide

Safeguarding the Laboratory: Proper Disposal Procedures for Internalin and Listeria monocytogenes Contaminated Waste

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

This document provides essential safety and logistical information for the proper disposal of internalin and materials contaminated with Listeria monocytogenes. As this compound is a surface protein of Listeria monocytogenes, a Biosafety Level 2 (BSL-2) pathogen, all waste containing or potentially contaminated with this compound must be handled as biohazardous waste.[1][2][3] Adherence to these procedures is critical for ensuring the safety of laboratory personnel and the environment.

Core Principles of Biohazardous Waste Management

The primary objective in handling this compound-contaminated waste is to mitigate the risk of exposure and release of Listeria monocytogenes. This is achieved through a systematic approach of waste segregation, decontamination, and disposal. All personnel handling this waste must be trained in BSL-2 procedures and wear appropriate Personal Protective Equipment (PPE), including lab coats, gloves, and eye protection.[4]

Decontamination and Sterilization Protocols

All materials and waste contaminated with Listeria monocytogenes must be decontaminated prior to disposal. The two primary methods of decontamination are chemical disinfection and autoclaving.

Chemical Disinfection

For liquid waste, such as culture media, chemical disinfection is a common practice. Several chemical agents are effective against Listeria monocytogenes. The choice of disinfectant and the required contact time are crucial for effective decontamination. It is recommended to add the disinfectant to the collection vessel before adding the waste to ensure immediate contact.

DisinfectantConcentrationContact TimeLog ReductionSurface/MatrixReference
Peroxyacetic Acid (PAA)200 ppm5 minutes4.0–4.5Various food-contact surfaces[5][6]
Quaternary Ammonium Compounds (QAC)400 ppm5 minutes3.0–3.7Various food-contact surfaces[5][6]
Chlorine (Sodium Hypochlorite)200 ppm5 minutes2.6–3.8Various food-contact surfaces[5][6]
Chlorine Dioxide5.0 ppm5 minutes2.4–2.7Various food-contact surfaces[5][6]
Sodium Hypochlorite1%Not SpecifiedEffectiveGeneral Laboratory Use[4]
Ethanol70%Not SpecifiedEffectiveGeneral Laboratory Use[4]
Glutaraldehyde2%Not SpecifiedEffectiveGeneral Laboratory Use[4]

Note: The efficacy of disinfectants can be reduced by the presence of organic matter. Ensure that surfaces are cleaned prior to disinfection where applicable.

Autoclave Sterilization

Autoclaving (steam sterilization) is the preferred method for decontaminating solid and liquid biohazardous waste. To ensure effective sterilization of Listeria monocytogenes-contaminated waste, the following parameters should be met:

  • Temperature: 121°C (250°F)[7][8][9][10]

  • Pressure: 15 psi[8][10]

  • Time: A minimum of 30 minutes.[9][10] For larger loads or dense materials, the time should be increased to ensure steam penetration. For each gallon of liquid waste, a minimum of one hour is recommended.[7]

All items to be autoclaved must be placed in autoclavable bags, which should be loosely closed to allow for steam penetration.[11] A chemical indicator (autoclave tape) should be used on each bag to verify that the required temperature has been reached.[10] It is also best practice to include a biological indicator in the autoclave load periodically to validate its efficacy.[10]

Step-by-Step Disposal Procedures

A systematic workflow should be followed for the disposal of all this compound and Listeria monocytogenes-contaminated waste.

Disposal Workflow for this compound and Listeria monocytogenes Contaminated Waste cluster_0 Waste Generation Point (BSL-2 Laboratory) cluster_1 Waste Segregation cluster_2 Waste Collection and Primary Containment cluster_3 Decontamination cluster_4 Final Disposal start Waste Generated is_sharp Sharps? start->is_sharp is_liquid Liquid? is_sharp->is_liquid No sharps_container Puncture-resistant sharps container with biohazard symbol is_sharp->sharps_container Yes liquid_container Leak-proof container with biohazard symbol is_liquid->liquid_container Yes solid_container Autoclavable bag in a covered, leak-proof container with biohazard symbol is_liquid->solid_container No decon_sharps Autoclave or Incinerate sharps_container->decon_sharps decon_liquid Chemical Disinfection or Autoclave liquid_container->decon_liquid decon_solid Autoclave solid_container->decon_solid final_disposal Dispose according to institutional and local regulations decon_sharps->final_disposal decon_liquid->final_disposal decon_solid->final_disposal

Disposal Workflow for this compound-Contaminated Waste
Liquid Waste Disposal

  • Collection : Collect all liquid waste, such as bacterial cultures and contaminated media, in a leak-proof container clearly labeled with the biohazard symbol.[12]

  • Decontamination :

    • Chemical Disinfection : Add a suitable chemical disinfectant, such as a 1:10 dilution of fresh bleach (final concentration of 0.5% sodium hypochlorite), to the liquid waste.[13] Allow for a minimum contact time of 20-30 minutes before disposal down the sanitary sewer, followed by copious amounts of water.[13][14]

    • Autoclaving : Alternatively, liquid waste can be autoclaved at 121°C for at least 60 minutes per gallon.[7] Ensure the container cap is loosened to prevent pressure buildup.

  • Disposal : After decontamination, the liquid can typically be poured down the drain.[13]

Solid Waste Disposal
  • Collection : Place all non-sharp solid waste, including contaminated culture plates, gloves, gowns, and plasticware, into an autoclavable biohazard bag.[11] This bag should be housed in a secondary, rigid, leak-proof container with a lid.[11][13]

  • Decontamination : When the bag is approximately two-thirds full, loosely seal it and transport it in a secondary container to the autoclave.[11] Autoclave at 121°C for a minimum of 30 minutes, adjusting the time as needed for the load size.[9][10]

  • Disposal : After autoclaving and verification by the temperature indicator, the decontaminated waste can often be disposed of as regular solid waste.[12][13] However, institutional policies may vary, and some decontaminated waste may still need to be handled as regulated medical waste.

Sharps Waste Disposal
  • Collection : Immediately dispose of all contaminated sharps, such as needles, scalpels, and serological pipettes, into a designated puncture-resistant sharps container labeled with the biohazard symbol.[12][13][14]

  • Decontamination and Disposal : Once the sharps container is three-quarters full, seal it securely. Do not attempt to empty or reuse the container. The sealed container should be autoclaved or sent for incineration according to your institution's biohazardous waste disposal procedures.[13]

Special Considerations

  • Pathological Waste : Animal tissues, carcasses, or other recognizable anatomical parts contaminated with Listeria monocytogenes must be segregated and labeled as "Pathology Waste – For Incineration Only".[13] Incineration is the required method of disposal for this type of waste.[15][16]

  • Spills : In the event of a spill of Listeria monocytogenes-containing material, cover the spill with absorbent material, gently apply a suitable disinfectant, and allow for the appropriate contact time before cleaning. All materials used for cleanup must be disposed of as biohazardous waste.

By adhering to these detailed procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound and Listeria monocytogenes-contaminated materials, fostering a secure laboratory environment.

References

Essential Safety and Logistical Information for Handling Internalin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with internalin, a virulence factor from the bacterium Listeria monocytogenes, a comprehensive understanding of safety and handling procedures is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure a safe laboratory environment.

This compound proteins, primarily this compound A (InlA) and this compound B (InlB), are pivotal in the pathogenesis of Listeria monocytogenes, a facultative intracellular pathogen classified as a Biosafety Level 2 (BSL-2) organism.[1][2][3] Consequently, all work involving the live bacterium must adhere to BSL-2 practices and be conducted within a BSL-2 facility. While purified this compound proteins are not infectious, they should be handled with care, following standard laboratory safety protocols to minimize exposure.

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate PPE for handling purified this compound. However, as a baseline, the following PPE is recommended:

  • Lab Coat: A dedicated lab coat, preferably with knit cuffs, should be worn to protect street clothes from contamination.

  • Gloves: Nitrile or latex gloves are essential to prevent skin contact. Gloves should be changed regularly and immediately if they become contaminated.

  • Eye Protection: Safety glasses with side shields or safety goggles must be worn to protect the eyes from splashes.

  • Face Mask: For procedures that may generate aerosols of concentrated protein solutions, a face mask or the use of a biological safety cabinet (BSC) is recommended.

Operational Plans

Handling and Storage:

  • Purified this compound proteins are often supplied in a lyophilized form or as a concentrated solution.

  • Lyophilized protein should be stored desiccated at -20°C or -80°C for long-term stability.

  • Reconstituted protein solutions should be stored at 4°C for short-term use (2-7 days) or aliquoted and stored at -20°C or -80°C for long-term storage to prevent freeze-thaw cycles.

  • Always handle the protein in a designated clean area to avoid contamination.

Spill Management:

  • In case of a spill of purified this compound solution, absorb the spill with absorbent material.

  • Clean the spill area with a suitable disinfectant, such as a 10% bleach solution, followed by a water rinse.

  • If working with Listeria monocytogenes, all spills must be immediately contained and decontaminated. The area should be covered with absorbent material and soaked with a disinfectant for at least 20 minutes before cleanup.

Disposal Plans

All materials that come into contact with Listeria monocytogenes or concentrated this compound protein should be considered biohazardous waste and disposed of accordingly.

  • Solid Waste: Contaminated lab supplies such as pipette tips, tubes, and gloves should be collected in a biohazard bag.

  • Liquid Waste: Liquid cultures of Listeria monocytogenes and concentrated protein solutions should be decontaminated before disposal.

  • Decontamination: The primary method for decontamination is autoclaving at 121°C for at least 30 minutes. Chemical disinfection with a 10% bleach solution for a contact time of at least 20 minutes is also an effective method.

Quantitative Data: this compound-Receptor Binding Affinities

The interaction between this compound proteins and their host cell receptors is crucial for bacterial invasion. The binding affinities, often expressed as the dissociation constant (Kd), quantify the strength of these interactions.

This compoundReceptorHost Cell TargetBinding Affinity (Kd)Reference
This compound A (InlA) E-cadherinEpithelial cells~8 µM[4]
This compound B (InlB) c-Met (HGF Receptor)Various cell types (hepatocytes, endothelial cells, etc.)~7.4 - 21.5 nM (isoform dependent)[5]

Experimental Protocol: In Vitro Cell Invasion Assay

This protocol outlines a standard method for assessing the ability of Listeria monocytogenes to invade epithelial cells, a process mediated by this compound.

Materials:

  • Caco-2 human colorectal adenocarcinoma cells (or other suitable epithelial cell line)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

  • Listeria monocytogenes strain

  • Brain Heart Infusion (BHI) broth and agar (B569324)

  • Phosphate Buffered Saline (PBS)

  • Gentamicin (B1671437) solution (100 µg/mL)

  • 0.1% Triton X-100 in sterile water

  • 24-well tissue culture plates

  • Sterile pipette tips, microcentrifuge tubes, and other standard laboratory supplies

Methodology:

  • Cell Culture:

    • Culture Caco-2 cells in DMEM with 10% FBS at 37°C in a 5% CO₂ incubator.

    • Seed the cells into 24-well plates at a density that will result in a confluent monolayer on the day of the experiment.

  • Bacterial Culture:

    • Inoculate Listeria monocytogenes into BHI broth and grow overnight at 37°C with shaking.

    • The following day, subculture the bacteria in fresh BHI broth and grow to mid-logarithmic phase (OD₆₀₀ ≈ 0.6-0.8).

    • Pellet the bacteria by centrifugation, wash with PBS, and resuspend in cell culture medium without antibiotics to the desired multiplicity of infection (MOI).

  • Infection of Cells:

    • Wash the confluent Caco-2 cell monolayers twice with warm PBS.

    • Add the bacterial suspension to the cells at a specific MOI (e.g., 50:1 bacteria to cells).

    • Incubate the infected cells for 1 hour at 37°C in a 5% CO₂ incubator to allow for bacterial invasion.

  • Gentamicin Protection:

    • After the 1-hour incubation, aspirate the medium containing the bacteria.

    • Wash the cells three times with PBS to remove extracellular bacteria.

    • Add fresh cell culture medium containing gentamicin (100 µg/mL) to each well. Gentamicin is an antibiotic that does not penetrate eukaryotic cells and will kill any remaining extracellular bacteria.

    • Incubate for 1 hour at 37°C.

  • Cell Lysis and Bacterial Enumeration:

    • Aspirate the gentamicin-containing medium and wash the cells three times with PBS.

    • Lyse the cells by adding 0.1% Triton X-100 to each well and incubating for 10 minutes at room temperature. This will release the intracellular bacteria.

    • Serially dilute the cell lysates in PBS.

    • Plate the dilutions onto BHI agar plates and incubate at 37°C for 24-48 hours.

    • Count the resulting colonies (Colony Forming Units, CFUs) to determine the number of viable intracellular bacteria.

This compound-Mediated Invasion Pathway

The following diagram illustrates the signaling pathways initiated by this compound A and this compound B upon binding to their respective host cell receptors, leading to the internalization of Listeria monocytogenes.

Internalin_Pathway This compound-Mediated Host Cell Invasion cluster_inlA This compound A Pathway cluster_inlB This compound B Pathway InlA This compound A Ecadherin E-cadherin InlA->Ecadherin binds Src Src Kinase Ecadherin->Src activates Cortactin Cortactin Src->Cortactin phosphorylates Arp23_A Arp2/3 Complex Cortactin->Arp23_A recruits Actin_A Actin Polymerization Arp23_A->Actin_A Endocytosis_A Clathrin-mediated Endocytosis Actin_A->Endocytosis_A Listeria Listeria monocytogenes Endocytosis_A->Listeria internalizes InlB This compound B cMet c-Met Receptor InlB->cMet binds PI3K PI 3-Kinase cMet->PI3K activates Rac1_Cdc42 Rac1/Cdc42 PI3K->Rac1_Cdc42 activates WAVE_NWASP WAVE/N-WASP Rac1_Cdc42->WAVE_NWASP activate Arp23_B Arp2/3 Complex WAVE_NWASP->Arp23_B activate Actin_B Actin Polymerization Arp23_B->Actin_B Endocytosis_B Bacterial Uptake Actin_B->Endocytosis_B Endocytosis_B->Listeria internalizes Listeria->InlA Listeria->InlB

Caption: Signaling pathways for Listeria monocytogenes invasion.

References

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